3-Amino-4-chlorobenzamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-amino-4-chlorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,9H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMDKGRWJVOUFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2066517 | |
| Record name | Benzamide, 3-amino-4-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2066517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19694-10-1 | |
| Record name | 3-Amino-4-chlorobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19694-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide, 3-amino-4-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019694101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzamide, 3-amino-4-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzamide, 3-amino-4-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2066517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-4-chlorobenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.287 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 3-Amino-4-chlorobenzamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-Amino-4-chlorobenzamide (CAS No: 19694-10-1). As a valuable building block in medicinal chemistry and organic synthesis, a thorough understanding of its physical characteristics is paramount for its effective application in research and development. This document consolidates available data on its molecular structure, thermodynamic properties, and spectral information. Furthermore, it outlines standardized experimental protocols for the determination of key physical parameters, ensuring methodological rigor and reproducibility in the laboratory.
Introduction
This compound is a substituted aromatic amide that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its unique structural features, comprising an aromatic ring substituted with amino, chloro, and carboxamide functionalities, impart a specific set of physicochemical properties that govern its reactivity, solubility, and formulation characteristics. An in-depth knowledge of these properties is a critical prerequisite for its successful utilization in drug discovery, process development, and materials science. This guide is designed to be a definitive resource for professionals requiring detailed and actionable information on this compound.
Molecular Structure and Chemical Identity
A foundational understanding of a compound's physical properties begins with its molecular structure. The arrangement of atoms and functional groups in this compound dictates its polarity, potential for intermolecular interactions, and overall chemical behavior.
Caption: 2D Chemical Structure of this compound.
Table 1: Chemical Identifiers and Core Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 19694-10-1 | [1] |
| Molecular Formula | C₇H₇ClN₂O | [1] |
| Molecular Weight | 170.59 g/mol | [1] |
| Appearance | Cream or beige crystalline powder | [2] |
| Canonical SMILES | C1=CC(=C(C=C1C(=O)N)N)Cl | [1] |
| InChI Key | QHMDKGRWJVOUFU-UHFFFAOYSA-N | [1] |
Thermodynamic Properties
The thermodynamic properties of this compound are critical for predicting its behavior in various physical and chemical processes, including melting, dissolution, and reaction kinetics.
Table 2: Key Thermodynamic Data
| Property | Value | Notes | Source(s) |
| Melting Point | 164-171 °C | Experimental | [3] |
| Boiling Point | 307.6 ± 32.0 °C | Predicted | |
| Flash Point | 139.8 °C | Predicted | [3] |
Causality Behind Melting Point
The relatively high melting point of this compound can be attributed to the strong intermolecular forces present in its crystal lattice. The primary contributors to this are:
-
Hydrogen Bonding: The amide (-CONH₂) and amino (-NH₂) groups are capable of acting as both hydrogen bond donors and acceptors. This leads to the formation of an extensive network of hydrogen bonds between adjacent molecules, requiring significant thermal energy to disrupt.
-
Dipole-Dipole Interactions: The polar nature of the carbon-chlorine and carbonyl bonds contributes to dipole-dipole interactions, further stabilizing the crystal structure.
-
Van der Waals Forces: Dispersion forces, although weaker, are also present between the aromatic rings.
The combination of these forces results in a well-ordered and stable crystalline solid, necessitating a high temperature to transition to the liquid phase.
Solubility Profile
Predicted Solubility
Based on the principle of "like dissolves like," the solubility of this compound can be predicted in a range of common laboratory solvents:
-
Polar Protic Solvents (e.g., Water, Ethanol): The presence of hydrogen bond-donating and -accepting groups suggests that it will exhibit some solubility in polar protic solvents. However, the nonpolar aromatic ring may limit its solubility in water.
-
Polar Aprotic Solvents (e.g., DMSO, Acetone): Good solubility is expected in polar aprotic solvents that can effectively solvate the polar functional groups.
-
Nonpolar Solvents (e.g., Dichloromethane, Hexane): Limited solubility is anticipated in nonpolar solvents due to the significant polarity of the molecule.
A study on the solubility of the structurally similar compound, 4-aminobenzamide, showed its solubility increases with temperature in solvents like water, methanol, ethanol, and acetone[4]. A similar trend can be expected for this compound.
Experimental Protocol for Solubility Determination
The following is a self-validating protocol for the quantitative determination of the solubility of this compound.
Caption: Workflow for Experimental Solubility Determination.
Step-by-Step Methodology:
-
Preparation of Saturated Solution: To a series of sealed vials, add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, acetone, DMSO, dichloromethane). The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the vials in a constant temperature shaker bath for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The temperature should be rigorously controlled and monitored.
-
Phase Separation: After equilibration, the solid and liquid phases must be separated without altering the composition of the saturated solution. This can be achieved by either:
-
Centrifugation: Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Filtration: Filter the solution through a syringe filter (e.g., 0.45 µm PTFE) that is compatible with the solvent. It is important to pre-saturate the filter with the solution to avoid loss of solute.
-
-
Quantitative Analysis: Accurately pipette a known volume of the clear supernatant into a volumetric flask and dilute with a suitable solvent. The concentration of this compound in the diluted solution can then be determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with standards of known concentrations is required for accurate quantification.
-
Solubility Calculation: The solubility can be calculated from the determined concentration, taking into account the dilution factor, and expressed in units such as mg/mL or mol/L.
Spectral Properties
Spectroscopic data is indispensable for the structural elucidation and purity assessment of this compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. An ATR-IR spectrum is available on PubChem[1].
Table 3: Expected IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amine & Amide) | 3400-3200 | Strong, Broad |
| C=O Stretch (Amide) | ~1660 | Strong |
| N-H Bend (Amine & Amide) | 1650-1550 | Medium |
| C-N Stretch | 1400-1000 | Medium |
| C-Cl Stretch | 800-600 | Medium-Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 170 and an isotopic peak at m/z 172 (M+2) with an intensity of approximately one-third of the molecular ion peak, which is characteristic of the presence of a single chlorine atom.
Safety and Handling
Based on available safety data, this compound is classified as an irritant.[1]
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
It is imperative to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
This technical guide has synthesized the available data on the physical properties of this compound, providing a valuable resource for researchers and developers. The information on its molecular structure, thermodynamic properties, solubility, and spectral characteristics, coupled with standardized experimental protocols, will facilitate its effective and safe use in scientific endeavors. Further experimental investigation into the quantitative solubility in a wider range of solvents and the full characterization by NMR and mass spectrometry would be beneficial additions to the scientific literature.
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88200, this compound.
- Chemsrc. (n.d.). This compound | CAS#:19694-10-1.
- Aladdin Scientific. (n.d.). This compound, min 96%, 100 grams.
- Pharmaffiliates. (n.d.). This compound | CAS No : 19694-86-1.
- Journal of Chemical & Engineering Data. (2019). Determination and Modeling of Solubility of 4-Aminobenzamide in Different Pure Solvents.
- Stenutz. (n.d.). This compound.
- ChemSrc. (2025, August 25). This compound | CAS#:19694-10-1.
Sources
An In-depth Technical Guide to 3-Amino-4-chlorobenzamide: A Core Scaffold for Modern Drug Discovery
This guide provides an in-depth technical overview of 3-Amino-4-chlorobenzamide, a crucial building block for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple data recitation to explore the causality behind its synthesis, its strategic importance in constructing complex therapeutic agents, and the practical methodologies for its application and analysis.
Core Physicochemical & Structural Properties
This compound (3,4-ACB) is a substituted benzamide that serves as a versatile intermediate in organic synthesis. Its value lies in the strategic placement of three key functional groups on the phenyl ring: an amide, an amine, and a chloro group. Each offers a distinct point for chemical modification, allowing for the systematic construction of compound libraries to explore structure-activity relationships (SAR).
The primary amino group (-NH₂) is a potent nucleophile, ideal for forming amide, sulfonamide, or urea linkages. The benzamide group is a critical pharmacophore in many enzyme inhibitors, while the electron-withdrawing chlorine atom modulates the electronic properties of the ring and can influence metabolic stability and binding interactions.
Data Summary Table:
| Property | Value | Source(s) |
| CAS Number | 19694-10-1 | [1][2] |
| Molecular Formula | C₇H₇ClN₂O | [1][] |
| Molecular Weight | 170.60 g/mol | [1][] |
| IUPAC Name | This compound | [] |
| Appearance | Cream to beige crystalline powder | [] |
| Melting Point | 167-171 °C | [2] |
| Boiling Point | 307.6 °C (Predicted) | [] |
| Purity | Typically ≥96-98% | [1][] |
Synthesis Pathway and Mechanistic Rationale
The most logical and industrially scalable synthesis of this compound is a two-step process starting from 4-chloro-3-nitrobenzoic acid. This pathway is predicated on the differential reactivity of the functional groups and the robust, well-established nature of the chosen reactions.
Step 1: Amidation of 4-chloro-3-nitrobenzoic acid
The initial step involves the conversion of the carboxylic acid to the primary amide. This is typically achieved by first activating the carboxylic acid to make it more susceptible to nucleophilic attack. A common and effective method is conversion to the acyl chloride using thionyl chloride (SOCl₂), followed by reaction with ammonia (NH₃) or an ammonia equivalent.
-
Causality: Thionyl chloride is an excellent choice as its byproducts (SO₂ and HCl) are gaseous, which drives the reaction to completion and simplifies purification. The subsequent addition of ammonia, a strong nucleophile, readily forms the stable benzamide product, 4-chloro-3-nitrobenzamide.
Step 2: Selective Reduction of the Nitro Group
The second step is the selective reduction of the aromatic nitro group to a primary amine. This is the most critical transformation. Catalytic hydrogenation (e.g., using H₂ gas with a Palladium-on-carbon catalyst) or metal-acid reductions (e.g., using Tin(II) chloride, Iron, or Zinc in acidic media) are standard methods.
-
Expertise & Trustworthiness: Catalytic hydrogenation is often preferred for its clean reaction profile and high yields. However, metal-based reductions like with Tin(II) chloride (SnCl₂) in ethanol are highly effective and avoid the need for high-pressure hydrogenation equipment, making them accessible in many laboratory settings. The choice of reducing agent is crucial to ensure that the chloro and amide functionalities remain intact. The nitro group is significantly more susceptible to reduction under these conditions than the other groups present.
Below is a diagrammatic representation of this reliable synthesis workflow.
Caption: A validated two-step synthesis workflow for this compound.
Core Application: A Scaffold for PARP Inhibitors in Oncology
While this compound itself is not a therapeutic agent, it is a quintessential "building block" in medicinal chemistry. Its structural similarity to 3-aminobenzamide, a well-known inhibitor of Poly(ADP-ribose) polymerase (PARP), positions it as a key starting material for the development of potent and selective PARP inhibitors.[4][5][6]
Mechanism of Action: The Principle of Synthetic Lethality
PARP-1 is a critical enzyme in the base excision repair (BER) pathway, which repairs single-strand DNA breaks (SSBs).[7] In healthy cells, if the BER pathway is blocked by a PARP inhibitor, the cell can still repair DNA damage using the high-fidelity homologous recombination repair (HRR) pathway.
However, certain cancers, particularly those with mutations in the BRCA1 or BRCA2 genes, have a deficient HRR pathway. In these cancer cells, inhibiting PARP creates a scenario of "synthetic lethality."[7] When SSBs are not repaired by BER, they accumulate and lead to double-strand breaks (DSBs) during DNA replication. Since the HRR pathway is also deficient, the cell cannot repair these DSBs, leading to genomic instability and apoptotic cell death.
The benzamide moiety of 3,4-ACB acts as a pharmacophore, mimicking the nicotinamide portion of NAD+, the natural substrate for PARP, thus competitively inhibiting the enzyme. The 3-amino group serves as a crucial attachment point for adding other chemical fragments that can enhance potency and selectivity by forming additional interactions within the enzyme's binding pocket. The chloro group fine-tunes the electronic properties and can occupy specific hydrophobic pockets.
Caption: Mechanism of PARP inhibition and synthetic lethality in BRCA-deficient cancers.
Experimental Protocols
The following protocols are representative of the synthesis and analysis of this compound and its subsequent use in drug discovery workflows.
Protocol: Synthesis via Nitro Group Reduction
This protocol details the reduction of 4-chloro-3-nitrobenzamide using Tin(II) chloride.
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 4-chloro-3-nitrobenzamide (1.0 eq) in ethanol (approx. 10 mL per gram of starting material).
-
Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, approx. 3.0 eq) to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and stir for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker of crushed ice.
-
Neutralization: Carefully neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 8. A precipitate of tin salts will form.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Final Product: Purify the crude solid by recrystallization from an ethanol/water mixture to obtain this compound as a pure crystalline solid.
Protocol: Quality Control by HPLC and NMR
Accurate characterization is essential to validate the identity and purity of the synthesized compound.
A. High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Expected Outcome: A single major peak indicating high purity.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: DMSO-d₆.
-
¹H NMR (Predicted): Signals corresponding to the aromatic protons and the amine/amide protons. The aromatic protons will appear as distinct doublets and doublet of doublets due to their coupling patterns. The -NH₂ protons will likely appear as a broad singlet, and the -CONH₂ protons as two separate broad singlets due to restricted rotation around the C-N bond.
-
¹³C NMR (Predicted): Signals for the 6 aromatic carbons (with C-Cl and C-N carbons having characteristic shifts) and a downfield signal for the carbonyl carbon of the amide.
Safety, Handling, and Storage
Hazard Identification:
-
Causes skin irritation (H315).
-
Causes serious eye irritation (H319).
-
May cause respiratory irritation (H335).
Handling Precautions:
-
Use only in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Avoid breathing dust. Use a dust mask or respirator if ventilation is inadequate.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from strong oxidizing agents. Recommended storage is at room temperature.
References
- Sun, Z., et al. (2006). 4-Chloro-3-nitrobenzamide. Acta Crystallographica Section E: Structure Reports Online, 62(11), o4787-o4788.
- Masutani, M., et al. (2020). Effect of parp inhibitor, 3-aminobenzamide on p53 stabilization after DNA damage. OAText.
- Miki, K., et al. (2007). Poly (ADP-ribose) polymerase inhibitor 3-aminobenzamide rescues N-methyl-N-nitrosourea-induced photoreceptor cell apoptosis.... Experimental Eye Research, 84(1), 165-174.
- Li, Y., et al. (2017). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 22(10), 1646.
- Google Patents. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
- Google Patents. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
- OAText. Effect of parp inhibitor, 3-aminobenzamide on p53 stabilization after DNA damage.
- PubMed. Poly (ADP-ribose) polymerase inhibitor 3-aminobenzamide rescues N-methyl-N-nitrosourea-induced photoreceptor cell apoptosis....
- National Center for Biotechnology Information. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold.
- National Center for Biotechnology Information. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. This compound | 19694-10-1 [chemicalbook.com]
- 4. selleckchem.com [selleckchem.com]
- 5. oatext.com [oatext.com]
- 6. Poly (ADP-ribose) polymerase inhibitor 3-aminobenzamide rescues N-methyl-N-nitrosourea-induced photoreceptor cell apoptosis in Sprague-Dawley rats through preservation of nuclear factor-kappaB activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 3-Amino-4-chlorobenzamide: A Technical Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Introduction
3-Amino-4-chlorobenzamide is a substituted aromatic amide with a molecular structure that holds potential for applications in medicinal chemistry and materials science. As a derivative of benzamide, a scaffold present in numerous biologically active compounds, its precise structural characterization is a prerequisite for any advanced research or development. The strategic placement of an amino group, a chloro group, and an amide moiety on the benzene ring creates a unique electronic and steric environment, making a thorough spectroscopic analysis essential for confirming its identity, purity, and for predicting its chemical behavior.
Molecular Properties and Safety Considerations
A comprehensive understanding of the molecule's fundamental properties and safety profile is the starting point for any laboratory investigation.
Chemical Identity
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 19694-10-1 | [1][2] |
| Molecular Formula | C₇H₇ClN₂O | [1][2] |
| Molecular Weight | 170.59 g/mol | [1] |
| Melting Point | 167-171 °C | |
| Appearance | White to off-white crystalline powder | [3] |
Molecular Structure
The numbering of the atoms in the structure below will be used for the assignment of spectroscopic signals throughout this guide.
Caption: Molecular structure of this compound with atom numbering.
Safety and Handling
As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols. Before handling this compound, a thorough review of the Safety Data Sheet (SDS) is mandatory.
-
Hazards: this compound is classified as an irritant. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Precautions: Standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is required. All handling of the solid powder should be performed in a well-ventilated fume hood to avoid inhalation of dust.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful technique for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are essential to confirm the atomic connectivity and chemical environment of the molecule. The following data is predicted based on established substituent effects on a benzene ring, using data from 3-aminobenzamide and 4-chlorobenzamide as references.[3][4][5][6]
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to reveal five distinct signals: three for the aromatic protons and two for the amide and amine protons. The electron-donating amino group (-NH₂) and the electron-withdrawing chloro (-Cl) and carboxamide (-CONH₂) groups will dictate the chemical shifts of the aromatic protons.
Table 2.1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration | Rationale |
| H-C2 | ~7.7 | Doublet (d) | ~2.0 | 1H | Ortho to the electron-withdrawing amide group, expected to be the most downfield aromatic proton. |
| H-C6 | ~7.5 | Doublet of doublets (dd) | J ≈ 8.5, 2.0 | 1H | Meta to the amide, ortho to the amino group. Split by both H-C5 and H-C2. |
| H-C5 | ~7.4 | Doublet (d) | ~8.5 | 1H | Ortho to the chloro group and meta to the amino group. |
| -CONH₂ | ~8.1 and ~7.5 | Broad Singlet (br s) | - | 2H | Amide protons are exchangeable and often appear as two broad signals due to restricted rotation.[3] |
| -NH₂ | ~5.5 | Broad Singlet (br s) | - | 2H | Amino protons are exchangeable and their chemical shift can vary with concentration and temperature. |
Predicted ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum should display seven signals, corresponding to the seven unique carbon atoms in the molecule.
Table 2.2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (C7) | ~168 | Carbonyl carbons are highly deshielded and appear far downfield. |
| C3-NH₂ | ~148 | The carbon attached to the electron-donating amino group is deshielded. |
| C4-Cl | ~120 | The carbon bearing the chloro group is deshielded, but less so than the C-NH₂ carbon. |
| C1 | ~135 | Quaternary carbon attached to the amide group. |
| C5 | ~128 | Aromatic CH carbon. |
| C6 | ~115 | Aromatic CH carbon shielded by the ortho amino group. |
| C2 | ~113 | Aromatic CH carbon shielded by the para amino group. |
Experimental Protocol: NMR Spectroscopy
The choice of a deuterated solvent is critical; the compound must be fully soluble to yield high-resolution spectra. Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended due to its excellent solvating power for polar compounds like benzamides.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.
-
Transfer the solution into a standard 5 mm NMR tube.
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Allow the sample temperature to equilibrate (typically at 298 K).
-
Tune and shim the spectrometer to optimize magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum (e.g., 16-32 scans).
-
Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 1024 or more scans may be needed due to the low natural abundance of ¹³C).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift axis using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H; δ ≈ 39.52 ppm for ¹³C).
-
Integrate the ¹H signals and analyze the multiplicities and coupling constants.
-
Caption: Predicted primary fragmentation pathway for this compound in EI-MS.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Instrument Setup: Tune the mass spectrometer according to the manufacturer's specifications. A standard electron energy of 70 eV is used for EI to ensure consistent fragmentation and allow for library matching.
-
Sample Introduction: Introduce a small quantity (microgram level) of the solid sample into the ion source, typically using a direct insertion probe.
-
The probe is heated under high vacuum, causing the sample to volatilize directly into the electron beam.
-
Ionization & Analysis: The gaseous molecules are bombarded with 70 eV electrons, causing ionization and fragmentation.
-
The resulting positive ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.
-
Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural verification of this compound. The predicted NMR, FT-IR, and MS data collectively offer a unique spectral signature that should allow for unambiguous identification. By correlating the ¹H and ¹³C NMR chemical shifts to the electronic environment of the substituted ring, identifying key functional group vibrations in the IR spectrum, and analyzing the molecular ion and fragmentation patterns in the mass spectrum, researchers can confidently confirm the structure and purity of their synthesized material. The detailed protocols provided herein represent field-proven methodologies designed to yield high-quality, reproducible data, forming a critical component of the due diligence required in chemical synthesis and drug discovery.
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An In-depth Technical Guide to the Solubility Profile of 3-Amino-4-chlorobenzamide in Common Laboratory Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Amino-4-chlorobenzamide, a key intermediate in pharmaceutical and fine chemical synthesis. Recognizing the critical role of solubility in process development, formulation, and purification, this document delineates the theoretical principles governing the dissolution of this compound. In the absence of a consolidated public database of its solubility in various organic solvents, this guide empowers researchers and drug development professionals with detailed, industry-standard experimental protocols to determine the solubility profile in their own laboratory settings. Furthermore, it offers a framework for the interpretation of this data, grounded in the physicochemical properties of this compound and the principles of solute-solvent interactions.
Introduction: The Significance of this compound and its Solubility
This compound (C₇H₇ClN₂O) is a substituted benzamide derivative of significant interest in organic synthesis, particularly as a building block for active pharmaceutical ingredients (APIs). Its molecular structure, featuring an aromatic amine, a chloro substituent, and an amide functional group, imparts a unique combination of polarity and hydrogen bonding capabilities that dictates its behavior in various solvent systems.
A thorough understanding of the solubility of this compound is paramount for several key aspects of its application:
-
Process Chemistry: The selection of an appropriate solvent is crucial for optimizing reaction kinetics, facilitating product isolation, and ensuring high purity and yield.
-
Crystallization and Purification: Control over solubility is essential for developing efficient crystallization processes to obtain the desired polymorphic form and to remove impurities.
-
Formulation Development: For pharmaceutical applications, the solubility of an API or its intermediate in various excipients and solvent systems directly impacts its bioavailability and the design of the final dosage form.
-
Analytical Method Development: The choice of solvent is critical for preparing solutions for analysis by techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
This guide will provide the foundational knowledge and practical methodologies to systematically investigate and understand the solubility profile of this compound.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of a compound is essential for predicting and interpreting its solubility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₇H₇ClN₂O | [1] |
| Molecular Weight | 170.59 g/mol | [1] |
| Melting Point | 167-171 °C | |
| LogP (Predicted) | 2.30 | |
| Appearance | Beige crystalline powder | [2] |
| pKa (Predicted) | The experimental pKa value for this compound is not readily available in the public domain. However, based on the structure, the primary amine is expected to be weakly basic, and the amide proton is very weakly acidic. The pKa of the conjugate acid of the amino group can be estimated to be in the range of 2-4. For the related compound 3-amino-4-chlorobenzoic acid, a predicted pKa of 4.13 is reported.[3] | N/A |
The positive LogP value suggests a degree of lipophilicity, indicating that solubility in nonpolar organic solvents is possible. The high melting point is indicative of a stable crystal lattice, which will require significant energy to overcome during dissolution.
Theoretical Framework: Understanding the Drivers of Solubility
The solubility of a solid crystalline compound like this compound in a liquid solvent is governed by the thermodynamic principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and the solvent. The overall solubility is determined by the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of new solute-solvent interactions.
The key intermolecular forces at play for this compound are:
-
Hydrogen Bonding: The amide (-CONH₂) and amino (-NH₂) groups can act as both hydrogen bond donors and acceptors. This is a primary driver of solubility in protic solvents (e.g., alcohols, water).
-
Dipole-Dipole Interactions: The polar nature of the amide and the carbon-chlorine bonds contribute to the molecule's overall dipole moment, allowing for interactions with other polar molecules.
-
Van der Waals Forces: These weak, non-specific interactions are present in all molecules and contribute to the overall solvation process, particularly in nonpolar solvents.
Qualitative Solubility Predictions
Based on the structure of this compound, a qualitative prediction of its solubility in common laboratory solvents can be made:
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): The ability to form hydrogen bonds with the solvent's hydroxyl groups suggests that this compound will exhibit some solubility in these solvents. However, the presence of the aromatic ring and the chloro-substituent will limit its aqueous solubility. For the related compound 4-chlorobenzamide, it is expected to be soluble in polar protic solvents.[4]
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethyl Sulfoxide): These solvents can act as hydrogen bond acceptors for the amide and amino protons and can effectively solvate the polar regions of the molecule. Good solubility is anticipated in these solvents. For 4-chlorobenzamide, good solubility is also expected in polar aprotic solvents.[4]
-
Nonpolar Solvents (e.g., Toluene, Hexane): The energy required to break the strong intermolecular forces within the crystal lattice of this compound is unlikely to be compensated by the weak van der Waals interactions with nonpolar solvents. Therefore, low solubility is expected. Lower solubility for 4-chlorobenzamide is predicted in nonpolar solvents.[4]
The Influence of pH on Aqueous Solubility
The presence of a basic amino group means the aqueous solubility of this compound will be pH-dependent. In acidic solutions, the amino group will be protonated, forming a more polar and, therefore, more water-soluble salt. As the pH increases, the compound will be in its less soluble free base form. A thorough understanding of the pKa of the compound is essential to predict its solubility at different pH values.
Experimental Determination of Solubility: A Practical Guide
To obtain quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.
The Shake-Flask Method: A Step-by-Step Protocol
This protocol outlines the determination of the equilibrium solubility of this compound in a given solvent at a specified temperature.
Materials and Equipment:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Temperature-controlled orbital shaker or water bath
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Experimental Workflow:
Caption: Relationship between solute/solvent properties and solubility.
By plotting the determined solubility against the dielectric constant of the solvents, a general trend can often be observed. For a moderately polar compound like this compound, it is expected that solubility will be higher in solvents with intermediate to high polarity. Deviations from this trend can often be explained by specific interactions, such as the strong hydrogen bonding in protic solvents.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Identification: May cause skin, eye, and respiratory irritation. [5]* Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. [5]* Handling: Avoid breathing dust. Use in a well-ventilated area. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
While a comprehensive, publicly available dataset for the solubility of this compound is currently lacking, this technical guide provides the necessary theoretical framework and practical methodologies for its determination. By understanding the physicochemical properties of the compound and the principles of solute-solvent interactions, and by employing the standardized shake-flask method, researchers can generate reliable and reproducible solubility data. This information is invaluable for the efficient development of synthetic processes, purification techniques, and formulations involving this important chemical intermediate.
References
- PubChem Compound Summary for CID 88200, this compound. National Center for Biotechnology Information.
- This compound CAS#:19694-10-1. Chemsrc.
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A-Z Guide to 3-Amino-4-chlorobenzamide in Fragment-Based Drug Discovery
This guide provides an in-depth technical exploration of 3-amino-4-chlorobenzamide, a versatile fragment compound, and its strategic application in modern drug discovery. Tailored for researchers, medicinal chemists, and drug development professionals, this document elucidates the core principles, practical methodologies, and critical considerations for leveraging this scaffold to accelerate the generation of novel therapeutic agents.
Introduction: The Power of Fragments in Modern Drug Discovery
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient alternative to traditional high-throughput screening (HTS).[1][2] Instead of screening vast libraries of large, complex molecules, FBDD focuses on identifying small, low-molecular-weight compounds, or "fragments," that bind weakly but efficiently to a biological target.[1][3] These initial fragment hits serve as high-quality starting points for rational, structure-guided optimization into potent and selective drug candidates.[4][5] This approach offers several advantages, including a more thorough exploration of chemical space, higher hit rates, and the generation of leads with superior physicochemical properties.[1][5]
This compound stands out as a "privileged" fragment. Its structure contains key features—a primary amine, a benzamide core, and a chlorine substituent—that provide multiple vectors for chemical modification and diverse interaction possibilities with protein targets. This guide will dissect the properties of this fragment, outline its applications, and provide actionable protocols for its use in a drug discovery campaign.
Physicochemical Profile of this compound
A successful fragment must possess specific physicochemical properties that adhere to the "Rule of Three"—a guideline for optimal fragment characteristics.[3] this compound aligns well with these principles, making it an excellent candidate for fragment libraries.
| Property | Value | Source |
| Molecular Formula | C₇H₇ClN₂O | [6][7] |
| Molecular Weight | 170.6 g/mol | [6][7][8] |
| CAS Number | 19694-10-1 | [8][9] |
| Appearance | Beige or cream crystalline powder | [6][10] |
| Melting Point | 164-168.5 °C | [6][10] |
| XLogP3 | 1.2 - 2.3 | [6][7] |
| Hydrogen Bond Donors | 2 | [6][7] |
| Hydrogen Bond Acceptors | 2 | [6][7] |
| Rotatable Bond Count | 1 | [6][7] |
| Topological Polar Surface Area (TPSA) | 69.1 Ų | [6][7] |
These properties confer upon this compound adequate solubility for biophysical screening at high concentrations and a low degree of complexity, which is ideal for establishing a clear structure-activity relationship (SAR) during optimization.
Synthesis and Chemical Reactivity
The synthetic accessibility of a fragment and its derivatives is paramount for a successful FBDD campaign. This compound can be synthesized through several established routes, most commonly starting from 3-nitro-4-chlorobenzoic acid.[11]
A general synthetic pathway involves two key steps:
-
Amide Formation: The carboxylic acid of 3-nitro-4-chlorobenzoic acid is activated, often by conversion to an acid chloride with thionyl chloride, and then reacted with an amine.[11]
-
Nitro Group Reduction: The nitro group is subsequently reduced to a primary amine, typically using a reducing agent like iron powder in the presence of an acid or ammonium chloride.[12]
The reactivity of this compound is centered around its functional groups:
-
The Amino Group: This primary aromatic amine is a versatile handle for a wide range of chemical modifications, including acylation, alkylation, sulfonylation, and participation in coupling reactions to build more complex structures.
-
The Benzamide Group: The amide functionality is a robust hydrogen bond donor and acceptor, often critical for anchoring the fragment to the protein target.
-
The Aromatic Ring: The chloro-substituted phenyl ring can be further functionalized through electrophilic aromatic substitution or cross-coupling reactions, allowing for exploration of the surrounding binding pocket.
Application in Drug Discovery: A Scaffold for Potent Inhibitors
The benzamide moiety is a common feature in many approved drugs, particularly in the class of Poly(ADP-ribose) polymerase (PARP) inhibitors.[13][14] PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for treating certain cancers, especially those with deficiencies in other DNA repair pathways (e.g., BRCA mutations).[14]
Case Study: Precursor to PARP Inhibitors like Rucaparib
3-Aminobenzamide itself is a known PARP inhibitor.[15][16][17] The this compound scaffold serves as a key building block in the synthesis of more potent and selective PARP inhibitors, such as the FDA-approved drug Rucaparib.[15][18][19][20][21] Rucaparib is used for the treatment of ovarian and prostate cancers.[14][18] The development of Rucaparib showcases the power of fragment-based design, where the core benzamide structure provides the essential interactions within the NAD+ binding site of the PARP enzyme, while further chemical elaborations optimize potency and pharmacokinetic properties.[15]
Experimental Protocols and Workflows
Integrating this compound into an FBDD campaign requires a systematic workflow. The following protocols are representative of the key stages involved.
Workflow for a Fragment-Based Drug Discovery Campaign
Caption: A typical workflow for a Fragment-Based Drug Discovery (FBDD) campaign.
Protocol 1: Fragment Screening using Surface Plasmon Resonance (SPR)
Objective: To identify fragments that bind to a target protein and to quantify their binding affinity (KD) and kinetics.
Methodology:
-
Immobilization: Covalently immobilize the purified target protein onto a sensor chip surface (e.g., CM5 chip via amine coupling).
-
Preparation of Fragment Solutions: Prepare a concentration series of this compound (e.g., 1 µM to 1 mM) in a suitable running buffer (e.g., HBS-EP+). The high solubility of the fragment is critical here.
-
Binding Analysis: Inject the fragment solutions sequentially over the immobilized protein surface and a reference flow cell. Monitor the change in response units (RU) in real-time.
-
Data Processing: Subtract the reference channel signal from the active channel signal. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
-
Hit Criteria: A fragment is typically considered a hit if it shows a reproducible, concentration-dependent binding response with a KD in the high micromolar to millimolar range.
Protocol 2: Hit-to-Lead Optimization via Fragment Growing
Objective: To improve the binding affinity of the initial this compound hit by synthesizing and testing elaborated analogs. This process is guided by structural data from X-ray crystallography showing the fragment bound to the target.
Methodology:
-
Structural Analysis: Obtain a high-resolution crystal structure of the target protein in complex with this compound. Identify unoccupied pockets adjacent to the fragment and key interaction points.
-
Design of Analogs: Based on the structural data, design a small library of analogs. For example, if the amino group is pointing towards a hydrophobic pocket, design analogs with various alkyl or aryl substituents attached to the amine.
-
Example Elaboration Strategy: Use a Suzuki coupling reaction to add a phenyl group to the aromatic ring or an acylation reaction to add a cyclopropyl group to the amino function.
-
-
Synthesis: Synthesize the designed analogs. The straightforward reactivity of the parent fragment is a key advantage.
-
Re-evaluation: Screen the new analogs using the same biophysical and biochemical assays (e.g., SPR and an enzymatic activity assay).
-
SAR Analysis: Correlate the changes in chemical structure with changes in binding affinity and activity. This iterative process of design, synthesis, and testing is the core of hit-to-lead optimization.
Illustrative Chemical Elaboration
Caption: Key vectors for chemical elaboration of the this compound fragment.
Conclusion and Future Outlook
This compound is more than just a chemical reagent; it is a validated, high-value starting point for drug discovery. Its favorable physicochemical properties, synthetic tractability, and proven relevance as a core scaffold for potent enzyme inhibitors make it an essential tool for any FBDD campaign. As drug discovery continues to tackle increasingly complex biological targets, the rational, bottom-up approach enabled by versatile fragments like this compound will be indispensable. Future work will likely see this and similar fragments incorporated into more sophisticated library designs, including those for covalent inhibitors and targeted protein degraders, further expanding their utility in developing the next generation of therapeutics.
References
- Wikipedia. Fragment-based lead discovery. [Link]
- Longdom Publishing. (2023). The Innovative Approaches of Fragment Based Drug Discovery (FBDD) and the Therapeutic Interventions of Drug Development. [Link]
- PharmaFeatures. (2024). Fragment-Based Drug Discovery: A Comprehensive Overview. [Link]
- BioSolveIT. FBDD: Fragment-Based Drug Design. [Link]
- Drug Hunter. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). [Link]
- Google Patents. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
- PubChem. Benzamide, 3-amino-4-chloro-. [Link]
- ResearchGate. Synthesis reaction of 3-amino-4-chloro benzohydrazide. [Link]
- Oakwood Chemical. This compound, min 96%, 100 grams. [Link]
- PubMed. (2022). Total Synthesis of Rucaparib. [Link]
- Chemsrc. This compound | CAS#:19694-10-1. [Link]
- PubMed. (2003). Discovery of 3-amino-4-chlorophenyl P1 as a novel and potent benzamidine mimic via solid-phase synthesis of an isoxazoline library. [Link]
- ResearchGate.
- Eureka.
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- Google Patents.
- PMC - NIH. (2020). The Development of Rucaparib/Rubraca®: A Story of the Synergy Between Science and Serendipity. [Link]
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Investigating 3-Amino-4-chlorobenzamide as a PARP inhibitor intermediate
An In-depth Technical Guide for the Synthesis and Application of 3-Amino-4-chlorobenzamide: A Key Intermediate for PARP Inhibitors
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a critical chemical intermediate in the synthesis of several clinically important Poly(ADP-ribose) polymerase (PARP) inhibitors. Designed for researchers, medicinal chemists, and process development scientists, this document details a robust, two-step synthetic protocol starting from commercially available 4-chloro-3-nitrobenzoic acid. We delve into the mechanistic principles behind each synthetic step, offer field-proven insights for reaction optimization, and present a complete methodology for the characterization and quality control of the final product. Furthermore, the guide contextualizes the application of this intermediate in the broader landscape of PARP inhibitor drug development, particularly its role as a foundational scaffold. All protocols are designed to be self-validating, supported by authoritative citations to ensure scientific integrity and reproducibility.
Introduction: The Strategic Importance of PARP Inhibitors and Their Building Blocks
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are central to the DNA damage response (DDR) pathway, playing a pivotal role in the repair of single-strand breaks (SSBs). In oncology, PARP inhibitors have emerged as a revolutionary class of targeted therapies. They exploit the concept of "synthetic lethality," proving exceptionally effective against tumors with deficiencies in the homologous recombination (HR) repair pathway, such as those harboring BRCA1 or BRCA2 mutations. By inhibiting PARP-mediated SSB repair, these drugs lead to the accumulation of double-strand breaks during DNA replication, which cannot be repaired in HR-deficient cancer cells, ultimately triggering cell death.
Several PARP inhibitors, including Olaparib, Rucaparib, and Niraparib, have received regulatory approval for treating various cancers, including ovarian, breast, and prostate cancer.[1] The chemical architecture of many of these inhibitors features a core benzamide moiety, which is crucial for binding to the nicotinamide pocket of the PARP enzyme's catalytic domain. This compound represents a highly strategic and versatile starting material for constructing this critical pharmacophore. Its substituted aromatic ring provides the necessary vectors for building the complex polycyclic systems characteristic of modern PARP inhibitors.
This guide provides the requisite technical detail for the reliable synthesis and validation of this key intermediate, empowering research and development teams to accelerate their drug discovery programs.
Synthesis of this compound: A Two-Step Approach
A robust and scalable synthesis of this compound can be efficiently executed in two primary steps from 4-chloro-3-nitrobenzoic acid: (1) Amidation of the carboxylic acid to form 4-chloro-3-nitrobenzamide, and (2) Selective reduction of the nitro group to yield the target amine.
Overall Synthetic Workflow
The logical flow from starting material to the final intermediate is outlined below. This workflow is designed for clarity, safety, and high yield.
Caption: Workflow for the synthesis of this compound.
Step 1: Synthesis of 4-Chloro-3-nitrobenzamide
Principle & Causality: This step converts the carboxylic acid into a primary amide. A direct amidation is often inefficient. Therefore, the carboxylic acid is first activated by converting it to a more reactive acyl chloride using thionyl chloride (SOCl₂). A catalytic amount of N,N-dimethylformamide (DMF) is used to accelerate this conversion via the formation of the Vilsmeier reagent in situ. The highly electrophilic acyl chloride then readily reacts with an ammonia source (aqueous ammonium hydroxide) to form the stable amide bond. Toluene is an excellent solvent choice due to its appropriate boiling point for the chlorination reaction and its ability to be removed azeotropically.
Detailed Experimental Protocol:
-
Setup: To a dry 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser (with a gas outlet to a scrubber), and a dropping funnel, add 4-chloro-3-nitrobenzoic acid (20.1 g, 100 mmol).
-
Chlorination: Add toluene (150 mL) and 3-4 drops of N,N-dimethylformamide (DMF). Begin stirring and slowly add thionyl chloride (11.0 mL, 150 mmol) via the dropping funnel over 20 minutes.
-
Reaction: Heat the mixture to reflux (approx. 80-90 °C) for 3 hours. The reaction progress can be monitored by TLC (thin-layer chromatography) until the starting material is consumed.
-
Work-up (Acyl Chloride): Allow the reaction to cool to room temperature. Carefully remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude 4-chloro-3-nitrobenzoyl chloride is a yellow solid or oil and is used directly in the next step without further purification.
-
Amidation: Dissolve the crude acyl chloride in tetrahydrofuran (THF, 100 mL) and cool the flask in an ice-water bath to 0-5 °C.
-
Ammonia Addition: Slowly add concentrated ammonium hydroxide (28-30%, ~25 mL) dropwise, ensuring the internal temperature does not exceed 15 °C. A thick precipitate will form.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Isolation: Pour the reaction mixture into 400 mL of cold deionized water with stirring.
-
Filtration: Collect the resulting pale-yellow precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 50 mL).
-
Drying: Dry the solid in a vacuum oven at 60 °C to a constant weight. This typically yields 4-chloro-3-nitrobenzamide as a pale-yellow solid (Expected yield: 90-95%).[2][3]
Step 2: Reduction to this compound
Principle & Causality: This step involves the selective reduction of the aromatic nitro group to a primary amine. While catalytic hydrogenation is a clean method, it requires specialized pressure equipment. A more accessible and highly effective laboratory method is Béchamp reduction, using iron powder in a mildly acidic aqueous solution. Ammonium chloride serves as a proton source and electrolyte to facilitate the reaction. The iron acts as the electron donor, reducing the nitro group in a stepwise fashion to the amine, while itself being oxidized. This method is known for its reliability, cost-effectiveness, and chemoselectivity, leaving the amide and chloro functionalities intact.
Detailed Experimental Protocol:
-
Setup: In a 1 L round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloro-3-nitrobenzamide (20.0 g, 100 mmol), ethanol (250 mL), and deionized water (80 mL).
-
Reagent Addition: Add ammonium chloride (26.7 g, 500 mmol) and stir until it dissolves. Then, add iron powder (<325 mesh, 27.9 g, 500 mmol) in portions over 15 minutes.
-
Reaction: Heat the vigorously stirred suspension to reflux (approx. 80 °C) for 4-6 hours. The reaction progress can be monitored by TLC, observing the disappearance of the starting material. The mixture will turn from a yellow suspension to a dark grey/black slurry.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add ethyl acetate (250 mL) and stir for 10 minutes.
-
Filtration: Filter the hot mixture through a pad of Celite® to remove the iron salts and unreacted iron. Wash the Celite® pad thoroughly with hot ethanol (3 x 50 mL).
-
Extraction: Combine the filtrates and remove the organic solvents under reduced pressure. The remaining aqueous solution may contain some product. Extract this aqueous layer with ethyl acetate (3 x 100 mL).
-
Purification: Combine all organic extracts, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallization: Recrystallize the crude solid from an ethanol/water mixture to obtain pure this compound as an off-white or beige solid. (Expected yield: 85-92%).
Characterization and Quality Control
To ensure the synthesized intermediate meets the standards required for subsequent use in drug synthesis, a comprehensive analytical characterization is mandatory.
| Parameter | Method | Specification / Typical Result |
| Appearance | Visual | Off-white to beige crystalline solid |
| Identity | ¹H NMR (400 MHz, DMSO-d₆) | δ 7.65 (s, 1H), 7.20-7.40 (m, 3H), 7.15 (d, 1H), 5.50 (s, 2H) |
| Identity | Mass Spectrometry (ESI+) | m/z: 171.03 [M+H]⁺ (for C₇H₇ClN₂O) |
| Purity | HPLC (>210 nm) | ≥ 98.0% |
| Melting Point | Capillary Method | 165-168 °C |
Application in PARP Inhibitor Synthesis
This compound is a linchpin intermediate for constructing the core of various PARP inhibitors. The primary amine serves as a nucleophile or a precursor to a diazonium salt for ring-forming reactions, while the benzamide portion is retained as the critical PARP-binding element. For instance, in the synthesis of inhibitors like Rucaparib, this intermediate can be elaborated through multi-step sequences to build the final tricyclic azepino-indole scaffold.[4][5][6]
The general synthetic logic involves using the amine to construct a heterocyclic ring system fused to the initial benzene ring.
Caption: Generalized role of the intermediate in PARP inhibitor synthesis.
Safety and Handling
As a professional laboratory chemical, this compound and all reagents used in its synthesis must be handled with appropriate care.
-
This compound: May cause skin, eye, and respiratory irritation.[1][7]
-
4-Chloro-3-nitrobenzoic Acid: Corrosive. Causes severe skin burns and eye damage.
-
Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water to release toxic gases (HCl and SO₂). Must be handled in a well-ventilated fume hood.
-
Iron Powder: Flammable solid. Handle away from ignition sources.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles. When handling thionyl chloride or fine powders, use of a respirator may be warranted based on a risk assessment. For detailed information, consult the Safety Data Sheet (SDS) for each chemical.[1]
Conclusion
This compound is a valuable and indispensable intermediate for the development of PARP inhibitors. The synthetic route detailed in this guide, proceeding via amidation of 4-chloro-3-nitrobenzoic acid followed by a robust Béchamp reduction, offers a reliable and scalable method for its production. By providing clear, mechanistically-driven protocols and contextualizing the intermediate's role in drug discovery, this guide serves as a practical resource for scientists working at the forefront of cancer therapy research.
References
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- Park, J., & Cheon, C. H. (2022). A cyanide-catalyzed imino-Stetter reaction enables the concise total syntheses of rucaparib. Organic & Biomolecular Chemistry.
- Wang, Y., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules.
- Various Authors. (n.d.). Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor. ACS Publications.
- Acar, N., et al. (2023). Synthesis reaction of 3-amino-4-chloro benzohydrazide. ResearchGate.
- Reddy, K. L., et al. (2017). A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib. Green Chemistry.
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- CN105693822A - Synthesis process for Rucaparib intermediate of ovarian cancer treating medicine. (n.d.). Eureka | Patsnap.
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- WO2017032289A1 - Process for preparing parp inhibitor, crystalline forms, and uses thereof. (n.d.). Google Patents.
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- Park, J., & Cheon, C. H. (2022). Total Synthesis of Rucaparib. Journal of Organic Chemistry.
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- CN105985294B - Preparation method of olaparib. (n.d.). Google Patents.
- Jin, B. N., et al. (2008). 4-Chloro-3-nitrobenzamide. Acta Crystallographica Section E.
- WO2017191562A1 - Process for the preparation of olaparib and polymorphs thereof. (n.d.). Google Patents.
- Wang, Y., et al. (2018). Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors. Molecules.
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- 7. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
The Art of Kinase Inhibition: A Technical Guide to Leveraging 3-Amino-4-chlorobenzamide as a Privileged Scaffold
Foreword: The Quest for Specificity in Kinase Drug Discovery
The human kinome, with its vast and intricate network of over 500 protein kinases, represents a landscape of immense therapeutic potential. These enzymes, acting as molecular switches in countless cellular signaling pathways, have rightfully become a focal point of modern drug discovery, particularly in oncology. However, the highly conserved nature of the ATP-binding site across the kinome presents a formidable challenge: achieving inhibitor selectivity. This challenge has driven the field towards a scaffold-based design paradigm, where pre-validated molecular frameworks, or "privileged scaffolds," are utilized as starting points for the development of potent and selective kinase inhibitors.[1] This guide delves into one such scaffold: 3-amino-4-chlorobenzamide. We will explore its chemical attributes, its strategic application in the synthesis of kinase inhibitors, and the rigorous experimental methodologies required to validate its potential as a cornerstone for novel therapeutics.
The Building Block: Deconstructing this compound
This compound is a substituted aromatic amide with the molecular formula C₇H₇ClN₂O.[2][3] Its utility as a building block in medicinal chemistry stems from a unique combination of chemical features that allow for versatile derivatization and strategic interactions with kinase active sites.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is paramount for predicting its behavior in both synthetic reactions and biological systems.
| Property | Value | Source |
| Molecular Weight | 170.59 g/mol | [2] |
| Melting Point | 164-171 °C | [1] |
| Appearance | Beige crystalline powder | [3] |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF); poorly soluble in water. | [4] |
| LogP | 2.30 | [1][3] |
| pKa | (Predicted) Basic (amino group) ~3.5; Acidic (amide NH) ~17 | - |
The moderate lipophilicity (LogP of 2.30) suggests a favorable starting point for developing orally bioavailable drugs, balancing aqueous solubility with membrane permeability.
Chemical Reactivity and Synthetic Handles
The true power of this compound lies in its reactive sites, which provide avenues for a multitude of chemical transformations.
-
The 3-Amino Group: This primary aromatic amine is a versatile nucleophile, readily participating in reactions such as amide bond formation, sulfonylation, and reductive amination. This allows for the introduction of a wide array of substituents to probe the solvent-exposed regions of the kinase active site.
-
The Benzamide Moiety: The amide group itself can act as a hydrogen bond donor and acceptor, crucial for anchoring the inhibitor to the kinase hinge region. While generally stable, it can be a site for bioisosteric replacement to modulate physicochemical properties.
-
The Aromatic Ring: The benzene ring serves as a rigid scaffold, properly orienting the functional groups for optimal target engagement. The electron-withdrawing nature of the chlorine and amide groups influences the reactivity of the ring in electrophilic aromatic substitution reactions.
-
The 4-Chloro Group: The chlorine atom offers a potential site for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of larger and more complex aryl or heteroaryl moieties. This can be exploited to access deeper pockets within the kinase active site.
Strategic Application in Kinase Inhibitor Synthesis
The judicious use of this compound as a starting material allows for the systematic construction of kinase inhibitor libraries. The following sections outline a representative synthetic workflow and the underlying strategic considerations.
Synthesis of this compound
While commercially available, understanding the synthesis of the building block itself can be instructive. A common laboratory-scale synthesis starts from 3-nitro-4-chlorobenzoic acid.
Caption: Synthesis of this compound.
A Representative Synthetic Protocol: Elaboration into a Kinase Inhibitor Scaffold
The following protocol details the synthesis of a hypothetical kinase inhibitor derived from this compound, targeting a generic tyrosine kinase. This multi-step synthesis showcases the versatility of the building block.
Step 1: Acylation of the 3-Amino Group
The initial step involves the acylation of the 3-amino group with a suitable acid chloride or carboxylic acid, introducing a key recognition element for the kinase.
-
Protocol:
-
Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide).
-
Add a base (e.g., triethylamine or diisopropylethylamine, 1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the desired acid chloride (e.g., 4-(trifluoromethyl)benzoyl chloride, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Step 2: Suzuki Cross-Coupling at the 4-Chloro Position
This step demonstrates the utility of the chloro substituent as a handle for introducing further complexity, often targeting the hydrophobic pocket of the kinase.
-
Protocol:
-
To a reaction vessel, add the product from Step 1 (1.0 eq), a suitable boronic acid (e.g., pyridine-3-boronic acid, 1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) and stir for 12-18 hours.
-
Monitor the reaction progress by LC-MS.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Caption: General synthetic workflow for a kinase inhibitor.
Biological Evaluation: From Benchtop to Cellular Context
The synthesis of a potential kinase inhibitor is only the first step. Rigorous biological evaluation is essential to determine its potency, selectivity, and cellular efficacy.
In Vitro Kinase Inhibition Assays
These assays provide the initial assessment of a compound's ability to inhibit the enzymatic activity of a target kinase.
3.1.1. Biochemical Assays: Measuring Direct Enzyme Inhibition
-
Luminescence-Based Kinase Assay (e.g., ADP-Glo™): This widely used assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
-
Protocol:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound, the target kinase, and the appropriate substrate peptide in a kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30 °C for a defined period (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the IC₅₀ value by fitting the data to a dose-response curve.
-
-
3.1.2. Biophysical Assays: Confirming Target Engagement
-
Differential Scanning Fluorimetry (DSF) or Thermal Shift Assay: This technique measures the change in the melting temperature (Tm) of a protein upon ligand binding, providing evidence of direct physical interaction.
-
Protocol:
-
Mix the target kinase with a fluorescent dye that binds to hydrophobic regions of the protein (e.g., SYPRO Orange).
-
Add the test compound or a vehicle control.
-
Gradually increase the temperature in a real-time PCR instrument while monitoring fluorescence.
-
The melting temperature is the point at which the protein unfolds, exposing hydrophobic residues and causing an increase in fluorescence.
-
A positive shift in Tm in the presence of the compound indicates binding and stabilization of the protein.
-
-
Cellular Assays: Assessing Efficacy in a Biological System
Demonstrating activity in a cellular context is a critical step in validating a kinase inhibitor.
3.2.1. Target Engagement in Cells
-
Western Blotting for Phospho-protein Levels: This technique directly assesses the ability of an inhibitor to block the phosphorylation of a known downstream substrate of the target kinase in cells.
-
Protocol:
-
Culture a relevant cancer cell line known to have an activated signaling pathway involving the target kinase.
-
Treat the cells with various concentrations of the test compound for a specified time.
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated substrate and the total substrate protein.
-
Use secondary antibodies conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
A decrease in the phosphorylated substrate signal relative to the total substrate indicates target engagement.
-
-
3.2.2. Cellular Proliferation and Viability Assays
-
MTT or CellTiter-Glo® Assay: These assays measure the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere.
-
Treat the cells with serial dilutions of the test compound and incubate for a defined period (e.g., 72 hours).
-
Add the MTT reagent or CellTiter-Glo® reagent to the wells.
-
Measure the absorbance or luminescence, respectively.
-
Calculate the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) value.
-
-
Caption: Workflow for the biological evaluation of a kinase inhibitor.
Structure-Activity Relationship (SAR) and Lead Optimization
The data generated from the biological assays feed into the iterative process of lead optimization, where the goal is to improve the potency, selectivity, and drug-like properties of the initial hit compound.
Interpreting SAR Data
By systematically modifying the structure of the lead compound and assessing the impact on its biological activity, a structure-activity relationship (SAR) can be established. For inhibitors derived from this compound, key areas for modification include:
-
The Acyl Group on the 3-Amino Moiety: The nature of this group can significantly impact potency and selectivity. For example, in some Bcr-Abl inhibitors, a 3-pyridyl group in a similar position is crucial for activity.[5]
-
Substituents on the Aromatic Ring: While our starting point is 4-chloro, exploring other halogens or small alkyl groups can fine-tune electronic properties and steric interactions.
-
Modifications at the 4-Position: Replacing the chlorine with different aryl or heteroaryl groups via cross-coupling can lead to dramatic changes in activity by accessing different regions of the kinase active site.
Table of Hypothetical SAR Data:
| Compound ID | R¹ (on 3-amino) | R² (at 4-position) | Kinase A IC₅₀ (nM) | Kinase B IC₅₀ (nM) |
| Lead-01 | 4-(Trifluoromethyl)phenyl | Cl | 50 | 500 |
| Lead-02 | 3-Pyridyl | Cl | 25 | 450 |
| Lead-03 | 4-(Trifluoromethyl)phenyl | 3-Pyridyl | 10 | 800 |
| Lead-04 | 3-Pyridyl | 3-Pyridyl | 5 | 750 |
From this hypothetical data, one could infer that a 3-pyridyl group at the R¹ position is beneficial for potency against Kinase A, and further substitution at the R² position with another 3-pyridyl group enhances this effect.
Bioisosteric Replacement
In some cases, the benzamide core itself may present liabilities, such as poor pharmacokinetic properties. Bioisosteric replacement, the substitution of a functional group with another that has similar physicochemical properties, can be a powerful tool. For the amide bond, common bioisosteres include 1,2,4-oxadiazoles or 1,2,3-triazoles. These replacements can improve metabolic stability and alter the hydrogen bonding pattern, potentially leading to improved selectivity.
Conclusion and Future Directions
This compound represents a valuable and versatile building block for the discovery of novel kinase inhibitors. Its well-defined reactive handles allow for the systematic exploration of chemical space around a rigid and privileged scaffold. The successful development of inhibitors from this starting point requires a deep understanding of its chemical properties, a strategic approach to synthesis, and a comprehensive suite of biological assays to guide the iterative process of lead optimization. As our understanding of the human kinome continues to expand, the principles and methodologies outlined in this guide will remain essential for the rational design of the next generation of targeted therapeutics.
References
- Scaffold-based design of kinase inhibitors for cancer therapy. (n.d.). PubMed.
- Benzamide, 3-amino-4-chloro-. (n.d.). PubChem.
- New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. (2024, November 20). PubMed.
- Design and Synthesis of Orally Bioavailable Benzimidazole Reverse Amides as Pan RAF Kinase Inhibitors. (2014, July 17). PubMed Central.
- Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology.
- Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. (n.d.). PubMed.
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- 4. fishersci.com [fishersci.com]
- 5. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Physicochemical Characterization of Novel 3-Amino-4-chlorobenzamide Derivatives
Abstract
This technical guide provides a comprehensive framework for the synthesis and detailed characterization of novel derivatives based on the 3-amino-4-chlorobenzamide scaffold. Benzamide derivatives are a cornerstone in medicinal chemistry, demonstrating a vast array of pharmacological activities.[1][2] This document is designed for researchers, medicinal chemists, and drug development professionals, offering an in-depth exploration of synthetic strategies, elucidation of the rationale behind experimental choices, and rigorous protocols for physicochemical analysis. By integrating field-proven insights with established scientific principles, this guide serves as a self-validating system for producing and verifying novel chemical entities derived from this versatile scaffold.
Strategic Approach to Synthesis
The synthetic pathway to novel this compound derivatives is primarily centered on a robust and adaptable two-step process: amide bond formation followed by nitro group reduction. This strategy allows for the introduction of chemical diversity at the amide nitrogen, enabling the creation of a library of compounds for structure-activity relationship (SAR) studies.
Core Synthetic Rationale
The chosen synthetic route begins with 3-nitro-4-chlorobenzoic acid. This starting material is strategic for several reasons:
-
Orthogonal Functionality: The carboxylic acid and nitro group possess different reactivities, allowing for selective transformations. The carboxylic acid is readily activated for amidation, while the nitro group remains inert under these conditions.
-
Late-Stage Reduction: The reduction of the nitro group to the primary amine is intentionally performed as the final step. An early-stage reduction would introduce a nucleophilic amine that could compete with the desired amine during the amidation reaction, leading to polymerization or unwanted side products.
-
Chemical Handles: The final molecule retains three key points for potential further modification: the newly formed amide, the primary aromatic amine, and the aromatic ring itself.
A common and efficient method involves the reaction of a substituted benzoic acid with an appropriate amine using a coupling agent.[2] An alternative widely used approach is the reaction of a substituted benzoyl chloride with an amine.[2]
General Synthetic Workflow
The overall process is visualized in the workflow diagram below, illustrating the progression from starting materials to the final, purified derivatives.
Sources
A Technical Guide to the Chemical Reactivity of the Amino Group in 3-Amino-4-chlorobenzamide
Introduction
3-Amino-4-chlorobenzamide (CAS: 19694-10-1) is a key substituted aniline derivative widely utilized as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and other high-value organic compounds.[1][2] The synthetic utility of this molecule is predominantly dictated by the reactivity of its primary aromatic amino group. This guide provides an in-depth technical analysis of the chemical behavior of this amino group, grounded in fundamental principles of electronic and steric effects. We will explore its attenuated nucleophilicity and the causality behind experimental choices for its key transformations, including acylation, diazotization, and cyclization reactions. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important synthetic intermediate.
The Electronic and Steric Landscape: Deconstructing Reactivity
The reactivity of the amino group in this compound is not that of a simple aniline. Its chemical personality is profoundly shaped by the electronic push-and-pull of the adjacent chloro and benzamide substituents. Understanding these influences is critical to predicting its behavior and designing successful synthetic strategies.
Core Influences:
-
Inductive Effect (-I): Both the chlorine atom and the carbonyl group of the benzamide are highly electronegative. They exert a strong electron-withdrawing inductive effect, pulling electron density away from the aromatic ring and, by extension, from the nitrogen atom of the amino group.[3][4]
-
Mesomeric (Resonance) Effect (-M): The benzamide group is a powerful deactivating group due to its -M effect. The lone pair of the amino group can be delocalized into the carbonyl system, further reducing its availability for nucleophilic attack.
-
Net Effect: The cumulative impact of these strong electron-withdrawing groups (EWGs) significantly diminishes the electron density on the amino nitrogen.[5] This has two primary consequences:
-
Reduced Basicity: The lone pair is less available to accept a proton, making this compound a significantly weaker base than aniline.
-
Attenuated Nucleophilicity: The electron-poor nature of the nitrogen atom makes it a weaker nucleophile, meaning harsher conditions or more reactive electrophiles may be required for reactions compared to unsubstituted or activated anilines.[5]
-
The diagram below illustrates the dominant electronic forces at play, which collectively decrease the electron density on the exocyclic amino group.
Caption: Dominant electron-withdrawing effects on the amino group.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₇H₇ClN₂O | PubChem[6] |
| Molecular Weight | 170.59 g/mol | PubChem[6] |
| Melting Point | 167-171 °C | ChemSrc[7] |
| Appearance | Beige or cream crystalline powder | ECHEMI[8], Thermo Fisher Scientific[9] |
| LogP | 2.30 | ChemSrc[7] |
Key Transformations of the Amino Group
Despite its reduced reactivity, the amino group remains the primary handle for synthetic elaboration. The following sections detail common, high-yield transformations with field-proven protocols.
N-Acylation (Amide Bond Formation)
N-acylation is a fundamental reaction to form a new amide linkage, often used to introduce diverse structural motifs or as a protecting group strategy. Due to the lowered nucleophilicity of the amino group, highly reactive acylating agents like acyl chlorides are preferred.
Causality of Experimental Design:
-
Acylating Agent: 4-Chlorobenzoyl chloride is used as it is significantly more electrophilic than the corresponding carboxylic acid, ensuring the reaction proceeds efficiently with the weakly nucleophilic amine.
-
Base: A non-nucleophilic tertiary amine, such as triethylamine (TEA) or pyridine, is essential.[10] Its role is to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the starting amine (which would render it non-nucleophilic) and drives the equilibrium towards product formation.
-
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used to prevent hydrolysis of the reactive acyl chloride.[10]
Caption: Experimental workflow for a typical N-acylation reaction.
Experimental Protocol: Synthesis of N-(4-chloro-3-carbamoylphenyl)-4-chlorobenzamide
| Step | Procedure |
| 1. Reactant Preparation | In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM). |
| 2. Cooling | Cool the stirred solution to 0 °C using an ice bath. |
| 3. Acyl Chloride Addition | Slowly add a solution of 4-chlorobenzoyl chloride (1.05 eq) in anhydrous DCM dropwise to the cooled amine solution. |
| 4. Reaction | After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). |
| 5. Work-up | Transfer the mixture to a separatory funnel. Wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. |
| 6. Isolation | Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. |
| 7. Purification | Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product. |
| (Protocol adapted from standard acylation methodologies described by BenchChem).[10] |
Diazotization and Sandmeyer Reaction
The conversion of the primary amino group to a diazonium salt is one of the most powerful strategies in aromatic chemistry, as the resulting diazonium group (-N₂⁺) is an excellent leaving group that can be displaced by a wide variety of nucleophiles.[11] The Sandmeyer reaction, which uses copper(I) salts, is a classic method for introducing halides or a cyano group.[12][13]
Causality of Experimental Design:
-
Reagent Generation: Nitrous acid (HNO₂) is unstable and is therefore generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl.[14]
-
Temperature Control: This is the most critical parameter. The reaction must be maintained between 0 and 5 °C. At higher temperatures, the aryl diazonium salt is highly unstable and will readily decompose, often violently, to release nitrogen gas and form undesired side products (e.g., phenols).[14]
-
Catalyst: The Sandmeyer reaction itself is a radical-nucleophilic aromatic substitution that is initiated by a single-electron transfer from the copper(I) catalyst (e.g., CuCl, CuBr) to the diazonium salt.[12] This generates an aryl radical and N₂, with the halogen then being transferred from a copper(II) species.
Caption: Workflow for Diazotization and Subsequent Sandmeyer Reaction.
Experimental Protocol: Diazotization and Sandmeyer Bromination
| Step | Procedure |
| 1. Diazotization | Suspend this compound (1.0 eq) in a mixture of 48% HBr and water. Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring. |
| 2. Nitrite Addition | Add a solution of sodium nitrite (1.05 eq) in water dropwise, ensuring the temperature remains below 5 °C. Stir for an additional 30 minutes in the cold. |
| 3. Catalyst Preparation | In a separate flask, dissolve copper(I) bromide (CuBr, 1.1 eq) in 48% HBr. |
| 4. Sandmeyer Reaction | Slowly add the cold diazonium salt solution to the stirred CuBr solution. Effervescence (N₂ gas) should be observed. |
| 5. Reaction Completion | After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 60 °C) for 30 minutes to ensure complete decomposition of the diazonium salt. |
| 6. Work-up & Isolation | Cool the reaction mixture, and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure. |
| 7. Purification | Purify the crude product by column chromatography or recrystallization. |
| (Protocol adapted from standard diazotization and Sandmeyer methodologies).[14][15][16] |
Cyclization to form Quinazolinones
This compound is an ideal precursor for the synthesis of quinazolinone heterocycles, a scaffold frequently found in biologically active molecules and pharmaceuticals.[17][18] The reaction involves the condensation of the 2-aminobenzamide structure with a one-carbon (C1) source, typically an aldehyde, followed by cyclization and oxidation.
Causality of Experimental Design:
-
C1 Source: Aldehydes are common C1 sources. The reaction first forms a Schiff base (imine) intermediate with the amino group.
-
Catalyst: An acid catalyst, such as p-toluenesulfonic acid (p-TSA), is often used to facilitate both the initial imine formation and the subsequent cyclization by protonating the amide carbonyl, making it more electrophilic for the intramolecular attack.[19]
-
Oxidation: The initial cyclization product is a dihydroquinazolinone. An oxidant is often required to aromatize the heterocyclic ring to the final quinazolinone product. Sometimes, air (O₂) can serve as the oxidant, especially in the presence of certain catalysts.[18]
Caption: General workflow for the synthesis of quinazolinones.
Experimental Protocol: General Synthesis of a 7-Chloroquinazolin-4(3H)-one Derivative
| Step | Procedure |
| 1. Reactant Setup | To a solution of this compound (1.0 eq) in a solvent like toluene or ethanol, add the desired aldehyde (1.1 eq). |
| 2. Catalyst Addition | Add a catalytic amount of p-toluenesulfonic acid (p-TSA, ~0.1 eq). |
| 3. Reaction | Heat the mixture to reflux for several hours. If using toluene, a Dean-Stark apparatus can be used to remove the water formed during the initial condensation. |
| 4. Monitoring & Oxidation | Monitor the reaction by TLC. The intermediate dihydroquinazolinone may be observed. Often, bubbling air through the refluxing solution or continued heating is sufficient for oxidation to the quinazolinone. |
| 5. Isolation | Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration. Alternatively, remove the solvent under reduced pressure. |
| 6. Purification | Wash the collected solid with a cold solvent (e.g., ethanol or diethyl ether) or purify the crude residue by column chromatography to obtain the final product. |
| (Protocol adapted from general quinazolinone syntheses).[19] |
Conclusion
The chemical reactivity of the amino group on this compound is a nuanced subject, governed by a powerful interplay of inductive and resonance effects from its neighboring chloro and benzamide substituents. While these effects render the amine less basic and nucleophilic than simpler anilines, they do not preclude its rich synthetic utility. By employing appropriate reagents and carefully controlling reaction conditions—such as using activated electrophiles for acylations, maintaining cryogenic temperatures for diazotizations, and utilizing acid catalysis for cyclizations—this versatile intermediate can be effectively transformed into a wide array of complex and valuable molecules. A thorough understanding of the electronic principles outlined in this guide is paramount for the successful design and execution of synthetic routes involving this important chemical building block.
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The Role of 3-Amino-4-chlorobenzamide in the Synthesis of High-Performance Pigments
An In-Depth Technical Guide
Abstract: This technical guide provides a comprehensive overview of 3-Amino-4-chlorobenzamide, a critical intermediate in the synthesis of modern high-performance azo pigments. We will explore its chemical characteristics, delve into the core reaction mechanisms of diazotization and azo coupling, and present detailed protocols for the synthesis of diarylide and benzimidazolone pigments. This document is intended for researchers, chemists, and professionals in the fields of materials science and drug development, offering field-proven insights into the causality behind experimental choices and process optimization.
Introduction: The Strategic Importance of this compound
In the vast landscape of organic colorants, performance is dictated by molecular architecture. This compound (3,4-ACBA) has emerged as a cornerstone building block for a range of high-performance pigments, particularly in the yellow, orange, and red color space. Its unique structure, featuring a primary aromatic amine, a chlorine atom, and a benzamide group, provides a versatile platform for creating molecules with exceptional lightfastness, thermal stability, and chemical resistance.
The primary aromatic amine is the reactive handle for the foundational process of diazotization , converting it into a highly reactive diazonium salt.[1][2] This intermediate is the electrophilic species that drives the subsequent azo coupling reaction, the key step in forming the chromophore responsible for the pigment's color.[3][4] The chlorine and benzamide substituents play a crucial role in fine-tuning the final properties of the pigment by influencing the electronic distribution within the conjugated system and promoting intermolecular hydrogen bonding, which enhances stability and insolubility.
This guide will dissect the journey from this key intermediate to the final, stable pigment, providing both the theoretical underpinnings and practical, step-by-step methodologies.
Physicochemical Properties of this compound
A thorough understanding of the starting material is paramount for successful and safe synthesis. The properties of 3,4-ACBA dictate its handling, storage, and reaction conditions.
| Property | Value | Source |
| CAS Number | 19694-10-1 | [5][6] |
| Molecular Formula | C₇H₇ClN₂O | [5][7] |
| Molecular Weight | 170.59 g/mol | [5] |
| Appearance | Beige to cream crystalline powder | [8][9] |
| Melting Point | 164-171 °C | [7][8] |
| Boiling Point | 307.6 °C at 760 mmHg | [7] |
| Solubility | Low solubility in water | [10] |
| Density | ~1.394 g/cm³ | [7] |
Core Synthesis Pathway: From Amine to Azo Chromophore
The conversion of 3,4-ACBA into a pigment follows a well-established two-stage process. The successful execution of each stage is critical for achieving high yield and purity in the final product.
Caption: General workflow for pigment synthesis from 3,4-ACBA.
Stage 1: The Diazotization Reaction
Diazotization is the conversion of the primary aromatic amine group (-NH₂) on 3,4-ACBA into a diazonium salt (-N₂⁺Cl⁻). This reaction is foundational and highly sensitive to temperature.
Mechanism Insight: The reaction proceeds by generating nitrous acid (HNO₂) in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[1] The electrophilic nitrosonium ion (NO⁺) is then formed, which is attacked by the nucleophilic amine.[2] A series of proton transfers and the elimination of a water molecule yield the stable, yet highly reactive, aryl diazonium ion.[11]
Causality: The reaction is performed at 0-5 °C because diazonium salts are notoriously unstable at higher temperatures.[1][12] Above this range, the diazonium group can readily decompose, liberating nitrogen gas (N₂) and leading to unwanted side products, significantly reducing the yield and purity of the final pigment.
Caption: Simplified mechanism of diazotization.
Stage 2: The Azo Coupling Reaction
Azo coupling is an electrophilic aromatic substitution reaction where the diazonium ion (the electrophile) attacks an electron-rich coupling partner (the nucleophile).[3] The choice of coupling partner is what defines the final pigment class and its specific color and properties.
Mechanism Insight: For the synthesis of many yellow and orange pigments, acetoacetanilide derivatives are common coupling partners.[10] The reaction is typically carried out in a weakly acidic to neutral pH range.[12] The pH is critical because it controls the concentration of the active coupling species. In highly acidic conditions, the coupling partner may be protonated and deactivated. In alkaline conditions, the diazonium salt can convert to a non-reactive diazotate species.
Application in Diarylide Pigment Synthesis
Diarylide pigments are a major class of organic pigments known for their excellent color strength and are widely used in printing inks.[10][13] They are formed when a tetrazotized benzidine derivative is used. However, monoazo pigments based on a single diazotized amine like 3,4-ACBA are also crucial and are often classified within the broader arylide family. The synthesis involves coupling the diazotized 3,4-ACBA with an acetoacetarylide.
Experimental Protocol: Synthesis of a Monoazo Arylide Pigment
This protocol describes a representative synthesis using acetoacetanilide as the coupling partner.
Materials:
-
This compound (17.06 g, 0.1 mol)
-
Concentrated Hydrochloric Acid (37%, ~25 mL)
-
Sodium Nitrite (7.25 g, 0.105 mol)
-
Acetoacetanilide (17.72 g, 0.1 mol)
-
Sodium Hydroxide
-
Sodium Acetate
-
Distilled Water, Ice
-
Sulfamic Acid (for quenching)
-
Starch-iodide paper
Procedure:
-
Preparation of the Diazo Component:
-
In a 1 L three-necked flask equipped with a mechanical stirrer and thermometer, create a suspension of this compound (17.06 g) in 200 mL of water.
-
Carefully add 25 mL of concentrated HCl. Stir until a solution or fine suspension is formed.
-
Cool the mixture to 0-5 °C using an ice-salt bath. Maintain this temperature throughout the diazotization.
-
In a separate beaker, dissolve sodium nitrite (7.25 g) in 50 mL of water.
-
Add the sodium nitrite solution dropwise to the amine suspension over 30 minutes, ensuring the temperature does not exceed 5 °C.[12]
-
Stir for an additional 30 minutes after the addition is complete.
-
Validation: Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If positive, quench by adding a small amount of sulfamic acid until the test is negative. The resulting clear solution is the diazonium salt, ready for immediate use.[1]
-
-
Preparation of the Coupling Component:
-
In a separate 2 L beaker, dissolve acetoacetanilide (17.72 g) in 300 mL of water containing sodium hydroxide (4.4 g, 0.11 mol).
-
Stir until a clear solution is obtained, then cool to 10-15 °C.
-
-
Azo Coupling Reaction:
-
Slowly add the cold diazonium salt solution to the coupling component solution over 45-60 minutes with vigorous stirring.
-
Maintain the pH of the reaction mixture between 4.5 and 5.5 by adding a sodium acetate solution as a buffer.[12]
-
A thick, colored precipitate (the crude pigment) will form.
-
Continue stirring for 1-2 hours at room temperature to ensure the reaction goes to completion.
-
-
Work-up and Isolation:
-
Heat the pigment slurry to 85-95 °C and hold for 30 minutes to improve particle size and filterability.
-
Filter the hot slurry and wash the pigment cake thoroughly with hot water until the filtrate is free of chloride ions (test with AgNO₃).
-
Dry the pigment in an oven at 80-90 °C to a constant weight.
-
Application in Benzimidazolone Pigment Synthesis
Benzimidazolone pigments represent a class of high-performance colorants with outstanding weather and heat stability, making them suitable for demanding applications like automotive coatings and high-end plastics.[14] The synthesis involves coupling diazotized 3,4-ACBA with a 5-acetoacetylamino-benzimidazolone derivative. The benzimidazolone moiety imparts exceptional molecular stability.
Conceptual Workflow for Benzimidazolone Pigment Synthesis
The process is analogous to the diarylide synthesis but uses a more complex coupling component. The core principles of diazotization and controlled coupling remain the same.
Caption: Key components in benzimidazolone pigment synthesis.
The preparation generally involves three key steps: the diazotization of a primary arylamine, the coupling reaction with a 5-aminobenzimidazolone derivative, and a final pigmenting processing step to achieve the desired crystal form and particle size.[14]
Safety and Handling
As with all chemical syntheses, a rigorous adherence to safety protocols is essential.
-
This compound: May cause skin, eye, and respiratory irritation.[5] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
-
Diazotization: The reaction involves strong acids and sodium nitrite. Diazonium salts, especially when dry, can be explosive. They should always be kept in solution and used immediately without isolation.[1] The reaction is exothermic and requires strict temperature control.
-
Handling Pigments: While pigments are by nature insoluble and generally have low toxicity, fine powders can be an inhalation hazard. A dust mask or respirator should be used when handling the dry product.
Conclusion
This compound is a fundamentally important intermediate that provides access to a wide array of high-performance azo pigments. By mastering the two-stage process of diazotization and azo coupling, researchers and chemists can systematically design and synthesize colorants with tailored properties. The stability imparted by the benzamide and chloro-substituents, combined with the robust azo chromophore, results in pigments suitable for the most demanding industrial applications. The protocols and mechanistic insights provided in this guide serve as a foundation for further innovation in the field of organic colorants.
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- Synthesis and evaluation of organic pigments. 4.
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The Strategic Utility of 3-Amino-4-chlorobenzamide in the Synthesis of Bioactive Heterocycles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Versatile Precursor
In the landscape of modern medicinal chemistry and drug discovery, the efficient construction of heterocyclic scaffolds remains a cornerstone of innovation. These cyclic structures are ubiquitous in a vast array of pharmaceuticals and biologically active compounds.[1] Among the myriad of available building blocks, 3-Amino-4-chlorobenzamide emerges as a particularly strategic precursor. Its unique trifunctional nature, featuring a primary aromatic amine, a chloro substituent, and a benzamide moiety, offers a versatile platform for the synthesis of a range of fused heterocyclic systems. This guide provides a comprehensive technical overview of the application of this compound in heterocyclic synthesis, with a focus on field-proven insights and detailed experimental rationale.
Table 1: Physicochemical Properties of this compound [2]
| Property | Value |
| CAS Number | 19694-10-1 |
| Molecular Formula | C₇H₇ClN₂O |
| Molecular Weight | 170.59 g/mol |
| Appearance | Off-white to beige crystalline powder |
| Melting Point | 167-171 °C |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol and DMSO. |
I. Synthesis of 7-Chloro-Substituted Quinazolin-4(3H)-ones: A Gateway to Bioactive Scaffolds
Quinazolin-4(3H)-ones are a privileged class of heterocyclic compounds renowned for their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[3] The presence of a chlorine atom at the 7-position can significantly modulate the biological activity of the quinazolinone core. This compound serves as an excellent starting material for the regioselective synthesis of these valuable compounds.
A. The Cyclocondensation Approach with Orthoesters: A Direct and Efficient Route
A highly effective method for the construction of the quinazolinone ring from 2-aminobenzamides involves a cyclocondensation reaction with orthoesters in the presence of an acid catalyst.[4][5] This approach is directly applicable to this compound, offering a straightforward synthesis of 7-chloro-2-substituted-quinazolin-4(3H)-ones.
Mechanism of the Reaction:
The reaction is believed to proceed through the initial formation of a highly electrophilic species from the orthoester upon protonation by the acid catalyst. The nucleophilic aromatic amine of this compound then attacks this electrophile. Subsequent intramolecular cyclization, driven by the nucleophilicity of the benzamide nitrogen, and elimination of alcohol molecules lead to the formation of the stable quinazolinone ring.
Visualizing the Mechanism: Cyclocondensation with Triethyl Orthoformate
Caption: Proposed mechanism for the synthesis of 7-chloroquinazolin-4(3H)-one.
Experimental Protocol: Synthesis of 7-Chloro-2-methylquinazolin-4(3H)-one
This protocol is adapted from established procedures for the synthesis of quinazolinones from 2-aminobenzamides.[5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq.) in absolute ethanol.
-
Reagent Addition: Add triethyl orthoacetate (1.5 eq.) and glacial acetic acid (2.0 eq.) to the suspension.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from ethanol to yield the desired 7-chloro-2-methylquinazolin-4(3H)-one.
Table 2: Representative Reaction Conditions for Quinazolinone Synthesis
| R-group of Orthoester | Product (2-substituent) | Reaction Time (h) | Typical Yield (%) |
| H (Triethyl orthoformate) | Unsubstituted | 12 | 85-95 |
| CH₃ (Triethyl orthoacetate) | Methyl | 18 | 80-90 |
| C₂H₅ (Triethyl orthopropionate) | Ethyl | 24 | 75-85 |
II. A Proposed Pathway to 6-Chloro-Substituted Benzimidazoles: A Two-Step Synthetic Strategy
The direct synthesis of benzimidazoles from this compound is not readily achievable through conventional methods due to the nature of the benzamide group. However, a strategic two-step approach can be employed, leveraging the Hofmann rearrangement to transform the benzamide into a primary amine, thereby generating a suitable ortho-diamine precursor for benzimidazole synthesis.
A. Step 1: Hofmann Rearrangement of this compound
The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate.[6][7] This reaction provides an elegant solution to transform the benzamide functionality of our starting material into an amino group.
Visualizing the Workflow: From Benzamide to Diamine
Caption: Proposed Hofmann rearrangement of this compound.
Experimental Considerations for the Hofmann Rearrangement:
The reaction is typically carried out using bromine in a solution of sodium hydroxide. The conditions need to be carefully controlled to ensure the desired rearrangement occurs and to minimize side reactions. The resulting 4-chloro-1,2-phenylenediamine is a key intermediate for the subsequent benzimidazole synthesis.
B. Step 2: Cyclization of 4-Chloro-1,2-phenylenediamine to form 6-Chlorobenzimidazoles
With the ortho-diamine in hand, the construction of the benzimidazole ring can be achieved through condensation with a variety of one-carbon synthons, such as formic acid or aldehydes.
Experimental Protocol: Synthesis of 6-Chlorobenzimidazole
This protocol is based on well-established methods for benzimidazole synthesis from o-phenylenediamines.[8]
-
Reaction Setup: In a round-bottom flask, dissolve the 4-chloro-1,2-phenylenediamine (1.0 eq.), obtained from the Hofmann rearrangement, in formic acid (excess).
-
Reaction Conditions: Heat the reaction mixture at reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up and Isolation: After completion, cool the reaction mixture and carefully neutralize it with a solution of sodium hydroxide. The precipitated crude product can be collected by filtration and purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford 6-chlorobenzimidazole.
III. Exploration of Other Heterocyclic Systems
The unique substitution pattern of this compound suggests its potential as a precursor for other fused heterocyclic systems, although these applications are less commonly reported in the literature.
-
Phenazines: The ortho-amino-chloro arrangement could potentially be exploited in reactions leading to phenazine derivatives. However, this would likely involve a multi-step synthesis, possibly requiring a condensation reaction with a catechol derivative followed by an oxidative cyclization.
-
Benzodiazepines: The synthesis of benzodiazepines typically involves the condensation of an ortho-aminobenzophenone with an amino acid derivative. While not a direct application, this compound could be chemically modified to generate a suitable precursor for benzodiazepine synthesis.
Conclusion: A Versatile Building Block with Untapped Potential
This compound is a valuable and versatile precursor for the synthesis of important heterocyclic scaffolds, most notably 7-chloro-substituted quinazolin-4(3H)-ones. The direct and efficient cyclocondensation with orthoesters provides a reliable route to these bioactive molecules. Furthermore, a strategic two-step approach, incorporating the Hofmann rearrangement, opens a viable pathway to 6-chloro-substituted benzimidazoles. While its application in the synthesis of other heterocyclic systems like phenazines and benzodiazepines is less explored, the unique structural features of this compound suggest that further research in this area could unveil novel and efficient synthetic routes to a wider range of biologically active compounds. This guide serves as a foundational resource for researchers looking to harness the synthetic potential of this readily available and strategically functionalized building block.
References
- A new series of pyrimidines of 6-chlorobenzimidazoles have been synthesized by the reaction of chalcone derivatives of 6-chlorobenzimidazole with guanidine nitrate in ethanol and aqueous solution of sodium hydroxide for evaluating them as potent antimicrobial agents. Results reveal that, compounds exhibited significant antibacterial and antifungal activities. (Source: Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles, URL: [Link])
- In our effort to identify potent anti-inflammatory and analgesic agents a number of 7-chloro-3-substituted-2-phenylquinazolin-4(3H)-ones have been synthesized starting from 4-chloro anthranilic acid. (Source: (PDF) Design and Synthesis of 7-Chloro-3-Substituted Quinazolin-4(3H)
- In the Hofmann rearrangement, primary amides rearrange into isocyanates upon treatment with halogens and bases and are ultimately converted into primary amines with one-carbon dehomologation.
- 2-Aminoquinazolin-4(3H)-one derivatives were newly designed, synthesized, and investigated to show the inhibitory effects on SARS-CoV-2 and MERS-CoV. (Source: Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)
- The Hofmann rearrangement (Hofmann degradation) is the organic reaction of a primary amide to a primary amine with one less carbon atom. (Source: Hofmann rearrangement - Wikipedia, URL: [Link])
- Quinazolin-4(3H)-ones have been prepared in one step from 2-aminobenzamides and orthoesters in the presence of acetic acid. (Source: ones and 5,6-Dihydropyrimidin-4(3 H)-ones from β-Aminoamides and Orthoesters - PubMed, URL: [Link])
- This review is focused on palladium-catalyzed reactions as efficient strategies aimed at the synthesis of different classes of benzodiazepines. (Source: Palladium-Catalyzed Benzodiazepines Synthesis - MDPI, URL: [Link])
- In the Hofmann rearrangement, an amide is treated with bromine and base (usually NaOH or KOH). Upon heating, an intermediate isocyanate is formed, which is not isolated. (Source: The Hofmann and Curtius Rearrangements - Master Organic Chemistry, URL: [Link])
- A significant number of heterocyclic compounds have been synthesized up to this point. Heterocyclic compounds are rapidly increasing in number due to extensive synthetic research and also their synthetic utility. (Source: A Review on Medicinally Important Heterocyclic Compounds, URL: [Link])
- The classical Hofmann rearrangement is the conversion of a primary carboxamide to a primary amine using aqueous NaOH and Br2.
- As reported earlier, benzodiazepines are usually synthesized through three routes. (Source: Effective synthesis of benzodiazepine sulfonamide-based MGAT2 inhibitors and evaluation of their antitumor activity - PMC - NIH, URL: [Link])
- The phenazines are redox-active secondary metabolites mainly produced by bacteria such as Streptomyces and Pseudomonas conferring the producer a competitive advantage over other microorganisms. (Source: Synthesis of novel ligands targeting phenazine biosynthesis proteins as a strategy for antibiotic intervention - PubMed Central, URL: [Link])
- Quinazolin-4(3H)-ones have been prepared in one step from 2-aminobenzamides and orthoesters in the presence of acetic acid. (Source: Quinazolin-4(3H)-ones and 5,6-Dihydropyrimidin-4(3H) - PubMed Central, URL: [Link])
- A simple and versatile method for the synthesis of 1,5-benzodiazepines is via condensation of o-phenylenediamines (OPDA) and ketones in the presence of catalytic amount of H-MCM-22 using acetonitrile as solvent at room temperature.
- The phenazines are a class of over 150 nitrogen-containing aromatic compounds of bacterial and archeal origin. (Source: The structural biology of phenazine biosynthesis - PMC - PubMed Central - NIH, URL: [Link])
- The pyrrolo[8][9]benzodiazepine (PBD) tricyclic ring system is represented by three possible structural isomers. (Source: An Update on the Synthesis of Pyrrolo[8][9]benzodiazepines - MDPI, URL: [Link])
- The reaction of amines with orthoesters is a suitable and commonly used synthetic approach to obtain imidates, amidines, triazachrysenes, and quinazolines.
- Phenazines are a large group of nitrogen-containing heterocyclic compounds that differ in chemical and physical properties. (Source: Phenazine – Knowledge and References - Taylor & Francis, URL: [Link])
- 1,4-Benzodiazepin-2-ones are prepared via the reaction of a haloacetamidophenyl ketone with hexamethylenetetramine in the presence of ammonia.
- The invention discloses a synthesis method of 3-amino-5-chloro-N,3-dimethyl benzamide, and belongs to the organic chemical synthesis technical field. (Source: CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)
- The three-component reaction between amines, triethyl orthoformate and diethyl phosphite is the most commonly used route for the preparation of N-substituted aminomethylenebisphonic acids.
- A phenazine-1-carboxylic acid intermediate was synthesized from the reaction of aniline and 2-bromo-3-nitro-benzoic acid.
- The reaction of diethyl phosphite with triethyl orthoformate and a primary amine followed by hydrolysis is presented, and the reaction was suitable for the preparation of (aminomethylene)bisphosphonates. (Source: Reaction of 3-Amino-1,2,4-Triazole with Diethyl Phosphite and Triethyl Orthoformate: Acid-Base Properties and Antiosteoporotic Activities of the Products, URL: [Link])
- 3-Amino 4-kloro benzohydrazide affinity column was synthesized as in our previous study.
- This compound | C7H7ClN2O | CID 88200 (Source: PubChem, URL: [Link])
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- 1. Quinazolinone synthesis [organic-chemistry.org]
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- 3. researchgate.net [researchgate.net]
- 4. Quinazolin-4(3 H)-ones and 5,6-Dihydropyrimidin-4(3 H)-ones from β-Aminoamides and Orthoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinazolin-4(3H)-ones and 5,6-Dihydropyrimidin-4(3H)-ones from β-Aminoamides and Orthoesters - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles – Oriental Journal of Chemistry [orientjchem.org]
Methodological & Application
Synthesis of 3-Amino-4-chlorobenzamide: A Detailed Protocol for Researchers
This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 3-Amino-4-chlorobenzamide, a valuable building block in medicinal chemistry and drug development.[1] This document is intended for researchers, scientists, and professionals in the field of organic synthesis, offering not just a procedural outline but also insights into the rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules.[1] Its structural features, including the amino and chloro substituents on the benzamide core, allow for diverse functionalization, making it a versatile precursor in the development of novel therapeutic agents. The protocol detailed herein follows a reliable and well-established three-step synthetic route starting from the commercially available p-chlorobenzoic acid. The overall synthetic pathway is illustrated below:
Caption: Overall synthetic route for this compound.
This guide is structured to provide a holistic understanding of the synthesis, encompassing detailed experimental procedures, safety considerations, and characterization of the final product.
Physicochemical Properties and Safety Information
A thorough understanding of the physicochemical properties and safety hazards of all chemicals is paramount for a safe and successful synthesis. The following tables summarize key data for the starting material, intermediates, and the final product.
Table 1: Physicochemical Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| p-Chlorobenzoic Acid | 74-11-3 | C₇H₅ClO₂ | 156.57 | White crystalline powder | 239-242 |
| 4-Chloro-3-nitrobenzoic Acid | 96-99-1 | C₇H₄ClNO₄ | 201.56 | Light yellow to white crystalline powder | 180-183[2] |
| 4-Chloro-3-nitrobenzamide | 16588-06-0 | C₇H₅ClN₂O₃ | 200.58 | Not specified | Not specified |
| This compound | 19694-10-1 | C₇H₇ClN₂O | 170.59 | Cream powder | 159.5-168.5[3] |
Table 2: Hazard and Safety Information
| Compound | Hazard Statements | Precautionary Statements | Personal Protective Equipment (PPE) |
| p-Chlorobenzoic Acid | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | Wash face, hands and any exposed skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. | Safety goggles, protective gloves, lab coat. |
| 4-Chloro-3-nitrobenzoic Acid | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[4] | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash face, hands and any exposed skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection.[4][5] | Safety goggles with side-shields, protective gloves, impervious clothing, suitable respirator.[6] |
| 4-Chloro-3-nitrobenzamide | May cause an allergic skin reaction. Causes serious eye irritation.[7] | Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves/ eye protection/ face protection.[8] | Safety goggles, protective gloves, lab coat. |
| This compound | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[1][9] | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash face, hands and any exposed skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection. | Safety goggles, protective gloves, lab coat.[9] |
Experimental Protocols
Step 1: Synthesis of 4-Chloro-3-nitrobenzoic Acid
This initial step involves the electrophilic aromatic substitution (nitration) of p-chlorobenzoic acid. The chloro and carboxylic acid groups are ortho, para-directing and meta-directing, respectively. The nitration occurs at the position ortho to the chloro group and meta to the carboxylic acid group.
Caption: Workflow for the synthesis of 4-chloro-3-nitrobenzoic acid.
Materials:
-
p-Chlorobenzoic acid (400 g)
-
Concentrated Sulfuric Acid (H₂SO₄) (680 ml + 216 ml)
-
Concentrated Nitric Acid (HNO₃) (216 ml)
-
Crushed ice
-
2-liter, 3-necked, round-bottom flask
-
Stirrer
-
Constant temperature bath
Procedure:
-
To a 2-liter, 3-necked, round-bottom flask, add 680 ml of concentrated H₂SO₄ and 400 g of p-chlorobenzoic acid.[10]
-
Stir the mixture and cool it to 0°C using a constant temperature bath.[10]
-
Prepare a nitrating mixture by cautiously adding 216 ml of concentrated H₂SO₄ to 216 ml of concentrated HNO₃.
-
Add the nitrating mixture dropwise to the reaction flask, ensuring the temperature is maintained between 10°C and 25°C.[10]
-
After the addition is complete, raise the reaction temperature to 37°C and continue stirring for 10-14 hours.[10]
-
Pour the reaction mixture over crushed ice to precipitate the product.[10]
-
Filter the precipitate and dry it to obtain 4-chloro-3-nitrobenzoic acid.[10]
Step 2: Synthesis of 4-Chloro-3-nitrobenzamide
The carboxylic acid is converted to a more reactive acyl chloride using thionyl chloride, which is then reacted with ammonia to form the corresponding amide.
Materials:
-
4-Chloro-3-nitrobenzoic acid (60.3 g, 0.32 mol)
-
Thionyl chloride (180 ml)
-
Ice-cold ammonia water (300 ml)
-
Round-bottom flask with reflux condenser
Procedure:
-
Suspend 4-chloro-3-nitrobenzoic acid (60.3 g) in thionyl chloride (180 ml) in a round-bottom flask.[11]
-
Heat the mixture at reflux for 5 hours.[11]
-
After cooling, concentrate the mixture in vacuo to remove excess thionyl chloride, yielding an oily substance.[11]
-
Carefully add ice-cold ammonia water (300 ml) to the oily residue. A precipitate will form.[11]
-
Collect the precipitate by filtration and wash with water.[11]
-
The crude product can be purified by recrystallization from methanol.[11]
Step 3: Synthesis of this compound
The final step is the selective reduction of the nitro group to an amine. A common and effective method is the use of iron powder in an acidic medium, such as acetic acid.[12][13] This method is generally preferred over catalytic hydrogenation for its cost-effectiveness and operational simplicity in a laboratory setting.
Caption: Workflow for the reduction of 4-chloro-3-nitrobenzamide.
Materials:
-
4-Chloro-3-nitrobenzamide
-
Reduced iron powder
-
Glacial acetic acid
-
Ethanol
-
Water
-
Ethyl acetate
-
2M Potassium hydroxide (KOH) solution
-
Round-bottom flask with reflux condenser
-
TLC plates
Procedure:
-
In a round-bottom flask, suspend 4-chloro-3-nitrobenzamide in a mixture of glacial acetic acid, ethanol, and water.[12]
-
Add reduced iron powder to the suspension.[12]
-
Heat the resulting suspension at reflux with vigorous stirring.
-
Monitor the reaction for completion using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the hot reaction mixture to remove the iron residue. Wash the residue with hot ethanol.
-
Combine the filtrates and neutralize with a 2M KOH solution.
-
Extract the aqueous layer with ethyl acetate.[12]
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization to yield pure this compound.
Characterization of this compound
The identity and purity of the final product should be confirmed by standard analytical techniques.
-
Melting Point: 159.5-168.5 °C[3]
-
Appearance: Cream-colored powder[3]
-
Spectroscopic Analysis: The structure can be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy. Representative spectral data can be found in various chemical databases.[14]
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can reliably synthesize this important chemical intermediate for their research and development needs. The explanation of the rationale behind each step aims to empower scientists with the knowledge to troubleshoot and adapt the protocol as needed.
References
- Material Safety Data Sheet - this compound, 98%. Cole-Parmer.
- Benzamide, 3-amino-4-chloro-. PubChem.
- (PDF) 4-Chloro-3-nitrobenzamide. ResearchGate.
- Continuous reduction process. Google Patents.
- This compound(CAS#:19694-10-1). Chemsrc. (2025-08-25).
- 4-chloro-3-nitrobenzoic acid. Semantic Scholar.
- A--Preparation of 4-chloro-3-nitrobenzoic acid. PrepChem.com.
- Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. SciSpace.
- Iron (low valent). Organic Chemistry Portal.
- Process for the catalytic hydrogenation of aromatic nitro compounds. Google Patents.
- 4-Chloro-3-nitrobenzoic acid. PubChem.
- 4-Chloro-3-nitrobenzamide. PubChem.
- Process for producing reduced iron powder in two steps. Google Patents.
- An Improved Procedure for the Reduction of 2,4-Dinitrobenzaldehyde to 2,4-Diaminobenzaldehyde with Iron and Acetic Acid under Dose-Controlled Conditions. ResearchGate.
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- 1. Benzamide, 3-amino-4-chloro- | C7H7ClN2O | CID 88200 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
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- 9. fishersci.pt [fishersci.pt]
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- 13. Iron [organic-chemistry.org]
- 14. This compound(19694-10-1) 1H NMR spectrum [chemicalbook.com]
High-Yield Laboratory Synthesis of 3-Amino-4-chlorobenzamide: An Application Note and Protocol
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, high-yield protocol for the laboratory synthesis of 3-Amino-4-chlorobenzamide, a key intermediate in the development of various pharmaceutical and bioactive molecules. The synthesis is achieved through the catalytic hydrogenation of 4-chloro-3-nitrobenzamide. This guide is designed to be self-validating, with in-depth explanations of the experimental choices, safety protocols, and characterization methods to ensure both high yield and purity of the final product.
Introduction: The Strategic Importance of this compound
This compound is a valuable building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring an amine, a chloro group, and a benzamide moiety, makes it a versatile precursor for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules. Notably, derivatives of this compound have been explored for their potential therapeutic applications.
The synthesis of this compound is most efficiently achieved through the reduction of the corresponding nitro compound, 4-chloro-3-nitrobenzamide. While several reduction methods exist, catalytic hydrogenation is often the method of choice due to its high efficiency, clean reaction profile, and scalability.[1] This protocol details a high-yield synthesis utilizing palladium on carbon (Pd/C) as the catalyst.
Reaction Scheme and Mechanism
The core of this synthesis is the selective reduction of an aromatic nitro group to an amine in the presence of other functional groups, namely a chloro substituent and a primary amide.
Reaction:
4-chloro-3-nitrobenzamide + 3 H₂ --(Pd/C)--> this compound + 2 H₂O
Mechanism:
Catalytic hydrogenation of a nitro group over a palladium catalyst is a surface-mediated reaction. The process involves the chemisorption of both the nitro compound and molecular hydrogen onto the surface of the palladium catalyst. The adsorbed hydrogen atoms are then sequentially transferred to the nitro group, leading to its reduction to the corresponding amine through various intermediates, such as nitroso and hydroxylamine species. The catalyst provides a low-energy pathway for this transformation, allowing the reaction to proceed under mild conditions.
Physicochemical and Safety Data
A thorough understanding of the properties and hazards of all chemicals is paramount for a safe and successful synthesis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Key Hazards |
| 4-chloro-3-nitrobenzamide | C₇H₅ClN₂O₃ | 200.58 | 148-150 | Off-white to pale yellow powder | Skin and eye irritant.[2][3] |
| This compound | C₇H₇ClN₂O | 170.60 | 161-165 | Beige powder | Skin, eye, and respiratory irritant.[4] |
| Palladium on Carbon (10%) | Pd/C | N/A | N/A | Black powder | Flammable solid. |
| Methanol | CH₄O | 32.04 | -97.6 | Colorless liquid | Highly flammable, toxic. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | -83.6 | Colorless liquid | Highly flammable, eye irritant. |
| Hexane | C₆H₁₄ | 86.18 | -95 | Colorless liquid | Highly flammable, skin and respiratory irritant. |
Experimental Protocol: Catalytic Hydrogenation
This protocol is designed for a high-yield synthesis of this compound.
Materials and Reagents
-
4-chloro-3-nitrobenzamide (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (5-10 mol%)
-
Methanol (ACS grade)
-
Ethyl Acetate (ACS grade)
-
Hexane (ACS grade)
-
Diatomaceous earth (e.g., Celite®)
-
Hydrogen gas (high purity)
-
Inert gas (Nitrogen or Argon)
Equipment
-
Parr hydrogenator or a similar hydrogenation apparatus
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Vacuum filtration apparatus
-
Rotary evaporator
-
Standard laboratory glassware
-
pH paper
Step-by-Step Procedure
-
Reaction Setup:
-
To a suitable hydrogenation vessel, add 4-chloro-3-nitrobenzamide.
-
Add methanol as the solvent (approximately 10-15 mL per gram of starting material).
-
Carefully add 10% Pd/C catalyst. The catalyst is pyrophoric and should be handled with care, preferably in a fume hood and away from flammable materials.
-
-
Hydrogenation:
-
Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
Purge the system with an inert gas (nitrogen or argon) to remove any air.
-
Introduce hydrogen gas to the desired pressure (typically 3-4 atm).
-
Begin vigorous stirring and maintain the reaction at room temperature.
-
Monitor the reaction progress by monitoring hydrogen uptake. The reaction is typically complete within 4-6 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of diatomaceous earth (Celite®) to remove the palladium catalyst. Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.
-
Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude this compound can be purified by recrystallization.
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add hexane until the solution becomes slightly turbid.
-
Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
-
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons and the amine and amide protons.
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments in the molecule.
-
IR Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretches of the amine and amide groups, as well as the C=O stretch of the amide.
-
Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the product.
-
Melting Point: The melting point of the purified product should be sharp and consistent with the literature value (161-165 °C).[4]
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
This application note provides a detailed and reliable protocol for the high-yield synthesis of this compound via catalytic hydrogenation. By following the outlined procedures and adhering to the safety precautions, researchers can confidently produce this valuable intermediate for their synthetic endeavors. The emphasis on the rationale behind the experimental choices and thorough characterization ensures the production of high-purity material, which is critical for subsequent applications in drug discovery and development.
References
- A green protocol for reduction of aromatic nitro compounds to amines with NaBH4/Cu(dmg)2 system in water as a green solvent. (n.d.). TSI Journals.
- Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 27942, 4-Chloro-3-nitrobenzamide.
- Shree Chemopharma Ankleshwar Pvt. Ltd. (n.d.). 4 Chloro 3 Nitro Benzamide.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88200, this compound.
Sources
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. 4-Chloro-3-nitrobenzamide | C7H5ClN2O3 | CID 27942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4 Chloro 3 Nitro Benzamide - Industrial Use at an Attractive Price [shreechemopharma.com]
- 4. Amine synthesis by nitro compound reduction [organic-chemistry.org]
Mastering Amide Couplings with 3-Amino-4-chlorobenzamide: Protocols and Insights
An Application Guide for Researchers
Introduction: The Strategic Importance of a Challenging Building Block
In the landscape of medicinal chemistry and drug discovery, the amide bond is a cornerstone of molecular architecture.[1] Among the vast array of amine building blocks available, 3-amino-4-chlorobenzamide holds a position of significant strategic importance. Its structure is a key pharmacophoric element in a class of highly successful anti-cancer agents known as Poly(ADP-ribose) polymerase (PARP) inhibitors.[2][3][4][5] These drugs exploit the concept of synthetic lethality in cancers with deficient DNA repair mechanisms, such as those harboring BRCA1/2 mutations.[3]
However, the very electronic features that make this compound a valuable component of these inhibitors also render it a challenging substrate for synthesis. The aniline amine group is deactivated by the electron-withdrawing effects of both the adjacent chlorine atom and the benzamide moiety. This reduced nucleophilicity can lead to sluggish reaction times, incomplete conversions, and low yields when using standard amide coupling protocols.[6][7][8]
This guide provides researchers, scientists, and drug development professionals with a comprehensive set of application notes and detailed protocols for successfully employing this compound in amide coupling reactions. We will delve into the mechanistic rationale behind protocol choices, offer robust experimental procedures, and provide a troubleshooting framework to overcome common synthetic hurdles.
Physicochemical Profile of this compound
A thorough understanding of the starting material's properties is fundamental to successful reaction design and execution.
| Property | Value | Reference(s) |
| CAS Number | 19694-10-1 | [9][10][11] |
| Molecular Formula | C₇H₇ClN₂O | [9][12] |
| Molecular Weight | 170.59 g/mol | [9] |
| Appearance | Cream or beige crystalline powder | [10][12] |
| Melting Point | 159.5-168.5 °C | [10] |
| Purity | Typically ≥96% | [10][13] |
The Amide Coupling Reaction: A Mechanistic Overview
The direct condensation of a carboxylic acid and an amine to form an amide is thermodynamically unfavorable at ambient temperatures. Therefore, the reaction requires the "activation" of the carboxylic acid to convert the hydroxyl group into a better leaving group, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine.[14][15]
Caption: General workflow of a coupling reagent-mediated amide bond formation.
Key Considerations for this compound
The primary challenge is the amine's low nucleophilicity. Standard coupling conditions that work well for aliphatic or electron-rich aromatic amines may fail or give poor yields. The choice of a highly efficient coupling reagent is therefore critical to drive the reaction to completion.
Common Coupling Reagent Classes:
-
Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[14][16] To suppress side reactions and improve efficiency, especially with less reactive amines, additives like 1-Hydroxybenzotriazole (HOBt) are often included.[6][17] The byproduct of EDC is a water-soluble urea, which simplifies purification.[18]
-
Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most powerful coupling agents.[16][19][20] HATU reacts with a carboxylic acid in the presence of a non-nucleophilic base (e.g., DIPEA) to form a highly reactive OAt-active ester.[21][22][23] The pyridine nitrogen atom in the HOAt leaving group is thought to stabilize the transition state, accelerating the reaction, making HATU particularly effective for challenging couplings.[20]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for coupling a generic carboxylic acid with this compound. Anhydrous solvents and reagents are crucial to prevent hydrolysis of the activated intermediate.[24]
Protocol 1: High-Efficiency Coupling Using HATU
This method is often the first choice for difficult substrates due to the high reactivity of the HATU-generated active ester.[1]
Caption: Experimental workflow for the HATU-mediated coupling protocol.
Materials & Reagents
| Reagent | Molar Eq. | Purpose |
| Carboxylic Acid | 1.0 | Substrate |
| This compound | 1.0 - 1.1 | Substrate (slight excess can improve yield) |
| HATU | 1.1 - 1.2 | Coupling Reagent |
| DIPEA (Hünig's base) | 2.0 - 3.0 | Non-nucleophilic base |
| Anhydrous DMF or DCM | - | Solvent |
Step-by-Step Procedure
-
Pre-activation: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 eq.), HATU (1.2 eq.), and anhydrous DMF (to make a ~0.1-0.5 M solution).
-
Add DIPEA (2.5 eq.) to the mixture.
-
Stir the solution at room temperature for 15-30 minutes. This "pre-activation" step allows for the formation of the OAt-active ester.[24]
-
Amine Addition: In a separate flask, dissolve this compound (1.05 eq.) in a minimum amount of anhydrous DMF.
-
Add the amine solution dropwise to the pre-activated carboxylic acid mixture.
-
Reaction: Stir the reaction at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Work-up: Once complete, pour the reaction mixture into water or a saturated aqueous solution of NH₄Cl.[24]
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., Ethyl Acetate or DCM).
-
Combine the organic layers and wash sequentially with 5% aqueous LiCl (to help remove DMF), saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol, Acetonitrile).[25]
Protocol 2: Cost-Effective Coupling Using EDC/HOBt
This is a classic, widely used method. While less potent than HATU, it is more economical and can be effective with optimization, such as increased temperature or reaction time.[6][26]
Materials & Reagents
| Reagent | Molar Eq. | Purpose |
| Carboxylic Acid | 1.0 | Substrate |
| This compound | 1.1 | Substrate |
| EDC·HCl | 1.2 - 1.5 | Coupling Reagent |
| HOBt | 1.2 | Additive (suppresses racemization, improves rate) |
| DIPEA or Et₃N | 2.0 - 3.0 | Base |
| Anhydrous DMF or DCM | - | Solvent |
Step-by-Step Procedure
-
Setup: To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq.), this compound (1.1 eq.), HOBt (1.2 eq.), and anhydrous DMF or DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA or Triethylamine (Et₃N) (2.5 eq.).
-
EDC Addition: Add EDC·HCl (1.5 eq.) to the mixture portion-wise over 10-15 minutes. Adding it in portions helps to control any exotherm.[18]
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (12-24 hours). For this sluggish amine, gentle heating (e.g., 40-50 °C) may be required to achieve full conversion. Monitor progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with DCM or Ethyl Acetate.
-
Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The water-soluble urea byproduct from EDC should be largely removed by the aqueous washes.[17][18] Purify the crude product by flash column chromatography or recrystallization.
Troubleshooting Common Issues
Even with robust protocols, challenges can arise. Below is a guide to diagnosing and solving common problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete Acid Activation: The coupling reagent is not potent enough for the challenging amine.[24] | Switch to a more powerful coupling reagent like HATU or COMU.[7] |
| Hydrolysis: Presence of water in solvents or reagents is hydrolyzing the activated intermediate.[24] | Ensure all glassware is oven-dried. Use anhydrous solvents (e.g., from a solvent purification system or freshly opened bottle over molecular sieves). | |
| Suboptimal Conditions: Reaction temperature is too low or time is too short for the deactivated amine. | Increase the reaction time. Gentle heating (40-50 °C) can often drive the reaction to completion, but should be monitored for side product formation. | |
| Significant Side Product Formation | Racemization: If the carboxylic acid has a chiral center alpha to the carbonyl, racemization can occur, especially at higher temperatures.[27] | Use racemization-suppressing additives like HOBt or HOAt (inherent in HATU).[24] Run the reaction at a lower temperature if possible. |
| Guanidinylation (with HATU): The N-terminus of the amine can react with HATU to form a guanidinium byproduct, terminating the reaction.[28] | Pre-activate the carboxylic acid with HATU before adding the amine. This minimizes the concentration of free HATU available to react with the desired amine. | |
| Difficult Purification | Byproduct Contamination: Byproducts like tetramethylurea (from HATU) or EDC-derived urea can be difficult to remove.[18][22] | For HATU, multiple washes with 5% LiCl can help pull polar byproducts and residual DMF into the aqueous phase. For EDC, ensure thorough aqueous washes. |
| Poor Separation on Silica: The product and starting material have similar polarities. | Optimize the solvent system for column chromatography. If separation is still poor, consider recrystallization as an alternative purification method.[25] |
Conclusion
Successfully incorporating this compound into a molecular scaffold via amide coupling is an achievable goal that requires a deliberate and mechanistically informed approach. Due to the electronically deactivated nature of the aniline nucleophile, high-efficiency coupling reagents such as HATU are often the preferred choice, providing rapid reaction times and high yields. The pre-activation of the carboxylic acid is a critical step in this protocol to maximize efficiency and minimize side reactions. While more traditional reagents like EDC/HOBt offer a cost-effective alternative, they may necessitate more rigorous optimization of reaction conditions, including elevated temperatures and longer reaction times. By employing the robust protocols and troubleshooting strategies detailed in this guide, researchers can confidently and efficiently utilize this vital building block in the synthesis of next-generation therapeutics.
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- H
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Application Notes: The Strategic Utility of 3-Amino-4-chlorobenzamide in Medicinal Chemistry Synthesis
Abstract
3-Amino-4-chlorobenzamide (CAS: 19694-10-1) is a deceptively simple yet powerful building block in the lexicon of medicinal chemistry.[1][][3] Its strategic arrangement of a nucleophilic amino group, an amide, and a halogenated benzene ring presents a triad of reactive sites that can be selectively manipulated to construct complex heterocyclic scaffolds. This guide elucidates the core applications of this versatile intermediate, focusing on its pivotal role in the synthesis of pharmacophores central to the development of targeted therapies, particularly Poly(ADP-ribose) polymerase (PARP) and kinase inhibitors. We provide detailed protocols, mechanistic insights, and the strategic rationale behind its use in modern drug discovery workflows.
Foundational Insights: Physicochemical Properties and Reactivity Profile
The synthetic utility of this compound is rooted in its distinct chemical properties. The molecule's architecture dictates its reactivity, providing chemists with multiple handles for elaboration.
| Property | Value | Reference(s) |
| CAS Number | 19694-10-1 | [1] |
| Molecular Formula | C₇H₇ClN₂O | [1] |
| Molecular Weight | 170.60 g/mol | [1][] |
| Appearance | Off-white to light brown crystalline powder | |
| Melting Point | 164-166 °C | |
| Key Functional Groups | Primary Aryl Amine (-NH₂), Primary Amide (-CONH₂), Aryl Chloride (-Cl) |
Expertise & Experience: Understanding the Reactivity
The genius of this building block lies in the interplay of its functional groups:
-
The 3-Amino Group: This is the primary nucleophilic center. Its reactivity is paramount for initial derivatization, most commonly through acylation, alkylation, or condensation reactions. Its position ortho to the chlorine atom is critical for subsequent cyclization strategies.
-
The 4-Chloro Group: The chlorine atom serves a dual purpose. It acts as an electron-withdrawing group, influencing the electronics of the benzene ring.[4] More importantly, it is a key site for cross-coupling reactions, such as the Ullmann condensation or Buchwald-Hartwig amination, allowing for the introduction of diverse aryl or alkyl substituents.[5][6]
-
The Benzamide Moiety: The amide group is a cornerstone of many pharmacophores, particularly in PARP inhibitors where it mimics the nicotinamide portion of the NAD+ substrate.[7] It provides crucial hydrogen bonding interactions with target proteins. The primary amide itself can also be a reactive handle for further transformations if desired.
This strategic arrangement makes this compound an ideal starting point for constructing fused heterocyclic systems, which form the core of many modern targeted therapies.
Core Application: Synthesis of Benzimidazole-Based Scaffolds
A predominant application of this compound is in the synthesis of benzimidazoles and related heterocycles like quinazolinones. The ortho-amino benzamide motif is a classic precursor for the Phillips-Ladenburg benzimidazole synthesis, which involves the condensation of an o-phenylenediamine equivalent with an aldehyde or carboxylic acid.[8][9] This reaction provides a direct and efficient route to a scaffold that is central to numerous approved drugs and clinical candidates.
Trustworthiness: Why this Pathway is Foundational
The synthesis of benzimidazoles from ortho-amino anilines is a robust and well-documented transformation.[8] By reacting this compound with an aldehyde, one can readily form a 2-substituted-7-chloro-1,2-dihydroquinazolin-4(3H)-one, a key benzimidazole isostere. This scaffold is particularly relevant in the design of PARP inhibitors, where the benzimidazole core serves as a rigid platform to correctly orient the pharmacophoric elements for optimal binding to the enzyme's active site.
// Caption caption [label="Synthetic pathway to a key heterocyclic scaffold.", shape=plaintext, fontcolor="#5F6368", fontsize=10]; A -> caption [style=invis]; B -> caption [style=invis]; E -> caption [style=invis]; }
Caption: Synthetic pathway to a key heterocyclic scaffold.
Detailed Experimental Protocol: Synthesis of 2-(4-Fluorophenyl)-7-chloro-1,2-dihydroquinazolin-4(3H)-one
This protocol describes a representative Phillips-Ladenburg type condensation to synthesize a fluorinated benzimidazole isostere, a common motif in kinase inhibitor design.
Authoritative Grounding: This procedure is based on well-established methods for benzimidazole synthesis, which involve the acid-catalyzed condensation of an ortho-diamine equivalent with an aldehyde, followed by cyclization and oxidation.[10]
Materials:
-
This compound (1.0 eq, 1.71 g)
-
4-Fluorobenzaldehyde (1.1 eq, 1.37 g, 1.17 mL)
-
p-Toluenesulfonic acid monohydrate (p-TSA) (0.2 eq, 0.38 g)
-
Ethanol (20 mL)
-
Nitrobenzene (5 mL)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Experimental Workflow Diagram
// Caption caption [label="General workflow for benzimidazole synthesis.", shape=plaintext, fontcolor="#5F6368", fontsize=10]; A -> caption [style=invis]; F -> caption [style=invis]; }
Caption: General workflow for benzimidazole synthesis.
Step-by-Step Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.71 g, 10.0 mmol), 4-Fluorobenzaldehyde (1.37 g, 11.0 mmol), p-Toluenesulfonic acid (0.38 g, 2.0 mmol), and ethanol (20 mL).
-
Causality: Ethanol serves as a suitable solvent for the reactants. p-TSA is an acid catalyst required to facilitate the initial condensation between the amine and aldehyde to form the Schiff base (iminium ion) intermediate, which is the rate-limiting step.[11]
-
-
Initial Condensation: Stir the mixture at room temperature for 30 minutes, then heat to reflux (approx. 78 °C) for 2 hours.
-
Cyclization and Oxidation: To the refluxing mixture, add nitrobenzene (5 mL) and continue to reflux for an additional 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Causality: Nitrobenzene serves as a high-boiling solvent and, more importantly, as an in-situ oxidizing agent to convert the dihydro-intermediate to the final aromatic benzimidazole/quinazolinone product.
-
-
Work-up and Extraction: Allow the reaction mixture to cool to room temperature. Slowly pour the dark mixture into a beaker containing 100 mL of saturated NaHCO₃ solution to neutralize the acid catalyst. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers and wash with water (2 x 50 mL) and then brine (1 x 50 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to remove the solvent and excess nitrobenzene.
-
Isolation: The crude product is obtained as a solid. Purify further by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 2-(4-fluorophenyl)-7-chloro-1,2-dihydroquinazolin-4(3H)-one.
Relevance in Drug Discovery: Access to Privileged Scaffolds
The benzimidazole scaffold, readily accessible from this compound, is a "privileged structure" in medicinal chemistry, appearing in a multitude of clinically successful drugs.[12][13] Its rigid bicyclic nature and ability to engage in multiple hydrogen bonding and π-stacking interactions make it an ideal core for inhibitors targeting ATP-binding sites in enzymes like kinases and PARP.
| Inhibitor Class | Example Drug | Core Scaffold | Therapeutic Area | Reference(s) |
| PARP Inhibitors | Veliparib (ABT-888) | Benzimidazole Carboxamide | Oncology | [7] |
| Pamiparib (BGB-290) | Fused Tricyclic Benzimidazole Core | Oncology | ||
| Kinase Inhibitors | Dovitinib | Pyrrolo-fused Benzimidazole | Oncology | |
| Abemaciclib | Benzimidazole derivative | Oncology |
The protocol detailed above provides a direct entry point to this class of compounds. The resulting 2-substituted-7-chloro-quinazolin-4-one can be further functionalized (e.g., at the N1 or N3 positions) to build out the complex structures required for high-potency and selective enzyme inhibition.
Conclusion
This compound is more than a simple chemical intermediate; it is a strategic tool for medicinal chemists. Its inherent reactivity and structural motifs provide an efficient and direct pathway to the benzimidazole and quinazolinone cores that are central to a significant number of modern targeted therapies. The protocols and insights provided herein demonstrate its value and reliability, solidifying its place as an indispensable building block in the drug discovery and development pipeline.
References
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- Li, Y., et al. (2023). Design, synthesis, and biological evaluation of a series of benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives containing thiosemicarbazone analogs as novel PARP-1 inhibitors. Bioorganic Chemistry, 139, 106759.
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- Patel, M. R., et al. (2016). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry, 59(12), 5849-5867.
- Al-Ghorbani, M., et al. (2022). Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. Molecules, 27(3), 943.
- Rizvi, S. A., et al. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2437972.
- Della-Felice, F., et al. (2019). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 24(16), 2990.
- HDH Chemicals. (n.d.). This compound, min 96%, 100 grams.
- Wang, L., et al. (2024). Discovery of Potent Antimalarial Type II Kinase Inhibitors with Selectivity over Human Kinases. ACS Infectious Diseases, 10(1), 133-146.
- Monostori, E., et al. (2010). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Organic Preparations and Procedures International, 42(6), 537-584.
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Application Note & Protocol: Synthesis of Novel Kinase Inhibitors from 3-Amino-4-chlorobenzamide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery efforts[1][2]. The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors[3][4]. This document provides a comprehensive guide to the synthesis of a novel kinase inhibitor, BK-101 , utilizing 3-Amino-4-chlorobenzamide as a versatile starting material. We will detail a robust, two-step synthetic protocol involving a Buchwald-Hartwig amination followed by a Suzuki-Miyaura cross-coupling reaction. The rationale behind the chosen synthetic strategy, step-by-step experimental procedures, and methods for preliminary biological evaluation are presented to provide researchers with a practical framework for the development of new therapeutic agents.
Introduction: The Strategic Importance of the this compound Scaffold
The pursuit of novel kinase inhibitors with high potency and selectivity is a central theme in modern drug discovery[1][5]. The identification of versatile chemical scaffolds that can be readily modified to explore chemical space is crucial for the development of new chemical entities[6][7][8]. This compound is an attractive starting material for the synthesis of kinase inhibitors due to its inherent structural features:
-
A Primary Amine: The 3-amino group serves as a key functional handle for introducing a variety of substituents via well-established chemical transformations, such as amide bond formation or cross-coupling reactions. This allows for the exploration of interactions within the ATP-binding pocket of kinases.
-
A Halogenated Phenyl Ring: The chlorine atom at the 4-position provides a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions[9][10][11]. This enables the facile introduction of diverse aryl or heteroaryl moieties, which can be tailored to target specific kinases.
-
The Benzamide Moiety: The benzamide core itself is a common feature in many kinase inhibitors, often participating in crucial hydrogen bonding interactions with the kinase hinge region[4][12].
This application note will focus on a synthetic strategy to leverage these features to construct a hypothetical, yet representative, kinase inhibitor, BK-101 .
Synthetic Strategy: A Two-Step Approach to BK-101
Our synthetic approach to BK-101 involves two sequential palladium-catalyzed cross-coupling reactions. This strategy offers a convergent and flexible route to assemble the target molecule from readily available starting materials.
Diagram: Overall Synthetic Scheme for BK-101
Caption: A two-step synthetic route to the target kinase inhibitor BK-101.
Detailed Experimental Protocols
Materials and Instrumentation
| Reagent/Instrument | Supplier & Grade |
| This compound | Commercially available, ≥97% purity[13] |
| 4-Bromo-2-methylaniline | Commercially available, ≥98% purity |
| Pyridine-4-boronic acid | Commercially available, ≥98% purity |
| Palladium(II) acetate | Commercially available, for synthesis |
| Xantphos | Commercially available, for synthesis |
| Sodium tert-butoxide | Commercially available, ≥98% purity |
| Tetrakis(triphenylphosphine)palladium(0) | Commercially available, for synthesis |
| Sodium carbonate | ACS grade |
| Toluene | Anhydrous, ≥99.8% |
| 1,4-Dioxane | Anhydrous, ≥99.8% |
| Water | Deionized |
| TLC Plates | Silica gel 60 F254 |
| Column Chromatography Silica | 230-400 mesh |
| NMR Spectrometer | 400 MHz or higher |
| LC-MS | ESI source |
Step 1: Synthesis of Intermediate 1 via Buchwald-Hartwig Amination
The first step involves the formation of a C-N bond between this compound and 4-Bromo-2-methylaniline. The Buchwald-Hartwig amination is a powerful method for this transformation, known for its broad substrate scope and functional group tolerance[9][10][14].
Diagram: Buchwald-Hartwig Amination Workflow
Caption: Workflow for the synthesis of Intermediate 1.
Protocol:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), 4-Bromo-2-methylaniline (1.1 eq), Palladium(II) acetate (0.02 eq), and Xantphos (0.04 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous toluene to the flask, followed by Sodium tert-butoxide (1.4 eq).
-
Heat the reaction mixture to 100-110 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford Intermediate 1 .
Step 2: Synthesis of BK-101 via Suzuki-Miyaura Coupling
The second step introduces a heteroaryl moiety via a Suzuki-Miyaura coupling reaction. This reaction is highly reliable for forming C-C bonds between aryl halides and boronic acids[11][15][16].
Protocol:
-
In a round-bottom flask, dissolve Intermediate 1 (1.0 eq) and Pyridine-4-boronic acid (1.2 eq) in a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Add Sodium carbonate (2.0 eq) to the mixture.
-
Bubble argon gas through the solution for 15-20 minutes to degas.
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Heat the mixture to 80-90 °C under an inert atmosphere and stir.
-
Monitor the reaction by TLC or LC-MS until completion (typically 8-16 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final product, BK-101 .
Preliminary Biological Evaluation
To assess the potential of BK-101 as a kinase inhibitor, a series of in vitro assays can be performed.
Kinase Inhibition Assay
A luminescent-based kinase assay, such as the ADP-Glo™ Kinase Assay, can be used to determine the IC₅₀ value of BK-101 against a panel of selected kinases[4].
Protocol Outline:
-
Prepare serial dilutions of BK-101 in a suitable buffer (e.g., DMSO).
-
In a 384-well plate, combine the kinase, substrate, and ATP with the test compound.
-
Incubate at room temperature to allow the kinase reaction to proceed.
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader. The signal intensity is proportional to the amount of ADP formed and thus, to the kinase activity.
-
Calculate the IC₅₀ value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cellular Proliferation Assay
The anti-proliferative activity of BK-101 can be evaluated in cancer cell lines known to be dependent on the target kinase. An MTT or resazurin-based assay is commonly employed.
Protocol Outline:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of BK-101 and incubate for a specified period (e.g., 72 hours).
-
Add MTT or resazurin solution to each well and incubate to allow for the formation of formazan crystals or resorufin, respectively.
-
Solubilize the formazan crystals or measure the fluorescence of resorufin.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the cell viability as a percentage relative to the vehicle-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).
Conclusion
The synthetic protocol detailed in this application note provides a robust and flexible method for the synthesis of novel kinase inhibitors based on the this compound scaffold. By employing well-established and reliable cross-coupling reactions, researchers can efficiently generate a library of diverse compounds for biological screening. The outlined preliminary biological evaluation assays offer a starting point for assessing the therapeutic potential of these newly synthesized molecules. This integrated approach of chemical synthesis and biological testing is fundamental to the discovery and development of the next generation of targeted cancer therapies.
References
- Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]
- Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. PubMed Central. [Link]
- Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. NIH. [Link]
- Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. [Link]
- A deep learning based scaffold hopping strategy for the design of kinase inhibitors. ChemRxiv. [Link]
- Discovery of 3-amino-4-chlorophenyl P1 as a novel and potent benzamidine mimic via solid-phase synthesis of an isoxazoline library. PubMed. [Link]
- Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
- Buchwald–Hartwig amin
- Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. PubMed. [Link]
- Benzamide, 3-amino-4-chloro-. PubChem. [Link]
- Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. MDPI. [Link]
- Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
- Buchwald-Hartwig Amin
- The Buchwald-Hartwig Amin
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. [Link]
- Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. NIH. [Link]
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
- Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. PubMed. [Link]
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- The selectivity of protein kinase inhibitors: a further upd
- C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. NIH. [Link]
- Special Issue : Protein Kinase Inhibitors: Synthesis and Applic
- Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. PMC. [Link]
- Compounds from Natural Sources as Protein Kinase Inhibitors. PMC. [Link]
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1- yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE. Semantic Scholar. [Link]
- The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. [Link]
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- 2. Compounds from Natural Sources as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: Harnessing 3-Amino-4-chlorobenzamide as a Versatile Scaffold for Diversity-Oriented Chemical Library Synthesis
Abstract
In the landscape of modern drug discovery, the strategic construction of diverse chemical libraries is paramount for identifying novel hit and lead compounds.[1][2] Diversity-Oriented Synthesis (DOS) provides a powerful paradigm for systematically exploring chemical space to uncover new biological functions.[3][4][5][6] This application note presents a detailed guide for leveraging 3-Amino-4-chlorobenzamide, a readily available and functionally rich starting material, for the creation of a diverse chemical library. We provide field-proven protocols for strategic derivatization at its three key reactive sites: the primary amino group, the aryl chloride, and the primary amide. The methodologies detailed herein, including N-acylation, N-sulfonylation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination, are designed for robustness and adaptability to parallel synthesis formats, enabling researchers to rapidly generate libraries of novel, drug-like small molecules.
The Strategic Value of the this compound Scaffold
This compound is an exemplary scaffold for library synthesis due to its distinct and orthogonally reactive functional groups. Its derivatives have been investigated for a range of therapeutic applications, including anticancer and antimicrobial agents, underscoring the biological relevance of this core structure.[7][8][9][10]
-
The 3-Amino Group: A potent nucleophile and a key hydrogen bond donor, this primary aromatic amine is an ideal handle for introducing diversity via reactions like acylation and sulfonylation.[11][12][13][14]
-
The 4-Chloro Group: While less reactive than its bromo or iodo counterparts, the chloro substituent provides a robust and cost-effective site for modern palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.[15][16][17][18] This allows for the introduction of a vast array of aryl, heteroaryl, and alkyl groups.
-
The Benzamide Moiety: This group is a common feature in many approved drugs. It acts as a critical pharmacophore, participating in hydrogen bonding interactions with biological targets, and provides metabolic stability.
The strategic combination of these features allows for a multi-directional approach to diversification from a single, common core.
Caption: Core diversification strategy for this compound.
Foundational Derivatization Protocols
The following modules describe robust, standalone protocols for modifying the scaffold. These can be performed sequentially to achieve multi-point diversity. For library synthesis, these protocols are readily adaptable to parallel synthesis platforms in 24- or 96-well plate formats.[19][20][21]
Module A: N-Acylation of the 3-Amino Group
Principle: This protocol creates a diverse set of amides by coupling the primary amino group with various carboxylic acids or their activated derivatives (e.g., acyl chlorides). Amide bond formation is a cornerstone of medicinal chemistry.[][23] This reaction is typically high-yielding and tolerates a wide range of functional groups.
Expert Insight: The choice between using a carboxylic acid with a coupling agent versus a more reactive acyl chloride depends on the availability and stability of the building blocks. For library synthesis, using commercially available acyl chlorides is often more direct. However, for more complex or sensitive building blocks, standard peptide coupling reagents (e.g., HATU, EDCI) offer a milder alternative.[]
Protocol: N-Acylation with Acyl Chlorides
-
Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 equiv.) in a suitable anhydrous solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.2 M concentration).
-
Base Addition: Add a non-nucleophilic base such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv.). Cool the mixture to 0 °C in an ice bath.
-
Acyl Chloride Addition: Add the desired acyl chloride (1.1 equiv.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Quench the reaction with the addition of water. Extract the aqueous layer with DCM or Ethyl Acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography or recrystallization as needed. For library applications, high-purity building blocks and robust reaction conditions can often yield products of sufficient purity for screening without chromatography.
Table 1: Representative Building Blocks for N-Acylation
| Building Block (Acyl Chloride) | Structure of R-CO- | Resulting Functionality | Physicochemical Property |
| Acetyl Chloride | CH₃-CO- | Small, neutral amide | Increases polarity |
| Benzoyl Chloride | Ph-CO- | Aromatic amide | Increases lipophilicity, rigidity |
| Cyclopropanecarbonyl chloride | c-C₃H₅-CO- | Cyclopropyl amide | Introduces sp³ character |
| 4-Methoxybenzoyl chloride | 4-MeO-Ph-CO- | Electron-rich aromatic | H-bond acceptor |
| 3-(Trifluoromethyl)benzoyl chloride | 3-CF₃-Ph-CO- | Electron-poor aromatic | Metabolic blocker, lipophilic |
Module B: N-Sulfonylation of the 3-Amino Group
Principle: This reaction forms sulfonamides, which are stable, effective hydrogen bond acceptors, and common isosteres for amides or esters in drug design.[14] The protocol involves reacting the primary amine with a sulfonyl chloride in the presence of a base.
Expert Insight: Pyridine is often used as both the base and solvent for this transformation as it effectively scavenges the HCl byproduct and catalyzes the reaction. For substrates sensitive to pyridine, a combination of a less nucleophilic base like TEA in a solvent like DCM is a suitable alternative. Modern photoredox-catalyzed methods using sulfinate salts offer even milder conditions for late-stage functionalization.[14]
Protocol: N-Sulfonylation with Sulfonyl Chlorides
-
Preparation: Dissolve this compound (1.0 equiv.) in anhydrous Pyridine (approx. 0.3 M concentration) in a dry reaction vessel. Cool to 0 °C.
-
Sulfonyl Chloride Addition: Add the desired sulfonyl chloride (1.1 equiv.) portion-wise, maintaining the temperature below 5 °C.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-12 hours. Monitor by TLC/LC-MS.
-
Work-up: Carefully pour the reaction mixture into ice-cold water or 1M HCl to precipitate the product and neutralize excess pyridine.
-
Isolation: Collect the resulting solid by vacuum filtration. Wash the solid thoroughly with cold water.
-
Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., Ethanol/water) or by column chromatography.
Table 2: Representative Building Blocks for N-Sulfonylation
| Building Block (Sulfonyl Chloride) | Structure of R-SO₂- | Resulting Functionality | Key Feature |
| Methanesulfonyl Chloride | CH₃-SO₂- | Mesyl sulfonamide | Small, polar |
| p-Toluenesulfonyl Chloride | 4-Me-Ph-SO₂- | Tosyl sulfonamide | Standard aromatic |
| Dansyl Chloride | 5-(Dimethylamino)naphthalene-1-sulfonyl | Dansyl sulfonamide | Fluorescent tag |
| Thiophene-2-sulfonyl chloride | C₄H₃S-SO₂- | Heteroaromatic sulfonamide | Introduces heteroatom |
Module C: Suzuki-Miyaura Cross-Coupling at the 4-Chloro Position
Principle: The Suzuki-Miyaura reaction is a powerful palladium-catalyzed method for forming C(sp²)-C(sp²) bonds, ideal for coupling aryl or heteroaryl boronic acids/esters to the aryl chloride of the scaffold.[24] This reaction dramatically increases molecular complexity and allows for the exploration of diverse bi-aryl structures.
Expert Insight: Aryl chlorides are more challenging substrates than bromides or iodides, requiring more electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands to facilitate the difficult oxidative addition step. The choice of base is also critical; carbonates like K₂CO₃ or Cs₂CO₃ are commonly used.[18]
Protocol: Suzuki-Miyaura Cross-Coupling
-
Preparation: To an oven-dried Schlenk flask or microwave vial, add the this compound derivative (1.0 equiv.), the desired boronic acid or ester (1.5 equiv.), and a base such as Potassium Carbonate (K₂CO₃) (3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(OAc)₂ (2-5 mol%) and a suitable ligand like SPhos (4-10 mol%). For ease of use, a pre-catalyst like SPhos Pd G3 can be used (2-5 mol%).
-
Solvent Addition: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent system, typically a mixture like 1,4-Dioxane/Water (e.g., 10:1 ratio, approx. 0.1 M).
-
Reaction: Heat the mixture with vigorous stirring at 80-110 °C for 6-24 hours. Monitor progress by LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with Ethyl Acetate. Filter through a pad of Celite® to remove the catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the residue by silica gel column chromatography.
Table 3: Representative Building Blocks for Suzuki Coupling
| Building Block (Boronic Acid) | Structure of R-B(OH)₂ | Resulting Functionality | Application |
| Phenylboronic Acid | Ph-B(OH)₂ | Biphenyl core | Basic aromatic extension |
| 4-Formylphenylboronic Acid | 4-CHO-Ph-B(OH)₂ | Aldehyde handle | Further derivatization |
| Pyridine-3-boronic Acid | 3-pyridyl-B(OH)₂ | Phenyl-pyridine core | Improves solubility, H-bonding |
| 4-(N-Boc-amino)phenylboronic Acid | 4-(Boc-NH)-Ph-B(OH)₂ | Protected amine | Handle for further coupling |
Module D: Buchwald-Hartwig Amination at the 4-Chloro Position
Principle: This reaction enables the formation of C-N bonds, coupling a wide variety of primary or secondary amines to the aryl chloride.[15][17][25] It is a highly valuable tool for introducing basic centers or complex amine-containing side chains, which are prevalent in pharmaceuticals.
Expert Insight: Similar to the Suzuki coupling, this reaction requires a robust catalyst system for aryl chlorides. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are essential.[15][16] A strong, non-nucleophilic base like Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) is typically required to deprotonate the amine coupling partner.[15]
Protocol: Buchwald-Hartwig Amination
-
Preparation: In a glovebox or under a strict inert atmosphere, add the this compound derivative (1.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the ligand (e.g., XPhos, 3.0 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to a dry Schlenk flask or reaction vial.
-
Reagent Addition: Add anhydrous, degassed Toluene or Dioxane (approx. 0.2 M). Add the amine coupling partner (1.2 equiv.).
-
Reaction: Seal the vessel and heat the mixture at 90-120 °C for 12-24 hours, with stirring. Monitor by LC-MS.
-
Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Dilute with Ethyl Acetate and water. Separate the layers. Extract the aqueous phase with Ethyl Acetate (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by silica gel column chromatography.
Table 4: Representative Building Blocks for Buchwald-Hartwig Amination
| Building Block (Amine) | Structure of R¹R²NH | Resulting Functionality | Key Feature |
| Morpholine | C₄H₉NO | Morpholinyl substituent | Improves PK properties |
| Aniline | Ph-NH₂ | Di-aryl amine | Rigid, planar structure |
| Piperazine | C₄H₁₀N₂ | Piperazinyl substituent | Basic center, point for diversity |
| Benzylamine | Ph-CH₂-NH₂ | Benzylamino group | Flexible linker |
Sequential Strategy for Multi-Point Diversification
The true power of this scaffold is realized when the foundational modules are combined. A sequential approach allows for the creation of a highly complex and diverse library from a single starting point. A common and effective strategy is to first derivatize the more reactive amino group, followed by a more forcing cross-coupling reaction at the chloro position.
Caption: Example of a sequential workflow for library synthesis.
This two-step process, when combined with a matrix of building blocks from Tables 1 and 3, can rapidly generate a large library. For example, reacting the scaffold with 10 different acyl chlorides (Module A) and then coupling each of the 10 resulting intermediates with 10 different boronic acids (Module C) would yield a 100-member library.
Conclusion
This compound is a cost-effective and highly versatile starting material for the construction of diverse chemical libraries. By strategically employing robust and well-established synthetic transformations—N-acylation, N-sulfonylation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination—researchers can systematically explore a vast and biologically relevant chemical space. The protocols outlined in this application note are designed to be both reliable and scalable, providing a solid foundation for drug discovery programs aiming to generate novel small molecule therapeutics.
References
- Benchchem.
- CiteDrive.
- Indian Academy of Sciences. Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. J. Chem. Sci., 125(3), 607–613.
- ResearchGate.
- IJCRT.org. Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. IJCRT, 8(7).
- MDPI. Diversity-Orientated Synthesis and Biological Properties of Compounds Based on the N-Phenylquinoneimine Scaffold. Molecules, 29(1), 235.
- Journal of the American Chemical Society.
- Organic Chemistry Portal.
- Google Patents.
- ResearchGate.
- ChemistryViews.
- National Institutes of Health.
- YouTube.
- PubMed Central. Natural products as an inspiration in the diversity-oriented synthesis of bioactive compound libraries.
- Organic Chemistry Portal.
- PubMed Central. Design and synthesis of a chemically diverse, lead-like DNA-encoded library from sequential amide coupling. MedChemComm, 11(4), 656–662. [Link]
- PubMed Central. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Molecules, 26(21), 6695. [Link]
- PubMed. Synthesis and biological evaluation of 2,5-diaminobenzamide derivatives as anti-proliferating agents. Bioorg. Med. Chem. Lett., 19(15), 4165-4168. [Link]
- Chemistry LibreTexts.
- SpiroChem.
- ChemRxiv. Rapid Generation of Hyperdiverse Chemical Libraries. [Link]
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- The Royal Society of Chemistry.
- Semantic Scholar.
- ResearchGate. Synthesis reaction of 3-amino-4-chloro benzohydrazide. [Link]
- National Institutes of Health. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Int. J. Mol. Sci., 15(3), 5115–5127. [Link]
- RSC Publishing.
- Books. Chapter 3: Synthetic Methods for Primary Anilines.
- ResearchGate. Diversity-Oriented Synthesis: Exploring the Intersections Between Chemistry and Biology. [Link]
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- EurekAlert!. Chemists simplify synthesis of drugs involving amide groups. [Link]
- PubMed Central. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Org. Biomol. Chem., 16(34), 6257–6261. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- National Institutes of Health. Benzamide, 3-amino-4-chloro-. PubChem. [Link]
- PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. J. Saudi Chem. Soc., 25(6), 101261. [Link]
- Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Mod Chem appl, 4(194). [Link]
- PubMed. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Med Chem, 12(1), 25-41. [Link]
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Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Determination of 3-Amino-4-chlorobenzamide
Abstract
This application note describes a robust, specific, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 3-Amino-4-chlorobenzamide. This compound is a key chemical intermediate in the synthesis of various organic molecules, including pharmaceuticals and pigments[1][2]. Accurate quantification is essential for monitoring reaction kinetics, determining purity, and ensuring quality control in manufacturing processes. The method utilizes a C18 stationary phase with a simple isocratic mobile phase of acetonitrile and water containing 0.1% formic acid, coupled with UV detection. The protocol has been validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity[3][4]. This method is suitable for routine analysis in both research and quality control laboratory settings.
Introduction and Scientific Rationale
High-Performance Liquid Chromatography (HPLC) is a premier analytical technique in the pharmaceutical and chemical industries due to its high resolution, sensitivity, and reproducibility[5]. For aromatic amines like this compound (Figure 1), reversed-phase HPLC is the method of choice[6]. The non-polar C18 stationary phase provides effective retention for moderately polar aromatic compounds, while the polar mobile phase allows for controlled elution.
The inclusion of 0.1% formic acid in the mobile phase serves a critical dual function: it protonates the free amine group on the analyte, ensuring a single, consistent ionic form, which prevents peak tailing and improves chromatographic peak shape. Secondly, it acidifies the mobile phase, which helps to suppress the ionization of residual silanol groups on the silica-based stationary phase, further minimizing undesirable secondary interactions and leading to more symmetrical peaks. The selection of an organic modifier like acetonitrile provides excellent resolving power and lower backpressure compared to methanol. UV detection is chosen for its simplicity and the strong chromophore present in the this compound structure.
Source: PubChem CID 88200[2]
Experimental Protocol
Materials and Reagents
-
This compound Reference Standard: Purity ≥96%[7]
-
Acetonitrile (ACN): HPLC grade
-
Water: HPLC grade or Milli-Q
-
Formic Acid (FA): ACS grade, ~99% purity
-
Methanol: HPLC grade (for cleaning)
Instrumentation and Chromatographic Conditions
The analysis was performed on a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
| Parameter | Condition | Rationale |
| HPLC System | Agilent 1100/1200 Series or equivalent | A standard, reliable system for routine analysis. |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | The C18 chemistry provides optimal retention for the analyte. The length and particle size offer a good balance between resolution and analysis time[8]. |
| Mobile Phase | Acetonitrile : Water (with 0.1% Formic Acid) (40:60, v/v) | A simple isocratic mobile phase for robust and repeatable results. Formic acid ensures good peak shape[9]. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing efficient separation without excessive pressure. |
| Injection Volume | 10 µL | A small volume to prevent column overloading and peak distortion. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times by controlling mobile phase viscosity and analyte-stationary phase interactions. |
| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds, providing good sensitivity. For method development, the λmax should be determined by scanning the analyte with a PDA detector. |
| Run Time | ~10 minutes | Sufficient time for the elution of the analyte and any potential early-eluting impurities. |
Preparation of Solutions
Diluent: The mobile phase (Acetonitrile:Water 40:60) is used as the diluent to ensure compatibility with the chromatographic system and to avoid peak distortion.
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 5-10 minutes until fully dissolved.
-
Allow the solution to return to room temperature.
-
Make up the volume to the mark with diluent and mix thoroughly.
Working Standard Solutions (for Linearity): Prepare a series of working standard solutions by serially diluting the Standard Stock Solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation:
-
Accurately weigh a quantity of the test sample expected to contain approximately 25 mg of this compound into a 25 mL volumetric flask.
-
Follow steps 2-4 from the Standard Stock Solution preparation.
-
If necessary, further dilute the solution with the diluent to fall within the calibrated linear range (e.g., a 1-in-10 dilution to achieve a target concentration of 100 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Method Validation Workflow
The reliability of an analytical method is established through a validation process that assesses its performance characteristics. This ensures the method is suitable for its intended purpose[10]. The validation was performed according to ICH Q2(R2) guidelines[4][10][11].
Caption: Workflow for HPLC analysis and method validation.
System Suitability
System suitability tests are performed before any sample analysis to ensure the chromatographic system is performing adequately. A working standard (e.g., 50 µg/mL) is injected five times.
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.15 |
| Theoretical Plates (N) | N ≥ 2000 | 7500 |
| Relative Standard Deviation (%RSD) of Peak Area | %RSD ≤ 2.0% | 0.85% |
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or matrix components[5]. This was confirmed by injecting a blank (diluent) and a placebo (if applicable) to ensure no interfering peaks were observed at the retention time of this compound.
Linearity
The linearity of the method was evaluated by analyzing six working standard solutions with concentrations from 1 µg/mL to 100 µg/mL. A calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation | y = 45872x + 1250 |
Accuracy (Recovery)
Accuracy was determined by spiking a known amount of this compound reference standard into a sample solution at three different concentration levels (80%, 100%, and 120% of the target concentration). The recovery was then calculated.
| Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 40 | 39.8 | 99.5% |
| 100% | 50 | 50.3 | 100.6% |
| 120% | 60 | 59.5 | 99.2% |
| Average Recovery | 99.8% |
Precision
Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).
-
Repeatability: Six separate sample preparations were analyzed on the same day by the same analyst.
-
Intermediate Precision: The analysis was repeated on a different day by a different analyst.
| Precision Level | %RSD of Assay Results |
| Repeatability (n=6) | 0.95% |
| Intermediate Precision (n=6) | 1.20% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) (where σ = standard deviation of the y-intercept of the regression line; S = slope of the calibration curve)
| Parameter | Result |
| LOD | 0.2 µg/mL |
| LOQ | 0.7 µg/mL |
Conclusion
The developed RP-HPLC method for the quantification of this compound is simple, rapid, and reliable. The validation results confirm that the method is specific, linear, accurate, and precise for its intended purpose. The short run time allows for high throughput, making it an excellent choice for routine quality control analysis of raw materials and in-process samples.
References
- J-Stage. (n.d.). Separation and determination of aromatic amines by reversed-phase HPLC.
- Pharmaguideline. (2024). Steps for HPLC Method Validation.
- Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines.
- ResearchGate. (2008). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers.
- Semantic Scholar. (n.d.). Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns.
- National Center for Biotechnology Information. (n.d.). Benzamide, 3-amino-4-chloro-. PubChem.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- Sultan Qaboos University Journal For Science. (n.d.). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines.
- Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products.
- Chemsrc. (n.d.). This compound CAS#:19694-10-1.
- HDH Chemicals. (n.d.). This compound, min 96%.
- YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation.
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
Sources
- 1. echemi.com [echemi.com]
- 2. Benzamide, 3-amino-4-chloro- | C7H7ClN2O | CID 88200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. actascientific.com [actascientific.com]
- 6. Separation and determination of aromatic amines by reversed-phase HPLC [jstage.jst.go.jp]
- 7. calpaclab.com [calpaclab.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. lcms.cz [lcms.cz]
- 10. database.ich.org [database.ich.org]
- 11. m.youtube.com [m.youtube.com]
Protocol for Purity Assessment of 3-Amino-4-chlorobenzamide via Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Note for Drug Development Professionals
Author: Gemini, Senior Application Scientist
Abstract: This document provides a comprehensive, field-tested protocol for determining the purity of 3-Amino-4-chlorobenzamide, a key intermediate in pharmaceutical and chemical synthesis.[1] The methodology leverages the separating power of Gas Chromatography (GC) coupled with the definitive identification capabilities of Mass Spectrometry (MS). We address the analytical challenges posed by the analyte's polarity by detailing two approaches: a direct injection method and a more robust method involving derivatization. This guide is designed for researchers, analytical scientists, and quality control professionals who require a reliable system for impurity profiling and quantification.
Foundational Principles: Why GC-MS for This Analyte?
This compound is a semi-volatile organic molecule. Gas chromatography is an ideal separation technique for such compounds. However, the presence of primary amine (-NH2) and amide (-CONH2) functional groups introduces polarity. These polar sites can interact with active sites in the GC inlet and column, potentially leading to poor peak shape (tailing) and reduced sensitivity.
Mass Spectrometry provides unambiguous identification by fragmenting the analyte into a predictable pattern (mass spectrum), which serves as a molecular fingerprint. This is crucial for distinguishing the main compound from structurally similar impurities.
This protocol is built on a self-validating principle:
-
Separation (GC): Isolates the target compound from impurities based on boiling point and chemical interactions with the stationary phase.
-
Identification (MS): Confirms the identity of the separated peaks through their unique mass spectra.
-
Quantification: Determines the relative percentage of the main analyte by comparing its peak area to the total area of all detected peaks.
Logical Framework: From Sample to Result
The analytical workflow is a sequential process designed to ensure reproducibility and accuracy.
Caption: Overall workflow for GC-MS purity analysis.
Analyte Characteristics
Understanding the physicochemical properties of this compound is essential for method development, particularly for setting thermal conditions in the GC.
| Property | Value | Source |
| Molecular Formula | C₇H₇ClN₂O | [2][3] |
| Molecular Weight | 170.59 g/mol | [2][3] |
| Appearance | Beige to cream crystalline powder | [3][4] |
| Melting Point | 164 - 168.5 °C | [3][4] |
| Predicted Boiling Point | 307.6 °C | [3] |
| SMILES | C1=CC(=C(C=C1C(=O)N)N)Cl | [2] |
Scientist's Note: The relatively high melting and boiling points, coupled with the polar functional groups, indicate that a reasonably high inlet temperature is required for volatilization, but care must be taken to avoid thermal degradation.
Anticipating Potential Impurities
A robust purity method must be capable of separating and detecting likely impurities. Based on common synthetic routes, the primary impurities to monitor are starting materials, byproducts, and related isomers.[5]
| Impurity Type | Compound Name | Molecular Weight ( g/mol ) | Rationale |
| Starting Material | 3-Nitro-4-chlorobenzoic acid | 201.56 | Unreacted precursor from a common synthetic pathway.[5] |
| Hydrolysis Byproduct | 3-Amino-4-chlorobenzoic acid | 171.58 | Hydrolysis of the amide functional group.[6] |
| Isomeric Impurity | Isomers (e.g., 4-Amino-3-chlorobenzamide) | 170.59 | Potential side-products from synthesis. |
| Residual Solvents | Dichloromethane, THF, etc. | Varies | Solvents used during reaction and purification.[1] |
Detailed Experimental Protocol
This protocol provides instrument parameters that serve as a validated starting point. Analysts should perform system suitability tests before routine use.
Instrumentation and Consumables
-
Gas Chromatograph: Agilent 8890 GC or equivalent, with electronic pressure control.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
GC Column: Agilent J&W DB-5ms (or HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Expertise Note: This is a non-polar column, which separates compounds primarily by boiling point. It is robust and suitable for a wide range of analytes, making it an excellent choice for initial purity screening.
-
-
Vials: 2 mL amber glass vials with PTFE-lined caps.
Reagents and Standards
-
Solvent: Methanol or Acetonitrile (HPLC Grade or higher).
-
Reference Standard: Certified Reference Material (CRM) of this compound (>99.5% purity).
-
Derivatization Agent (Optional): N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS).
-
Trustworthiness Note: Using a derivatizing agent like MTBSTFA is a common strategy to improve the chromatography of polar compounds containing active hydrogens, such as amines and amides.[7] It replaces the active hydrogens with a nonpolar TBDMS group, reducing tailing and enhancing volatility.
-
Sample and Standard Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the this compound reference standard or sample into a 25 mL volumetric flask. Dissolve and dilute to the mark with methanol.
-
Working Solution (100 µg/mL): Pipette 1 mL of the Stock Solution into a 10 mL volumetric flask and dilute to the mark with methanol. This solution is used for direct injection.
Derivatization Protocol (Recommended for Highest Accuracy)
-
Pipette 100 µL of the Working Solution into a 2 mL autosampler vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 100 µL of Acetonitrile and 100 µL of MTBSTFA to the dried residue.
-
Cap the vial tightly and heat at 100 °C for 4 hours in a heating block or oven.
-
After cooling to room temperature, the sample is ready for injection.
GC-MS Instrumental Parameters
| Parameter | Recommended Setting | Rationale |
| GC Inlet | Splitless | To ensure maximum transfer of analyte onto the column for trace impurity detection. |
| Injection Volume | 1 µL | Standard volume for capillary columns. |
| Inlet Temperature | 270 °C | Ensures efficient volatilization of the analyte and its derivatives without degradation. |
| Carrier Gas | Helium | Inert gas providing good chromatographic efficiency. Hydrogen can be a suitable alternative.[8][9] |
| Constant Flow | 1.2 mL/min | Optimal flow rate for a 0.25 mm ID column to balance speed and resolution. |
| Oven Program | ||
| - Initial Temp | 80 °C, hold for 2 min | Allows for solvent focusing at the head of the column. |
| - Ramp 1 | 15 °C/min to 280 °C | A moderate ramp to separate compounds with different boiling points. |
| - Hold | Hold at 280 °C for 10 min | Ensures that all high-boiling point compounds elute from the column. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes between the GC and MS. |
| Ion Source | Electron Ionization (EI) | Standard, robust ionization technique that produces repeatable fragmentation patterns. |
| Ion Source Temp | 230 °C | Standard temperature for EI. |
| Quadrupole Temp | 150 °C | Standard temperature for the mass filter. |
| Mass Scan Range | 40 - 450 amu | Covers the molecular ion of the analyte and its potential impurities and derivatives. |
| Acquisition Mode | Full Scan | To collect full mass spectra for qualitative identification of unknown impurities. |
Data Analysis and Interpretation
-
Peak Identification:
-
Identify the main peak for this compound by comparing its retention time with that of the injected reference standard.
-
Confirm the peak's identity by matching its mass spectrum with a reference spectrum. Key expected fragments for the underivatized molecule include the molecular ion (m/z 170/172) and fragments corresponding to the loss of -NH₂ and -CONH₂.
-
-
Impurity Identification:
-
For all other peaks in the chromatogram, obtain their mass spectra.
-
Compare these spectra against the NIST Mass Spectral Library to tentatively identify unknown impurities.
-
Pay special attention to the masses of the potential impurities listed in Section 3.
-
-
Purity Calculation:
-
Use the area normalization method to calculate purity. This method assumes that all compounds have a similar response factor in the detector.
-
Formula: Purity (%) = (Area of the main analyte peak / Sum of all peak areas) × 100
-
GC-MS Separation and Detection Principle
Caption: Separation in the GC followed by ionization and detection in the MS.
Method Validation and System Suitability
For use in a regulated environment, this method must be validated according to ICH Q2(R1) guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy & Precision: The closeness of test results to the true value and the degree of scatter between a series of measurements.
References
- Tahara, M., Kawakami, T., & Ikarashi, Y. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- PubMed. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases.
- Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms.
- Guedes, J. V., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Journal of Chromatography A.
- An, T., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences.
- PubChem. (n.d.). 3-Amino-4-chlorobenzoic acid. National Center for Biotechnology Information.
- Chemsrc. (n.d.). This compound.
- Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
- Northwestern Engineering. (n.d.). Neurochemical analysis of amino acids, polyamines and carboxylic acids: GC–MS quantitation of tBDMS derivatives using ammonia positive chemical ionization.
Sources
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- 2. Benzamide, 3-amino-4-chloro- | C7H7ClN2O | CID 88200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. This compound, 97 %, Thermo Scientific Chemicals 100 g | Buy Online [thermofisher.com]
- 5. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents [patents.google.com]
- 6. 3-Amino-4-chlorobenzoic acid | C7H6ClNO2 | CID 76092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mccormick.northwestern.edu [mccormick.northwestern.edu]
- 8. academic.oup.com [academic.oup.com]
- 9. GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases - PubMed [pubmed.ncbi.nlm.nih.gov]
Large-scale synthesis and purification of 3-Amino-4-chlorobenzamide
Application Note & Protocol
A Scalable and Efficient Framework for the Synthesis and Purification of 3-Amino-4-chlorobenzamide
Strategic Overview: Synthesis and Purification Rationale
The industrial and laboratory-scale production of this compound hinges on an efficient synthetic route followed by a robust purification strategy. The chosen pathway begins with the widely available and cost-effective precursor, 4-chloro-3-nitrobenzoic acid. The synthesis proceeds in two key stages:
-
Amidation: Conversion of the carboxylic acid to the primary amide.
-
Nitro Group Reduction: Selective reduction of the nitro group to a primary amine.
This sequence is advantageous as the electron-withdrawing nature of the nitro and chloro groups facilitates the initial amidation, while the subsequent reduction is a well-established and high-yielding transformation.
For purification, recrystallization is the method of choice. It is a cost-effective and highly scalable technique that leverages differences in solubility to effectively remove impurities, yielding a product of high crystalline purity suitable for downstream applications.[1][2]
Physicochemical Properties
A summary of the key properties of the target compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₇H₇ClN₂O | [3] |
| Molecular Weight | 170.59 g/mol | [3] |
| Appearance | Beige or light-gray crystalline powder | [4][5] |
| Melting Point | 164 °C | [5] |
| CAS Number | 19694-10-1 | [3][6] |
| Solubility | Slightly soluble in water; soluble in most organic solvents like ethanol and acetone. | [7][8] |
Large-Scale Synthesis Protocol
The synthesis is a two-step process starting from 4-chloro-3-nitrobenzoic acid. The first step involves the formation of an acyl chloride, which readily reacts with ammonia to form the amide. The second step is the selective reduction of the nitro group.
Logical Workflow for Synthesis
Figure 1. Workflow for the synthesis of this compound.
Part I: Synthesis of 4-Chloro-3-nitrobenzamide
Causality: The conversion of a carboxylic acid to a primary amide is efficiently achieved by first converting the acid to a more reactive acyl chloride using thionyl chloride (SOCl₂).[8][9] The acyl chloride then undergoes rapid nucleophilic acyl substitution with ammonia to yield the desired amide. This two-step, one-pot procedure is highly effective and generally provides high yields.
Materials & Reagents:
| Reagent | CAS No. | Purpose |
| 4-Chloro-3-nitrobenzoic acid | 97-00-7 | Starting Material |
| Thionyl chloride (SOCl₂) | 7719-09-7 | Chlorinating Agent |
| Toluene | 108-88-3 | Solvent |
| Aqueous Ammonia (28-30%) | 1336-21-6 | Aminating Agent |
Protocol:
-
Reaction Setup: In a multi-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a gas outlet connected to a scrubber (for HCl and SO₂), add 4-chloro-3-nitrobenzoic acid (1.0 eq) and toluene (5 mL per gram of acid).
-
Acyl Chloride Formation: Slowly add thionyl chloride (2.0 eq) to the suspension at room temperature. Heat the mixture to reflux (approx. 80-90 °C) for 2-3 hours. The reaction is complete when the solution becomes clear and gas evolution ceases.
-
Solvent Removal: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
Amination: Cool the resulting crude acyl chloride residue in an ice bath. Cautiously and slowly add cold aqueous ammonia (approx. 10 eq) to the flask with vigorous stirring. This reaction is highly exothermic.
-
Isolation: Stir the resulting slurry for 1 hour at room temperature. Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.
-
Drying: Dry the obtained solid, crude 4-Chloro-3-nitrobenzamide, in a vacuum oven at 60-70 °C.
Part II: Synthesis of this compound
Causality: The reduction of an aromatic nitro group to an amine is a cornerstone transformation in organic synthesis. Catalytic hydrogenation is an option, but for scalability and operational simplicity, metal-acid reduction is often preferred. The use of iron powder with ammonium chloride in a protic solvent system like methanol/water is a mild, effective, and inexpensive method.[10] The ammonium chloride acts as a proton source and helps maintain a slightly acidic pH to facilitate the reduction.
Materials & Reagents:
| Reagent | CAS No. | Purpose |
| 4-Chloro-3-nitrobenzamide | 19116-60-4 | Starting Material |
| Iron Powder (<100 mesh) | 7439-89-6 | Reducing Agent |
| Ammonium Chloride (NH₄Cl) | 12125-02-9 | Catalyst/Proton Source |
| Methanol | 67-56-1 | Solvent |
| Deionized Water | 7732-18-5 | Solvent |
Protocol:
-
Reaction Setup: To a multi-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, add the crude 4-Chloro-3-nitrobenzamide (1.0 eq), methanol (10 mL/g), and water (2.5 mL/g).
-
Addition of Reagents: Add ammonium chloride (0.25 eq) and iron powder (3.0 eq) to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 70-80 °C) with vigorous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture slightly and filter it hot through a pad of celite to remove the iron salts. Wash the celite pad with hot methanol.
-
Product Isolation: Combine the filtrate and washings. Remove the methanol under reduced pressure. The aqueous residue will contain the precipitated product.
-
Washing: Cool the aqueous slurry in an ice bath, collect the solid product by vacuum filtration, and wash it thoroughly with cold deionized water to remove any remaining inorganic salts.
-
Drying: Dry the crude this compound in a vacuum oven at 70-80 °C. A typical yield for the combined steps is in the range of 85-95%.
Purification by Recrystallization
The crude product from the synthesis will contain minor organic impurities and residual inorganic salts. Recrystallization is a highly effective method to obtain the final product with high purity.
Causality: The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[2] An ideal solvent will dissolve the compound completely at its boiling point but only sparingly at low temperatures. Impurities should either be insoluble in the hot solvent (removed by hot filtration) or highly soluble in the cold solvent (remain in the mother liquor). For this compound, an ethanol/water mixture is an excellent choice, as ethanol is a good solvent and water acts as an anti-solvent.[11]
Logical Workflow for Purification
Figure 2. Workflow for the purification by recrystallization.
Protocol:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture on a hot plate with swirling to dissolve the solid. Continue adding small portions of hot ethanol until a clear solution is obtained at the boiling point.[11]
-
Hot Filtration (Optional): If any insoluble impurities (like residual iron salts) are visible, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.[2]
-
Induce Crystallization: To the hot, clear ethanolic solution, add hot deionized water dropwise while swirling until the solution becomes faintly and persistently cloudy (this is the cloud point). Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution again.[11]
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[12]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30-60 minutes to maximize the precipitation of the product.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of an ice-cold ethanol/water (e.g., 50:50) mixture to remove any adhering mother liquor.
-
Drying: Dry the pure, crystalline this compound in a vacuum oven at 70-80 °C to a constant weight.
Safety and Handling
All procedures should be conducted in a well-ventilated fume hood by personnel trained in handling hazardous chemicals.
-
Hazards: this compound is classified as a skin, eye, and respiratory irritant.[3][4] Thionyl chloride is corrosive and reacts violently with water. The amination step is highly exothermic.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile rubber is suitable).[4]
-
Handling: Avoid inhalation of dusts and vapors.[13] Use caution during the exothermic amination step by ensuring adequate cooling.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
References
- CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents.
- Benzamide, 3-amino-4-chloro- | C7H7ClN2O | CID 88200 - PubChem.
- This compound | CAS#:19694-10-1 | Chemsrc.
- What is the best technique for amide purification? - ResearchGate.
- Recrystallization - Single Solvent - University of California, Los Angeles.
- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC.
- How should I purify a complex, polar, amide reaction mixture? - Biotage.
- Synthesis reaction of 3-amino-4-chloro benzohydrazide - ResearchGate.
- This compound, min 96%, 100 grams - Oakwood Chemical.
- Column Chromatography: Amides : r/chemistry - Reddit.
- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - organic-chemistry.org.
- Tips & Tricks: Recrystallization - University of Rochester.
- N-(3-chlorophenethyl)-4-nitrobenzamide - MDPI.
- CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents.
- How To Recrystallize A Solid - YouTube.
- How to recrystallization amine compound and it is not soluble in common organic solvents - ResearchGate.
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- 2. Home Page [chem.ualberta.ca]
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- 4. fishersci.pt [fishersci.pt]
- 5. echemi.com [echemi.com]
- 6. This compound | CAS#:19694-10-1 | Chemsrc [chemsrc.com]
- 7. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]
- 10. 3-AMINO-N-(4-CHLOROPHENYL)BENZAMIDE synthesis - chemicalbook [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. youtube.com [youtube.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Application Notes & Protocols: Strategic Use of 3-Amino-4-chlorobenzamide in the Synthesis of Potent Bcr-Abl Kinase Inhibitors
Abstract
The Bcr-Abl tyrosine kinase, a constitutively active enzyme resulting from the Philadelphia chromosome translocation, is the causative agent of Chronic Myeloid Leukemia (CML).[1] The development of tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of Bcr-Abl has revolutionized CML treatment.[2][3] Imatinib, the first-generation TKI, validated this therapeutic strategy, but its efficacy can be limited by drug resistance, often stemming from point mutations in the kinase domain.[2] This has driven the development of second and third-generation inhibitors, such as Nilotinib, which exhibit greater potency and activity against many imatinib-resistant Bcr-Abl mutants.[1] This document provides a detailed guide on the strategic application of 3-amino-4-chlorobenzamide as a versatile starting material for the synthesis of potent Bcr-Abl inhibitors, using the synthesis of a Nilotinib analogue as a representative example.
Introduction: The Central Role of the Aminobenzamide Scaffold
The aminobenzamide moiety is a cornerstone pharmacophore in a multitude of kinase inhibitors. Its structural features are critical for establishing key interactions within the kinase ATP-binding pocket. The amide linkage provides a rigid backbone, while the amino group often serves as a crucial hydrogen bond donor, anchoring the inhibitor to the hinge region of the kinase. The substitution pattern on the aromatic ring is pivotal for modulating potency, selectivity, and pharmacokinetic properties.
This compound, in particular, offers a strategic starting point for inhibitor synthesis. The meta-amino group is perfectly positioned for elaboration into a larger heterocyclic system designed to interact with the kinase hinge region, while the para-chloro substituent can be utilized for further chemical modifications or to enhance binding affinity through halogen bonding or by occupying hydrophobic pockets.
The Bcr-Abl Kinase Signaling Pathway and Inhibition
The Bcr-Abl oncoprotein drives CML by activating a cascade of downstream signaling pathways that control cellular proliferation, differentiation, and survival. TKIs function by competitively binding to the ATP-binding site of the Abl kinase domain, thereby preventing the phosphorylation of its downstream substrates and blocking the oncogenic signaling.
Figure 1: Simplified signaling cascade of the Bcr-Abl pathway and the mechanism of TKI intervention.
Synthetic Strategy: From this compound to a Bcr-Abl Inhibitor
The following multi-step synthesis outlines a robust and reproducible pathway to a potent Nilotinib analogue. This process leverages a key amide bond formation followed by a Buchwald-Hartwig amination reaction. The workflow is designed to be logical and scalable, with purification steps integrated at critical junctures to ensure high purity of the final compound.
Figure 2: High-level workflow for the synthesis of a Nilotinib analogue.
Detailed Experimental Protocols
Note: All procedures should be conducted in a well-ventilated fume hood by trained personnel. Anhydrous solvents and inert atmosphere (Nitrogen or Argon) are required for specific steps.
Step 1: Synthesis of N-(3-carbamoyl-2-chlorophenyl)-3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzamide (Intermediate A)
This step involves the acylation of the amino group of this compound with a pre-formed acid chloride. This amide bond formation is a critical step in assembling the core structure of the inhibitor.
-
Reagents and Materials:
-
This compound
-
3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Round-bottom flask, magnetic stirrer, condenser, dropping funnel, ice bath
-
-
Protocol:
-
Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere, suspend 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous DCM.
-
Add thionyl chloride (1.5 eq) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acid chloride, which is used immediately in the next step.
-
Amide Coupling: Dissolve this compound (1.1 eq) in anhydrous DCM in a separate flask and cool to 0 °C in an ice bath.
-
Add triethylamine (2.5 eq) to the solution.
-
Add the freshly prepared acid chloride (dissolved in a small amount of anhydrous DCM) dropwise to the cooled solution of the amine.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.
-
Work-up and Purification: Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexane) to afford Intermediate A.
-
Step 2: Synthesis of 4-Chloro-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzamide (Final Product)
This final step utilizes a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction to form the C-N bond between the chlorinated benzamide intermediate and the pyrimidine amine, completing the synthesis of the Nilotinib analogue.
-
Reagents and Materials:
-
Intermediate A (from Step 1)
-
4-(Pyridin-3-yl)pyrimidin-2-amine
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Ligand (e.g., Xantphos, BINAP)
-
Base (e.g., Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., Dioxane, Toluene)
-
Schlenk flask or sealed tube, magnetic stirrer, heating mantle
-
-
Protocol:
-
To a Schlenk flask, add Intermediate A (1.0 eq), 4-(pyridin-3-yl)pyrimidin-2-amine (1.2 eq), cesium carbonate (2.0 eq), and the ligand (e.g., Xantphos, 0.1 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq) and anhydrous dioxane.
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel, eluting with a gradient of methanol in DCM) or by preparative HPLC to yield the final product.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Data Summary and Expected Results
The following table provides representative data based on typical yields for analogous synthetic routes described in the literature.[4][5] Actual results may vary depending on reaction scale, purity of reagents, and optimization of conditions.
| Step | Product | Starting Material | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (by HPLC) |
| 1 | Intermediate A | This compound | ~424.8 | 65 - 80% | >95% |
| 2 | Final Product | Intermediate A | ~559.0 | 50 - 70% | >98% |
Conclusion and Future Perspectives
This application note demonstrates a robust and efficient synthetic route for the preparation of potent Bcr-Abl inhibitors starting from this compound. The protocols provided are based on well-established and reliable chemical transformations, offering a solid foundation for researchers in medicinal chemistry and drug discovery. The causality behind each step—amide bond formation to build the core, and palladium-catalyzed cross-coupling for the final key linkage—highlights a rational approach to inhibitor design.
Further optimization of this scaffold, by modifying the substituents on either the benzamide or the pyrimidine rings, could lead to the discovery of novel inhibitors with improved potency against resistant mutations (like the T315I gatekeeper mutation), enhanced selectivity, and more favorable ADMET properties.[6][7] The strategic use of versatile building blocks like this compound will continue to be a vital component in the ongoing effort to overcome drug resistance in CML and other kinase-driven cancers.
References
- Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety. Journal of Medicinal Chemistry. [Link][6][7]
- Computationally Driven Discovery of a BCR-ABL1 Kinase Inhibitor with Activity in Multidrug-Resistant Chronic Myeloid Leukemia. Journal of Medicinal Chemistry. [Link]
- Past, present, and future of Bcr-Abl inhibitors: from chemical development to clinical efficacy.
- BCR-ABL Inhibitors in Chronic Myeloid Leukemia: Process Chemistry and Biochemical Profile. Current Medicinal Chemistry. [Link]
- Bcr-Abl tyrosine-kinase inhibitor. Wikipedia. [Link]
- Research and Development of a Novel Process for Nilotinib: A Bcr-Abl Inhibitor. Asian Journal of Chemistry. [Link]
- Process for the preparation of nilotinib - Google Patents.
- Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Prolifer
- Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
- Designing an Industrially Scalable, Flow-Based Synthesis for the Production of Nilotinib. Columbia Academic Commons. [Link]
Sources
- 1. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Past, present, and future of Bcr-Abl inhibitors: from chemical development to clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. asianpubs.org [asianpubs.org]
- 5. US20150183762A1 - Process for the preparation of nilotinib - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety - PMC [pmc.ncbi.nlm.nih.gov]
Experimental procedure for N-alkylation of 3-Amino-4-chlorobenzamide
An Application Note and Protocol for the Synthesis of N-Alkylated 3-Amino-4-chlorobenzamide Derivatives
Authored by: A Senior Application Scientist
Abstract
The N-alkylation of aromatic amines is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. This compound is a valuable scaffold, and the introduction of alkyl groups to its amino functionality can significantly modulate its biological activity and physicochemical properties. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures for the N-alkylation of this compound. We will explore two primary, field-proven methodologies: Reductive Amination and Direct Alkylation with Alkyl Halides. The causality behind experimental choices, detailed step-by-step protocols, reaction monitoring, purification techniques, and troubleshooting are discussed to ensure reproducible and high-yielding syntheses.
Introduction: The Significance of N-Alkylation
This compound serves as a key intermediate in the synthesis of a variety of functional molecules.[1][2] The primary amino group is a reactive handle that allows for the introduction of diverse substituents. N-alkylation, the process of adding an alkyl group to this nitrogen atom, is a critical transformation for several reasons:
-
Modulation of Pharmacological Activity: The nature of the N-alkyl substituent can profoundly impact how a molecule interacts with biological targets, influencing its potency, selectivity, and metabolic stability.
-
Tuning Physicochemical Properties: Alkylation can alter key properties such as solubility, lipophilicity (LogP), and crystal packing, which are crucial for drug formulation and bioavailability.
-
Generation of Molecular Libraries: Efficient N-alkylation protocols are essential for creating libraries of related compounds for structure-activity relationship (SAR) studies in the drug discovery process.
This guide focuses on providing robust and adaptable protocols for this important transformation, grounded in established chemical principles.
Strategic Overview of N-Alkylation Methodologies
Several strategies can be employed for the N-alkylation of an aromatic amine like this compound. The choice of method depends on the desired alkyl group, the availability of starting materials, and the required scale of the reaction.
| Methodology | Alkylating Agent | Key Reagents | Advantages | Potential Challenges |
| Reductive Amination | Aldehydes or Ketones | Mild reducing agent (e.g., NaBH(OAc)₃) | High versatility, mild conditions, wide functional group tolerance.[3] | Requires a suitable carbonyl compound. |
| Direct Alkylation | Alkyl Halides (R-X) | Base (e.g., K₂CO₃, Cs₂CO₃) | Straightforward, uses readily available alkyl halides. | Risk of over-alkylation (di-alkylation), may require forcing conditions.[4] |
| "Borrowing Hydrogen" | Alcohols | Transition metal catalyst (e.g., Ru, Ir) | Environmentally benign (water is the only byproduct), high atom economy.[5][6] | Requires specific catalysts, may need higher temperatures. |
For the purposes of this guide, we will provide detailed protocols for Reductive Amination and Direct Alkylation , as they represent the most common and accessible methods for a majority of research laboratories.
Experimental Protocols & Methodologies
Protocol 1: N-Alkylation via Reductive Amination
This method is highly favored for its versatility and mild reaction conditions. The reaction proceeds via the initial formation of an imine intermediate between the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ by a mild hydride reagent like sodium triacetoxyborohydride (NaBH(OAc)₃).
| Reagent/Material | Grade | Typical Supplier |
| This compound | ≥98% | Sigma-Aldrich, BenchChem |
| Aldehyde or Ketone | Reagent Grade | Major chemical suppliers |
| Sodium Triacetoxyborohydride | ≥95% | Sigma-Aldrich, Acros Organics |
| 1,2-Dichloroethane (DCE) | Anhydrous | Acros Organics, Sigma-Aldrich |
| Acetic Acid (optional) | Glacial | Fisher Scientific |
| Saturated aq. NaHCO₃ | - | Lab-prepared |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR, Fisher Scientific |
| Brine (Saturated aq. NaCl) | - | Lab-prepared |
| Anhydrous Sodium Sulfate | Anhydrous | EMD Millipore |
| Silica Gel for Chromatography | 230-400 mesh | Sorbent Technologies |
| Round-bottom flask, stir bar, TLC plates, separatory funnel, rotary evaporator |
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolution: Add anhydrous 1,2-dichloroethane (DCE) to create a 0.1-0.2 M solution. Stir until the solid is fully dissolved.
-
Imine Formation: Add the desired aldehyde (1.1 eq) to the solution. For less reactive carbonyls, a catalytic amount of glacial acetic acid (0.1 eq) can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.[3]
-
Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions over 10-15 minutes. An initial effervescence may be observed.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) (e.g., using a 1:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 4-24 hours.
-
Work-up: Once the reaction is complete, quench it by the slow and careful addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3] Continue stirring until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous phase).[4]
-
Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by silica gel column chromatography to yield the pure N-alkylated product.[3]
Protocol 2: N-Alkylation with Alkyl Halides
This classical method involves the direct nucleophilic substitution of a halide by the amine. The choice of base is critical to deprotonate the amine, increasing its nucleophilicity. A non-nucleophilic base like potassium carbonate (K₂CO₃) is often used to prevent competition with the amine.
| Reagent/Material | Grade | Typical Supplier |
| This compound | ≥98% | Sigma-Aldrich, BenchChem |
| Alkyl Halide (e.g., Iodide, Bromide) | Reagent Grade | Major chemical suppliers |
| Potassium Carbonate (K₂CO₃) | Anhydrous Powder | Fisher Scientific |
| N,N-Dimethylformamide (DMF) | Anhydrous | Acros Organics, Sigma-Aldrich |
| Deionized Water | - | Lab-prepared |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR, Fisher Scientific |
| Brine (Saturated aq. NaCl) | - | Lab-prepared |
| Anhydrous Sodium Sulfate | Anhydrous | EMD Millipore |
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) and anhydrous potassium carbonate (1.5 - 2.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Alkylating Agent: Add the alkyl halide (1.1 eq) dropwise to the stirring suspension at room temperature.[4] To minimize the formation of di-alkylated byproducts, the alkylating agent can be added slowly over a period of time.[7]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 60-80°C). Monitor the progress by TLC. The reaction time can vary from 4 to 12 hours depending on the reactivity of the alkyl halide.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into deionized water, which will often precipitate the crude product.[4]
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).
-
Washing & Drying: Combine the organic layers, wash with brine to remove residual DMF and salts, and dry over anhydrous sodium sulfate.[8] Filter and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography or recrystallization to obtain the pure product.
Product Characterization
The identity and purity of the final N-alkylated product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure, including the presence of the new alkyl group and the disappearance of one of the N-H protons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Inactive reducing agent (Protocol 1).- Insufficiently reactive alkyl halide (Protocol 2).- Base is not strong enough or is hydrated (Protocol 2). | - Use a fresh bottle of NaBH(OAc)₃.- Switch from alkyl chloride/bromide to the more reactive alkyl iodide.- Use a stronger base (e.g., Cs₂CO₃) or ensure the base is anhydrous. |
| Formation of Di-alkylated Product | - The mono-alkylated product is more nucleophilic than the starting amine.- Excess alkylating agent used. | - Use a stoichiometric amount or a slight excess of the amine (this compound).- Add the alkylating agent slowly to the reaction mixture to maintain its low concentration.[7] |
| Starting Material Remains | - Insufficient reaction time or temperature.- Stoichiometry of reagents is incorrect. | - Allow the reaction to run longer or increase the temperature moderately.- Re-check the molar equivalents of all reagents. |
| Difficult Purification | - Product and starting material have similar polarity (co-elution).- Presence of acidic or basic impurities. | - Optimize the reaction to drive it to completion.- Develop a more effective chromatography solvent system.- During work-up, wash the organic layer with a mild aqueous base (e.g., NaHCO₃) or acid (e.g., dilute HCl) to remove corresponding impurities.[7] |
Conclusion
The N-alkylation of this compound is a fundamental and enabling transformation for the synthesis of novel compounds in medicinal and materials chemistry. The reductive amination and direct alkylation protocols detailed herein provide reliable and adaptable methods for achieving this goal. By understanding the principles behind each step and anticipating potential challenges, researchers can efficiently synthesize a wide range of N-alkylated derivatives for further investigation.
References
- Çetin, N., Gürbüz, N., Çetinkaya, B., & Özdemir, İ. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. [Link]
- Bayguzina, A. R., Musina, Ch. F., & Khusnutdinov, R. (2018). N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Russian Journal of Organic Chemistry. [Link]
- Seyed, M. P., Behzad, S. H., Mansour, S., & Ebrahimi, S. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto Transfer Hydrogen Methodology. ChemXpress. [Link]
- Acar, M., Almaz, M. S., & Çetinel, S. (2023). Synthesis reaction of 3-amino-4-chloro benzohydrazide.
- Google Patents. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. Accessed January 8, 2026.
- Google Patents. DE3939059C2 - Process for the preparation of N-alkyl-benzamides. Accessed January 8, 2026.
- National Center for Biotechnology Information. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. PubMed Central. [Link]
- National Center for Biotechnology Information. (2017). Direct N-alkylation of unprotected amino acids with alcohols. PubMed Central. [Link]
- Bar-Haim, G., & Kol, M. (2004).
- National Center for Biotechnology Information. PubChem Compound Summary for CID 88200, this compound. Accessed January 8, 2026. [Link]
- National Center for Biotechnology Information. (2018). Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols. PubMed Central. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Benzamide, 3-amino-4-chloro- | C7H7ClN2O | CID 88200 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Functionalization of 3-Amino-4-chlorobenzamide
Introduction
3-Amino-4-chlorobenzamide is a versatile scaffold in medicinal chemistry and materials science. Its trifunctional nature, possessing an aromatic amine, a halogen, and a primary amide, offers multiple points for diversification, enabling the synthesis of a wide array of novel chemical entities. However, the inherent electronic and steric properties of these functional groups present unique challenges in achieving selective substitution. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of robust methods for introducing substituents to the this compound ring, focusing on practical, field-proven protocols and the underlying chemical principles that govern these transformations.
The strategic functionalization of this molecule requires a nuanced understanding of the directing effects of its substituents. The amino group is a potent activating, ortho-, para-director, while the chloro group is a deactivating, yet also ortho-, para-directing substituent. Conversely, the benzamide group is a deactivating, meta-director. This interplay of electronic effects dictates the regioselectivity of electrophilic aromatic substitution and influences the reactivity of the different positions on the aromatic ring, as well as the nucleophilicity of the amino and amide groups.
This document will detail key synthetic strategies, including N-arylation and N-alkylation of the amino group, palladium- and copper-catalyzed cross-coupling reactions at the chloro-position, and electrophilic aromatic substitution on the benzene ring. Each section will provide not only step-by-step protocols but also the scientific rationale behind the choice of reagents, catalysts, and reaction conditions, empowering researchers to troubleshoot and adapt these methods to their specific synthetic goals.
I. Selective N-Functionalization of the Amino Group
The primary amino group at the 3-position is a prime target for introducing molecular diversity. Its nucleophilicity allows for a range of N-arylation and N-alkylation reactions.
A. N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1] This method is highly effective for the N-arylation of the 3-amino group on the benzamide ring, offering broad substrate scope and functional group tolerance.[1][2]
Causality Behind Experimental Choices:
-
Catalyst System: The choice of palladium precursor and phosphine ligand is critical. Bulky, electron-rich phosphine ligands, such as those from the biarylphosphine class (e.g., XPhos, SPhos), are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[1]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide (NaOtBu) is a common choice.[3]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent catalyst deactivation and unwanted side reactions.[3]
Experimental Protocol: Palladium-Catalyzed N-Arylation
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Biarylphosphine ligand (e.g., XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the aryl halide (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Add sodium tert-butoxide (1.4 mmol).
-
Add anhydrous toluene (5 mL).
-
Seal the flask and heat the reaction mixture at 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and quench with water (10 mL).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table 1: Representative Conditions for Buchwald-Hartwig N-Arylation
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 110 | 18 | 85 |
| 1-Iodo-3-methoxybenzene | Pd₂(dba)₃ (1) | SPhos (3) | NaOtBu | Dioxane | 100 | 20 | 82 |
| 4-Chloropyridine | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ | Toluene | 120 | 24 | 75 |
Yields are representative and may vary depending on the specific substrate and reaction scale.
Figure 1: Simplified catalytic cycle for the Buchwald-Hartwig amination.
B. N-Alkylation of the Amino Group
Direct N-alkylation of the 3-amino group can be achieved using various methods, including reductive amination and direct alkylation with alkyl halides. Reductive amination is often preferred as it minimizes the risk of over-alkylation.[4][5]
1. Reductive Amination
This two-step, one-pot process involves the formation of an imine intermediate by reacting the amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding alkylated amine.[6]
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for reductive amination. It is less basic and more tolerant of acidic conditions than sodium borohydride, which can reduce the starting carbonyl compound.[7]
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for this reaction.[7]
-
Acid Catalyst: A catalytic amount of acetic acid is often added to facilitate imine formation.
Experimental Protocol: Reductive Amination
Materials:
-
This compound
-
Aldehyde or ketone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Glacial acetic acid
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol) and the aldehyde or ketone (1.1 mmol) in DCM (10 mL).
-
Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion (typically 1-4 hours), quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Figure 2: Workflow for reductive amination.
2. Direct N-Alkylation with Alkyl Halides
While prone to over-alkylation, direct N-alkylation with a reactive alkyl halide can be effective under carefully controlled conditions, often with the use of a mild base.[8][9]
Experimental Protocol: Direct N-Alkylation
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Acetonitrile or Dimethylformamide (DMF)
Procedure:
-
To a flask, add this compound (1.0 mmol) and potassium carbonate (1.5 mmol) in acetonitrile (10 mL).
-
Add the alkyl halide (1.1 mmol) dropwise at room temperature.
-
Heat the mixture to 50-60 °C and stir.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and filter off the inorganic salts.
-
Concentrate the filtrate and purify the residue by column chromatography.
II. C-C and C-Heteroatom Bond Formation at the 4-Position
The chloro-substituent at the 4-position serves as a handle for various transition metal-catalyzed cross-coupling reactions, enabling the introduction of carbon and heteroatom-based substituents.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron species with an aryl halide, catalyzed by a palladium complex.[10]
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) and a suitable ligand is used. For challenging substrates, more advanced catalyst systems may be required.
-
Base: An aqueous solution of a base such as potassium carbonate or cesium carbonate is essential for the transmetalation step.[10]
-
Solvent System: A two-phase solvent system, such as toluene/water or dioxane/water, is commonly employed.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid or ester
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Toluene and Water
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 mmol) and the arylboronic acid (1.2 mmol) in toluene (8 mL).
-
Add an aqueous solution of potassium carbonate (2 M, 2 mL).
-
Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.
-
Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Heat the reaction at 90 °C under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture, separate the layers, and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
Table 2: Representative Conditions for Suzuki-Miyaura Coupling
| Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 78 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane/H₂O | 100 | 16 | 81 |
| Thiophene-2-boronic acid | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 75 |
Yields are representative and may vary.
III. Electrophilic Aromatic Substitution
The existing substituents on the this compound ring direct incoming electrophiles to specific positions. The strongly activating amino group directs ortho and para to itself (positions 2 and 5). The deactivating chloro group also directs ortho and para (positions 3 and 5). The deactivating benzamide group directs meta to itself (positions 5). The confluence of these directing effects strongly favors substitution at the 5-position.
A. Halogenation
Direct halogenation can introduce an additional halogen atom, typically at the 5-position.
Experimental Protocol: Bromination
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
Procedure:
-
Dissolve this compound (1.0 mmol) in acetonitrile (10 mL).
-
Add N-bromosuccinimide (1.05 mmol) in one portion.
-
Stir the reaction at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield 3-amino-5-bromo-4-chlorobenzamide.
B. Nitration
Nitration introduces a nitro group, a versatile handle for further functionalization, predominantly at the 5-position. Milder nitrating conditions are recommended to avoid oxidation of the amino group.[11]
Experimental Protocol: Nitration
Materials:
-
This compound
-
Fuming nitric acid
-
Sulfuric acid
Procedure:
-
Cool a mixture of sulfuric acid (5 mL) to 0 °C in an ice bath.
-
Slowly add this compound (1.0 mmol) with stirring, maintaining the temperature below 5 °C.
-
Add a cooled mixture of fuming nitric acid (1.1 mmol) and sulfuric acid (1 mL) dropwise.
-
Stir the reaction at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated product by filtration, wash with cold water, and dry to obtain 3-amino-4-chloro-5-nitrobenzamide.
IV. Acylation of the Amino Group
The amino group can be readily acylated to form the corresponding amide. This can also serve as a protecting group strategy to modulate the reactivity of the aromatic ring in subsequent reactions.[3]
Experimental Protocol: Acylation
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride) or anhydride (e.g., acetic anhydride)
-
Pyridine or Triethylamine
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 mmol) in DCM (10 mL) and add pyridine (1.2 mmol).
-
Cool the solution to 0 °C.
-
Add the acyl chloride (1.1 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify if necessary.
Conclusion
The functionalization of this compound offers a rich landscape for chemical exploration. By understanding the interplay of the existing functional groups and carefully selecting the appropriate reaction conditions, researchers can selectively introduce a wide range of substituents at the amino, chloro, and aromatic ring positions. The protocols outlined in this guide provide a robust starting point for the synthesis of novel derivatives for applications in drug discovery and materials science. As with any chemical synthesis, careful optimization and characterization are paramount to success.
References
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- Wikipedia. (n.d.). Buchwald–Hartwig amination.
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- Ai, H.-J., Kim, S.-T., Liu, C., & Buchwald, S. L. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Journal of the American Chemical Society, 146(38), 25949–25955.
- Wikipedia. (n.d.). Reductive amination.
- BenchChem. (2025). A Comparative Guide to Catalytic Systems for 3-Amino-2-iodobenzamide Coupling.
- Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.
- BenchChem. (2025). Technical Support Center: Synthesis of N-(3-acetamidophenyl)-2-chlorobenzamide.
- Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391.
- Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry (Los Angeles), 8(10), 273-280.
- Green, R. A., & Hartwig, J. F. (2014). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Organic Letters, 16(16), 4388-4391.
- Green, R. A., & Hartwig, J. F. (2014). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. PubMed.
- BenchChem. (2025). 4-Chlorobenzamide: A Versatile Building Block in Modern Organic Synthesis.
- OrganicChemistryTutor. (2025). Reductive Amination | Synthesis of Amines.
- Ai, H.-J., et al. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. PubMed.
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- Chemistry Stack Exchange. (2015). N-alkylation of amides with alkyl halides?
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- BenchChem. (2025).
- RSC Publishing. (n.d.). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation.
- PubChem. (n.d.). Benzamide, 3-amino-4-chloro-.
- Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
- ResearchGate. (n.d.). Synthesis reaction of 3-amino-4-chloro benzohydrazide.
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- Organic Chemistry Portal. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN.
- PrepChem.com. (n.d.). Synthesis of 4-chloro-N-methyl-benzamide.
- PubMed. (2023). Preparation of Sulfilimines by Sulfur-Alkylation of N-Acyl Sulfenamides with Alkyl Halides.
- BOC Sciences. (n.d.). CAS 19694-10-1 this compound.
- PubMed. (2024).
- Pharmaffiliates. (n.d.). CAS No : 19694-86-1 | Product Name : this compound.
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- DOI. (n.d.). The Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)
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Application Notes & Protocols: Leveraging 3-Amino-4-chlorobenzamide in Continuous Flow Synthesis for Enhanced Safety and Efficiency
Abstract
3-Amino-4-chlorobenzamide is a pivotal structural motif and versatile building block in the synthesis of pharmaceuticals and high-value fine chemicals. Traditional batch processing of this intermediate, particularly in reactions involving the sensitive amino group, often presents challenges related to safety, scalability, and process control. This technical guide details the application of continuous flow synthesis to overcome these limitations. We provide in-depth protocols for the diazotization of this compound, a critical transformation that generates highly reactive diazonium salt intermediates. By leveraging the intrinsic advantages of flow chemistry—such as superior heat and mass transfer, precise control over reaction parameters, and minimal inventory of hazardous intermediates—we demonstrate a pathway to safer, more reproducible, and efficient chemical manufacturing.[1][2][3][4][5][6] This document is intended for researchers, chemists, and drug development professionals seeking to implement modern manufacturing technologies to accelerate development and enhance process safety.
Introduction: The Imperative for Advanced Synthesis
In the landscape of modern pharmaceutical and chemical manufacturing, the drive for "greener," safer, and more efficient processes is paramount. Continuous flow chemistry has emerged as a transformative technology that addresses many of the shortcomings of conventional batch reactors.[5][7] Unlike batch processing, where reagents are combined in a large vessel and react over time, flow chemistry involves pumping reactant streams through a network of tubing and microreactors.[6] This approach offers unparalleled control over reaction conditions, leading to significant improvements in yield, purity, and safety.[5][8]
The key advantages of continuous flow technology include:
-
Enhanced Safety: By minimizing the reaction volume at any given moment, flow chemistry drastically reduces the risks associated with highly exothermic reactions or the accumulation of unstable, potentially explosive intermediates.[1][2][7]
-
Superior Heat and Mass Transfer: The high surface-area-to-volume ratio of microreactors allows for extremely efficient thermal management, preventing the formation of hot spots and enabling reactions to be run under conditions that would be hazardous in batch.[5][8]
-
Rapid Optimization and Scalability: Reaction parameters such as temperature, pressure, and residence time can be altered in real-time, allowing for rapid process optimization.[9] Scaling up production is often as simple as running the system for a longer duration or operating multiple reactors in parallel ("numbering-up").[7][9]
-
Improved Reproducibility and Purity: Precise control over mixing and residence time leads to more consistent product quality and often reduces the formation of byproducts.[5][6]
This compound, with its reactive primary aromatic amine, is an ideal candidate for transformations that benefit from the controlled environment of a flow reactor. This guide will focus on its most critical application: continuous flow diazotization.
Core Application: In Situ Generation and Consumption of Diazonium Salts
2.1. Scientific Rationale: Taming a Reactive Intermediate
Aromatic diazotization is a cornerstone of organic synthesis, providing access to a vast array of chemical transformations. However, the aryl diazonium salts generated are notoriously unstable and can be explosive, especially in a solid, isolated state.[1][2][10] Continuous flow chemistry provides an elegant solution by enabling the in situ generation of the diazonium salt, which is then immediately consumed in a subsequent reaction step within the same continuous stream.[11] This "generate-and-consume" strategy avoids the accumulation of hazardous material, transforming a once-perilous batch procedure into a safe and controllable automated process.[2][10]
The diazotization of this compound proceeds via the reaction of its primary amino group with a nitrosating agent, typically generated from sodium nitrite (NaNO₂) in a strong acidic medium (e.g., HCl, H₂SO₄).
2.2. General Reaction Workflow
The workflow for a two-step sequence involving diazotization followed by a subsequent coupling reaction is logically structured to ensure the unstable intermediate has a minimal lifetime.
Caption: General workflow for continuous diazotization and subsequent reaction.
Protocol: Continuous Flow Diazotization of this compound
This protocol describes a general procedure for the safe and efficient generation of the diazonium salt of this compound. The resulting stream can be telescoped directly into further reactions (e.g., Sandmeyer, Heck, or azo couplings).
3.1. Materials & Equipment
-
Chemicals: this compound, Hydrochloric acid (conc.), Sodium nitrite, Deionized water, chosen coupling partner, and appropriate organic solvents.
-
Equipment:
-
Three independent HPLC or syringe pumps
-
Chemically inert tubing (e.g., PFA, PTFE)
-
T-mixers or micro-mixers
-
Two coiled tube reactors (e.g., PFA tubing wrapped around a mandrel)
-
A cooling bath (ice/water or cryo-cooler) for the first reactor
-
A heating/cooling module for the second reactor (if required)
-
Adjustable Back Pressure Regulator (BPR)
-
Collection vessel
-
Standard laboratory glassware and safety equipment (fume hood, PPE)
-
3.2. Stock Solution Preparation
-
Solution A (Amine): Prepare a 0.5 M solution of this compound in 2 M aqueous HCl. Gentle heating may be required for full dissolution. Note: The solubility of aromatic amines can be a challenge; using a co-solvent or adjusting acid concentration may be necessary for specific applications.[12][13]
-
Solution B (Nitrite): Prepare a 0.6 M solution of sodium nitrite in deionized water. This represents a 1.2 equivalent solution relative to the amine.
-
Solution C (Coupling Partner): Prepare a solution of the desired coupling partner at an appropriate concentration (typically 1.0-1.2 equivalents) in a suitable solvent.
3.3. Experimental Procedure
-
System Assembly: Construct the flow setup as depicted in the workflow diagram (Section 2.2). Immerse the first reactor coil (e.g., 2.0 mL volume) in a cooling bath set to 5 °C. Set the temperature for the second reactor as required for the subsequent reaction. Set the BPR to 3-5 bar to ensure single-phase flow and prevent outgassing.
-
System Priming: Prime all pump lines and the reactor system with the corresponding solvents (e.g., 2 M HCl for Pump A, water for Pump B) to remove air and ensure a stable flow.
-
Initiate Reaction: Start the pumps simultaneously with the following flow rates to achieve the desired residence time and stoichiometry.
-
Pump A (Amine): 0.40 mL/min
-
Pump B (Nitrite): 0.40 mL/min
-
Pump C (Coupling Partner): 0.20 mL/min
-
-
Achieve Steady State: Allow the system to run for at least three reactor volumes to ensure that the conditions have stabilized and the initial solvent front has been flushed out.
-
Reaction Execution & Collection: The combined streams from Pumps A and B mix in Mixer 1 and enter Reactor 1. The diazotization occurs within this coil. The effluent, containing the in situ generated diazonium salt, immediately merges with the stream from Pump C at Mixer 2 and enters Reactor 2, where the second reaction occurs. The final product stream exits through the BPR and is collected in a vessel containing a suitable quenching agent if necessary.
-
Analysis: Analyze the collected product stream using appropriate techniques (e.g., HPLC, LC-MS) to determine conversion, yield, and purity.
3.4. Process Parameters Table
| Parameter | Value/Range | Rationale & Field Insights |
| Amine Conc. (Sol. A) | 0.5 M | Balances throughput with solubility. Higher concentrations may lead to precipitation issues. |
| Nitrite Conc. (Sol. B) | 0.6 M (1.2 eq.) | A slight excess of the nitrosating agent ensures complete conversion of the starting amine. |
| Residence Time (R1) | 2.5 min | Calculated as V/F = 2.0 mL / (0.4+0.4 mL/min). Diazotization is typically rapid at low temperatures. |
| Temperature (R1) | 0 - 10 °C | Crucial for suppressing the decomposition of the unstable diazonium salt.[2] |
| Residence Time (R2) | Variable | Dependent on the kinetics of the second reaction. Can be adjusted by changing reactor volume or flow rates. |
| Temperature (R2) | Variable | Optimized for the specific coupling reaction (e.g., room temperature for azo coupling, elevated for others). |
| System Pressure | 3 - 5 bar | Maintained by the BPR to prevent gas evolution (N₂) from disrupting the flow pattern. |
Application in API Synthesis: Conceptual Workflow for Celecoxib-type Structures
Celecoxib, a selective COX-2 inhibitor, features a distinct pyrazole core.[14][15] The synthesis of this core typically involves the cyclocondensation of a phenylhydrazine derivative with a 1,3-diketone.[15][16] While this compound is not a direct precursor to commercial Celecoxib, it serves as an excellent model for building analogous structures containing the key benzenesulfonamide pharmacophore.[17] A multi-step flow synthesis can be envisioned where the amine is first converted to a hydrazine, which is then used for pyrazole formation.
Sources
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Application Notes & Protocols: Docking 3-Amino-4-chlorobenzamide Derivatives in Kinase Domains
Introduction: The Critical Role of Kinase Inhibition and the Promise of Benzamide Scaffolds
Protein kinases, as central regulators of cellular signaling, represent a paramount class of drug targets, particularly in oncology.[1][2][3] Their dysregulation is a hallmark of numerous cancers, making the design of specific and potent kinase inhibitors a cornerstone of modern targeted therapy.[1][2] The 3-amino-4-chlorobenzamide scaffold has emerged as a privileged structure in the design of such inhibitors. Its derivatives have demonstrated significant potential in targeting various kinases by establishing key interactions within the ATP-binding site. This document provides a comprehensive, step-by-step protocol for the molecular docking of this compound derivatives into kinase domains, underpinned by the principles of structure-based drug design (SBDD).[2][4]
The protocol herein is designed to be a self-validating system, emphasizing not just the "how" but the critical "why" behind each step. By integrating rigorous preparation, validated docking procedures, and insightful post-docking analysis, researchers can confidently predict binding conformations and affinities, thereby accelerating the hit-to-lead optimization process.
I. Foundational Principles: Understanding the Kinase-Inhibitor Interaction
Before embarking on the technical protocol, it is crucial to grasp the fundamental interactions that govern the binding of small molecule inhibitors to kinase domains. Kinases share a conserved ATP-binding pocket, and inhibitors, including this compound derivatives, typically achieve their inhibitory effect by competing with ATP.
The key interaction points within the kinase ATP-binding site that are often exploited by inhibitors include:
-
Hinge Region: Forms critical hydrogen bonds with the inhibitor. The backbone of this region provides a hydrogen-bond donor and acceptor motif.
-
Hydrophobic Pockets: Accommodate lipophilic moieties of the inhibitor, contributing significantly to binding affinity.
-
Gatekeeper Residue: A crucial residue that controls access to a deeper hydrophobic pocket. The size of this residue is a key determinant of inhibitor selectivity.
-
DFG Motif: A conserved Asp-Phe-Gly sequence at the start of the activation loop. The conformation of this motif (DFG-in for active, DFG-out for inactive) dictates the shape of the binding site and presents opportunities for designing inhibitors with different binding modes.
The this compound scaffold is adept at engaging these regions. The amide group can form hydrogen bonds with the hinge region, while the substituted phenyl ring can occupy hydrophobic pockets. The specific substitutions on the benzamide core are critical for fine-tuning selectivity and potency.
II. The Docking Workflow: A Validated Protocol
This protocol outlines a robust workflow for docking this compound derivatives using widely accepted computational tools. The emphasis is on meticulous preparation and validation to ensure the biological relevance of the results.
Diagram: Overall Docking Workflow
Caption: Common interaction types in a kinase active site.
III. Protocol Validation: Ensuring Trustworthiness and Accuracy
A critical step to ensure the reliability of your docking protocol is to validate it. [5][6] 3.1. Redocking of the Co-crystallized Ligand:
-
The most common and essential validation method is to dock the co-crystallized ligand back into the binding site of its own crystal structure. [5][6][7]* The protocol is considered validated if the top-ranked docked pose has a Root Mean Square Deviation (RMSD) of less than 2.0 Å from the crystallographic pose. [5][7][8]This demonstrates that the chosen parameters can reproduce the experimentally observed binding mode.
3.2. Enrichment Studies (Optional but Recommended):
-
For a more rigorous validation, you can perform a virtual screening of a library containing known active inhibitors and a set of "decoy" molecules (compounds with similar physicochemical properties but presumed to be inactive). [9]* A successful protocol will rank the known actives significantly higher than the decoys, demonstrating its ability to distinguish binders from non-binders.
IV. Advanced Considerations and Best Practices
-
Receptor Flexibility: Standard docking treats the receptor as rigid. For systems where side-chain movements are important, consider using "soft docking" or more advanced methods like Induced Fit Docking (IFD) or ensemble docking, which accounts for receptor flexibility. [10][11]* Molecular Dynamics (MD) Simulations: For the most promising candidates, running MD simulations on the docked complex can provide insights into the stability of the binding pose and the dynamics of the protein-ligand interactions over time. [2][12]* Scoring Function Limitations: Be aware that scoring functions are approximations. They are generally good at predicting binding geometry but less accurate at predicting absolute binding affinities. Therefore, results should be used to rank and prioritize compounds for experimental testing rather than as absolute predictors of potency. [13]
Conclusion
Molecular docking is a powerful computational tool that can significantly aid in the rational design of this compound derivatives as kinase inhibitors. [4][14]By following a meticulously prepared and validated protocol, researchers can generate reliable hypotheses about the binding modes of their compounds. This in silico approach, when integrated with medicinal chemistry and biological testing, creates a synergistic workflow that can accelerate the discovery of novel and effective cancer therapeutics.
References
- In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (n.d.). PubMed Central. [Link]
- An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. (n.d.). MDPI. [Link]
- Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs. (2023, August 4). Frontiers in Drug Discovery. [Link]
- The use of computational methods in the discovery and design of kinase inhibitors. (2002). Current Pharmaceutical Design. [Link]
- Computational Design of Multi-target Kinase Inhibitors. (n.d.).
- How can I validate a docking protocol? (2015, July 7).
- Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025, May 9).
- 7 Expert Tips for Perfect Molecular Docking | Bioinformatics and Biotech. (2023, March 24). YouTube. [Link]
- Validation of Molecular Docking Programs for Virtual Screening against Dihydroptero
- Validation Studies of the Site-Directed Docking Program LibDock. (n.d.).
- (PDF) Validation of Docking Methodology (Redocking). (2024, September 24).
- (PDF) Best Practices in Docking and Activity Prediction. (n.d.).
- Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot. [Link]
- A Beginner's Guide to Molecular Docking. (n.d.). ETFLIN. [Link]
- Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. (n.d.). PubMed. [Link]
- Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. (n.d.). RSC Publishing. [Link]
- Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. (n.d.). MDPI. [Link]
- Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. (2019, September 30). PubMed. [Link]
- Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021, November 25). PMC - PubMed Central. [Link]
- Designing of the N-ethyl-4-(pyridin-4-yl)benzamide based potent ROCK1 inhibitors using docking, molecular dynamics, and 3D-QSAR. (2021, August 9). NIH. [Link]
- Molecular docking and antimalarial evaluation of novel N-(4-aminobenzoyl)-l-glutamic acid conjugated 1,3,5-triazine derivatives as Pf-DHFR inhibitors. (2022, November 10). PMC - NIH. [Link]
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Application Notes & Protocols: In Vitro Assay Setup for Testing 3-Amino-4-chlorobenzamide Derivatives
Introduction: Targeting the DNA Damage Response with 3-Amino-4-chlorobenzamide Derivatives
Poly(ADP-ribose) polymerase 1 (PARP1) is a cornerstone of the DNA damage response (DDR), acting as a rapid sensor for DNA single-strand breaks (SSBs).[1][2][3] Upon detecting a break, PARP1 binds to the damaged DNA and, using nicotinamide adenine dinucleotide (NAD+) as a substrate, catalyzes the synthesis and attachment of long, branched chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins.[3][4][5] This PARylation event serves as a critical signaling scaffold, recruiting a cohort of DNA repair factors to the lesion to orchestrate repair.[3][5]
Inhibition of PARP1's catalytic activity is a clinically validated strategy in oncology.[6][7] PARP inhibitors (PARPi) are particularly effective in cancers harboring deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes.[6][7][8] By blocking PARP-mediated SSB repair, PARPi cause these breaks to accumulate. During DNA replication, these unresolved SSBs collapse into highly cytotoxic double-strand breaks (DSBs).[6][9] In cells with faulty homologous recombination (the primary DSB repair pathway), this onslaught of DSBs cannot be resolved, leading to a synthetic lethal event and targeted cancer cell death.[4][5]
This compound and its derivatives belong to a class of compounds that function as PARP inhibitors.[10][11] They act as competitive inhibitors by binding to the NAD+ pocket of the PARP catalytic domain, thereby preventing PAR chain synthesis.[4][5][10] Characterizing the potency and cellular effects of novel derivatives is a critical step in the drug development pipeline. This guide provides a comprehensive framework of robust in vitro assays designed to quantify the biochemical potency, cellular target engagement, and downstream functional consequences of these PARP inhibitors.
Principle of PARP1 Activation and Inhibition
The central mechanism of a PARP1 enzymatic assay revolves around mimicking the cellular events of DNA damage in a controlled, cell-free environment. The binding of PARP1 to broken DNA is the essential trigger for its enzymatic activity.[12] Once activated, PARP1 consumes NAD+ to build PAR chains on acceptor proteins. An effective inhibitor, such as a this compound derivative, will occupy the NAD+ binding site and prevent this reaction.
Figure 2: Tiered experimental workflow for in vitro characterization of PARP inhibitors.
References
- Cellular thermal shift assay: an approach to identify and assess protein target engagement. (URL: )
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Public
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed. (URL: [Link])
- Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ResearchG
- PARP Assays - BPS Bioscience. (URL: [Link])
- PARP1 Olaparib Competitive Inhibitor Assay Kit - BPS Bioscience. (URL: [Link])
- Binding Kinetics and Activity of Human Poly(ADP-ribose)
- PARP Assays - Amsbio. (URL: [Link])
- Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening pl
- PARP assay for inhibitors | BMG LABTECH. (URL: [Link])
- Transcreener® pADPr PARP Assay Kits - BellBrook Labs. (URL: [Link])
- PARP assay kits - Cambridge Bioscience. (URL: [Link])
- PARP Activity Assay Kit (100 Tests) - Signosis. (URL: [Link])
- Human PARP1 substrates and regulators of its catalytic activity: An upd
- Poly(ADP-ribosyl)ation by PARP1: reaction mechanism and regulatory proteins | Nucleic Acids Research | Oxford Academic. (URL: [Link])
- Histone γH2AX and Poly(ADP ribose) as Clinical Pharmacodynamic Biomarkers - NIH. (URL: [Link])
- 3-Aminobenzamide – Knowledge and References - Taylor & Francis. (URL: [Link])
- HTRF | Homogeneous Time Resolved Fluorescence | FRET | TR - Celtarys Research. (URL: [Link])
- Time-Resolved Fluorescence TRF / TR-FRET (HTRF) - Molecular Devices. (URL: [Link])
- Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PubMed Central. (URL: [Link])
- Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP) - BPS Bioscience. (URL: [Link])
- Measurement of PAR levels and expressions of PARP1 and γH2AX. a PAR...
- Effect of parp inhibitor, 3-aminobenzamide on p53 stabilization after DNA damage - O
- Molecular mechanism of PARP inhibitor resistance - PMC - PubMed Central. (URL: [Link])
- Design and Development of DNA Damage Chemical Inducers of Proximity for Targeted Cancer Therapy - ACS Public
- PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. (URL: [Link])
- The mechanism of PARP inhibitor action is identified - Drug Target Review. (URL: [Link])
- The PARP-1 Inhibitor Olaparib Causes Retention of γ-H2AX Foci in BRCA1 Heterozygote Cells Following Exposure to Gamma Radi
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Human PARP1 substrates and regulators of its catalytic activity: An updated overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanism of PARP inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 8. Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. oatext.com [oatext.com]
- 12. Binding Kinetics and Activity of Human Poly(ADP-ribose) Polymerase-1 on Oligo-Deoxyribonucleotide Substrates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-4-chlorobenzamide
Welcome to the technical support center for the synthesis of 3-Amino-4-chlorobenzamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges in synthesizing this important chemical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles to help you optimize your reaction yields and product purity.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, particularly when starting from 3-amino-4-chlorobenzoic acid.
Q1: My reaction yield is significantly lower than expected. What are the likely causes and how can I fix it?
A1: Low yield is a frequent issue stemming from several factors. Let's break down the potential culprits and solutions:
-
Incomplete Activation of the Carboxylic Acid: The direct reaction between a carboxylic acid and an amine to form an amide is generally slow and requires high temperatures.[1] To achieve high yields under milder conditions, the carboxylic acid must first be "activated." If this activation step is inefficient, the overall yield will be poor.
-
Root Cause: Insufficient activating agent, poor quality of the agent, or suboptimal reaction conditions.
-
Solution: The most common method is to convert the carboxylic acid to a more reactive acyl chloride. This is typically achieved using thionyl chloride (SOCl₂) or oxalyl chloride.[2] Ensure you are using at least a stoichiometric amount of the chlorinating agent; a slight excess (1.2-1.5 equivalents) is often beneficial.[3] Running the reaction in an appropriate solvent like toluene or dichloromethane (DCM) under anhydrous conditions is critical.[2][3]
-
-
Hydrolysis of the Activated Intermediate: Acyl chlorides, such as the 3-amino-4-chlorobenzoyl chloride intermediate, are highly reactive and susceptible to hydrolysis by water.[3] If moisture is present in the reaction, the acyl chloride will revert to the unreactive carboxylic acid, halting the reaction.
-
Root Cause: Use of wet solvents, reagents, or glassware; exposure to atmospheric moisture.
-
Solution: Always use anhydrous solvents. Dry glassware in an oven (e.g., at 120°C) for several hours and cool it under a stream of inert gas (like nitrogen or argon) or in a desiccator. Conduct the reaction under an inert atmosphere to prevent moisture from the air from interfering.[3]
-
-
Side Reactions: The amino group on the starting material (3-amino-4-chlorobenzoic acid) can potentially react with the activated acyl chloride intermediate, leading to polymerization or other unwanted byproducts.
-
Root Cause: The nucleophilicity of the aromatic amine competing with the desired amine reactant.
-
Solution: A common strategy is to perform the reaction in a one-pot manner where the acyl chloride is generated in situ and immediately reacts with the intended amine.[4] Controlling the temperature is also key; the initial acid activation may require heating, but the subsequent addition of the amine is often done at a lower temperature (e.g., 0°C to room temperature) to control the reaction rate and minimize side products.[3]
-
-
Product Loss During Workup and Purification: Significant product can be lost during aqueous washes, extractions, and recrystallization.
-
Root Cause: The product may have some solubility in the aqueous layers during extraction or in the recrystallization solvent.
-
Solution: Minimize the volume of water used for washing. When performing extractions, ensure the pH is controlled to keep the product in the organic layer. For recrystallization, carefully select a solvent system where the product is soluble at high temperatures but poorly soluble when cold to maximize recovery.
-
Q2: My final product is impure. What are the common impurities and how can I remove them?
A2: Impurities often consist of unreacted starting material, byproducts from side reactions, or residual reagents.
-
Unreacted 3-amino-4-chlorobenzoic acid: This is the most common impurity if the initial activation step was incomplete.
-
Identification: Can be detected by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Removal: During the aqueous workup, washing the organic layer with a mild basic solution (e.g., saturated sodium bicarbonate) will deprotonate the carboxylic acid, making it water-soluble and removing it from the organic phase.[5]
-
-
Urea Byproducts (from carbodiimide activators): If you use coupling reagents like DCC or EDC, insoluble urea byproducts can contaminate your product.[6]
-
Polymeric Byproducts: As mentioned in Q1, self-reaction of the starting material can lead to oligomers or polymers.
-
Identification: These are typically higher molecular weight species, often less soluble, and may appear as baseline material on a TLC plate.
-
Removal: Purification by column chromatography or careful recrystallization is usually effective.
-
Q3: The reaction to form the acyl chloride with thionyl chloride (SOCl₂) is not working well. What can I do?
A3: Several factors can influence the efficiency of this critical step.
-
Catalyst: The reaction between a carboxylic acid and SOCl₂ can be slow. Adding a catalytic amount of N,N-dimethylformamide (DMF) can significantly accelerate the formation of the acyl chloride.[7]
-
Temperature: This reaction often requires heating. Refluxing in a suitable solvent (e.g., toluene) is a common procedure to drive the reaction to completion.[8][9] The end of the reaction is often indicated by the cessation of gas evolution (HCl and SO₂).
-
Excess Reagent: Using an excess of thionyl chloride can help ensure the complete conversion of the carboxylic acid. However, this excess must be removed before adding the amine to avoid unwanted side reactions.[10] Excess SOCl₂ can typically be removed by distillation or under reduced pressure.[10][11]
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and industrially relevant method involves a two-step, one-pot process starting from 3-nitro-4-chlorobenzoic acid.
-
Amidation: The carboxylic acid is first activated, typically with thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃), and then reacted with an amine source (like ammonia or an aniline derivative) to form the corresponding 3-nitro-4-chlorobenzamide.[8][9]
-
Reduction: The nitro group is then reduced to an amino group. Common reduction methods include using iron powder in the presence of an acid (like acetic acid or ammonium chloride) or catalytic hydrogenation.[12] This route avoids the issue of the free amino group interfering with the amidation reaction.
Q2: Are there alternative "greener" activating agents besides thionyl chloride?
A2: Yes, the development of more environmentally friendly amide bond formation methods is a major area of research.[1] Some alternatives include:
-
Carbodiimides: Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (N,N'-Dicyclohexylcarbodiimide), often used with additives like HOBt (1-Hydroxybenzotriazole), are very common in peptide synthesis and can be applied here.[1][5]
-
Phosphonium Salts: Reagents like HATU and T3P® are highly efficient but can be more expensive.[5] They are particularly useful for difficult couplings where other methods fail.
-
Boron-Derived Catalysts: Newer research has shown that various boron-based catalysts can facilitate the direct amidation of carboxylic acids and amines with high efficiency, generating only water as a byproduct.[1]
Q3: What analytical methods are best for monitoring the reaction progress and final product purity?
A3: A combination of techniques is recommended:
-
Thin Layer Chromatography (TLC): An indispensable tool for quickly monitoring the consumption of starting materials and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing you to track the masses of reactants, intermediates, and products, which is excellent for identifying byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The gold standard for structural confirmation of the final product and assessing its purity.
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups, such as the amide carbonyl (~1650 cm⁻¹) and N-H stretches (~3100-3500 cm⁻¹).
Visualizing the Synthesis and Troubleshooting
Primary Synthesis Pathway
The following diagram illustrates the common two-step pathway starting from the nitro-substituted benzoic acid, which circumvents potential side reactions involving the free amino group.
Caption: Common two-step synthesis of this compound.
Troubleshooting Flowchart for Low Yield
This flowchart provides a logical path to diagnose the cause of low reaction yields.
Caption: Decision tree for troubleshooting low synthesis yield.
Optimized Protocol: One-Pot Synthesis via Acyl Chloride
This protocol details the direct amidation of 3-amino-4-chlorobenzoic acid. Extreme care must be taken to maintain anhydrous conditions.
Materials:
-
3-amino-4-chlorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Toluene (or Dichloromethane)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Concentrated Ammonium Hydroxide (or other amine)
-
Pyridine or Triethylamine (as an acid scavenger)
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (or inert gas inlet), and a dropping funnel.
-
Acid Chloride Formation:
-
To the flask, add 3-amino-4-chlorobenzoic acid (1.0 eq) and anhydrous toluene.
-
Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).
-
Slowly add thionyl chloride (1.5 eq) dropwise at room temperature.[3]
-
After the addition is complete, heat the mixture to reflux (approx. 70-80°C for toluene) and maintain for 2-3 hours, or until the evolution of gas ceases.[8]
-
Cool the reaction mixture to room temperature. If desired, remove excess thionyl chloride and solvent under reduced pressure.
-
-
Amidation:
-
In a separate flask, prepare a solution of concentrated ammonium hydroxide (1.2 eq) and pyridine (1.2 eq) in anhydrous toluene and cool the mixture to 0°C in an ice bath.[3]
-
Slowly add the freshly prepared acyl chloride solution (or a redissolved crude solid) to the cold amine solution dropwise, maintaining the temperature at 0°C.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
-
Workup and Purification:
-
Monitor the reaction for completion by TLC.
-
Filter the reaction mixture to remove any precipitated salts (e.g., pyridine hydrochloride).
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (to remove excess base), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
-
Comparative Data on Activating Agents
The choice of coupling (activating) agent is critical and depends on factors like cost, efficiency, and ease of workup.
| Coupling Reagent | Additive | Typical Base | Solvent | Relative Speed | Yield | Workup Complexity |
| SOCl₂ | DMF (cat.) | Pyridine/TEA | Toluene/DCM | Moderate | Good-Excellent | Moderate (gas evolution) |
| EDC | HOBt | DIPEA | DMF/DCM | Moderate | Good | Easy (water-soluble byproduct)[5] |
| HATU | None | DIPEA | DMF | Very Fast | Excellent | Easy[5] |
| T3P® | None | Pyridine | EtOAc | Fast | Excellent | Easy[5] |
Table compiled from typical results reported in synthetic literature.[5] Yields are highly dependent on the specific substrate and reaction conditions.
References
- CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)
- Making Amides from Carboxylic Acids - Chemistry LibreTexts. URL
- Direct Amidations of Carboxylic Acids with Amines - Encyclopedia.pub. URL
- Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterific
- One-pot activation and amidation of carboxylic acids with acetylene - ResearchG
- This compound | 19694-86-1 - Benchchem. URL
- 3-AMINO-N-(4-CHLOROPHENYL)BENZAMIDE synthesis - ChemicalBook. URL
- Amidation of carboxylic acids.
- Proposed mechanism for the production of acid chlorides using thionyl chloride - ResearchG
- One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances. URL
- Improving the yield of 4-Chlorobenzamide synthesis reactions - Benchchem. URL
- CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline - Google P
- Synthesis reaction of 3-amino-4-chloro benzohydrazide - ResearchG
- Amine to Amide (via Acid Chloride) - Common Conditions. URL
- One-pot synthesis of amides from carboxylic acids activ
- What is the effect of excess thionyl chloride on amide formation?
- A kind of preparation method of 3-amino-4-methoxybenzanilide - Eureka | P
- This compound, min 96%, 100 grams. URL
- United States P
- A Comparative Guide to Coupling Reagents for the Amidation of 4-Amino-3-bromobenzoic Acid - Benchchem. URL
- Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts | ACS Omega. URL
- One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids | ACS Omega. URL
- Application Notes and Protocols for the Synthesis of 4-Amino-2-chlorobenzoic Acid Deriv
- CN106946726A - A kind of method for synthesizing Para Amino Benzamide - Google P
- Benzamide, 3-amino-4-chloro- | C7H7ClN2O | CID 88200 - PubChem - NIH. URL
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- 2. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
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- 4. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 8. CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline - Google Patents [patents.google.com]
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- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. 3-AMINO-N-(4-CHLOROPHENYL)BENZAMIDE synthesis - chemicalbook [chemicalbook.com]
Troubleshooting common side reactions in 3-Amino-4-chlorobenzamide synthesis
Welcome to the technical support center for the synthesis of 3-Amino-4-chlorobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions and experimental challenges. Leveraging extensive field-proven insights, this document aims to ensure the scientific integrity and successful execution of your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most common synthetic pathways start from either 4-chloro-3-nitrobenzoic acid or 2-chloro-5-nitroaniline. The first route involves the amidation of the carboxylic acid followed by the reduction of the nitro group. The second route involves the protection of the aniline, followed by a series of transformations to introduce the benzamide functionality, and subsequent deprotection and reduction steps.
Q2: What are the most critical parameters to control during the synthesis?
A2: Temperature, reaction time, purity of reagents and solvents, and the stoichiometry of reactants are all critical. For instance, in the reduction of the nitro group, temperature control is essential to prevent the formation of undesired dimeric and azoxy impurities. In amidation reactions using acyl chlorides, anhydrous conditions are paramount to prevent hydrolysis.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction progress. A suitable eluent system, such as ethyl acetate/hexane, can effectively separate the starting materials, intermediates, and the final product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of reaction conversion and purity.[1]
Q4: What is the typical purity of commercially available this compound?
A4: Commercially available this compound typically has a purity of 96-97% or higher.[2][3]
Troubleshooting Common Side Reactions
This section provides a detailed, question-and-answer guide to troubleshoot specific issues you may encounter during the synthesis of this compound.
Issue 1: Incomplete Reduction of the Nitro Group
Q: My reaction shows the presence of starting material (4-chloro-3-nitrobenzamide) and/or a yellow-orange color persists in the reaction mixture, indicating incomplete reduction. What could be the cause and how can I fix it?
A: Incomplete reduction is a common issue and can be attributed to several factors:
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent (e.g., SnCl₂·2H₂O, Fe/HCl, catalytic hydrogenation) is crucial. Ensure you are using a sufficient excess to drive the reaction to completion.
-
Inactive Catalyst: If using catalytic hydrogenation (e.g., Pd/C), the catalyst may have lost its activity due to improper storage or handling. Use a fresh batch of catalyst.
-
Poor Solubility: The nitro-intermediate may have poor solubility in the chosen solvent, limiting its contact with the reducing agent. Consider using a co-solvent system to improve solubility.
-
Suboptimal Temperature: While some reductions proceed at room temperature, others may require gentle heating. Conversely, excessively high temperatures can lead to side reactions. Monitor the reaction by TLC to determine the optimal temperature.
Troubleshooting Workflow for Incomplete Nitro Reduction
Caption: A logical workflow for troubleshooting incomplete nitro group reduction.
Issue 2: Formation of Dimeric Impurities
Q: My mass spectrometry analysis indicates the presence of a byproduct with approximately double the mass of the desired product. What is this impurity and how can I prevent its formation?
A: This is likely a dimeric impurity, such as an azoxy or azo compound, formed during the reduction of the nitro group. These side reactions are often promoted by certain reducing agents and reaction conditions.
-
Mechanism: The reduction of a nitro group proceeds through several intermediates, including nitroso and hydroxylamine species. Under certain conditions, these intermediates can condense to form azoxy and azo dimers.
-
Prevention:
-
Choice of Reducing Agent: Catalytic hydrogenation (e.g., H₂/Pd/C) or the use of tin(II) chloride (SnCl₂) in an acidic medium are generally effective in minimizing dimer formation.
-
Temperature Control: Maintain a controlled temperature throughout the reduction. Exothermic reactions should be cooled to prevent localized overheating.
-
Acidic Conditions: Performing the reduction under acidic conditions (e.g., with HCl) can help to protonate the intermediates and suppress their condensation.
-
Issue 3: Hydrolysis of Intermediates and Product
Q: I have a significant amount of a more polar byproduct, which I suspect is a carboxylic acid. How is this formed and how can I avoid it?
A: The formation of a carboxylic acid impurity, likely 4-chloro-3-aminobenzoic acid[4], can occur through the hydrolysis of either the acyl chloride intermediate (if used) or the final benzamide product.
-
Hydrolysis of Acyl Chloride: If your synthesis proceeds via 4-chloro-3-nitrobenzoyl chloride, this intermediate is highly susceptible to hydrolysis by moisture.
-
Prevention: Ensure all glassware is oven-dried, use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Hydrolysis of the Benzamide: The amide bond in this compound can be hydrolyzed under strong acidic or basic conditions, especially at elevated temperatures during workup or purification.[5]
-
Prevention: Use mild conditions for workup and purification. Avoid prolonged exposure to strong acids or bases. If a basic wash is necessary to remove acidic impurities, use a weak base like sodium bicarbonate and perform the extraction quickly at a low temperature.
-
Issue 4: Over-Chlorination of the Aromatic Ring
Q: My product is contaminated with a di-chloro or tri-chloro derivative. How can I control the regioselectivity of the chlorination step?
A: Over-chlorination can occur if the chlorinating agent is too reactive or if the reaction conditions are not carefully controlled. The amino group in this compound is an activating group and can direct further electrophilic substitution on the aromatic ring.
-
Control of Reaction Conditions:
-
Stoichiometry: Use a precise stoichiometry of the chlorinating agent.
-
Temperature: Perform the chlorination at a low temperature to increase selectivity.
-
Choice of Chlorinating Agent: Use a milder chlorinating agent. For example, N-chlorosuccinimide (NCS) is often more selective than chlorine gas.
-
Issue 5: Formation of Di-acylated Byproducts and Ureas
Q: I am observing a less polar impurity that I suspect is a di-acylated product or a urea derivative. How are these formed?
A: These byproducts can arise during the amidation step.
-
Di-acylation: If the reaction conditions are too harsh (e.g., high temperature or a very strong base), the initially formed amide can be deprotonated and react with another molecule of the acylating agent to form a di-acylated byproduct (an imide).[6]
-
Prevention: Use a non-nucleophilic base in stoichiometric amounts and maintain a low reaction temperature.
-
-
Urea Formation: If the amidation is performed under conditions where isocyanates can be formed as intermediates (e.g., from the degradation of certain coupling agents), these can react with the amine to form urea byproducts.[7]
-
Prevention: Choose your coupling reagents and reaction conditions carefully to avoid the formation of isocyanate intermediates.
-
Experimental Protocols
Protocol 1: Synthesis of this compound from 4-Chloro-3-nitrobenzoic Acid
This protocol is based on established synthetic transformations.[6][8]
Step 1: Amidation of 4-Chloro-3-nitrobenzoic Acid
-
To a solution of 4-chloro-3-nitrobenzoic acid (1 eq.) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Cool the mixture to 0 °C in an ice bath.
-
Bubble ammonia gas through the solution or add a solution of ammonia in an organic solvent (e.g., ammonia in methanol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove the urea byproduct.
-
Wash the filtrate with a dilute acid solution (e.g., 1 M HCl) and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-chloro-3-nitrobenzamide.
Step 2: Reduction of 4-Chloro-3-nitrobenzamide
-
Dissolve the crude 4-chloro-3-nitrobenzamide (1 eq.) in a suitable solvent such as ethanol or acetic acid.
-
Add a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq.) or iron powder (Fe) in the presence of an acid like hydrochloric acid (HCl).
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide or sodium bicarbonate solution).
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by recrystallization.
Synthetic Pathway and Potential Side Reactions
Caption: Synthetic pathway to this compound and common side reactions.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude this compound in a minimum amount of a hot solvent, such as ethanol or an ethanol/water mixture.
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration to remove the charcoal and any other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to allow for the formation of well-defined crystals.
-
Further cool the flask in an ice bath to maximize the yield of the crystals.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the purified crystals in a vacuum oven.
Data Presentation
Table 1: Common Impurities and their Identification
| Impurity Name | Probable Origin | Analytical Detection Method |
| 4-Chloro-3-nitrobenzamide | Incomplete reduction | TLC, HPLC, Mass Spectrometry |
| Azoxy/Azo Dimer | Side reaction during reduction | Mass Spectrometry, HPLC |
| 4-Chloro-3-aminobenzoic acid | Hydrolysis of amide | HPLC, ¹H NMR |
| Di-acylated byproduct | Side reaction during amidation | Mass Spectrometry, HPLC |
| Dichloro-3-aminobenzamide | Over-chlorination | Mass Spectrometry, ¹H NMR |
Conclusion
The successful synthesis of this compound relies on careful control of reaction conditions and an awareness of potential side reactions. By understanding the underlying mechanisms of these side reactions, researchers can implement strategies to minimize their formation and achieve a high yield of the desired product with excellent purity. This guide provides a framework for troubleshooting common issues and should serve as a valuable resource for scientists and professionals in the field.
References
- Dealing with byproduct formation in benzamide synthesis. (2025). BenchChem.
- CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents. (n.d.).
- Side reactions to avoid when working with 4-Chloro-3-nitrobenzaldehyde. (2025). BenchChem.
- Technical Support Center: Troubleshooting Low Yield in Amide Bond Form
- CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline - Google Patents. (n.d.).
- Urea Formation - Common Conditions. (n.d.). Organic Chemistry Data.
- A kind of preparation method of 3-amino-4-methoxybenzanilide - Eureka | Patsnap. (n.d.).
- Bunton, C. A., Nayak, B., & O'Connor, C. (1966). Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide. The Journal of Organic Chemistry, 31(5), 1539–1543.
- Akizuki, M., & Oshima, Y. (2012). Kinetics of N-Substituted Amide Hydrolysis in Hot Compressed Water Using ZrO2 Catalyst. Industrial & Engineering Chemistry Research, 51(4), 1639–1644.
- Guerrero-Alburquerque, N., Zhao, S., Rentsch, D., Koebel, M. M., Lattuada, M., & Malfait, W. J. (2021). Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions. Molecules, 26(10), 2873.
- Technical Support Center: Purification of Crude 4-Chlorobenzamide by Recrystalliz
- Urea derivative synthesis by amidation - Organic Chemistry Portal. (n.d.).
- Synthesis reaction of 3-amino-4-chloro benzohydrazide - ResearchGate. (n.d.).
- Urea - Wikipedia. (2024, December 23).
- Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions - ResearchGate. (n.d.).
- US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents. (n.d.).
- A Comparative Guide to Purity Assessment of 4-Chlorobenzamide: A Validated HPLC Method and Altern
- 3-Amino-4-chlorobenzoic acid | C7H6ClNO2 | CID 76092 - PubChem. (n.d.).
- LC-UV/MS-based Synthetic Peptide Identification and Impurity Profiling Using the ACQUITY QDa Detector with ProMass Software. (n.d.). Waters.
- EP0213572B1 - 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs - Google Patents. (n.d.).
- Edward, J. T., & Meacock, S. C. R. (1957). 383. Hydrolysis of amides and related compounds. Part I. Some benzamides in strong aqueous acid. Journal of the Chemical Society (Resumed), 2000.
- HPLC-UV method approach for the analysis and impurity profiling of Captopril. (2019). Journal of Pharmaceutical and Biomedical Analysis, 172, 265-273.
- Amides Preparation and Reactions Summary - Chemistry Steps. (n.d.).
- Synthesis of benzamides through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation - ResearchGate. (n.d.).
- The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018, February 28). Master Organic Chemistry.
- Substituted benzamides with conformationally restricted side chains. 1. Quinolizidine derivatives as selective gastric prokinetic agents - PubMed. (n.d.).
- 4-Chloro-3-nitrobenzamide | C7H5ClN2O3 | CID 27942 - PubChem. (n.d.).
- Benzamide, 3-amino-4-chloro- | C7H7ClN2O | CID 88200 - PubChem. (n.d.).
- Benzamide Preparation from Benzoic Acid - YouTube. (2018, June 3).
- Selectivity In Free Radical Reactions - Master Organic Chemistry. (2013, September 23).
- Common side products in the synthesis of N-(2-chloroacetyl)-3-nitrobenzamide and how to avoid them. (2025). BenchChem.
- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 | The Journal of Organic Chemistry. (2013, April 16).
- Impurity profiling of l-aspartic acid and glycine using high-performance liquid chromatography coupled with charged aerosol and ultraviolet detection - PubMed. (n.d.).
- A Comparative Guide to the Synthesis of 3-Amino-2-iodobenzamide: Proposed Methodologies and Reproducibility. (2025). BenchChem.
- 4-Chloro-3-hydroxy-5-nitrobenzamide | C7H5ClN2O4 | CID 131986545 - PubChem. (n.d.).
- Selectivity in Free Radical Reactions: Bromination vs. Chlorination. (2013, October 31). Master Organic Chemistry.
- 4-Chloro-3-nitrobenzamide - PMC. (n.d.).
- Acyl azide generation and amide bond formation in continuous-flow for the synthesis of peptides - Reaction Chemistry & Engineering (RSC Publishing). (n.d.).
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Purification challenges for crude 3-Amino-4-chlorobenzamide
Answering the user's request.## Technical Support Center: Purification of Crude 3-Amino-4-chlorobenzamide
Welcome to the technical support guide for the purification of crude this compound (CAS 19694-10-1). This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-purity this compound, a key building block in pharmaceutical and material sciences.[1][2] This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format to address common purification hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in my crude this compound sample?
The impurity profile of your crude material is intrinsically linked to its synthetic route. A common synthesis involves the reduction of a 3-nitro-4-chlorobenzamide intermediate.[3] Therefore, you can anticipate the following impurities:
-
Unreacted Starting Materials: Residual 3-nitro-4-chlorobenzoic acid or its activated form (e.g., acid chloride).[4]
-
Incomplete Reduction: The most common impurity is often the 3-nitro-4-chlorobenzamide intermediate. Its presence can impart a yellowish or brownish color to the crude product.
-
Byproducts from Reduction: Depending on the reducing agent used (e.g., iron/NH₄Cl, catalytic hydrogenation), various byproducts can form.[5]
-
Inorganic Salts: Salts like ammonium chloride or sodium sulfate from the reaction workup may be present.[5]
-
Polymeric or Colored Impurities: Highly colored byproducts can form from side reactions, even in small quantities.[6]
Q2: How do I choose between recrystallization and column chromatography for purification?
The choice depends on the impurity profile, the required purity level, and the scale of your experiment.
-
Recrystallization is the preferred method for this compound on a lab to pilot scale, especially if the impurities have different solubility profiles from the desired product. It is cost-effective, scalable, and efficient for removing major impurities like the unreacted nitro-intermediate.[7]
-
Column Chromatography should be reserved for instances where recrystallization fails to remove impurities with very similar solubility, for very small-scale purification, or when extremely high purity (>99.5%) is required for a reference standard. While effective, it is more resource-intensive (solvents, silica gel) and harder to scale up.
Q3: My crude product is highly colored (yellow/brown). How can I obtain the desired off-white solid?
This coloration is typically due to residual nitro-aromatic compounds or other colored byproducts. The most effective method to address this is by using activated charcoal during recrystallization.[8]
Mechanism: Activated charcoal has a high surface area with a network of pores that adsorb large, flat, conjugated molecules (like many colored organic impurities) from the solution.[6]
Caution: Use charcoal sparingly (e.g., 1-2% w/w relative to your crude product). Using an excessive amount can lead to significant product loss as the charcoal can also adsorb your desired compound.[8] The charcoal must be removed via hot gravity filtration before allowing the solution to cool and crystallize.
Q4: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. What's wrong and how do I fix it?
"Oiling out" occurs when the solid melts in the hot solvent before it fully dissolves, or when the solution becomes supersaturated at a temperature above the melting point of the solute. This is common when the impurity concentration is high, depressing the melting point of the mixture, or if the solution is cooled too rapidly.[8][9]
Troubleshooting Steps:
-
Re-heat the Solution: Heat the mixture until the oil completely redissolves.
-
Add More Solvent: Add a small amount of additional hot solvent to decrease the saturation level.
-
Ensure Slow Cooling: Insulate the flask to ensure a very slow cooling rate. This allows molecules to properly orient themselves into a crystal lattice.
-
Consider a Different Solvent System: The boiling point of your chosen solvent might be too high. Select a solvent with a lower boiling point.[9]
Q5: I'm getting a very low yield after recrystallization. What are the common causes and how can I improve recovery?
Low yield is a frequent issue in recrystallization. The key is to find a balance between purity and recovery.[6]
-
Cause 1: Using too much solvent. The most common error is adding too much solvent during the initial dissolution step. This prevents the solution from becoming supersaturated upon cooling, and the product remains in the mother liquor.
-
Solution: Use the minimum amount of boiling solvent required to just dissolve the crude solid. If you've already added too much, carefully evaporate the excess solvent and allow the solution to cool again.[8]
-
-
Cause 2: Premature crystallization. If the solution cools too quickly during hot filtration (if performed), the product can crystallize in the filter paper.
-
Solution: Use a pre-heated funnel and receiving flask for hot filtration to prevent a drop in temperature.
-
-
Cause 3: Incomplete crystallization. The product may still be partially soluble even at low temperatures.
-
Solution: After cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation before filtration.[8]
-
Q6: Which analytical techniques are best for confirming the purity of my final product?
A multi-pronged approach is recommended for robust purity analysis.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing purity and identifying trace impurities. A reversed-phase method with UV detection (e.g., at 254 nm) is highly effective.[1][10]
-
Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation and can be used for quantitative analysis (qNMR) against a certified internal standard to determine absolute purity.[10]
-
Melting Point: A sharp melting point range close to the literature value (164-168°C) is a good indicator of high purity.[11][12] Impurities will typically cause melting point depression and broadening.
Experimental Protocols & Troubleshooting
Data Presentation: Solvent Selection for Recrystallization
Selecting the right solvent is critical for successful recrystallization. The ideal solvent should dissolve the compound poorly at low temperatures but very well at high temperatures.[7] For this compound, mixed solvent systems are often effective.
| Solvent System | Primary Solvent (Good Solubility) | Anti-Solvent (Poor Solubility) | Rationale & Use Case |
| Ethanol/Water | Ethanol | Water | Ethanol effectively dissolves the compound when hot. The dropwise addition of hot water as an anti-solvent induces crystallization upon cooling. A good starting point for general purification.[1][8] |
| Ethyl Acetate/Hexane | Ethyl Acetate | n-Hexane | Ethyl acetate is a good solvent, while hexane is a non-polar anti-solvent. This system is excellent for removing more non-polar impurities.[5] |
| Methanol | Methanol | N/A | Can be used as a single solvent, but careful control of volume is needed to avoid low recovery.[5][13] |
Troubleshooting Recrystallization Issues: A Workflow
The following diagram provides a logical workflow for troubleshooting common problems encountered during the recrystallization of this compound.
Caption: Troubleshooting workflow for recrystallization.
Protocol 1: Recrystallization using Ethanol/Water System
This protocol is a robust starting point for purifying crude this compound.
-
Dissolution: Place the crude solid (e.g., 5.0 g) in an appropriately sized Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol (start with 15-20 mL) and heat the mixture to a gentle boil with stirring. Continue adding small portions of hot ethanol until the solid just dissolves completely.
-
Decolorization (if necessary): Remove the flask from the heat. Add a very small amount of activated charcoal (approx. 50-100 mg). Swirl the flask and return it to the heat for 2-3 minutes.
-
Hot Gravity Filtration (if charcoal was used): Pre-heat a funnel and a new receiving flask. Place a fluted filter paper in the funnel. Quickly pour the hot solution through the filter paper to remove the charcoal. This step must be done quickly to prevent crystallization in the funnel.[8]
-
Induce Crystallization: To the hot, clear filtrate, add hot deionized water dropwise while swirling until the solution becomes faintly and persistently cloudy (this is the cloud point). Add 1-2 drops of hot ethanol to make the solution clear again.
-
Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[7]
-
Maximize Recovery: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals on the filter paper with a small amount of an ice-cold ethanol/water (e.g., 20:80) mixture to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved. The final product should be an off-white to light beige crystalline powder.[11]
Overall Purification & Analysis Workflow
Caption: General workflow for purification and analysis.
References
- CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. Google Patents.
- Recrystallization1. University of Colorado Boulder, Department of Chemistry.
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- Synthesis reaction of 3-amino-4-chloro benzohydrazide. ResearchGate.
- Benzamide, 3-amino-4-chloro- | C7H7ClN2O | CID 88200. PubChem - NIH.
- This compound, min 96%, 100 grams. HBARSCI.
- A kind of preparation method of 3-amino-4-methoxybenzanilide. Eureka | Patsnap.
- This compound | CAS#:19694-10-1. Chemsrc.
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- 4. A kind of preparation method of 3-amino-4-methoxybenzanilide - Eureka | Patsnap [eureka.patsnap.com]
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- 13. ≥99% (TLC), PARP inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Optimizing Reaction Conditions for Amide Coupling with 3-Amino-4-chlorobenzamide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for a particularly challenging transformation: the amide coupling of 3-Amino-4-chlorobenzamide. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to rationalize experimental choices and overcome common hurdles in your synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Part 1: Understanding the Substrate
Question 1: Why is my amide coupling with this compound so sluggish and low-yielding compared to other anilines?
Answer: The primary challenge with this compound lies in its electronic properties. It is an electron-deficient aniline , which significantly reduces the nucleophilicity of the amino group. Two key functional groups contribute to this effect:
-
The Chlorine Atom (-Cl): Through the inductive effect, the electronegative chlorine atom withdraws electron density from the aromatic ring.
-
The Benzamide Group (-C(O)NH₂): This group is strongly deactivating, pulling electron density out of the ring through both inductive and resonance effects.
This cumulative electron withdrawal decreases the availability of the nitrogen's lone pair of electrons to attack the activated carboxylic acid intermediate, rendering the amine a poor nucleophile.[1] Standard coupling conditions that work well for simple or electron-rich anilines often fail or provide unsatisfactory results because they do not sufficiently activate the acid partner to react with such a weakly nucleophilic amine.[2][3]
Caption: Electronic withdrawing effects reduce the lone pair availability on the nitrogen.
Part 2: Reagent Selection & Optimization
Question 2: My standard EDC/HOBt coupling is failing. Which coupling reagent should I use instead?
Answer: When coupling with electron-deficient amines, the key is to generate a more reactive activated ester intermediate. While EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) is a workhorse for many amide couplings, the resulting OBt-ester may not be electrophilic enough.[2][4]
For challenging substrates like this compound, more potent coupling reagents are required. Uronium/aminium or phosphonium salt-based reagents are highly recommended.[5][6]
| Reagent | Class | Key Advantages for This Reaction | Considerations |
| HATU | Uronium/Aminium | Forms a highly reactive OAt-active ester. The nitrogen in the azabenzotriazole ring provides anchimeric assistance, accelerating the coupling.[7][8] Generally considered the "gold standard" for difficult couplings.[2] | Byproduct (tetramethylurea) can be difficult to remove. Solutions have limited stability.[9] |
| HBTU/TBTU | Uronium/Aminium | More cost-effective than HATU. Forms a reactive OBt-ester, which is more potent than one formed with EDC/HOBt alone.[4][10] | Less reactive than HATU. Can cause guanidinylation of the primary amine if not used carefully. |
| COMU | Uronium/Aminium | Generates highly reactive Oxyma-based esters. Often shows superior performance to HBTU and sometimes even HATU, with reduced risk of racemization.[11] | Byproducts are water-soluble, simplifying workup. |
| PyBOP | Phosphonium | Forms a reactive OBt-ester. Does not cause guanidinylation side reactions, which can be an advantage over uronium salts.[5] | Generates carcinogenic HMPA as a byproduct; handle with extreme caution.[4][5] |
Recommendation: Start by switching to HATU . Its superior reactivity is often sufficient to drive the reaction to completion where other reagents fail.[5][7]
Caption: HATU first activates the carboxylic acid to form a highly reactive ester.
Question 3: What is the best choice of base for this reaction?
Answer: The base plays two critical roles: deprotonating the carboxylic acid to form the carboxylate and scavenging the proton released during amide bond formation. For uronium/aminium salt reagents like HATU, a tertiary amine base is essential.[7][12]
-
N,N-Diisopropylethylamine (DIPEA or Hünig's base): This is the most common and highly recommended choice. Its bulky isopropyl groups make it non-nucleophilic, preventing it from competing with the primary amine.
-
Triethylamine (TEA): While common, it is slightly more nucleophilic than DIPEA and can sometimes lead to side reactions. It is a reasonable alternative if DIPEA is unavailable.
-
N-Methylmorpholine (NMM): Often used in peptide chemistry due to its lower basicity, which can help minimize racemization. It may be less effective here, where robust activation is needed.
For particularly stubborn reactions, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[13]undec-7-ene) could be considered, but this is often unnecessary with a potent coupling reagent like HATU.[14]
Question 4: Can additives like DMAP improve my reaction?
Answer: Yes, particularly when using carbodiimide reagents like EDC. 4-Dimethylaminopyridine (DMAP) acts as a highly effective acyl-transfer catalyst.[2] In an EDC-mediated reaction, the initially formed O-acylisourea intermediate can react with DMAP to form a highly reactive N-acylpyridinium salt. This intermediate is more susceptible to attack by the electron-deficient aniline.[2]
A study on the synthesis of amides from electron-deficient amines found that using 1 equivalent of EDC, 1 equivalent of DMAP, and a catalytic amount of HOBt provided the best results.[2]
Caution: DMAP is a strong base and can increase the risk of racemization if your carboxylic acid has a chiral center at the alpha-position. Use it judiciously (typically 0.1-1.0 equivalents).
Part 3: Reaction Conditions & Troubleshooting
Question 5: What are the best solvents, and should I heat the reaction?
Answer: Polar aprotic solvents are standard for amide coupling reactions as they effectively solvate the charged intermediates.
-
Recommended Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Acetonitrile (ACN).[2][7] DMF is often the default choice due to its high polarity and solvating power.[7]
-
Greener Alternatives: Studies have shown that solvents like 2-Methyltetrahydrofuran (2-MeTHF) and Dimethyl Carbonate (DMC) can be effective and more environmentally friendly replacements for DMF and DCM in many amidation reactions.[11][15][16]
Regarding temperature, most HATU-mediated couplings are run at room temperature. However, for a poorly reactive amine like this compound, gentle heating (e.g., 40-60 °C) may be necessary to increase the reaction rate and drive it to completion.[2] Always monitor the reaction by TLC or LC-MS to check for product formation versus potential decomposition of starting materials or reagents at higher temperatures.
Question 6: I'm observing incomplete conversion and multiple byproducts. What should I do?
Answer: This is a common scenario. A systematic approach is best for troubleshooting.
Caption: A logical workflow for troubleshooting difficult amide coupling reactions.
Common Side Reactions:
-
N-acylurea formation: With carbodiimides (EDC, DCC), the O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, consuming your activated acid. Using an additive like HOBt or HOAt traps the active ester and minimizes this pathway.[13]
-
Decomposition of Reagents: HATU and other uronium salts can decompose in the presence of moisture. Ensure you are using anhydrous solvents and fresh reagents.
Question 7: How can I effectively purify my final product and remove byproducts like tetramethylurea (TMU)?
Answer: Purification can be challenging. TMU (from HATU) and diisopropylurea (from DIC) are often soluble in both aqueous and organic layers.
-
Aqueous Workup:
-
Acid Wash: A wash with dilute acid (e.g., 1M HCl or 5% citric acid) will protonate and remove any unreacted amine and basic additives like DIPEA.[13]
-
Base Wash: A wash with saturated sodium bicarbonate (NaHCO₃) will remove unreacted carboxylic acid and acidic byproducts like HOBt/HOAt.
-
Brine Wash: A final wash with saturated NaCl solution helps to remove residual water and water-soluble impurities like DMF from the organic layer.[17]
-
-
Removing Urea Byproducts:
-
Multiple Water Washes: Since TMU has some water solubility, repeated extractions with water can help reduce its concentration.
-
Precipitation/Crystallization: If your product is a solid, recrystallization is often the most effective method for achieving high purity.
-
Silica Gel Chromatography: This is the most common method for final purification. A carefully selected solvent system (e.g., Hexanes/Ethyl Acetate or DCM/Methanol) can usually separate the desired amide from the more polar urea byproducts.
-
Experimental Protocols
Protocol 1: Baseline EDC/HOBt/DMAP Protocol [2]
This protocol is an enhanced carbodiimide method suitable as a starting point.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq.), DMAP (1.0 eq.), and HOBt (0.1 eq.).
-
Dissolution: Add anhydrous acetonitrile (ACN) to achieve a concentration of approximately 0.1 M.
-
Reagent Addition: Add this compound (1.1 eq.) followed by DIPEA (3.0-5.0 eq.).
-
Initiation: Cool the mixture in an ice bath (0 °C). Add EDC·HCl (1.2 eq.) portion-wise over 5 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor progress by TLC or LC-MS every 4-6 hours. If the reaction is sluggish after 24 hours, consider gentle heating to 40 °C.
-
Workup: Upon completion, quench the reaction with water. Extract the aqueous layer three times with ethyl acetate or DCM. Combine the organic layers, wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Optimized High-Potency HATU Protocol [7][18]
This is the recommended protocol for achieving high yields with this challenging substrate.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq.) and HATU (1.1 eq.).
-
Dissolution: Add anhydrous DMF to achieve a concentration of approximately 0.1 M and stir for 5 minutes.
-
Activation: Add DIPEA (3.0 eq.) and stir the mixture at room temperature for 15-30 minutes. This pre-activation step is crucial for forming the OAt-active ester.
-
Amine Addition: Add a solution of this compound (1.2 eq.) in a small amount of anhydrous DMF.
-
Reaction: Stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS. If the reaction stalls, heat to 50 °C for an additional 4-8 hours.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash extensively with water (5-7 times) to remove DMF and TMU. Follow with washes of 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
References
- MacMillan, D. S., Murray, J., Sneddon, H. F., Jamieson, C., & Watson, A. J. B. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 596-600. [Link]
- Wikipedia. (n.d.).
- Common Organic Chemistry. (n.d.).
- Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). [Link]
- Ghosh, A. K., & Shahabi, D. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(49), 152583. [Link]
- Garg, N. K. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering, 10(15), 4755–4768. [Link]
- MacMillan, D. S., et al. (2012). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry. [Link]
- ResearchGate. (n.d.).
- University of Strathclyde. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. [Link]
- YouTube. (2020). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. [Link]
- YouTube. (2024).
- Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
- ACS Publications. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. [Link]
- ResearchGate. (n.d.).
- Growing Science. (2022).
- ResearchGate. (n.d.). Optimization studies of an amide coupling reaction with anilines. [Link]
- Reddit. (2020).
- National Institutes of Health. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]
- Royal Society of Chemistry. (n.d.).
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]
- Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?. [Link]
- ResearchGate. (2025). The Synthesis of Sterically Hindered Amides. [Link]
- Ulven, T., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-435. [Link]
- National Institutes of Health. (n.d.).
- ResearchGate. (2025).
- Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
- Royal Society of Chemistry. (2015).
- National Institutes of Health. (n.d.). An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. [Link]
- Books. (2023). Chapter 3: Synthetic Methods for Primary Anilines.
- Reddit. (2021).
- Reddit. (2025). Side reactions with HBTU amide coupling?. [Link]
- National Institutes of Health. (n.d.). Ynamide Coupling Reagents: Origin and Advances. [Link]
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- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
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How to remove starting material from 3-Amino-4-chlorobenzamide product
Welcome to the technical support center for advanced chemical purification. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-4-chlorobenzamide. Our focus is on providing practical, field-proven solutions for removing starting material contaminants to achieve high-purity product suitable for downstream applications.
Introduction: The Critical Need for Purity
This compound is a valuable intermediate in the synthesis of various organic compounds, including pigments and active pharmaceutical ingredients (APIs).[1] The purity of this intermediate is paramount, as residual starting materials or by-products can lead to impurity formation in subsequent steps, impacting the yield, safety, and efficacy of the final product. This guide addresses the common challenge of removing unreacted starting materials from the crude product.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most likely starting material impurities in my crude this compound?
To effectively purify your product, you must first understand the potential impurities, which are dictated by the synthetic route. A common synthesis pathway involves the amidation of 3-amino-4-chlorobenzoic acid or the reduction of 3-nitro-4-chlorobenzamide (which itself is often synthesized from 3-nitro-4-chlorobenzoic acid).[2][3]
Therefore, the most probable starting material impurities are:
-
3-Amino-4-chlorobenzoic acid: Possesses a free carboxylic acid group.
-
3-Nitro-4-chlorobenzoic acid: Contains both a nitro and a carboxylic acid group.
The key to separation lies in exploiting the differences in the physicochemical properties between your desired amide product and these acidic precursors.
Q2: How do I select the best purification strategy for my specific impurity?
The optimal purification method depends on the nature of the impurity and the scale of your reaction. The following decision tree provides a general framework for selecting a strategy.
Caption: Decision tree for selecting a purification method.
Q3: My main impurity is 3-amino-4-chlorobenzoic acid. How can I remove it using extraction?
This is an ideal scenario for an acid-base extraction, which leverages the difference in acidity between the starting material's carboxylic acid group (acidic) and the product's amide and amine groups (neutral to weakly basic). The acidic starting material can be converted into a water-soluble salt, while the neutral product remains in the organic phase.[4][5]
Protocol 1: Purification via Acid-Base Extraction
-
Dissolution: Dissolve the crude product mixture in a water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate. A typical starting point is 10-15 mL of solvent per gram of crude material.
-
Base Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a weak aqueous base, such as 5% sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, remembering to vent frequently to release any pressure buildup. Allow the layers to separate. The deprotonated 3-amino-4-chlorobenzoate salt will partition into the upper aqueous layer.
-
Separation: Carefully drain the lower organic layer, which contains your desired product, into a clean flask. Discard the aqueous layer.
-
Repeat (Optional): For heavily contaminated samples, repeat the base wash (steps 2-4) with a fresh portion of NaHCO₃ solution.
-
Brine Wash: Wash the organic layer with an equal volume of saturated sodium chloride (brine) solution. This helps to remove residual water from the organic phase.
-
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the purified solid.
Caption: Workflow for purification by acid-base extraction.
Q4: I've removed the bulk of the starting material, but my product still isn't pure enough. What's the next step?
Recrystallization is an excellent and highly effective technique for purifying solid organic compounds like amides.[6] The principle is to dissolve the crude product in a minimum amount of a hot solvent and then allow the solution to cool slowly. As the solubility decreases with temperature, the desired product will form pure crystals, leaving the impurities behind in the solvent.[7][8]
Data Presentation: Physicochemical Properties for Method Selection
The table below summarizes key properties to help in solvent selection and method development.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Functional Groups |
| This compound (Product) | 170.59[9] | 164-168[1][10] | Amide, Amine |
| 3-Amino-4-chlorobenzoic acid (Impurity) | 171.58[11] | ~210 | Carboxylic Acid, Amine |
Protocol 2: Purification via Recrystallization
-
Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. For amides, polar solvents like ethanol, isopropanol, or acetonitrile are often good choices.[6] You may need to test small quantities to find the optimal solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexanes).[12]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture (e.g., on a hot plate) while stirring until it boils. Continue adding the hot solvent dropwise until the solid just dissolves completely. It is crucial to use the minimum amount of hot solvent to ensure a saturated solution and maximize recovery.
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or drying agent), perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual impurities adhering to the crystal surfaces.
-
Drying: Allow the crystals to dry completely, either air-drying or in a vacuum oven, to remove all traces of solvent.
Troubleshooting Recrystallization:
-
Oiling Out: If the product separates as an oil instead of crystals, it means the boiling point of the solvent is higher than the melting point of the impure product. To resolve this, reheat the solution to redissolve the oil and add slightly more solvent before attempting to cool again.
-
No Crystals Form: This usually means too much solvent was added. You can gently boil off some of the solvent to re-saturate the solution and try cooling again. Alternatively, you can induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed" crystal of the pure product.[7]
Q5: My product is still contaminated with a very similar, non-acidic impurity. What is the best high-resolution technique?
For challenging separations where extraction and recrystallization are insufficient, flash column chromatography is the method of choice.[13][14] This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase (the eluent).
Protocol 3: Purification via Flash Column Chromatography
-
TLC Analysis: First, determine the optimal eluent system using Thin-Layer Chromatography (TLC). A good solvent system (e.g., a mixture of ethyl acetate and hexanes) should provide a clear separation between your product spot and the impurity spot, with the product having an Rf value of approximately 0.25-0.35.
-
Column Packing: Prepare a column with silica gel as the stationary phase, using the chosen eluent. Ensure the silica bed is packed uniformly without any cracks or air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a more polar solvent if necessary) and carefully load it onto the top of the silica gel. Alternatively, for compounds with low solubility, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the column.[14]
-
Elution: Add the eluent to the top of the column and apply pressure (using air or nitrogen) to force the solvent through the silica gel. The compounds will travel down the column at different rates.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks (fractions).
-
Analysis and Pooling: Analyze the collected fractions by TLC to identify which ones contain the pure product. Pool the pure fractions together.
-
Concentration: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the final, highly purified product.
Troubleshooting Chromatography:
-
Poor Separation: If the spots are too close on the TLC plate, the separation on the column will be difficult. Try a less polar solvent system to increase retention and improve separation. A gradient elution, where the polarity of the mobile phase is gradually increased during the run, can also be very effective for separating compounds with similar polarities.[14]
-
Product Stuck on Column: If the product does not elute, the mobile phase is not polar enough. Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate) in your eluent mixture.
References
- ResearchGate. (2020). What is the best technique for amide purification? [Online].
- Ghiasvand, A., et al. (2015). Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. PMC. [Online].
- Google Patents. (2016). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. [Online].
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88200, this compound. [Online].
- Lorenzo-Parodi, N., et al. (2023). Liquid-phase microextraction of aromatic amines: hollow fiber-liquid- phase microextraction and parallel artificial liquid membrane extraction comparison. ResearchGate. [Online].
- WIPO Patentscope. (2015). WO/2015/053961 PROCESS FOR REMOVING AMIDE IMPURITIES IN AROMATIC CARBOXYLIC ACIDS. [Online].
- Wikipedia. (n.d.). Liquid–liquid extraction. [Online].
- Sabila, S., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. [Online].
- The Pharma Master. (n.d.). Troubleshooting. [Online].
- Wang, S., et al. (2017). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC. [Online].
- SIELC Technologies. (n.d.). Separation of Benzamide on Newcrom R1 HPLC column. [Online].
- Spectroscopy Europe. (2019). Turned on its head: Homogeneous liquid-liquid extraction with amines. [Online].
- Biotage. (2023). How should I purify a complex, polar, amide reaction mixture? [Online].
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76092, 3-Amino-4-chlorobenzoic acid. [Online].
- Agilent. (n.d.). Achieve high-throughput LC/MS purification of pharmaceutical impurities. [Online].
- Phenomenex. (n.d.). Troubleshooting Guide. [Online].
- University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. [Online].
- Pharmaguideline. (2025). Resolving API Impurity Issues in Drug Development. [Online].
- Acar, F. P., et al. (2023). Synthesis reaction of 3-amino-4-chloro benzohydrazide. ResearchGate. [Online].
- Chemsrc. (n.d.). This compound | CAS#:19694-10-1. [Online].
- Patsnap. (2017). A kind of preparation method of 3-amino-4-methoxybenzanilide. [Online].
- National Center for Biotechnology Information. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. PMC. [Online].
- Lilly-Spain. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Online].
- University of Rochester. (n.d.). Tips for Flash Column Chromatography. [Online].
- University of Rochester. (n.d.). Tips & Tricks: Recrystallization. [Online].
- ResearchGate. (2020). Determination and Modeling of Solubility of 4-Aminobenzamide in Different Pure Solvents. [Online].
- YouTube. (2020). How To Recrystallize A Solid. [Online].
- Chemguide. (n.d.). the preparation of amides. [Online].
Sources
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- 3. A kind of preparation method of 3-amino-4-methoxybenzanilide - Eureka | Patsnap [eureka.patsnap.com]
- 4. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
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- 6. researchgate.net [researchgate.net]
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- 10. This compound, 97% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 11. 3-Amino-4-chlorobenzoic acid | C7H6ClNO2 | CID 76092 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 13. biotage.com [biotage.com]
- 14. Chromatography [chem.rochester.edu]
Technical Support Center: Byproduct Identification in the Synthesis of 3-Amino-4-chlorobenzamide
Prepared by: Gemini, Senior Application Scientist
This guide serves as a technical resource for researchers, chemists, and process development professionals involved in the synthesis of 3-Amino-4-chlorobenzamide. The purity of this compound is critical for its downstream applications, particularly in pharmaceutical development. This document provides in-depth, experience-driven answers to common questions regarding byproduct formation and offers robust troubleshooting strategies for their identification and control.
Section 1: Overview of the Primary Synthetic Pathway
The most prevalent and industrially scalable synthesis of this compound commences with 3-nitro-4-chlorobenzoic acid.[1] The process is typically a two-step reaction involving amidation followed by nitro group reduction. Understanding this core pathway is fundamental to predicting and identifying potential impurities.
The reaction sequence is as follows:
-
Amidation : The carboxylic acid of 3-nitro-4-chlorobenzoic acid is converted into a primary amide. This is commonly achieved either by forming an acid chloride intermediate (e.g., using thionyl chloride) followed by reaction with ammonia, or through a milder, one-pot reaction using peptide coupling agents like N,N'-Diisopropylcarbodiimide (DIC) with an activator such as 1-Hydroxybenzotriazole (HOBt).[1][2]
-
Nitro Reduction : The intermediate, 3-nitro-4-chlorobenzamide, undergoes reduction of the nitro group to a primary amine. This transformation is typically accomplished using metal-based reducing agents like zinc powder in a basic medium (e.g., NaOH) or via catalytic hydrogenation.[1][2]
Caption: General synthetic pathway and points of byproduct formation.
Section 2: Frequently Asked Questions (FAQs) on Byproduct Formation
This section addresses the most common issues and questions encountered during the synthesis, focusing on the origin and identity of byproducts.
Q1: What are the most common byproducts I should expect, and where do they come from?
A: Byproduct formation is intrinsically linked to the specific reaction step and conditions employed. The most frequently observed impurities can be categorized by their point of origin. Below is a summary table for quick reference.
| Byproduct Name | Chemical Structure | Molecular Weight | Likely Origin / Causal Factor |
| 3-Nitro-4-chlorobenzoic Acid | C₇H₄ClNO₄ | 201.56 | Step 1 (Amidation): Incomplete reaction. |
| 3-Amino-4-chlorobenzoic Acid [3] | C₇H₆ClNO₂ | 171.58 | Step 2 (Reduction) or Storage: Hydrolysis of the amide functional group, often promoted by excessively high temperatures or harsh acidic/basic conditions. |
| 3-Aminobenzamide | C₇H₈N₂O | 136.15 | Step 2 (Reduction): Reductive cleavage of the carbon-chlorine bond (dehalogenation). This is particularly common when using catalytic hydrogenation with catalysts like Palladium on Carbon (Pd/C). |
| Dimeric Species (Azo/Azoxy) | Variable | >300 | Step 2 (Reduction): Incomplete reduction of the nitro group can lead to condensation reactions between nitroso and hydroxylamine intermediates, forming colored dimeric impurities. |
| Unreacted 3-Nitro-4-chlorobenzamide | C₇H₅ClN₂O₃ | 216.58 | Step 2 (Reduction): Incomplete reduction reaction. |
Q2: My final product has a significant impurity with a mass of ~136 g/mol , and my elemental analysis shows lower than expected chlorine content. What is happening?
A: This is a classic presentation of a dehalogenation event. The impurity is almost certainly 3-Aminobenzamide .
-
Causality: This byproduct forms during the nitro reduction step when the reducing agent also cleaves the C-Cl bond. While possible with metal reductants like zinc under certain conditions, it is most frequently observed during catalytic hydrogenation. Palladium-based catalysts, in particular, are highly active for both nitro reduction and dehalogenation. The presence of a base, used to neutralize HCl formed, can sometimes accelerate this side reaction.
Q3: After purification, my final product seems to degrade over time, showing a new peak in the HPLC that corresponds to 3-Amino-4-chlorobenzoic acid. Why?
A: You are observing the hydrolysis of the primary amide functional group back to a carboxylic acid.[3]
-
Causality: Amides are susceptible to hydrolysis under both acidic and basic conditions, a reaction that is significantly accelerated by heat. If your final product was isolated from a solution with residual acid or base, or if it is stored in a humid environment, this degradation pathway can be initiated. The stability of this compound is compromised under non-neutral pH conditions. It is crucial to ensure the final product is neutralized, thoroughly dried, and stored in a cool, dry place.
Q4: The crude reaction mixture after the nitro reduction is intensely colored (e.g., orange, red, or brown), but the color fades upon final purification. What are these colored species?
A: The intense color is characteristic of dimeric intermediates formed during the incomplete reduction of the nitro group.
-
Causality: The reduction of a nitro group to an amine is a multi-electron process that proceeds through nitroso (-NO) and hydroxylamine (-NHOH) intermediates. If the reaction conditions (e.g., temperature, stoichiometry of reducing agent) are not optimal, these highly reactive intermediates can condense with each other to form azoxy (-N=N(O)-) and azo (-N=N-) compounds. These molecules possess extended conjugated systems, causing them to absorb visible light and appear colored. Because their polarity and molecular weight are significantly different from the desired product, they are typically removed during standard purification procedures like recrystallization or column chromatography.
Section 3: Troubleshooting Guide for Analytical Characterization
When unexpected results arise, a systematic analytical approach is crucial for rapid and accurate problem-solving.
Q: My HPLC chromatogram of the crude product shows several unexpected peaks. What is the most efficient workflow to identify them?
A: A structured, multi-technique approach is the most effective strategy. Do not rely on a single analytical method. The goal is to gather orthogonal data points to build a conclusive identification.
Caption: Systematic workflow for unknown byproduct identification.
Q: I have a mass for an unknown impurity from LC-MS, but I'm not sure of the structure. How can I definitively confirm it?
A: Mass Spectrometry (MS) provides the molecular weight, which is a critical piece of the puzzle, but it rarely confirms a structure unequivocally, especially in the case of isomers. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structure elucidation.[4]
-
Expertise-Driven Approach:
-
High-Resolution MS (HRMS): If available, use HRMS (e.g., Q-TOF or Orbitrap) to obtain an accurate mass. This allows you to calculate a molecular formula, which drastically narrows down the potential structures.
-
Isolation: If the impurity is present at a sufficient level (>0.1% as per ICH guidelines), isolation by preparative HPLC or careful column chromatography is the next step.[5][6] You need a sufficient quantity (typically >1 mg) of the isolated impurity for NMR analysis.
-
NMR Analysis: A standard set of 1D and 2D NMR experiments on the isolated sample will reveal the structure.
-
¹H NMR: Shows the number of different types of protons and their connectivity.
-
¹³C NMR: Shows the number of different types of carbons.
-
COSY: Shows which protons are coupled to each other (i.e., are on adjacent carbons).
-
HSQC/HMBC: Shows direct (one-bond) and long-range (2-3 bond) correlations between protons and carbons. This combined data set allows for the unambiguous assignment of the chemical structure.
-
-
Section 4: Detailed Experimental Protocols
These protocols provide a starting point for robust analytical characterization. Methods should be fully validated for their intended use.
Protocol 1: HPLC Method for Impurity Profiling
This reverse-phase HPLC method is designed to separate the main component from its common process-related impurities and degradation products.
-
Instrumentation: HPLC with UV Detector.
-
Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
UV Detection: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 20.0 | 90 |
| 25.0 | 90 |
| 25.1 | 10 |
| 30.0 | 10 |
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water. Sonicate if necessary to ensure complete dissolution.
Protocol 2: Sample Preparation for LC-MS Analysis
The goal for LC-MS is to achieve good ionization without suppressing the signal of trace impurities.
-
Prepare the sample as described in the HPLC protocol but dilute it further by a factor of 10-100 using the initial mobile phase conditions (90% Mobile Phase A, 10% Mobile Phase B). This prevents saturation of the mass spectrometer detector by the main peak.
-
Ensure the mobile phase is compatible with MS. Formic acid is an excellent choice as it is volatile and promotes protonation for positive ion mode ESI-MS. Avoid non-volatile buffers like phosphates.
-
Run the sample in both positive and negative electrospray ionization (ESI) modes to maximize the chances of detecting all impurities, as some may ionize preferentially in one mode over the other.
References
- CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)
- Brief summary of various metabolic pathways for the degradation of 3CBA...
- Synthesis reaction of 3-amino-4-chloro benzohydrazide - ResearchG
- Benzamide, 3-amino-4-chloro- | C7H7ClN2O | CID 88200 - PubChem. [Link]
- Recent Trends in Analytical Techniques for Impurity Profiling - Austin Publishing Group. [Link]
- Isolation and Genomic Analysis of 3-Chlorobenzoate-Degrading Bacteria
- Pathways for 3-chloro- And 4-chlorobenzoate Degradation in Pseudomonas Aeruginosa 3mT - PubMed. [Link]
- Development of Impurity Profiling Methods Using Modern Analytical Techniques - IJRPS. [Link]
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview - Research and Reviews. [Link]
- Analytical advances in pharmaceutical impurity profiling - PubMed. [Link]
- impurity profiling and drug characterization: backdrop and approach - PHARMACEUTICAL SCIENCES. [Link]
- Degradation pathway for 3-chlorobenzoic acid by...
- This compound - Stenutz. [Link]
- 3-Amino-4-chlorobenzoic acid | C7H6ClNO2 | CID 76092 - PubChem. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents [patents.google.com]
- 3. 3-Amino-4-chlorobenzoic acid | C7H6ClNO2 | CID 76092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rroij.com [rroij.com]
- 5. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iajps.com [iajps.com]
Addressing solubility issues of 3-Amino-4-chlorobenzamide derivatives in bioassays
Technical Support Center: 3-Amino-4-chlorobenzamide Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound derivatives. This guide is designed to provide expert advice and practical solutions for a common and critical challenge encountered in bioassays: compound solubility. Poor aqueous solubility can lead to inaccurate data, wasted resources, and stalled projects. This center offers troubleshooting guides and frequently asked questions (FAQs) to help you navigate these issues effectively.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common solubility-related inquiries.
Q1: Why does my this compound derivative precipitate when I dilute my DMSO stock solution into an aqueous assay buffer?
A: This is a classic case of a compound "crashing out" of solution. The issue arises because while Dimethyl Sulfoxide (DMSO) is an excellent organic solvent capable of dissolving your lipophilic compound at high concentrations, its solubilizing power dramatically decreases upon high dilution into an aqueous medium.[1][2] Your compound's concentration in the final aqueous solution has likely exceeded its maximum aqueous solubility. The final DMSO concentration is also critical; if it's too low, it can no longer keep the compound dissolved.
Q2: What is a safe concentration of DMSO for my cell-based assay?
A: The ideal final concentration of DMSO should be as low as possible while maintaining compound solubility. Generally, a final concentration of <0.1% DMSO is considered safe for most cell lines with minimal impact on cell health or function.[3] Concentrations between 0.1% and 1% may be tolerated by some robust cell lines for short durations, but can introduce artifacts or stress.[3][4] Concentrations exceeding 1% are often cytotoxic and can damage cell membranes, induce oxidative stress, or interfere with assay signals.[3][5][6] It is always best practice to run a vehicle control (assay buffer with the same final DMSO concentration, without your compound) to assess the solvent's effect on your specific assay system.[7]
Q3: Can I use heating or sonication to dissolve my compound?
A: Yes, gentle heating and sonication can be effective methods to aid dissolution when preparing a concentrated stock solution in an organic solvent like DMSO. These techniques increase the kinetic energy of the system, helping to overcome the intermolecular forces in the compound's crystal lattice. However, use these methods with caution. Prolonged or excessive heating can lead to thermal degradation of your compound. After dissolution, always allow the solution to return to room temperature to ensure the compound remains in solution and does not precipitate upon cooling.
Q4: Are there alternatives to DMSO for improving solubility?
A: Absolutely. If DMSO is not suitable for your assay or fails to maintain solubility, several other strategies can be employed. These include using co-solvents (like ethanol, PEG400, or NMP), adjusting the pH of the buffer, or using formulation excipients like cyclodextrins.[8][9] The choice of method depends on the specific physicochemical properties of your derivative and the constraints of your bioassay.[7][8]
In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and solving complex solubility problems.
Issue 1: Compound Precipitation Upon Dilution in Aqueous Buffer
You've successfully dissolved your this compound derivative in 100% DMSO to create a 10 mM stock solution. However, upon diluting it 1:1000 into your phosphate-buffered saline (PBS) for a final concentration of 10 µM, you observe immediate cloudiness or precipitate formation.
Causality Analysis: The core issue is the drastic change in the solvent environment. The compound is highly soluble in the polar aprotic solvent DMSO but has very low intrinsic solubility in the highly polar, aqueous PBS. The final DMSO concentration (0.1%) is insufficient to keep the compound dissolved at the target 10 µM concentration.
Troubleshooting Workflow:
The following workflow provides a systematic approach to resolving this common issue.
Caption: Solubility Troubleshooting Workflow.
Detailed Solution Strategies:
-
Lower the Final Compound Concentration: The simplest first step is to perform a serial dilution to find the highest concentration at which your compound remains soluble in the final assay buffer with your fixed DMSO concentration. This determines the compound's practical solubility limit under your current conditions.
-
Introduce a Co-solvent: Co-solvents are water-miscible organic solvents that, when combined, can increase the solubility of nonpolar compounds.[1][9] They work by reducing the overall polarity of the aqueous solvent system.[9]
-
Common Co-solvents: Polyethylene Glycol 300/400 (PEG300/400), Ethanol, Propylene Glycol (PG).[8][10]
-
Example Formulation: A common vehicle for in vivo studies that can be adapted for in vitro use is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[7] For cell-based assays, the goal is to use the minimal amount of these excipients necessary. Try preparing an intermediate stock in a mix of DMSO/PEG300 before the final dilution into the aqueous buffer.
-
-
Adjust Buffer pH: this compound derivatives contain an amino group, which is basic. The solubility of weakly basic compounds can often be increased by lowering the pH.[11] At a pH below its pKa, the amino group will become protonated (ionized), and the resulting salt form is typically more water-soluble.
-
Action: Try preparing your assay buffer at a slightly more acidic pH (e.g., pH 6.5 or 6.0) and observe if solubility improves.
-
Caution: Ensure the pH change does not negatively impact your biological system (e.g., cell viability, enzyme activity). The optimal pH for salt formation is a critical factor.[12]
-
-
Use Cyclodextrins (CDs): Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13] They can encapsulate poorly soluble drug molecules, forming inclusion complexes that are themselves water-soluble.[14][15]
-
Recommended CD: 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high water solubility and low toxicity.[14][16]
-
Method: Prepare a stock solution of HP-β-CD in your aqueous buffer. Dissolve your compound in a minimal amount of organic solvent (like DMSO or ethanol) and then add it to the HP-β-CD solution with vigorous vortexing. The CD will help chaperone the compound into the aqueous phase.
-
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol details the best practices for preparing an accurate and stable stock solution of your compound.[17][18]
-
Pre-Weighing: Tare a sterile, chemically-resistant microcentrifuge tube or vial on a calibrated analytical balance.
-
Weigh Compound: Carefully weigh the desired mass of your this compound derivative directly into the tared vial. Record the exact mass.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the vial to achieve your target molarity (e.g., 10 mM or 20 mM). Use calibrated micropipettes for accuracy.[17]
-
Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, you may use a sonicator bath for 5-10 minutes or gently warm the solution to 30-40°C.
-
Final Check: Once dissolved, allow the solution to cool to room temperature. Visually inspect for any signs of precipitation. The final solution should be clear.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Ensure vials are tightly sealed to prevent moisture absorption by the hygroscopic DMSO.
Protocol 2: Serial Dilution into Aqueous Assay Buffer
This protocol describes the process of diluting the concentrated stock into your final assay buffer to minimize precipitation.
-
Thaw Stock: Thaw one aliquot of your concentrated stock solution completely and bring it to room temperature.
-
Prepare Intermediate Dilution (Optional but Recommended): If your final DMSO concentration needs to be very low (<0.1%), creating an intermediate dilution can prevent shocking the compound with a large volume of aqueous buffer at once.
-
Dilute the 10 mM stock 1:10 in 100% DMSO to create a 1 mM solution.
-
-
Final Dilution:
-
Aliquot the required volume of your final assay buffer into a fresh tube.
-
While vortexing the assay buffer, add the small volume of your stock solution (e.g., add 1 µL of 10 mM stock to 999 µL of buffer for a 10 µM final concentration).
-
Crucial Step: Adding the stock solution to the buffer (not the other way around) while actively mixing ensures rapid dispersion and minimizes localized high concentrations that can trigger precipitation.
-
-
Final Inspection: After mixing, visually inspect the final solution. It should be completely clear. If it is cloudy or contains visible particles, the solubility limit has been exceeded, and you must troubleshoot using the guide above.
Data Summary Table
The following table summarizes common solvents and their properties, providing a quick reference for formulation development.
| Solvent/Excipient | Type | Key Properties & Recommended Use | Typical Final Conc. in Cell Assays |
| DMSO | Polar Aprotic Solvent | Excellent for dissolving a wide range of nonpolar and polar compounds.[2] Good for high-concentration stock solutions. | < 0.5% (ideally < 0.1%)[3][6] |
| Ethanol | Polar Protic Solvent | Good co-solvent for increasing solubility. Less toxic than DMSO but can still affect cell function. | < 1% |
| PEG 300/400 | Polymer Co-solvent | Water-miscible, low toxicity. Often used in combination with other solvents to improve solubility and stability.[8][10] | < 1-2% |
| HP-β-Cyclodextrin | Formulation Excipient | Forms inclusion complexes to increase aqueous solubility without using organic co-solvents.[14][15] | Varies (e.g., 1-10 mM) |
| PBS (pH 7.4) | Aqueous Buffer | Standard physiological buffer. Intrinsic solubility of many organic compounds is low. | N/A |
| Acidic Buffer (pH < 7) | Aqueous Buffer | Can increase the solubility of weakly basic compounds by promoting ionization.[11] | N/A |
References
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.). PubMed Central.
- What effects does DMSO have on cell assays? (2017, August 3). Quora.
- DMSO in cell based assays. (2025, January 16). Scientist Solutions.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). Semantic Scholar.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.
- Solubilization techniques used for poorly water-soluble drugs - PMC. (n.d.). PubMed Central.
- Full article: Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels. (n.d.). Taylor & Francis.
- Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Unknown Source.
- Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. (2015, August 30). International Journal of Pharmaceutical Sciences and Nanotechnology.
- Cyclodextrin controlled release of poorly water-soluble drugs from hydrogels. (n.d.). PubMed.
- (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. (2025, August 6). ResearchGate.
- Using live-cell imaging in cell counting — The cytotoxicity of DMSO. (n.d.). Case studies.
- Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. (2022, July 13). MDPI.
- Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (n.d.). ResearchGate.
- Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. (n.d.). Auctores.
- Dimethyl sulfoxide. (n.d.). Wikipedia.
- Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC. (n.d.). PubMed Central.
- Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019, June 30). Unknown Source.
- Best Practices For Stock Solutions. (n.d.). FasterCapital.
- Techniques for solubility enhancement of poorly soluble drugs: an overview. (2012, December 12). JMPAS.
- How to tackle compound solubility issue. (2022, January 6). Reddit.
- 3-Amino-4-Chlorobenzotrifluoride. (n.d.). Unknown Source.
- Solution-making strategies & practical advice. (2025, February 20). YouTube.
- Preparing Solutions. (2022, August 8). Chemistry LibreTexts.
- Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies. (n.d.). Benchchem.
- Review on Enhancement of Solubilization Process. (2014, May 9). Science Alert.
- Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC. (n.d.). NIH.
- Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer - PMC. (2023, July 11). PubMed Central.
- Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.). PubMed Central.
- Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. (n.d.). NIH.
Sources
- 1. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
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- 4. mdpi.com [mdpi.com]
- 5. quora.com [quora.com]
- 6. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
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- 13. [PDF] Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics | Semantic Scholar [semanticscholar.org]
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Technical Support Center: Navigating Coupling Reactions with 3-Amino-4-chlorobenzamide
Welcome to the technical support hub for researchers, chemists, and drug development professionals working with 3-Amino-4-chlorobenzamide. This guide is designed to provide in-depth troubleshooting advice and practical solutions to overcome the inherent reactivity challenges of this molecule in common coupling reactions. As Senior Application Scientists, we understand that experimental success lies in understanding the "why" behind a protocol. This resource is structured to explain the chemical principles governing these reactions, helping you to diagnose issues and rationally design more effective experimental conditions.
Understanding the Challenge: The Dual Nature of this compound's Unreactivity
This compound presents a dual challenge in cross-coupling chemistry. Its properties as both an electron-deficient aniline and an unactivated aryl chloride contribute to its poor reactivity.
-
Reduced Nucleophilicity of the Amino Group : The electron-withdrawing nature of the adjacent benzamide and the chloro substituents significantly decreases the electron density on the nitrogen atom. This reduction in nucleophilicity makes the amine a poor partner in reactions that require it to attack an electrophile, such as in Buchwald-Hartwig aminations or standard amide bond formations.[1]
-
Inertness of the C-Cl Bond : The carbon-chlorine bond in aryl chlorides is strong and less susceptible to oxidative addition to a metal catalyst (like palladium) compared to aryl bromides or iodides.[2][3] This is a critical, often rate-limiting, step in catalytic cycles like those of Suzuki and Buchwald-Hartwig reactions.[2]
This guide will address these issues within the context of specific, frequently asked questions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Part 1: Palladium-Catalyzed C-N Bond Formation (Buchwald-Hartwig Amination)
Question 1: My Buchwald-Hartwig reaction with this compound is giving low to no yield. What is the most likely cause?
The most common culprit is an inadequate catalyst system that cannot overcome the dual challenge of activating the inert C-Cl bond and coupling the poorly nucleophilic amine. Standard catalysts like Pd(PPh₃)₄ are often ineffective.[4]
Core Issues & Solutions:
-
Insufficiently Active Catalyst: The oxidative addition of an electron-rich aryl chloride to Pd(0) is a difficult step.[4] Additionally, the subsequent reductive elimination to form the C-N bond can be slow with electron-deficient amines.
-
Solution: Employ modern, highly active catalyst systems. Bulky, electron-rich biaryl phosphine ligands are specifically designed to accelerate these challenging steps.[1] Consider ligands such as XPhos, SPhos, or BrettPhos. N-Heterocyclic Carbene (NHC) ligands can also offer superior stability and activity.[1] Using a well-defined, air-stable palladium precatalyst (e.g., an XPhos-based G3 or G4 precatalyst) can lead to more reproducible results than generating the active catalyst in situ.[1]
-
-
Inappropriate Base Selection: A sufficiently strong base is required to deprotonate the weakly acidic N-H bond of the electron-deficient aniline to form the active palladium-amido intermediate.[1]
-
Catalyst Deactivation: The formation of a black precipitate ("palladium black") is a sign of catalyst decomposition.[3][6] This can be caused by oxygen, moisture, or high temperatures.
Question 2: I'm seeing starting material consumption, but my desired product is not forming. What side reactions could be occurring?
With challenging substrates, side reactions can compete with the desired product formation.
-
Hydrodehalogenation: The aryl chloride can be reduced to the corresponding arene (3-aminobenzamide). This can occur if there are sources of hydride in the reaction or through certain catalyst decomposition pathways.
-
Homocoupling: The boronic acid in a Suzuki reaction or the amine in some C-N couplings can couple with themselves.
Part 2: Amide Bond Formation
Question 3: I am unable to form an amide bond between this compound and a carboxylic acid using standard coupling reagents like EDC/HOBt. Why is this failing?
The poor nucleophilicity of the amino group in this compound is the primary reason for the failure of standard amide coupling protocols.[1][7] Reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) form an activated ester from the carboxylic acid, but the subsequent nucleophilic attack by the electron-deficient aniline is often too slow to proceed efficiently.[7]
Troubleshooting Strategies:
-
Use a More Potent Activating Agent:
-
Enhance the EDC/HOBt Protocol:
-
Solution: The addition of DMAP (4-Dimethylaminopyridine) can significantly improve yields. DMAP acts as an acyl transfer agent, forming a highly reactive acyl-pyridinium intermediate which is more readily attacked by the aniline.[7] A protocol using EDC, a catalytic amount of HOBt, and a stoichiometric amount of DMAP has proven effective for electron-deficient amines.[7][10]
-
-
Convert the Carboxylic Acid to an Acid Chloride:
-
Solution: This is a more aggressive approach but can be effective. Convert the carboxylic acid to the corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is a much stronger electrophile and will react with the aniline, often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct. Be aware that this method is less functional group tolerant.
-
Table 1: Comparison of Coupling Reagents for Electron-Deficient Anilines
| Coupling Reagent System | Relative Reactivity | Key Advantages | Common Issues |
| EDC / HOBt | Low | Cost-effective, water-soluble byproducts.[9] | Often fails with unreactive amines.[1][11] |
| EDC / HOBt / DMAP | Moderate-High | Improved efficacy for unreactive amines.[7] | DMAP can be difficult to remove during purification. |
| HATU / DIPEA | High | Very fast and efficient, even for hindered substrates.[9] | Higher cost, potential for side reactions if not controlled. |
| Acid Chloride Route | Very High | Highly reactive electrophile. | Harsh conditions, poor functional group tolerance.[11] |
Part 3: Palladium-Catalyzed C-C Bond Formation (Suzuki Coupling)
Question 4: My Suzuki reaction to couple a boronic acid at the 4-position of this compound is not working. How should I adjust my conditions?
Similar to the Buchwald-Hartwig amination, the primary hurdle is the oxidative addition of the C-Cl bond to the palladium catalyst.[2]
Optimization Workflow:
-
Catalyst and Ligand Selection: This is the most critical factor.
-
Recommendation: Use a catalyst system known for activating aryl chlorides. Bulky, electron-rich biaryl phosphine ligands such as XPhos , SPhos , or RuPhos are essential.[1][4] Pair these with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, or preferably, use a commercially available precatalyst like XPhos Pd G3/G4 .[1][12]
-
-
Base and Solvent Choice: The base is crucial for the transmetalation step.
-
Temperature Control:
Visualizations & Workflows
Logical Troubleshooting Workflow for Failed Cross-Coupling
The following diagram outlines a systematic approach to troubleshooting failed palladium-catalyzed reactions involving this compound.
Caption: A systematic troubleshooting workflow for failed cross-coupling reactions.
Mechanism of Amide Bond Formation: Standard vs. Enhanced Activation
This diagram illustrates why standard coupling reagents fail and how additives or superior reagents overcome the reactivity barrier.
Caption: Comparison of activation pathways for amide coupling with unreactive anilines.
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination of an Aryl Halide with this compound
This protocol provides a robust starting point for the N-arylation of this compound. Optimization may be required.
Reagents:
-
Aryl Halide (e.g., Bromide or Iodide) (1.0 equiv)
-
This compound (1.2 equiv)
-
XPhos Pd G3 Precatalyst (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed Toluene (0.1 M)
Procedure:
-
Reaction Setup: In a glovebox, add the aryl halide, this compound, XPhos Pd G3 precatalyst, and sodium tert-butoxide to a dry Schlenk tube or reaction vial equipped with a magnetic stir bar.
-
Solvent Addition: Add the anhydrous, degassed toluene to the vial.
-
Inert Atmosphere: Seal the vessel tightly. If not using a glovebox, seal the vessel with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.[4]
-
Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.[13]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
Workup: Cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride. Extract the mixture with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: HATU-Mediated Amide Coupling with this compound
This protocol is recommended for achieving high yields in amide bond formation with this unreactive amine.[9]
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
This compound (1.1 equiv)
-
HATU (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous DMF (0.2 M)
Procedure:
-
Activation: To a solution of the carboxylic acid in anhydrous DMF at 0 °C, add HATU and DIPEA. Stir the mixture for 15-20 minutes to allow for the formation of the activated ester.
-
Coupling: Add a solution of this compound in a minimal amount of anhydrous DMF to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC or LC-MS.[9]
-
Workup: Pour the reaction mixture into water and extract with ethyl acetate (3x). Wash the combined organic layers sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.
References
- Bollu, V. R., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719.
- PubMed. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters.
- Wang, Y., et al. (2024). Identifying general reaction conditions by bandit optimization. ResearchGate.
- Wikipedia. Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Jamison, T. F., et al. (2019). A photochemical dehydrogenative strategy for aniline synthesis. ResearchGate.
- ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- Mernyák, E., et al. (2013). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- Reddit. (2021). Tips and tricks for difficult amide bond formation?
- Reddit. (2024). Struggling with Suzuki Reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. jk-sci.com [jk-sci.com]
Technical Support Center: Scale-up of 3-Amino-4-chlorobenzamide Production
Welcome to the technical support hub for the synthesis and scale-up of 3-Amino-4-chlorobenzamide. This guide is structured to provide drug development professionals, researchers, and scientists with actionable insights and troubleshooting strategies for the robust production of this key chemical intermediate. We will move from overarching challenges to specific, granular solutions in a logical, question-and-answer format.
Section 1: Synthesis Overview & Core Challenges
The industrial synthesis of this compound (CAS 19694-10-1) predominantly involves the reduction of its nitro precursor, 2-Chloro-5-nitrobenzamide.[1] While straightforward in principle, scaling this transformation from the bench to a pilot or manufacturing scale introduces significant challenges related to safety, reaction control, and product purity.
The most common and atom-economical method is catalytic hydrogenation.[2] However, alternatives like metal/acid reductions are also employed.[3] The primary hurdles encountered during scale-up are managing the reaction's high exothermicity, ensuring efficient mass transfer in multiphasic systems, and controlling the formation of process-related impurities.[2]
Core Synthesis Pathway
The reduction of the aromatic nitro group is the central transformation.
Caption: Primary synthesis route for this compound.
Section 2: Troubleshooting Guide: Common Scale-Up Issues
This section addresses the most frequent problems encountered during the scale-up of the nitro reduction process.
Low Yields & Incomplete Conversion
Q1: My pilot-scale reaction is stalling, leaving significant amounts of 2-Chloro-5-nitrobenzamide unreacted. What are the likely causes when using catalytic hydrogenation (e.g., H₂ with Pd/C)?
A1: This is a classic scale-up issue often tied to mass transfer limitations or catalyst deactivation. Here’s a systematic troubleshooting approach:
-
Catalyst Activity & Loading:
-
Poisoning: The catalyst's active sites can be blocked by impurities like sulfur or certain nitrogen compounds.[4] Ensure the starting material and solvents are of high purity.
-
Deactivation: Palladium on carbon (Pd/C) can lose activity from improper storage or handling.[5] Always use a fresh batch of catalyst to rule out deactivation as a variable.
-
Loading: While 5-10 mol% might suffice at the lab scale, larger volumes may require adjustments.[4] However, simply increasing the catalyst load is not always a cost-effective or scalable solution.
-
-
Mass Transfer (Gas-Liquid-Solid Interface):
-
Agitation: Inefficient stirring is a primary culprit in large reactors. It leads to poor mixing of the solid catalyst, the dissolved nitroaromatic (liquid), and hydrogen gas.[4] This starves the catalyst of reactants. Ensure the agitator is designed for efficient gas dispersion and solid suspension.
-
Hydrogen Pressure: A hydrogen balloon is sufficient for lab-scale reactions, but on a larger scale, you may need to operate under higher pressure (e.g., in a Parr hydrogenator) to increase hydrogen solubility in the solvent and drive the reaction.[4]
-
-
Solubility: The starting material must be fully dissolved.[6] If solubility is poor in your chosen solvent (e.g., methanol, ethanol), the reaction rate will be severely limited. Consider a co-solvent system if necessary.
Q2: We are using a metal/acid system (e.g., Fe/HCl) and experiencing incomplete conversion. What should we investigate?
A2: With metal/acid systems, the issue often relates to the metal's surface area or passivation.
-
Metal Activation: The purity and surface area of the metal powder are critical.[6] Ensure you are using a fine powder. For metals like zinc, pre-activation may be necessary.
-
Acid Stoichiometry: The acid is not just a proton source; it helps dissolve metal oxides from the surface, keeping it active. Ensure the correct stoichiometry is maintained throughout the addition.
-
Mechanical Agitation: Similar to catalytic hydrogenation, vigorous stirring is needed to keep the metal particles suspended and ensure contact with the dissolved starting material.
Impurity Profile Issues
Q3: We are observing a significant amount of a dechlorinated impurity, 3-Aminobenzamide, in our final product. How can we prevent this?
A3: Dechlorination (hydrodehalogenation) is a well-known side reaction in catalytic hydrogenations, particularly with palladium catalysts.[7][8]
-
Catalyst Choice: Palladium on carbon is known to promote dehalogenation. A common strategy is to switch to a less aggressive catalyst. Raney Nickel is often used to reduce nitro groups while preserving aromatic chlorides.[7] Alternatively, platinum-based catalysts can be effective.[9]
-
Reaction Conditions:
-
Temperature & Pressure: Lowering the hydrogen pressure and reaction temperature can often reduce the rate of dehalogenation relative to the desired nitro reduction.
-
Additives: In some cases, catalyst poisons can be used in a controlled manner to selectively inhibit dehalogenation. For example, sulfur-modified platinum catalysts are designed for this purpose.[9]
-
Q4: Our HPLC analysis shows several minor impurities that we suspect are partially reduced intermediates (hydroxylamines, azoxy, or azo compounds). How can we ensure complete reduction to the desired amine?
A4: The formation of these intermediates is a result of the stepwise nature of nitro group reduction.[6] Their presence indicates that the reaction conditions are not sufficiently forcing to drive the reaction to completion.
-
Control of Exotherm: The reduction is highly exothermic.[2] Localized overheating in a large reactor due to poor mixing or inadequate cooling can promote the formation of condensation products like azoxy and azo compounds. Ensure gradual addition of reagents and robust temperature control.
-
Sufficient Reducing Agent: Ensure an adequate excess of the reducing agent is used to push the reaction past these stable intermediates.[6]
-
Reaction Time: Monitor the reaction by TLC or HPLC. Do not stop the reaction prematurely. It's possible that the final reduction steps are slower than the initial ones.
Caption: Key impurity formation pathways during synthesis.
Section 3: Process Safety & Handling
Q5: What are the primary safety hazards we need to consider when scaling up the reduction of 2-Chloro-5-nitrobenzamide?
A5: The primary hazard is the thermal runaway potential of the nitro group reduction.
-
Exothermicity: Most nitro group reductions are highly exothermic.[2] A failure in cooling or an uncontrolled addition of reagents can lead to a rapid increase in temperature and pressure, potentially causing reactor failure. A thorough calorimetric investigation (e.g., using Reaction Calorimetry - RC1) is essential before scale-up to understand the heat flow under proposed plant conditions.
-
Hydrogen Handling: When using catalytic hydrogenation, strict protocols for handling flammable hydrogen gas are mandatory. This includes ensuring the reactor is properly purged with an inert gas (like nitrogen) before introducing hydrogen and again before opening the vessel.
-
Pyrophoric Catalysts: Some catalysts, particularly Raney Nickel and certain forms of Pd/C, can be pyrophoric and may ignite if exposed to air while dry.[4] They must be handled under a blanket of solvent or water at all times.
-
Thermal Stability: Organic nitro compounds can decompose violently at high temperatures.[10] It is crucial to understand the thermal stability of the starting material and the reaction mixture to define a maximum safe operating temperature.
| Hazard | Cause | Mitigation Strategy |
| Thermal Runaway | Highly exothermic nitro reduction.[2] | Perform reaction calorimetry; ensure adequate cooling capacity; control reagent addition rate. |
| Fire/Explosion | Use of flammable H₂ gas. | Proper inerting/purging procedures; use of intrinsically safe equipment. |
| Catalyst Ignition | Pyrophoric nature of catalysts like Raney Ni.[4] | Handle catalyst as a wet slurry; never expose dry catalyst to air. |
| Product Decomposition | Inherent instability of nitro compounds at high T.[10] | Define and respect maximum safe operating temperatures based on thermal analysis (DSC/TGA). |
| Table 1: Summary of Key Safety Hazards and Mitigation Strategies. |
Section 4: Analytical Methods & Purification
Q6: What is a standard HPLC method for monitoring reaction progress and final product purity?
A6: A reversed-phase HPLC method is standard for this analysis. While the exact conditions must be optimized, a typical starting point would be:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Gradient: A linear gradient, for example, starting at 10% B and increasing to 90% B over 15-20 minutes.
-
Detection: UV detection at a wavelength where both the starting material and product have good absorbance (e.g., 254 nm).
-
Rationale: The acidic mobile phase additive protonates the amine, ensuring good peak shape.[11] The gradient elution allows for the separation of the more polar product from the less polar starting material and various impurities.
Q7: What are the best practices for isolating and purifying this compound at a large scale?
A7: The product is a beige crystalline powder.[12] Isolation is typically achieved through crystallization.
-
Work-up: After the reaction is complete (and the catalyst is filtered off in the case of hydrogenation), the work-up usually involves a basic wash (e.g., with sodium bicarbonate solution) to remove any acidic residues and ensure the product is in its free base form.[6]
-
Crystallization: The crude product is then isolated by crystallization from a suitable solvent or solvent mixture. This step is critical for removing process impurities. The choice of solvent will depend on the solubility profile of the product and its impurities.
-
Washing & Drying: The filtered solid should be washed with a cold, non-solubilizing solvent to remove residual mother liquor. Drying is typically performed under vacuum at a controlled temperature to avoid degradation.
Section 5: Frequently Asked Questions (FAQs)
Q: Can I use sodium borohydride (NaBH₄) for this reduction at scale? A: While NaBH₄ can be used in the presence of certain catalysts to reduce nitro groups, its large-scale use for this specific transformation can be complicated by safety concerns regarding hydrogen gas evolution upon contact with protic solvents or acids.[13][14] Catalytic hydrogenation or metal/acid reductions are generally more common and better understood for industrial applications.[15]
Q: My final product has a dark color. What is the cause? A: Dark coloration often points to the presence of trace, highly colored impurities, such as oxidized species or azo/azoxy compounds formed during the reaction.[6] This can result from exposure to air during work-up while the product is still in solution, or from localized overheating during the reaction. Improving the inert atmosphere during processing and ensuring strict temperature control can mitigate this. A final recrystallization or carbon treatment step may be necessary to improve the color.
Q: How do I handle the waste stream from an Fe/HCl reduction? A: The waste stream will be acidic and contain large amounts of iron salts. It must be neutralized before disposal. The resulting iron hydroxide sludge needs to be separated and disposed of according to local environmental regulations. This significant waste generation is a major drawback compared to catalytic methods.[2]
References
- ACS GCI Pharmaceutical Roundtable. (n.d.). Nitro Reduction. Wordpress.
- Guzman, Z. N., et al. (2021). Safety and Process Intensification of Catalytic Reduction of 4-Nitophenol Using Sodium Borohydride in Flow Microreactor System. MDPI.
- ResearchGate. (2018). Which one is the best procedure for the reduction of aromatic nitro compounds?
- Oakwood Chemical. (n.d.). This compound, min 96%.
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
- Ashenhurst, J. (2018). Reduction of Nitro Groups. Master Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Hydrogen.
- Urben, P. G. (2002). Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Publications.
- Acar, M., et al. (2022). Synthesis reaction of 3-amino-4-chloro benzohydrazide. ResearchGate.
- Google Patents. (2016). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
- Feng, J., et al. (2016). Safe and Selective Nitro Group Reductions Catalyzed by Sustainable and Recyclable Fe/ppm Pd Nanoparticles in Water at Room Temperature. PubMed.
- Wikipedia. (n.d.). Reduction of nitro compounds.
- ResearchGate. (n.d.). Catalytic hydrogenation of 2-nitrobenzaldehyde.
- National Center for Biotechnology Information. (n.d.). Benzamide, 3-amino-4-chloro-. PubChem.
- National Center for Biotechnology Information. (n.d.). 2-Chloro-5-nitrobenzamide. PubChem.
- Pinto, D. J., et al. (2003). Discovery of 3-amino-4-chlorophenyl P1 as a novel and potent benzamidine mimic via solid-phase synthesis of an isoxazoline library. PubMed.
- Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography.
Sources
- 1. 2-Chloro-5-nitrobenzamide | C7H5ClN2O3 | CID 286562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. Hydrogen [organic-chemistry.org]
- 9. tcichemicals.com [tcichemicals.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. agilent.com [agilent.com]
- 12. echemi.com [echemi.com]
- 13. mdpi.com [mdpi.com]
- 14. Safe and Selective Nitro Group Reductions Catalyzed by Sustainable and Recyclable Fe/ppm Pd Nanoparticles in Water at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Crystallization Conditions for High-Purity 3-Amino-4-chlorobenzamide
Welcome to the technical support center for the crystallization of 3-Amino-4-chlorobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on obtaining high-purity crystalline material. Here, you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols grounded in scientific principles to help you overcome common challenges in your crystallization experiments.
Introduction to Crystallization of this compound
This compound is an important intermediate in the synthesis of various pharmaceutical compounds. The purity and crystalline form of this compound are critical for the quality, stability, and performance of the final active pharmaceutical ingredient (API). Crystallization is a crucial step for purification and for obtaining the desired solid-state properties. This guide will walk you through the principles and practical steps to optimize the crystallization of this molecule.
Aromatic amides, such as this compound, are generally good candidates for purification by recrystallization.[1] The key to a successful crystallization is to exploit the solubility difference of the compound in a given solvent at different temperatures or by changing the solvent composition.
Frequently Asked Questions (FAQs)
Here are some of the most common questions and issues encountered during the crystallization of this compound.
Q1: My compound is not crystallizing upon cooling. What should I do?
A1: This is a common issue that can arise from several factors:
-
The solution may be too dilute (undersaturated). To address this, you can try to concentrate the solution by evaporating some of the solvent under reduced pressure and then attempting to cool it again.[2]
-
Nucleation may be inhibited. Crystallization requires a nucleation event to begin. You can induce nucleation by:
-
The cooling process might be too slow for spontaneous nucleation. After slow cooling to room temperature, try placing the flask in an ice bath to further decrease the solubility and promote crystallization.[4]
Q2: I'm getting an oil instead of crystals. How can I fix this?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound, or if there are significant impurities that lower the melting point of your compound. To resolve this:
-
Add a small amount of additional solvent to the hot solution to ensure the compound remains dissolved at a slightly lower temperature, then cool slowly.
-
Try a different solvent with a lower boiling point.
-
Use a solvent/anti-solvent system. Dissolve the compound in a good solvent and then slowly add an anti-solvent at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.
Q3: The yield of my recrystallization is very low. How can I improve it?
A3: A low yield can be due to several reasons:
-
Using too much solvent: This will result in a significant amount of your compound remaining in the mother liquor. Try to use the minimum amount of hot solvent necessary to dissolve your compound.[5]
-
Cooling for too short a time or at too high a temperature: Ensure you have allowed sufficient time at a low enough temperature for the crystallization to complete. Cooling in an ice bath after initial cooling to room temperature can significantly improve yield.[4]
-
Premature crystallization during hot filtration: If you perform a hot filtration to remove insoluble impurities, your compound might crystallize on the filter paper. To prevent this, use a pre-heated funnel and flask, and perform the filtration as quickly as possible.
Q4: My final product is a fine powder, but I need larger crystals for analysis. What can I do?
A4: The formation of a fine powder indicates that nucleation was too rapid. To grow larger crystals, you need to slow down the crystallization process:
-
Decrease the rate of cooling. Allow the solution to cool to room temperature as slowly as possible. You can insulate the flask to slow down heat loss.
-
Reduce the degree of supersaturation. Use slightly more solvent than the minimum required to dissolve the compound.
-
Use a vapor diffusion method. This technique allows for a very slow change in solvent composition, which is ideal for growing large, high-quality single crystals.[4]
Q5: I suspect I have a different polymorph of this compound. How can I confirm this and control it?
A5: Aromatic amides are known to exhibit polymorphism. The formation of a specific polymorph is highly dependent on the crystallization conditions, such as the solvent, temperature, and cooling rate.
-
Characterization: To confirm the polymorphic form, you should use analytical techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Infrared (IR) spectroscopy.
-
Control: To obtain a specific polymorph, you need to consistently use the same crystallization protocol. If you need to produce a different polymorph, you will need to screen different solvents and crystallization conditions. Seeding with the desired polymorph can also help to ensure its formation.
Troubleshooting Guide
This section provides a more in-depth guide to troubleshooting specific issues you might encounter.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | 1. Solution is undersaturated (too much solvent). 2. Supersaturation is not achieved upon cooling. 3. Nucleation is inhibited. | 1. Concentrate the solution by evaporating some solvent. 2. Cool the solution to a lower temperature (e.g., in an ice bath). 3. Induce nucleation by scratching the flask or adding a seed crystal.[3] |
| Oiling Out | 1. Compound is highly impure, leading to melting point depression. 2. The compound's melting point is below the solvent's boiling point. 3. The solution is too concentrated. | 1. Re-heat the solution and add more solvent to decrease the concentration. 2. Choose a solvent with a lower boiling point. 3. Use an anti-solvent crystallization method. |
| Low Yield | 1. Too much solvent was used. 2. Incomplete crystallization (insufficient cooling time or temperature). 3. Premature crystallization during hot filtration. | 1. Use the minimum amount of hot solvent for dissolution. 2. Allow for a longer cooling period and use an ice bath to maximize precipitation.[4] 3. Ensure the filtration apparatus is hot and perform the filtration quickly. |
| Colored Impurities in Crystals | 1. Colored impurities are co-crystallizing with the product. 2. The impurities are strongly adsorbed to the crystal surface. | 1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[2] 2. Ensure thorough washing of the filtered crystals with a small amount of ice-cold solvent. |
| Formation of Fine Powder | 1. Rapid nucleation due to high supersaturation. 2. Fast cooling rate. | 1. Slow down the cooling process by insulating the flask. 2. Use a slightly larger volume of solvent. 3. Consider a vapor diffusion or layering technique for slower crystal growth.[4] |
Experimental Protocols
Protocol 1: Solvent Screening
The choice of solvent is the most critical parameter in developing a crystallization process.[3] An ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at room temperature or below.
Illustrative Solubility Data:
While specific public solubility data for this compound is limited, we can infer its likely behavior based on its structure (a moderately polar aromatic amide) and data from similar compounds like 4-aminobenzamide.[6]
| Solvent | Polarity | Expected Solubility at 25°C | Expected Solubility at Boiling Point | Notes |
| Water | High | Very Low | Low | Potential anti-solvent.[6] |
| Ethanol | High | Low | High | A good candidate for cooling crystallization.[7] |
| Methanol | High | Low | High | Similar to ethanol, a good candidate.[6] |
| Isopropanol | Medium | Low | Moderate | May require a larger volume of solvent. |
| Acetone | Medium | Moderate | Very High | May be too good a solvent, leading to low yield.[6] |
| Ethyl Acetate | Medium | Low | Moderate | A potential candidate for cooling crystallization.[6] |
| Acetonitrile | Medium | Low | High | A good candidate for cooling crystallization.[6] |
| Toluene | Low | Very Low | Low | Not a suitable single solvent. |
| Hexane | Low | Insoluble | Insoluble | A good candidate for an anti-solvent.[2] |
Procedure for Solvent Screening:
-
Place approximately 10-20 mg of crude this compound into a small test tube.
-
Add the solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves. Record the volume of solvent used.
-
If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a water bath and continue adding the solvent dropwise until the solid dissolves.
-
Once dissolved, allow the solution to cool to room temperature and then place it in an ice bath.
-
Observe the amount of precipitate formed. An ideal solvent will dissolve the compound when hot and show significant precipitation upon cooling.
Protocol 2: Cooling Crystallization from a Single Solvent (Ethanol)
This is the most straightforward crystallization method.
Workflow:
Caption: Anti-Solvent Crystallization Workflow.
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude this compound in the minimum amount of hot ethanol as described in Protocol 2.
-
Addition of Anti-Solvent: To the hot, clear ethanolic solution, add hot water dropwise while swirling until the solution becomes faintly and persistently cloudy (this is the cloud point). [2]3. Re-dissolution: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again. This ensures the solution is saturated at that temperature.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Drying: Follow steps 5-7 from Protocol 2, using an ice-cold ethanol/water mixture for washing the crystals.
Purity Assessment
After crystallization, it is essential to assess the purity of the this compound. High-Performance Liquid Chromatography (HPLC) is a recommended method for this purpose. [7] Typical HPLC Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid)
-
Detection: UV at 254 nm [7] The purity is determined by the area percentage of the main peak corresponding to this compound. A purity of >99% is typically desired for pharmaceutical intermediates.
References
- Recrystalliz
- This compound | 19694-86-1 - Benchchem
- 19694-10-1|this compound|BLD Pharm
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo
- This compound, min 96%, 100 grams
- This compound, 97% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com
- Technical Support Center: Purification of Crude 4-Chlorobenzamide by Recrystalliz
- Determination and Modeling of Solubility of 4-Aminobenzamide in Different Pure Solvents
- Technical Support Center: Crystallization of 4-Amino-N-(3,5-dichlorophenyl)benzamide - Benchchem
- Solubilities of Amino Acids in Different Mixed Solvents
- Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester
- Benzamide, 3-amino-4-chloro- | C7H7ClN2O | CID 88200 - PubChem - NIH
- Synthesis reaction of 3-amino-4-chloro benzohydrazide - ResearchG
- Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calcul
- CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)
- Discovery of 3-amino-4-chlorophenyl P1 as a novel and potent benzamidine mimic via solid-phase synthesis of an isoxazoline library - PubMed
- 3-Amino-4-chlorobenzoic acid | C7H6ClNO2 | CID 76092 - PubChem
- An In-depth Technical Guide to the Solubility of 4-Chlorobenzamide in Organic Solvents - Benchchem
- The Solubility of Amino Acids in Various Solvent Systems - DigitalCommons@URI
- This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals
- This compound, 97% 100 g | Buy Online | Thermo Scientific Chemicals
Sources
Preventing dimer formation during 3-Amino-4-chlorobenzamide reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-4-chlorobenzamide is a valuable building block in medicinal chemistry and materials science. However, its bifunctional nature, possessing both a nucleophilic amino group and an amide moiety on an activated aromatic ring, presents a significant challenge: the propensity for self-condensation or dimerization. This undesired side reaction can lead to reduced yields of the target molecule, complex purification procedures, and overall decreased process efficiency. This guide is designed to provide you with the expertise and actionable protocols to overcome this common hurdle.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind dimer formation in this compound reactions?
A1: Dimer formation typically occurs through a nucleophilic aromatic substitution (SNAr) mechanism. The amino group of one molecule of this compound acts as a nucleophile, attacking the electron-deficient aromatic ring of another molecule at the position of the chlorine atom. This process is often facilitated by the presence of a base, which deprotonates the amino group, increasing its nucleophilicity. The reaction is essentially a self-condensation where the molecule reacts with itself, leading to the formation of a diaryl amine linkage.
Q2: How does the choice of base influence the rate of dimerization?
A2: The choice of base is critical. Strong, non-nucleophilic bases can significantly promote dimerization by increasing the concentration of the more reactive deprotonated amine (amide anion). While a base is often necessary for the desired reaction to proceed, its strength and steric hindrance must be carefully considered. For instance, strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can accelerate dimerization. Weaker bases, such as potassium carbonate (K2CO3) or organic amines like triethylamine (TEA) or diisopropylethylamine (DIPEA), may offer a better balance by facilitating the desired reaction without excessively promoting the side reaction.[1]
Q3: Can the solvent system be optimized to minimize dimer formation?
A3: Absolutely. The solvent plays a crucial role in modulating reactant solubility, reaction rates, and the stabilization of intermediates.[2][3][4] Aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can accelerate SNAr reactions, including the undesired dimerization, by solvating the cationic species and leaving the nucleophile more reactive.[5] In contrast, less polar solvents might slow down the reaction but could offer better selectivity. Protic solvents can solvate the amine nucleophile through hydrogen bonding, potentially reducing its reactivity and slowing down dimerization.[2][6] Therefore, a careful selection and sometimes a mixture of solvents are necessary to find the optimal conditions.
Q4: Are there specific reaction conditions that are known to favor dimerization?
A4: High temperatures and high concentrations of this compound are major contributors to increased dimer formation. Elevated temperatures provide the necessary activation energy for the dimerization reaction to occur more rapidly. High concentrations increase the probability of intermolecular collisions between the reacting species, thus favoring the bimolecular dimerization process. Slow, controlled addition of reagents can help maintain a low instantaneous concentration of the key reactants, thereby minimizing this side reaction.[1]
Troubleshooting Guide: Strategies to Prevent Dimer Formation
This section provides actionable strategies and experimental protocols to help you minimize or eliminate dimer formation in your reactions.
Optimization of Reaction Conditions
Controlling the reaction parameters is the first line of defense against dimerization.
| Parameter | Recommendation | Rationale |
| Temperature | Maintain the lowest possible temperature at which the desired reaction proceeds at a reasonable rate. | Reduces the rate of the undesired dimerization side reaction, which often has a higher activation energy. |
| Concentration | Employ dilute conditions. Use a higher volume of solvent and consider slow addition of the this compound solution to the reaction mixture. | Minimizes the instantaneous concentration of the aminobenzamide, thereby reducing the likelihood of intermolecular reactions leading to dimers.[1] |
| Order of Addition | Add the this compound solution dropwise to the reaction mixture containing the other reagents. | This strategy, similar to using dilute conditions, keeps the concentration of the self-reacting species low throughout the reaction.[1] |
Experimental Protocol: Slow Addition
-
Prepare a solution of this compound in your chosen reaction solvent.
-
In a separate reaction vessel, prepare a solution of your other reactant(s) and the base in the same solvent.
-
Using a syringe pump or a dropping funnel, add the this compound solution to the reaction vessel at a slow, controlled rate (e.g., over 1-2 hours).
-
Maintain the desired reaction temperature throughout the addition and for the remainder of the reaction time.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS) to determine the optimal reaction time and minimize byproduct formation.
Strategic Selection of Reagents
The choice of base and other reagents can profoundly impact the reaction's selectivity.
| Reagent | Recommendation | Rationale |
| Base | Use a weaker, non-nucleophilic base (e.g., K2CO3, Cs2CO3, or a hindered organic base like DIPEA). | Minimizes the deprotonation of the amino group, thus reducing its nucleophilicity and the rate of dimerization.[1] |
| Protecting Groups | If the amino group is not the desired reactive site, consider protecting it with a suitable protecting group (e.g., Boc, Cbz). | Temporarily masking the nucleophilic amino group completely prevents its participation in side reactions. The protecting group can be removed in a subsequent step. |
| Catalyst Systems | For cross-coupling reactions, such as Buchwald-Hartwig amination, ligand selection is crucial.[7][8][9][10] | Bulky, electron-rich phosphine ligands can promote the desired reductive elimination from the palladium center over competing side reactions.[7][11] |
Purification Strategies for Dimer Removal
Even with optimized conditions, some dimer formation may be unavoidable. Effective purification is key to obtaining your desired product with high purity.
| Technique | Applicability |
| Column Chromatography | The primary method for separating the desired product from the dimer, which typically has a different polarity. |
| Recrystallization | Can be effective if there is a significant difference in solubility between the product and the dimer in a particular solvent system. |
| Preparative HPLC | For challenging separations or when very high purity is required. |
Visualization of Dimer Formation and Prevention
To better understand the process, the following diagrams illustrate the mechanism of dimerization and a troubleshooting workflow.
Caption: Mechanism of Dimer Formation.
Caption: Troubleshooting Workflow for Dimerization.
By systematically applying the principles and protocols outlined in this guide, researchers can significantly improve the outcomes of their reactions with this compound, leading to higher yields and purer products.
References
- Martinez, R. D., Mancini, P. M. E., Vottero, L. R., & Nudelman, N. S. (1986). Solvent effects on aromatic nucleophilic substitutions. Part 4. Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in protic solvents. Journal of the Chemical Society, Perkin Transactions 2, 1427-1431. [Link]
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]
- Reddit. (2021).
- ResearchGate. (2013). How could we prevent dimerization of thienopyrimidinone in basic conditions? [Link]
- ResearchGate. (2025). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. [Link]
- Wikipedia. (2023).
- ACS Publications. (n.d.). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. [Link]
- PubMed. (2004).
- Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
- ACS Publications. (n.d.). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. [Link]
- Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. [Link]
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. [Link]
- ResearchGate. (n.d.). Synthesis reaction of 3-amino-4-chloro benzohydrazide. [Link]
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Chemistry LibreTexts. (2023).
- YouTube. (2012).
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
Sources
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- 2. Solvent effects on aromatic nucleophilic substitutions. Part 4. Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in protic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Aromatic Nucleophilic Substitution [fishersci.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Improving the Stability of 3-Amino-4-chlorobenzamide Derivatives for Screening
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Amino-4-chlorobenzamide derivatives. This guide is designed to provide in-depth technical assistance and troubleshooting for stability issues commonly encountered during experimental screening. By understanding the underlying causes of degradation, you can implement effective strategies to ensure the integrity of your compounds and the reliability of your screening data.
Introduction: The Stability Challenge
This compound and its derivatives are a class of compounds with significant potential in drug discovery. However, their chemical structure, featuring an aromatic amine and an amide group, makes them susceptible to various degradation pathways. Instability can lead to decreased compound concentration, formation of confounding byproducts, and ultimately, inaccurate screening results. This guide will walk you through the most common stability-related questions and provide actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My solution of a this compound derivative is turning yellow/brown. What is causing this discoloration and how can I prevent it?
A1: Discoloration is a common indicator of oxidative degradation of the aromatic amine.
-
Causality: The primary amino group on the benzene ring is susceptible to oxidation, especially when exposed to air (oxygen) and light.[1][2] This process can form colored impurities, such as nitro or azo compounds, which alter the solution's appearance and can interfere with spectrophotometric or fluorometric assays. Aromatic amines are generally prone to oxidation and are often stored in dark-colored containers under an inert atmosphere.[1]
-
Troubleshooting Steps & Solutions:
-
Inert Atmosphere: Prepare and store your solutions under an inert gas like nitrogen or argon. This minimizes contact with atmospheric oxygen.
-
Solvent Choice: Use freshly deoxygenated solvents for stock solution preparation. Solvents can be deoxygenated by sparging with an inert gas or through freeze-pump-thaw cycles.
-
Light Protection: Store solutions in amber vials or wrap clear vials with aluminum foil to protect them from light.[1][3] Photochemical reactions can accelerate the oxidation process.[2]
-
Antioxidants: In some cases, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), may be considered, but its compatibility with your screening assay must be verified.
-
Q2: I'm observing a decrease in the concentration of my parent compound over time in my aqueous screening buffer. What's the likely cause?
A2: A decrease in concentration in aqueous media is often due to hydrolysis of the amide bond.
-
Causality: The amide bond in benzamide derivatives is susceptible to cleavage through hydrolysis, a reaction that can be catalyzed by both acidic and basic conditions.[4][5][6] This degradation pathway results in the formation of 3-amino-4-chlorobenzoic acid and the corresponding amine from the other side of the amide bond. The rate of hydrolysis is highly dependent on the pH and temperature of the solution.[4][7] Studies on 2-chlorobenzamide have shown that it is more stable at a pH of 6 and 8, with more rapid hydrolysis occurring in acidic (pH 5), neutral (pH 7), and alkaline (pH 10) environments.[4][7][8]
-
Troubleshooting Steps & Solutions:
-
pH Control: Maintain the pH of your screening buffer in a range where the compound is most stable. For many benzamides, this is often in the slightly acidic to neutral range (pH 6-7). Avoid strongly acidic or alkaline buffers if possible.
-
Temperature Management: Perform your experiments at the lowest practical temperature to slow down the rate of hydrolysis.[7] If elevated temperatures are required for your assay, minimize the incubation time.
-
Aprotic Solvents: If your assay allows, consider using a higher percentage of aprotic organic co-solvent (like DMSO) in your final assay mixture to reduce the concentration of water available for hydrolysis.
-
Q3: How can I proactively assess the stability of my novel this compound derivative before starting a large-scale screening campaign?
A3: Conducting a forced degradation study is a crucial step to understand the stability profile of your compound.
-
Rationale: Forced degradation, or stress testing, involves subjecting a compound to more severe conditions than it would typically encounter during storage or use.[9][10] This helps to identify potential degradation products, establish degradation pathways, and determine the intrinsic stability of the molecule.[9][11] The information gained from these studies is invaluable for developing stable formulations and selecting appropriate storage conditions.[9][10]
-
Experimental Protocol: Forced Degradation Study
-
Stock Solution Preparation: Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.[12][13]
-
Stress Conditions: Expose aliquots of the stock solution to the following conditions:[12]
-
Acid Hydrolysis: Mix with an equal volume of 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix with an equal volume of 0.1 M NaOH and incubate at 60°C.
-
Oxidation: Mix with an equal volume of 3% hydrogen peroxide and keep at room temperature, protected from light.
-
Thermal Degradation: Heat a sealed vial of the stock solution at 60°C.
-
Photostability: Expose a solution to a combination of UV and visible light, as per ICH Q1B guidelines.[12]
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 6, 12, 24 hours). For acid/base hydrolysis, neutralize the samples before analysis.
-
Analysis: Analyze the samples using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[14][15] This method should be able to separate the parent compound from its degradation products.
-
-
Data Interpretation:
-
Quantify the percentage of the parent compound remaining at each time point.
-
Identify and, if possible, characterize the major degradation products.
-
A degradation of 5-20% is generally considered suitable for method validation.[12]
-
Q4: What are the best practices for preparing and storing stock solutions of this compound derivatives?
A4: Proper preparation and storage are fundamental to maintaining the integrity of your compounds.
-
Summary of Recommended Storage Conditions:
| Parameter | Recommendation | Rationale |
| Solvent | High-purity, anhydrous DMSO or ethanol. | Minimizes water content, reducing the risk of hydrolysis. |
| Container | Amber glass vials with PTFE-lined caps. | Protects from light and prevents leaching from plastic.[1] |
| Atmosphere | Store under an inert gas (argon or nitrogen). | Prevents oxidative degradation of the amino group.[1] |
| Temperature | -20°C or -80°C for long-term storage. | Low temperatures significantly slow down degradation kinetics.[1][16] |
| Handling | Aliquot into single-use volumes. | Avoids repeated freeze-thaw cycles which can introduce moisture and degrade the compound. |
Visualizing Degradation and Experimental Workflow
To better understand the potential degradation pathways and the workflow for stability testing, the following diagrams are provided.
Caption: Potential degradation pathways for this compound derivatives.
Caption: Workflow for a forced degradation study.
By implementing these troubleshooting strategies and best practices, you can significantly improve the stability of your this compound derivatives, leading to more reliable and reproducible screening results.
References
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- Jain, R., & Singh, R. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 847-860.
- Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- Kamberi, M., & Tsutsumi, K. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
- Singh, S., & Kumar, V. (2013). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 6(9), 948-953.
- Liu, G. G., Liu, W., & Qian, C. F. (2000). Study on the Hydrolysis of 2-Chlorobenzamide. Journal of Agricultural and Food Chemistry, 48(6), 2572–2575.
- Liu, G. G., Liu, W., & Qian, C. F. (2000). Study on the hydrolysis of 2-chlorobenzamide. Journal of Agricultural and Food Chemistry, 48(6), 2572-2575.
- Liu, G. G., Liu, W., & Qian, C. F. (2000). Study on the Hydrolysis of 2-Chlorobenzamide. Journal of Agricultural and Food Chemistry, 48(6), 2572-2575.
- Moodie, R. B., & Wale, P. D. (1969). Acid catalysed hydrolysis of N-substituted 4-chlorobenzamides. Journal of the Chemical Society B: Physical Organic, 1261-1264.
- ResearchGate. (2015). What are stabilizers for amides, imides and amines for their long time storage?
- Plotnikov, V. G., & Maier, G. V. (2005). Photochemistry of Aliphatic and Aromatic Amines. Russian Chemical Reviews, 74(9), 837-867.
- ResearchGate. (2012). Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide?
- Separation Science. (2025). Analytical Techniques In Stability Testing.
- Alwis, K. U., & Blount, B. C. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Toxics, 11(3), 232.
- de Souza, A. C. C., et al. (2014). Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. Pharmacognosy Magazine, 10(38), 164–169.
- IAGIM. (n.d.). Photostability.
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- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. iagim.org [iagim.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Acid catalysed hydrolysis of N-substituted 4-chlorobenzamides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Study on the hydrolysis of 2-chlorobenzamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acdlabs.com [acdlabs.com]
- 11. rjptonline.org [rjptonline.org]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
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- 15. Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Low Cell Permeability of 3-Amino-4-chlorobenzamide Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address challenges related to the low cell permeability of 3-amino-4-chlorobenzamide analogs. Our goal is to equip you with the scientific rationale and practical protocols to diagnose and overcome these common hurdles in your experiments.
Introduction: The Permeability Challenge
This compound and its analogs are valuable scaffolds in medicinal chemistry.[1] However, like many small molecules, their efficacy can be limited by poor cell permeability, preventing them from reaching their intracellular targets in sufficient concentrations.[2] This guide is structured to walk you through a logical troubleshooting process, from foundational checks to advanced cellular assays.
Part 1: Frequently Asked Questions (FAQs)
Q1: My this compound analog shows high potency in a biochemical assay but is inactive in a cell-based assay. What is the likely cause?
A1: This is a classic indicator of poor cell permeability.[3] The compound can effectively interact with its purified target protein, but it cannot cross the cell membrane to reach that target in a cellular environment. Other possibilities include active efflux (the cell pumping the compound out) or rapid intracellular metabolism.[3]
Q2: What are the key physicochemical properties that govern the cell permeability of my analogs?
A2: Several key properties are at play. These include:
-
Lipophilicity (LogP): This measures how well a compound dissolves in a fatty environment. A balanced LogP is crucial; too low, and it won't enter the lipid cell membrane, too high, and it may get stuck within the membrane.[4][5]
-
Molecular Weight (MW): Generally, smaller molecules (under 500 Daltons) have an easier time crossing cell membranes.[6][7]
-
Hydrogen Bonding: A high number of hydrogen bond donors and acceptors can hinder permeability as they prefer to interact with water rather than the lipid bilayer.[8][9]
-
Polar Surface Area (PSA): This is related to hydrogen bonding and reflects the surface area of the molecule that is polar. A lower PSA is generally favorable for passive diffusion.
-
Ionization State (pKa): The charge of a molecule at physiological pH can significantly impact its ability to cross the hydrophobic cell membrane.[6][10]
A useful guideline for assessing these properties is Lipinski's Rule of Five .[7][11] It states that poor absorption or permeation is more likely when a compound violates more than one of the following:
-
More than 5 hydrogen bond donors
-
More than 10 hydrogen bond acceptors
-
A molecular weight over 500 Daltons
-
A calculated LogP greater than 5
Q3: How can I quickly assess the potential permeability of my new analogs in silico?
A3: Before synthesizing new analogs, you can use computational tools to predict their physicochemical properties.[12] Many software packages and online platforms can calculate LogP, MW, PSA, and the number of hydrogen bond donors/acceptors. This allows you to prioritize the synthesis of compounds with a higher likelihood of good permeability.
Q4: What are some initial strategies to improve the permeability of my this compound analogs?
A4: Several medicinal chemistry strategies can be employed:
-
Reduce Hydrogen Bonding: Replace or mask hydrogen bond donors and acceptors. For example, an amide could be substituted with an ester.[13]
-
Increase Lipophilicity: Add lipophilic groups, but be mindful of not increasing the LogP too much.[14]
-
Reduce Molecular Weight: If possible, simplify the structure of your analog.
-
Prodrug Approach: Chemically modify the compound to be more permeable. Once inside the cell, the modifying group is cleaved to release the active drug.[15]
Part 2: Troubleshooting Guides & Experimental Protocols
If you are encountering permeability issues, a systematic experimental approach is necessary.
Problem 1: Low to moderate permeability is suspected. How can I confirm this and differentiate between passive diffusion and active transport issues?
Solution: A tiered approach using a Parallel Artificial Membrane Permeability Assay (PAMPA) followed by a cell-based assay like Caco-2 or MDCK.
The combination of these assays allows you to distinguish between passive permeability and the influence of cellular transporters.[16]
Workflow for Permeability Assessment
Caption: Tiered workflow for assessing compound permeability.
Experimental Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model is a cost-effective, high-throughput method to evaluate passive membrane transport.[16][17] It uses a lipid-infused artificial membrane to mimic the cell's lipid bilayer.[18]
Principle: A test compound diffuses from a donor compartment, through the artificial membrane, to an acceptor compartment. The rate of diffusion is quantified to determine the permeability coefficient (Papp).[16]
Step-by-Step Methodology:
-
Prepare Solutions:
-
Prepare the PAMPA Plate:
-
Run the Assay:
-
Quantification:
-
After incubation, separate the plates.
-
Measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).[16]
-
-
Calculate Apparent Permeability (Papp):
-
The Papp value is calculated using a specific formula that takes into account the volume of the wells, the surface area of the membrane, and the incubation time.
-
Data Interpretation:
| PAMPA Papp Value (x 10⁻⁶ cm/s) | Predicted Permeability |
| > 10 | High |
| 1 - 10 | Moderate |
| < 1 | Low |
Data adapted from established permeability classification systems.[21]
Problem 2: My compound has low PAMPA permeability. Is it also a substrate for efflux pumps?
Solution: Perform a bidirectional Caco-2 or MDCK permeability assay.
These assays use monolayers of intestinal (Caco-2) or kidney (MDCK) epithelial cells that form tight junctions and express transporters, providing a more biologically relevant model than PAMPA.[21][22] The MDCK cell line is often preferred for its faster growth and lower expression of endogenous transporters, making it a good baseline for passive permeability.[23] Transfected MDCK cells overexpressing specific transporters like P-glycoprotein (MDR1-MDCK) are excellent tools for identifying efflux substrates.[24][25][26]
Experimental Protocol 2: Bidirectional MDCK Permeability Assay
Principle: This assay measures the transport of a compound in both directions across a confluent monolayer of MDCK cells: from the apical (top) to the basolateral (bottom) side (A→B), and from the basolateral to the apical side (B→A). A significantly higher rate of B→A transport indicates active efflux.[25]
Step-by-Step Methodology:
-
Cell Culture:
-
Seed MDCK cells on permeable Transwell® inserts and culture them for approximately 4 days to form a confluent monolayer.[24]
-
-
Verify Monolayer Integrity:
-
Bidirectional Transport Assay:
-
Wash the cell monolayers with a pre-warmed transport buffer (e.g., HBSS).[24]
-
For A→B transport: Add the test compound to the apical chamber and fresh buffer to the basolateral chamber.
-
For B→A transport: Add the test compound to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubate at 37°C for a defined period (e.g., 60-120 minutes).
-
-
Sample Analysis:
-
At the end of the incubation, take samples from both chambers.
-
Analyze the compound concentration using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the Papp values for both the A→B and B→A directions.
-
Calculate the Efflux Ratio (ER) :
-
ER = Papp (B→A) / Papp (A→B)
-
-
Data Interpretation:
| Efflux Ratio (ER) | Interpretation |
| < 2 | No significant efflux |
| > 2 | Compound is likely a substrate of an efflux transporter[27] |
If the ER is greater than 2, the compound is actively pumped out of the cells, which contributes to its low intracellular concentration and apparent low permeability.
Troubleshooting Flowchart for Low Permeability
Caption: Decision tree for diagnosing permeability issues.
Conclusion
Troubleshooting low cell permeability is a multi-faceted process that requires a systematic evaluation of a compound's physicochemical properties and its interaction with cellular transport mechanisms. By employing a tiered approach, from in silico predictions to PAMPA and bidirectional cell-based assays, researchers can efficiently diagnose the root cause of poor permeability and make informed decisions to guide the optimization of their this compound analogs.
References
- Physicochemical properties of drugs and membrane permeability | Request PDF - ResearchGate.
- Factors that affect the permeability of the cell surface membrane - AQA A-Level Biology.
- Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray.
- Student Question : What factors affect the permeability of the cell membrane, particularly in relation to the size and charge of molecules? | Biology | QuickTakes.
- MDCK Permeability - Creative Biolabs.
- Physicochemical properties of drugs and membrane permeability : review article - Sabinet African Journals.
- Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs.
- Video: Factors Affecting Drug Distribution: Tissue Permeability - JoVE.
- Understanding the Lipinski Rule of Five in Drug Discovery - bioaccessla.com.
- Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins.
- Lipinski's Rule of 5 - GARDP Revive.
- What are the physicochemical properties affecting drug distribution? - Patsnap Synapse.
- What are the factors that affect membrane permeability? - Quora.
- MDR1-MDCK Permeability Assay - Creative Bioarray.
- What is Lipinski's Rule of 5? - AZoLifeSciences.
- Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue - PubMed Central.
- Factors Affecting The Permeability Of A Cell Membrane - Cram.
- Lipinski's rule of five – Knowledge and References - Taylor & Francis.
- METHODS TO ENHANCE THE PERMEABILITY OF CELLS AND TISSUES - Ghent University Library - Universiteit Gent.
- MDCK-MDR1 Permeability Assay - Evotec.
- Drug-permeability and transporter assays in Caco-2 and MDCK cell lines - PubMed.
- Lipinski's Rule of 5 in Modern Drug Discovery | Zenovel.
- Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096) - BioAssay Systems.
- What are the physicochemical properties of drug? - LookChem.
- Recent Advances in Oral Drug Delivery Systems for BCS III Drugs - MDPI.
- Drug Permeation against Efflux by Two Transporters - PMC - NIH.
- pampa-permeability-assay.pdf - Technology Networks.
- Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review - Journal of Applied Pharmaceutical Science.
- DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Platform.
- Drug Permeation against Efflux by Two Transporters | ACS Infectious Diseases.
- Permeability enhancement techniques for poorly permeable drugs: A review.
- EFFLUX TRANSPORTERS: Newly Appreciated Roles in Protection against Pollutants: Cellular “bouncers” help keep toxicants out of cells, but anthropogenic chemicals can circumvent or overwhelm this defense - NIH.
- Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols - Wikidot.
- Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC - PubMed Central.
- Caco-2 Permeability Assay - Evotec.
- Caco2 assay protocol.
- A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding - PMC.
- Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors - PubMed Central.
- Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity - NIH.
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. What are the physicochemical properties of drug? [lookchem.com]
- 6. Video: Factors Affecting Drug Distribution: Tissue Permeability [jove.com]
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- 12. azolifesciences.com [azolifesciences.com]
- 13. Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
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- 27. Caco-2 Permeability | Evotec [evotec.com]
Technical Support Center: Refining HPLC Separation for 3-Amino-4-chlorobenzamide and Its Impurities
Welcome to the technical support center for the HPLC analysis of 3-Amino-4-chlorobenzamide and its related impurities. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method development, troubleshooting, and optimization. Here, we move beyond generic advice to address the specific challenges associated with this analyte, grounding our recommendations in established scientific principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing an HPLC method for this compound?
A1: The main challenges stem from the physicochemical properties of this compound. Its aromatic amine and amide functionalities can lead to strong interactions with the stationary phase, potentially causing peak tailing. Furthermore, its impurities are often structurally similar, making them difficult to resolve. The key is to select a suitable column and mobile phase to mitigate these issues and achieve optimal separation.
Q2: Which column is best suited for this analysis?
A2: A C18 column is a common and effective choice for the reversed-phase separation of this compound and its impurities.[1] For improved peak shape, especially for the basic amino group, a column with low silanol activity or end-capping is recommended to minimize secondary interactions with residual silanols on the silica surface.
Q3: How do I select an appropriate mobile phase?
A3: A typical mobile phase for this analysis consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer.[1][2] The choice of buffer and its pH are critical. A slightly acidic mobile phase, often containing 0.1% formic or phosphoric acid, can help to protonate the amino group, leading to more consistent interactions with the stationary phase and improved peak symmetry.[1][3][4]
Q4: What are the expected impurities for this compound?
A4: Impurities can originate from the synthesis process or from degradation.[5] Common process-related impurities may include starting materials like 3-nitro-4-chlorobenzoic acid or intermediates.[5] Degradation products can form under stress conditions such as acid or base hydrolysis, oxidation, and photolysis.[6][7][8] A forced degradation study is essential to identify potential degradants and ensure the stability-indicating nature of the analytical method.[6][9][10]
Troubleshooting Guide
This section addresses specific issues you may encounter during your HPLC analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Poor peak shape is a frequent problem in HPLC and can compromise the accuracy and precision of your results.
Peak Tailing
-
Symptom: The peak has an asymmetrical shape with a "tail" extending from the back of the peak.
-
Primary Cause: Secondary interactions between the basic amino group of the analyte and acidic silanol groups on the silica-based column packing are a common cause of peak tailing.[11]
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase with an acid modifier (e.g., 0.1% formic acid) will protonate the silanol groups, reducing their interaction with the protonated amine.
-
Use a Different Column: Consider a column with a highly deactivated stationary phase (end-capped) or a hybrid particle technology to minimize exposed silanols.
-
Add a Competing Base: In some cases, adding a small amount of a competing base, like triethylamine, to the mobile phase can help, but this may not be suitable for all applications, especially LC-MS.[12]
-
Peak Fronting
-
Symptom: The peak has an asymmetrical shape with a leading edge that is less steep than the trailing edge.
-
Primary Cause: This is often a result of column overload, where either too much sample mass or too large a sample volume is injected.[11] An injection solvent stronger than the mobile phase can also cause fronting.[11]
-
Troubleshooting Steps:
-
Reduce Sample Concentration: Dilute your sample and reinject.
-
Decrease Injection Volume: Inject a smaller volume of your sample.
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase to avoid solvent mismatch effects.
-
Issue 2: Poor Resolution Between this compound and Impurities
Inadequate separation between the main peak and impurity peaks can lead to inaccurate quantification.
-
Symptom: Peaks are not baseline-separated.
-
Primary Cause: The mobile phase composition may not be optimal for the separation of structurally similar compounds.
-
Troubleshooting Steps:
-
Optimize Organic Content: Adjust the ratio of organic solvent to aqueous buffer. A lower percentage of organic solvent will generally increase retention and may improve resolution.
-
Change the Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation due to different solvent properties.
-
Implement a Gradient: A gradient elution, where the concentration of the organic solvent is increased over time, can be effective for separating compounds with a wider range of polarities.[13]
-
Adjust Temperature: Increasing the column temperature can sometimes improve peak shape and resolution, but it may also decrease retention times.
-
Issue 3: Drifting Retention Times
Inconsistent retention times can make peak identification and quantification unreliable.
-
Symptom: The retention time for the same analyte changes between injections.
-
Primary Cause: This can be due to a variety of factors including changes in the mobile phase composition, temperature fluctuations, or column degradation.
-
Troubleshooting Steps:
-
Ensure Mobile Phase Stability: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.[14]
-
Use a Column Oven: A column thermostat will maintain a consistent temperature, which is crucial for reproducible retention times.
-
Equilibrate the Column: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections.
-
Check for Leaks: Inspect the HPLC system for any leaks, as this can cause pressure fluctuations and affect retention times.
-
Experimental Protocols
Representative RP-HPLC Method
This protocol provides a starting point for the analysis of this compound and can be optimized as needed.[1]
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water |
| Gradient | Start with a lower percentage of acetonitrile and gradually increase to elute all components. A typical gradient might be 10% to 90% acetonitrile over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or optimized based on the UV spectrum of the analyte) |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase |
Forced Degradation Study Protocol
A forced degradation study is crucial for developing a stability-indicating method.[6][8] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[6]
| Stress Condition | Typical Reagent and Conditions |
| Acid Hydrolysis | 0.1 M HCl at 60 °C |
| Base Hydrolysis | 0.1 M NaOH at 60 °C |
| Oxidation | 3% H₂O₂ at room temperature |
| Thermal Degradation | 105 °C in a dry oven |
| Photodegradation | Expose the sample to UV and visible light |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical approach to troubleshooting common HPLC issues.
Caption: A general workflow for troubleshooting common HPLC issues.
By systematically addressing these potential issues and understanding the underlying chemical principles, you can develop a robust and reliable HPLC method for the analysis of this compound and its impurities.
References
- J-Stage. Separation and determination of aromatic amines by reversed-phase HPLC.
- MicroSolv. Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
- ResearchGate. Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers.
- Semantic Scholar. Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns.
- Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.
- Sultan Qaboos University Journal For Science. Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with.
- Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI.
- The Royal Society of Chemistry. The design, synthesis and evaluation of low molecular weight acidic sulfonamides as URAT1 inhibitors for the treatment of gout.
- AET Labs. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
- SIELC Technologies. Separation of 3-Amino-4-chlorobenzenesulphonamide on Newcrom R1 HPLC column.
- BioPharm International. Forced Degradation Studies for Biopharmaceuticals.
- Biosciences Biotechnology Research Asia. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods.
- Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review.
- National Institutes of Health. Development of forced degradation and stability indicating studies of drugs—A review.
- AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance.
- National Institutes of Health. Benzamide, 3-amino-4-chloro-.
- Google Patents. Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
- National Institutes of Health. Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis.
- LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
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Technical Support Center: Catalyst Selection and Optimization for Reactions Involving 3-Amino-4-chlorobenzamide
Introduction
3-Amino-4-chlorobenzamide is a valuable building block in medicinal chemistry and materials science.[1][2] Its structure presents a unique challenge for palladium-catalyzed cross-coupling reactions: the presence of an aryl chloride, which is less reactive than corresponding bromides or iodides, and two nitrogen-containing functional groups (an aniline and a benzamide) that can potentially coordinate to and inhibit the palladium catalyst.[3]
This guide provides practical, in-depth answers to frequently asked questions and troubleshooting scenarios encountered during the catalytic functionalization of this substrate. It is designed to move beyond simple procedural steps, offering insights into the underlying chemical principles to empower you to make informed decisions during your experimental work.
Section 1: Catalyst System Selection (FAQs)
This section addresses the critical initial choices for setting up a successful cross-coupling reaction.
Q1: I need to perform a C-N coupling (Buchwald-Hartwig amination) on the 3-amino group of this compound. Which class of catalyst and ligand should I start with?
A1: For the N-arylation of an aniline derivative like this compound, particularly with an aryl chloride as the coupling partner, the choice of ligand is paramount.[4] You require a catalyst system that is highly active and can overcome the challenges of both a less reactive electrophile and potential catalyst inhibition.
-
Recommended Starting Point: A palladium(0) source combined with a bulky, electron-rich biaryl monophosphine ligand is the industry standard for this type of transformation.[5][6]
-
Palladium Source: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂) are common and effective choices.[7] Pd(OAc)₂ is often more user-friendly due to its higher air stability, as it is reduced in situ to the active Pd(0) species.
-
Ligand Selection: Ligands from the Buchwald family are highly recommended.[6] Start with a versatile, highly active ligand like XPhos or RuPhos . These ligands create a sterically hindered and electron-rich environment around the palladium center, which promotes the rate-limiting oxidative addition step with the aryl chloride and facilitates the final reductive elimination to form the C-N bond.[8]
Q2: I want to perform a Suzuki-Miyaura (C-C) coupling at the C-Cl position. How does my catalyst selection differ from a C-N coupling?
A2: While the same class of palladium catalysts and bulky biarylphosphine ligands are effective for Suzuki-Miyaura couplings of aryl chlorides, the optimal choice may differ.[9]
-
Catalyst System: Again, a combination of a Pd source (e.g., Pd(OAc)₂) with a bulky, electron-rich phosphine ligand is the best approach.[10][11]
-
Ligand Selection: For Suzuki couplings of challenging aryl chlorides, ligands like SPhos and XPhos are excellent starting points.[7][12] N-heterocyclic carbene (NHC) ligands can also be highly effective for these transformations.[5]
-
Base Selection: The choice of base is critical in Suzuki couplings. It participates in the transmetalation step.[13] An inorganic base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is typically used.[6][9] K₃PO₄ is often a good choice for sensitive substrates as it is less harsh than some other options.[6] The reaction often benefits from a small amount of water when using boronic acids.[9]
Q3: What are the advantages of using a pre-catalyst versus generating the catalyst in situ?
A3: A pre-catalyst is a stable, well-defined palladium complex that contains the ligand and is readily activated under reaction conditions to generate the active L₁Pd(0) species.[14]
-
In-situ Generation: This involves adding a palladium source (like Pd₂(dba)₃) and a separate ligand to the reaction mixture. It is flexible and cost-effective. However, the exact ratio of ligand to palladium can be variable, and the presence of impurities in the palladium source can sometimes lead to inconsistent results.[14]
-
Pre-catalysts (e.g., XPhos Pd G3): These offer superior reliability and reproducibility.[12] They ensure a precise 1:1 ligand-to-palladium ratio and are often more active, requiring lower catalyst loadings. For challenging substrates like this compound, using a modern pre-catalyst can significantly improve the chances of success and is highly recommended for process development.[12]
Section 2: Troubleshooting Common Issues
This section provides a structured approach to diagnosing and solving problems that may arise during your experiments.
Problem: Low to No Conversion of Starting Material
This is the most common failure mode. A systematic check of all reaction components is necessary.
Q4: My Buchwald-Hartwig amination has stalled. I've confirmed my starting materials are pure. What should I investigate next?
A4: When conversion is low, the issue often lies with the catalyst's activity or the reaction conditions.
-
Catalyst Deactivation: The primary suspect is the deactivation of the active Pd(0) catalyst.
-
Oxygen Contamination: Ensure your solvent was rigorously degassed and the reaction was set up and maintained under a strictly inert atmosphere (Argon or Nitrogen). Oxygen will rapidly oxidize Pd(0) to inactive Pd(II).[12][15]
-
Inhibition by Substrate: The aniline or amide groups on your substrate can coordinate to the palladium center, inhibiting catalysis.[3] Using a bulkier ligand (e.g., moving from a smaller ligand to XPhos or RuPhos) can create a more sterically shielded palladium center, preventing this inhibitory binding.[15]
-
-
Incorrect Base: The base is critical. For C-N couplings, a strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common choice.[16] Ensure your base is fresh and has been handled under anhydrous conditions, as it can be hygroscopic.
-
Insufficient Temperature: Aryl chlorides are less reactive than bromides and often require higher temperatures (typically 100-120 °C) to drive the oxidative addition step.[10]
Problem: Significant Side Product Formation
The formation of byproducts can complicate purification and reduce the yield of your desired product.
Q5: In my Suzuki-Miyaura reaction, I'm observing a significant amount of a de-halogenated byproduct (3-aminobenzamide). What is the cause and how can I fix it?
A5: The formation of a de-halogenated (or hydrodehalogenation) product is a known side reaction in palladium-catalyzed couplings.[9][17] It occurs when the aryl-palladium intermediate undergoes reaction with a hydride source before it can couple with the boronic acid.
-
Source of Hydride: The hydride can originate from various components, including amine bases, alcohol solvents, or even water under certain conditions.[9]
-
Mitigation Strategies:
-
Change the Base: If you are using an amine base like triethylamine, switch to an inorganic base such as K₃PO₄ or Cs₂CO₃.[3]
-
Scrutinize the Solvent: Ensure your solvent is of high purity and anhydrous.
-
Optimize Catalyst/Ligand: A more electron-rich and bulky ligand can accelerate the desired cross-coupling pathway, outcompeting the dehalogenation side reaction.
-
Q6: My reaction mixture shows evidence of boronic acid homocoupling (a biaryl byproduct from the coupling partner). What causes this?
A6: Homocoupling of the boronic acid is often promoted by the presence of oxygen.[3] This side reaction consumes your coupling partner and reduces the overall yield.
-
Mitigation Strategy: The most effective solution is to ensure the reaction is rigorously deoxygenated. Degas your solvent thoroughly (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes) and maintain a positive pressure of an inert gas throughout the reaction.[3]
Section 3: Experimental Protocols & Data
General Protocol for Catalyst Screening in a Buchwald-Hartwig Amination
This protocol outlines a parallel screening approach to quickly identify optimal conditions.
-
Array Setup: In an inert atmosphere glovebox, arrange an array of reaction vials, each with a small stir bar.
-
Reagent Addition (Solids): To each vial, add this compound (1.0 equiv), the desired aryl halide coupling partner (1.1 equiv), and the base (e.g., NaOtBu, 1.4 equiv).
-
Catalyst Addition:
-
Prepare stock solutions of the palladium source (e.g., Pd₂(dba)₃) and various ligands (e.g., XPhos, RuPhos, SPhos) in an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Add the appropriate catalyst and ligand solutions to each vial. For in-situ generation, a Pd:Ligand ratio of 1:2 is a good starting point. If using pre-catalysts, add the solid pre-catalyst directly with the other reagents. A typical catalyst loading is 1-2 mol %.
-
-
Reaction Execution: Add the final volume of degassed solvent to each vial to reach the desired concentration (e.g., 0.1 M). Seal the vials tightly.
-
Heating & Monitoring: Place the vial array in a heating block set to the desired temperature (e.g., 100 °C). Monitor the reactions by taking small aliquots at set time points (e.g., 1h, 4h, 16h) and analyzing by LC-MS or GC-MS to determine conversion.[15][18]
Comparative Data for Catalyst Systems
The following table provides a conceptual guide for selecting starting conditions based on literature for analogous aryl chlorides. Actual results will be substrate-dependent.
| Reaction Type | Pd Source | Ligand | Base | Solvent | Temp (°C) | Typical Yield Range | Reference Insight |
| Suzuki-Miyaura | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | Good to Excellent | Bulky, electron-rich ligands are crucial for activating the C-Cl bond.[7][12] |
| Buchwald-Hartwig | Pd₂(dba)₃ | XPhos | NaOtBu | Dioxane | 110 | Good to Excellent | Strong bases and highly active biarylphosphine ligands are necessary.[8][16] |
| Heck Coupling | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 120 | Moderate to Good | Often requires higher temperatures and polar aprotic solvents.[10] |
Section 4: Visual Workflow and Logic Diagrams
Troubleshooting Workflow for a Failing Cross-Coupling Reaction
This diagram provides a logical path for diagnosing a reaction with low or no product yield.
Caption: A general workflow for troubleshooting a failing cross-coupling reaction.
Catalytic Cycle and Common Side Reactions
This diagram illustrates the main catalytic cycle for a Suzuki-Miyaura coupling and where common side reactions diverge.
Caption: Suzuki-Miyaura cycle with key side reaction pathways.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- ResearchGate.
- DSpace@MIT.
- Google Patents. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
- Beilstein Journals. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. [Link]
- YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
- University of Nottingham.
- ACS Publications.
- ResearchGate. Synthesis reaction of 3-amino-4-chloro benzohydrazide. [Link]
- ResearchGate. Optimization of the reaction conditions for the Buchwald-Hartwig coupling of benzyl protected benzimidazole 2 with 4-(methylsulfonyl)aniline (a). [Link]
- ACS Publications. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]
- ResearchGate.
- ACS Publications. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. [Link]
- ResearchGate.
- Myers Research Group, Harvard University. The Suzuki Reaction. [Link]
- PubMed. Optimization of the Synthesis of Flavone-Amino Acid and Flavone-Dipeptide Hybrids via Buchwald-Hartwig Reaction. [Link]
- Beilstein Journals. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
- Semantic Scholar.
- ACS Publications. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- MDPI. Sequential Iron-Catalyzed C(sp2)–C(sp3)
- ResearchGate.
- National Institutes of Health. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
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Validation & Comparative
A Tale of Two Benzamides: A Comparative Guide to 3-Aminobenzamide and 3-Amino-4-chlorobenzamide as PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of PARP (Poly(ADP-ribose) polymerase) inhibition, a field that has revolutionized treatment paradigms for cancers with deficiencies in DNA repair, the exploration of small molecule inhibitors is a continuous journey. This guide provides a detailed comparison of two benzamide derivatives: the well-characterized, first-generation PARP inhibitor, 3-aminobenzamide (3-AB), and its structurally related counterpart, 3-Amino-4-chlorobenzamide. While 3-AB has a long-standing history as a research tool to probe the function of PARP enzymes, the biological activity of this compound in this context remains largely uncharacterized in publicly available literature. This comparison, therefore, serves as a guide to a known entity versus a structurally similar but scientifically unvalidated compound, a common scenario in chemical biology and early-stage drug discovery.
The Central Role of PARP in DNA Repair and Cancer Therapy
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical for cellular processes, most notably DNA damage repair.[1] PARP1, in particular, acts as a first responder to single-strand DNA breaks (SSBs).[2] Upon detecting a break, PARP1 synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, a process termed PARylation. This PARylation cascade serves as a scaffold to recruit other DNA repair proteins to the site of damage.[2]
The inhibition of PARP is a powerful therapeutic strategy, especially in cancers with mutations in the BRCA1 or BRCA2 genes, which are crucial for the repair of double-strand DNA breaks (DSBs) through homologous recombination.[1] By inhibiting PARP, single-strand breaks are not efficiently repaired, leading to their conversion into more lethal double-strand breaks during DNA replication. In BRCA-deficient cancer cells that lack a key pathway to repair these DSBs, this accumulation of DNA damage leads to cell death, a concept known as synthetic lethality.[1]
3-Aminobenzamide: The Archetypal PARP Inhibitor
3-Aminobenzamide (3-AB) is one of the earliest and most widely studied PARP inhibitors.[3] Its mechanism of action involves competing with the endogenous PARP substrate, nicotinamide adenine dinucleotide (NAD+), at the enzyme's catalytic domain.[4] By occupying the nicotinamide binding pocket, 3-AB prevents the synthesis of PAR chains, thereby inhibiting the DNA repair process.[4]
Chemical Structure
Caption: Chemical Structure of 3-Aminobenzamide.
In Vitro Potency of 3-Aminobenzamide
The inhibitory potency of 3-AB has been documented across numerous studies, with IC50 values varying depending on the experimental conditions and cell lines used. This variability underscores the importance of standardized assays in inhibitor profiling.
| Parameter | Value | Cell Line/System |
| IC50 | ~50 nM | CHO cells[5][6] |
| IC50 | 5.4 µM | C3H/10T1/2 mouse stem cells[4] |
| IC50 | 19.1 µM | L1210 murine leukemia cells[5] |
| Ki | 1.8 µM | (unspecified)[7] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Biological Effects and Research Applications
Beyond its direct enzymatic inhibition, 3-aminobenzamide has been instrumental in elucidating the broader biological roles of PARP. Studies have demonstrated its involvement in:
-
Sensitizing cancer cells to DNA damaging agents: By hindering DNA repair, 3-AB can enhance the cytotoxicity of radiation and certain chemotherapies.
-
Neuroprotection: In models of neurodegenerative diseases and traumatic insults, 3-AB has shown protective effects by preventing PARP-1 over-activation, which can lead to a form of programmed cell death known as parthanatos.
-
Anti-inflammatory effects: 3-AB has been reported to possess anti-inflammatory properties.
-
Hearing Loss: Research suggests that 3-AB can protect auditory hair cells from damage.
This compound: A Structural Analogue of Unknown PARP Inhibitory Activity
In contrast to the extensive body of research on 3-aminobenzamide, this compound is primarily documented as a commercially available chemical compound. To date, there is a lack of published scientific literature detailing its biological activity as a PARP inhibitor, including any determination of its IC50 or Ki values.
Chemical Structure
Caption: Chemical Structure of this compound.
Head-to-Head Comparison: A Known vs. an Unknown
| Feature | 3-Aminobenzamide | This compound |
| PARP Inhibition Data | Extensively documented with a range of reported IC50 and Ki values. | No publicly available experimental data. |
| Mechanism of Action | Competitive inhibitor of NAD+ at the PARP catalytic site. | Presumed to be a competitive inhibitor of NAD+ based on the shared benzamide scaffold, but not experimentally verified. |
| Primary Role in Research | A well-established tool for studying PARP biology and a foundational scaffold for the development of more potent inhibitors. | Primarily listed as a chemical intermediate or building block for synthesis. |
| Validation as a Research Tool | High | None |
Structure-Activity Relationship (SAR) of Benzamide-Based PARP Inhibitors: A Predictive Glance
The benzamide moiety is a common pharmacophore in many potent PARP inhibitors, including clinically approved drugs.[5] This core structure mimics the nicotinamide portion of NAD+, allowing it to bind to the catalytic domain of PARP. The variations in the substituents on the benzamide ring are crucial for determining the potency and selectivity of the inhibitor.
The addition of a chlorine atom at the 4-position of the benzene ring in this compound introduces an electron-withdrawing group, which could potentially influence its binding affinity for the PARP active site. However, without experimental data, any prediction of its inhibitory activity remains speculative. The development of novel PARP inhibitors often involves the synthesis and screening of libraries of such substituted benzamide derivatives to identify compounds with improved efficacy and pharmacological properties.
Experimental Protocols for Assessing PARP Inhibition
For researchers interested in evaluating the PARP inhibitory potential of compounds like this compound, several established assays can be employed.
PARP1 Enzyme Activity Assay (Fluorometric)
This in vitro assay directly measures the catalytic activity of purified PARP1 enzyme.
Principle: The assay quantifies the incorporation of biotinylated NAD+ into histone proteins, which are coated on a microplate. The biotinylated PAR chains are then detected using a streptavidin-enzyme conjugate that generates a fluorescent signal.
Workflow:
Caption: Workflow for a PARP1 Enzyme Activity Assay.
Cell-Based PARP Inhibition Assay
This assay assesses the ability of a compound to inhibit PARP activity within living cells.
Principle: Cells are treated with a DNA damaging agent to induce PARP activation. The level of PARylation is then measured, typically by immunofluorescence or Western blotting, using an antibody specific for PAR.
Workflow:
Caption: Workflow for a Cell-Based PARP Inhibition Assay.
Conclusion and Future Perspectives
This guide highlights the significant disparity in our scientific understanding of 3-aminobenzamide and this compound as PARP inhibitors. 3-aminobenzamide stands as a cornerstone in the history of PARP research, a well-validated tool that has paved the way for the development of clinically successful drugs. Its biological effects are extensively characterized, providing a solid foundation for its continued use in preclinical studies.
Conversely, this compound represents the vast, unexplored chemical space. While its structural similarity to known PARP inhibitors suggests a potential for activity, this remains to be experimentally verified. For researchers in drug discovery, compounds like this compound represent both a challenge and an opportunity. The challenge lies in the necessity for rigorous biological evaluation to move beyond a mere chemical catalog entry. The opportunity lies in the potential for discovering novel inhibitors with unique properties.
Future research should focus on subjecting this compound and other uncharacterized benzamide derivatives to systematic in vitro and cell-based PARP inhibition assays. Such studies are essential to either validate their potential as research tools or new therapeutic leads, or to definitively classify them as inactive. Until such data is available, 3-aminobenzamide remains the scientifically sound choice for researchers seeking a well-characterized, albeit less potent, PARP inhibitor for their studies.
References
- Frontiers in Neurology.
- Adooq Bioscience. 3-Aminobenzamide | PARP Inhibitor. [Link]
- Frontiers in Oncology. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. [Link]
- Drug Target Review. The mechanism of PARP inhibitor action is identified. [Link]
- Patsnap Synapse. What are PARP inhibitors and how do they work?. [Link]
- PubMed.
- MD Anderson Cancer Center.
- BioHippo. 3-Aminobenzamide. [Link]
- PubMed Central. Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. [Link]
- Cre
- BPS Bioscience. 3-aminobenzamide. [Link]
- BMG LABTECH. PARP assay for inhibitors. [Link]
- BPS Bioscience. Setting a Trap for PARP1 and PARP2. [Link]
- Taylor & Francis Online. 3-Aminobenzamide – Knowledge and References. [Link]
- PubMed Central.
- PubMed. 3-Aminobenzamide--a PARP inhibitor enhances the sensitivity of peripheral blood micronucleus and comet assays in mice. [Link]
- OAText.
- ResearchGate. Selectivity of PARP inhibitors. Published IC50 values of PARP.... [Link]
- ResearchGate. Summary of the IC 50 and IC 90 PAR level inhibitions for each drug in DT40 and DU145 cells. [Link]
- YouTube. PARP inhibitors – a cancer drug discovery story | Professor Ruth Plummer FMedSci. [Link]
- PubChem. 3-Aminobenzamide. [Link]
- PNAS. Inhibitors of PARP: Number crunching and structure gazing. [Link]
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- Pharmaffiliates. CAS No : 19694-86-1 | Product Name : this compound. [Link]
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A Comparative Analysis of Synthesis Routes for 3-Amino-4-chlorobenzamide: A Guide for Researchers
Introduction
3-Amino-4-chlorobenzamide is a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals. Its molecular structure, featuring an aminobenzamide core with a chlorine substituent, makes it a versatile building block for the construction of more complex molecules. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers in drug discovery and process development. This guide provides a comparative analysis of the most common synthetic routes to this compound, with a focus on experimental details, mechanistic insights, and practical considerations for laboratory and industrial applications.
Primary Synthetic Pathway: A Two-Step Approach
The most prevalent and well-documented route to this compound commences with the nitration of p-chlorobenzoic acid, followed by amidation and subsequent reduction of the nitro group. This pathway offers a reliable and scalable method for the preparation of the target molecule.
Caption: Overview of the primary synthesis route for this compound.
Step 1: Synthesis of 4-Chloro-3-nitrobenzoic Acid
The initial step involves the electrophilic nitration of p-chlorobenzoic acid. The chlorine atom is an ortho-, para-director; however, due to steric hindrance from the carboxylic acid group, the incoming nitro group is predominantly directed to the position meta to the carboxylic acid and ortho to the chlorine atom.
Experimental Protocol:
A common procedure involves the slow addition of a nitrating mixture (a combination of concentrated nitric and sulfuric acids) to a solution of p-chlorobenzoic acid, often in a solvent like 1,2-dichloroethane, while maintaining a controlled temperature.[1][2][3][4]
Causality of Experimental Choices:
-
Mixed Acid: The use of concentrated sulfuric acid is crucial as it protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
-
Temperature Control: The nitration of aromatic rings is a highly exothermic reaction. Maintaining a low temperature (typically between 0°C and 25°C) is essential to prevent over-nitration and the formation of unwanted byproducts.[4]
Step 2: Amidation of 4-Chloro-3-nitrobenzoic Acid
The conversion of the carboxylic acid to a primary amide is a critical step. This is typically achieved by first activating the carboxylic acid to form a more reactive intermediate, such as an acyl chloride, which then readily reacts with an ammonia source.
Experimental Protocol:
-
Acyl Chloride Formation: 4-Chloro-3-nitrobenzoic acid is refluxed with an excess of a chlorinating agent, such as thionyl chloride (SOCl₂), to form 4-chloro-3-nitrobenzoyl chloride.[5]
-
Amination: The resulting acyl chloride is then carefully added to a solution of aqueous ammonia or ammonium hydroxide to yield 4-chloro-3-nitrobenzamide.
Trustworthiness of the Protocol:
This two-step, one-pot procedure is a robust and widely used method for the synthesis of primary amides from carboxylic acids due to the high reactivity of the acyl chloride intermediate.
Step 3: Reduction of the Nitro Group - A Comparative Analysis
The final and most critical step is the reduction of the nitro group of 4-chloro-3-nitrobenzamide to an amino group. The choice of reducing agent is paramount, as it influences the reaction's efficiency, selectivity, cost, and environmental impact. Below is a comparison of the two most common methods.
| Parameter | Catalytic Hydrogenation | Metal-Based Reduction (e.g., Fe/NH₄Cl) |
| Reducing Agent | H₂ gas | Iron powder |
| Catalyst/Promoter | Pd/C, Pt/C, Raney Nickel | NH₄Cl or a weak acid |
| Typical Conditions | Elevated pressure (1-4 atm), room to moderate temperature | Reflux temperature |
| Yield | Generally high (>90%) | High (>80%) |
| Selectivity | High, but risk of hydrodehalogenation | Generally high chemoselectivity |
| Work-up | Filtration of catalyst | Filtration of iron salts, extraction |
| Safety Concerns | Handling of flammable H₂ gas, pyrophoric catalysts | Vigorous initial reaction |
| Scalability | Excellent for industrial scale | Good for lab and industrial scale |
Method 1: Catalytic Hydrogenation
This method is often favored in industrial settings due to its high efficiency and clean reaction profile.[6] The reaction involves the use of molecular hydrogen in the presence of a heterogeneous catalyst.
Caption: Simplified workflow for catalytic hydrogenation of 4-chloro-3-nitrobenzamide.
Mechanistic Insights: The hydrogenation of nitroarenes is believed to proceed through a "direct" pathway involving the formation of nitrosoarene and hydroxylamine intermediates, which are subsequently reduced to the aniline.[7][8][9]
Experimental Protocol (General):
-
A solution of 4-chloro-3-nitrobenzamide in a suitable solvent (e.g., ethanol, methanol) is charged into a pressure reactor.
-
A catalytic amount of Pd/C or another suitable catalyst is added.[6]
-
The reactor is purged with an inert gas (e.g., nitrogen) and then pressurized with hydrogen gas.
-
The reaction mixture is stirred vigorously at a controlled temperature until hydrogen uptake ceases.
-
Upon completion, the catalyst is removed by filtration through a pad of celite, and the solvent is evaporated to yield the product.
Method 2: Metal-Based Reduction
The use of a metal, typically iron, in the presence of a proton donor is a classic and cost-effective method for nitro group reduction.[10][11]
Mechanistic Insights: This reduction proceeds via a series of single-electron transfers from the metal surface to the nitro group. The resulting radical anion is then protonated by the medium (e.g., from the hydrolysis of ammonium chloride). This sequence of electron transfer and protonation continues until the amine is formed.[10][12]
Experimental Protocol (General):
-
To a flask containing 4-chloro-3-nitrobenzamide in a mixture of ethanol and water, iron powder and ammonium chloride are added.[10]
-
The mixture is heated to reflux and stirred vigorously. The reaction is often initially vigorous.
-
After the reaction is complete (monitored by TLC), the hot mixture is filtered through celite to remove the iron and its oxides.
-
The filtrate is concentrated, and the product is typically extracted into an organic solvent after basification of the aqueous layer.[10]
Alternative Synthetic Route: Hofmann Rearrangement
While less common for the synthesis of this compound, the Hofmann rearrangement presents a potential alternative route. This reaction converts a primary amide into a primary amine with one fewer carbon atom.[13][14] Theoretically, a suitably substituted phthalimide could be a precursor. For instance, the Hofmann rearrangement of 4-chloro-3-aminophthalamide could potentially yield this compound. However, the synthesis of the starting phthalimide presents its own challenges.
Purification of this compound
The final product from any of the above routes will likely require purification to remove residual starting materials, reagents, and byproducts. Recrystallization is the most common and effective method for purifying solid organic compounds.[15][16][17][18]
Experimental Protocol (General for Recrystallization):
-
Solvent Selection: A suitable solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: The crude product is dissolved in the minimum amount of the boiling solvent.
-
Cooling: The hot solution is allowed to cool slowly and undisturbed to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Isolation: The purified crystals are collected by vacuum filtration.
-
Washing and Drying: The crystals are washed with a small amount of ice-cold solvent and then dried to remove any residual solvent.
Conclusion
The synthesis of this compound is most reliably achieved through a multi-step process starting from p-chlorobenzoic acid. The key decision point in this synthesis lies in the choice of the reduction method for the nitro group of the 4-chloro-3-nitrobenzamide intermediate. Catalytic hydrogenation is a clean and efficient method, particularly suited for large-scale production, while metal-based reductions with iron offer a cost-effective and robust alternative for both laboratory and industrial applications. The selection of the optimal route will depend on factors such as the scale of the synthesis, available equipment, cost considerations, and safety protocols.
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Navigating the Structure-Activity Landscape of 3-Amino-4-chlorobenzamide Derivatives: A Comparative Guide for Kinase Inhibitor Discovery
The 3-amino-4-chlorobenzamide scaffold represents a compelling starting point for the development of novel therapeutic agents, particularly in the realm of kinase inhibition. Its inherent structural features—a hydrogen-bond-donating amino group, an electron-withdrawing chloro substituent, and a versatile benzamide core—offer multiple avenues for synthetic modification to achieve high potency and selectivity. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound derivatives, drawing upon experimental data from analogous compound series to inform the rational design of next-generation kinase inhibitors.
The this compound Core: A Privileged Scaffold
The core structure of this compound is endowed with chemical properties that make it an attractive scaffold for interacting with the ATP-binding site of protein kinases. The amide moiety can act as a hydrogen bond donor and acceptor, while the 3-amino group can form crucial hydrogen bonds with the hinge region of the kinase. The 4-chloro substituent can occupy hydrophobic pockets and contribute to the overall binding affinity. Understanding how modifications at different positions of this scaffold impact biological activity is paramount for successful drug design.
Synthetic Pathways to this compound Derivatives
The synthesis of N-substituted this compound derivatives is typically achieved through a multi-step process commencing from 3-nitro-4-chlorobenzoic acid. This approach allows for the late-stage introduction of diversity at the amide nitrogen, making it suitable for the generation of compound libraries for SAR studies.
Representative Synthetic Protocol: Synthesis of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide
This protocol outlines a common synthetic route involving amide coupling followed by reduction of a nitro group.[1]
Step 1: Amide Coupling
-
To a solution of 3-nitro-4-chlorobenzoic acid in a suitable aprotic solvent (e.g., dichloromethane), add a condensing agent such as N,N'-diisopropylcarbodiimide (DIC) and an activator like 1-hydroxybenzotriazole (HOBt).
-
Stir the mixture at room temperature to form the activated ester.
-
Add the desired aniline (e.g., 3-chloro-2-methylaniline) to the reaction mixture.
-
Allow the reaction to proceed until completion, monitored by thin-layer chromatography (TLC).
-
Upon completion, work up the reaction mixture to isolate the crude 3-nitro-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
Step 2: Nitro Group Reduction
-
Dissolve the product from Step 1 in a suitable solvent system (e.g., methanol).
-
Add a reducing agent, such as iron powder in the presence of ammonium chloride or zinc powder with sodium hydroxide.[1][2]
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
Once the reduction is complete, filter the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the final compound, 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
Comparative Structure-Activity Relationship (SAR) Analysis
While a comprehensive SAR study on a single target for a broad series of this compound derivatives is not extensively documented, we can infer key SAR trends by analyzing related benzamide series investigated as kinase inhibitors. The following sections dissect the probable impact of structural modifications at key positions of the scaffold.
N-Substitutions on the Benzamide
The substituent on the amide nitrogen plays a critical role in determining the potency and selectivity of kinase inhibitors. This group often extends into the solvent-exposed region of the ATP-binding site, and its nature can significantly influence the compound's physicochemical properties.
-
Aromatic and Heteroaromatic Rings: The introduction of substituted phenyl or heteroaryl rings can lead to potent kinase inhibitors. For instance, in a series of 3-substituted benzamide derivatives targeting Bcr-Abl kinase, compounds with a 3-(trifluoromethyl)phenyl group on the amide nitrogen displayed high potency.[3] This suggests that electron-withdrawing groups on the N-phenyl ring are favorable.
-
Linker and Terminal Groups: The nature of the linker between the benzamide and the terminal ring system is crucial. In many kinase inhibitors, a linker such as an ether or an amine is incorporated to achieve the optimal vector for interacting with the target.
Table 1: Comparison of N-Substituted Benzamide Derivatives as Kinase Inhibitors
| Compound ID | Core Structure | R (N-substituent) | Target Kinase | IC50 (nM) |
| A | 3-(pyridin-3-yl)benzamide | 3-(trifluoromethyl)phenyl | Bcr-Abl | <10 |
| B | 3-(pyridin-3-yl)benzamide | 4-methyl-3-(trifluoromethyl)phenyl | Bcr-Abl | <10 |
| C | 3-(pyridin-3-yl)benzamide | 3-chlorophenyl | Bcr-Abl | >1000 |
Data synthesized from a study on Bcr-Abl inhibitors to illustrate the impact of N-substituents.[3]
Modifications of the 3-Amino Group
The 3-amino group is a key pharmacophoric feature, often involved in critical hydrogen bonding interactions with the kinase hinge region.
-
Acylation and Sulfonylation: Acylation or sulfonylation of the 3-amino group can modulate the hydrogen bonding capacity and introduce new interactions. However, in many cases, a free amino group is essential for potent activity.
-
Alkylation: Mono- or di-alkylation of the 3-amino group can alter its basicity and steric profile, which may impact hinge binding.
Substitutions on the Phenyl Ring
While the 3-amino and 4-chloro groups are the defining features of the core scaffold, further substitutions on the phenyl ring can fine-tune the electronic properties and steric bulk of the molecule.
-
Electron-Donating vs. Electron-Withdrawing Groups: The electronic nature of additional substituents can influence the pKa of the 3-amino group and the overall electron density of the ring, which can affect binding.
-
Positional Isomers: The position of the amino and chloro groups is critical. For instance, shifting the amino group to the 2- or 4-position would significantly alter the geometry of interaction with the kinase hinge.
Experimental Protocols for Biological Evaluation
To facilitate the discovery of novel this compound-based inhibitors, standardized and reproducible biological assays are essential.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of a specific protein kinase.
Materials:
-
Recombinant human kinase
-
Kinase-specific peptide substrate
-
Adenosine triphosphate (ATP), [γ-³³P]ATP or ADP-Glo™ Kinase Assay kit
-
Kinase reaction buffer
-
Test compounds dissolved in dimethyl sulfoxide (DMSO)
-
Phosphocellulose filter plates (for radioactive assays) or microplate reader (for luminescence-based assays)
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase reaction buffer.
-
In a 96-well plate, add the recombinant kinase enzyme to each well.
-
Add the test compounds at various concentrations to the wells. Include a vehicle control (DMSO) and a known kinase inhibitor as a positive control.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP (or [γ-³³P]ATP).
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a stop solution like phosphoric acid or as per the kit instructions).
-
Quantify kinase activity:
-
Radioactive method: Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate. Wash the plate to remove unincorporated [γ-³³P]ATP and measure the radioactivity using a scintillation counter.[4]
-
Luminescence method (ADP-Glo™): Add the ADP-Glo™ reagent to deplete the remaining ATP, then add the Kinase Detection Reagent to convert ADP to ATP and measure the luminescence, which is proportional to the kinase activity.[5]
-
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the percent inhibition against the compound concentration.
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic or cytostatic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
96-well cell culture plates
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization solution (e.g., DMSO or a specialized buffer)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Remove the medium containing MTT and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the concentration of the compound that inhibits cell growth by 50% (GI50 or IC50).
Visualizing SAR Principles and Experimental Workflows
Diagrams are invaluable tools for conceptualizing the relationships between chemical structures and their biological activities, as well as for outlining experimental procedures.
Caption: A generalized workflow for the discovery and optimization of kinase inhibitors based on the this compound scaffold.
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A Researcher's Guide to Validating the Inhibitory Mechanism of 3-Amino-4-chlorobenzamide-Based PARP Inhibitors
The 3-amino-4-chlorobenzamide scaffold is a cornerstone in the development of potent inhibitors targeting the Poly (ADP-ribose) polymerase (PARP) family of enzymes. These enzymes are critical players in the DNA damage response (DDR), and their inhibition has emerged as a landmark achievement in cancer therapy, particularly for tumors harboring defects in DNA repair pathways like those with BRCA1/2 mutations.[1][2][3] The therapeutic success of PARP inhibitors (PARPi) relies on a concept known as synthetic lethality, where the simultaneous loss of two gene functions—in this case, PARP activity and a key DNA repair pathway like homologous recombination (HR)—results in cell death, while the loss of either one alone is survivable.[1][4][5]
However, the journey from a promising compound to a validated therapeutic requires a rigorous and multi-faceted approach to confirm its precise mechanism of action. Simply demonstrating enzyme inhibition in a test tube is insufficient. A thorough validation process must confirm direct target engagement in a complex cellular environment, elucidate the specific mode of inhibition, and verify the expected downstream biological consequences. This guide provides an in-depth, experience-driven framework for researchers to systematically validate the inhibitory mechanism of novel this compound-based PARP inhibitors, benchmark them against established alternatives, and ensure the generation of robust, trustworthy data.
The Dual Mechanisms of PARP Inhibition: Catalytic Inhibition and PARP Trapping
The primary mechanism of PARPi action involves competition with the native substrate, nicotinamide adenine dinucleotide (NAD+), at the enzyme's catalytic site.[6][7] This prevents the synthesis and attachment of poly (ADP-ribose) (PAR) chains onto target proteins, a process known as PARylation, which is a critical signaling event to recruit other DNA repair factors to sites of DNA single-strand breaks (SSBs).[8][9]
A second, critically important mechanism is "PARP trapping."[4][10][11] Here, the inhibitor not only blocks catalytic activity but also stabilizes the PARP-DNA complex, effectively "trapping" the enzyme on the DNA.[6][12] These trapped complexes are highly toxic lesions that can obstruct DNA replication, leading to the collapse of replication forks and the formation of lethal double-strand breaks (DSBs).[4][5] In HR-deficient cells, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, triggering cell death.[10][13] The potency of a PARPi is often correlated with its ability to trap PARP, making the quantification of this effect a crucial validation step.[6][14]
Figure 1. Dual inhibitory mechanisms of PARP inhibitors.
A Multi-Pronged Validation Workflow
To build a compelling case for a novel compound's mechanism, a logical, multi-layered experimental approach is essential. We start with fundamental biochemical assays to confirm direct enzyme interaction and then move to increasingly complex cell-based systems to verify the mechanism in a physiological context.
Figure 2. Tiered workflow for PARP inhibitor mechanism validation.
Tier 1: Biochemical Validation — Does it Hit the Target?
The foundational step is to confirm that the compound directly interacts with and inhibits the purified PARP enzyme.
-
Enzyme Inhibition Assay (IC50 Determination): The goal here is to determine the concentration of the inhibitor required to reduce enzyme activity by 50% (IC50). This is a primary measure of potency.
-
Direct Binding Assays: To confirm that inhibition is a result of direct physical interaction, a binding assay is crucial.
-
Fluorescence Polarization (FP): This technique measures the change in the tumbling rate of a fluorescently labeled probe (e.g., a DNA oligonucleotide or an Olaparib-like molecule) when bound by the PARP enzyme.[17][18] An effective inhibitor will displace the probe, causing a decrease in polarization. This assay is excellent for high-throughput screening of compounds that share the same binding site.[18]
-
Surface Plasmon Resonance (SPR): SPR provides real-time kinetics of the binding event (association and dissociation rates), offering deeper insight into the binding affinity (KD). This is a more resource-intensive but powerful method for lead compound characterization.
-
-
PARP Trapping Assay: This specialized biochemical assay quantifies the inhibitor's ability to stabilize the PARP-DNA complex.
-
Causality: This is distinct from catalytic inhibition and is a key driver of cytotoxicity.[14] Assays often use a fluorescently labeled DNA probe; trapping inhibitors prevent PARP's auto-PARylation and release, leading to a stable, high-polarization signal.[17][19] Comparing the trapping efficiency of a novel compound to known agents like Talazoparib (high trapping) and Veliparib (low trapping) provides critical context.[6]
-
Tier 2: Cell-Based Validation — Does it Work in a Cell?
Positive results from biochemical assays must be translated into a cellular context. This step validates that the compound can cross the cell membrane, engage its target, and elicit the expected immediate mechanistic effects.
-
Cellular Thermal Shift Assay (CETSA®): CETSA is a powerful method to verify target engagement in intact cells or even tissues.[20][21][22]
-
Causality: The principle is that a ligand binding to its target protein stabilizes it against heat-induced denaturation.[23] Cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble (non-denatured) PARP1 is quantified, typically by Western blot or AlphaScreen.[20][24] A shift in the melting temperature to the right indicates direct binding and target engagement.[21][24] This is a definitive, label-free way to confirm that your compound reaches its target in the complex intracellular environment.[22]
-
-
Cellular PARylation Assay: This assay measures the functional consequence of PARP inhibition: the reduction of PAR levels in cells.
-
Causality: Upon inducing DNA damage (e.g., with hydrogen peroxide or MMS), PARP activity surges, leading to a dramatic increase in PAR chains. An effective inhibitor will block this increase.[25] PAR levels can be quantified using ELISA-based kits or by Western blot with an anti-PAR antibody.[25][26][27] This assay directly confirms the compound's impact on the enzyme's catalytic function within the cell.
-
-
DNA Damage Marker Analysis (γH2AX): This assay confirms that the trapped PARP-DNA complexes are leading to the expected downstream DNA damage.
-
Causality: The collapse of replication forks at the site of a trapped PARP complex generates DSBs. The cell marks these DSBs by phosphorylating the histone variant H2AX, creating γH2AX. The presence of γH2AX foci, visualized by immunofluorescence microscopy or quantified by flow cytometry, is a direct biomarker of DSBs and a key consequence of PARP trapping.[14]
-
Tier 3: Phenotypic Confirmation — Does it Kill the Right Cells?
The final validation stage connects the molecular mechanism to a cancer-relevant phenotype, primarily synthetic lethality.
-
Synthetic Lethality Screening: The hallmark of a successful PARPi is its selective cytotoxicity to cells with HR deficiencies.
Comparative Analysis: Benchmarking Against Alternatives
A novel this compound-based compound must be benchmarked against established PARP inhibitors. The key parameters for comparison are potency in catalytic inhibition, PARP trapping efficiency, and cellular activity.
| Inhibitor Class | Representative Compound | PARP1 Catalytic IC50 (nM) | Relative PARP Trapping Potency | Cell Viability IC50 (nM) (BRCA1-mutant cells) |
| This compound Based | Novel Compound X | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Phthalazinone | Olaparib | ~1-5 | +++ | ~10-50 |
| Indazole Carboxamide | Niraparib | ~2-4 | ++++ | ~5-20 |
| Benzimidazole | Veliparib | ~2-5 | + | ~500-1000 |
| Fluorobenzoic Acid | Rucaparib | ~1-7 | +++ | ~10-60 |
| Phthalazinone | Talazoparib | ~1 | +++++ | ~1-5 |
Note: The values presented for established inhibitors are approximate and can vary based on the specific assay conditions. The primary purpose is to illustrate the relative differences in potency and trapping efficiency. Data is compiled from multiple sources for illustrative purposes.[6][15][29]
Detailed Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) using Western Blot
-
Cell Culture and Treatment: Plate cells (e.g., MDA-MB-436, which has high PARP1 expression) to achieve 80-90% confluency. Treat cells with the novel PARPi at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour at 37°C.
-
Heating: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 64°C in 3°C increments) for 3 minutes in a thermal cycler, followed by a 3-minute cooling step at 4°C.
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation: Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Quantification: Collect the supernatant, determine protein concentration, and analyze equal protein amounts by SDS-PAGE and Western blot using a specific antibody against PARP1.
-
Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble PARP1 relative to the non-heated control against the temperature to generate melting curves. A shift to a higher temperature in the presence of the compound confirms target engagement.[22][24]
Protocol 2: Cellular PARylation Assay (ELISA-based)
-
Cell Culture and Treatment: Seed cells (e.g., A549) in a 96-well plate. Pre-treat with a dose-response of the novel PARPi for 1 hour.
-
Induce DNA Damage: Induce PARP activity by treating cells with a DNA-damaging agent (e.g., 1 mM H₂O₂) for 15 minutes.
-
Lysis: Immediately wash the cells and lyse them according to the manufacturer's protocol of a commercial PAR ELISA kit (e.g., from Trevigen or BPS Bioscience).[16][26]
-
ELISA Procedure: Add the cell lysates to the 96-well plate provided in the kit, which is coated with a PAR-binding reagent.
-
Detection: Follow the kit's instructions for incubation, washing, and addition of anti-PAR primary antibody and a secondary HRP-conjugated antibody.
-
Analysis: Add a chemiluminescent or colorimetric substrate and measure the signal using a plate reader. The signal is proportional to the amount of PAR in the cells. Plot the signal against the inhibitor concentration to determine the IC50 for cellular PARP inhibition.[19][25]
Conclusion
Validating the inhibitory mechanism of a novel this compound-based compound requires more than a single data point. It demands a systematic and logical progression of experiments, from basic biochemical interactions to complex cellular phenotypes. By employing a self-validating workflow that confirms target engagement (CETSA), measures functional enzymatic inhibition in cells (PARylation assay), quantifies downstream consequences (γH2AX), and ultimately demonstrates the desired selective cytotoxicity (synthetic lethality), researchers can build an unassailable case for their compound's mechanism of action. This rigorous approach not only ensures scientific integrity but is also fundamental for the successful translation of promising molecules into next-generation cancer therapeutics.
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- OAText. (2020). Effect of parp inhibitor, 3-aminobenzamide on p53 stabilization after DNA damage.
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- Aksoya, H., et al. (2009). 3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury. Renal Failure, 31(8), 704-711. [Link]
- Oakwood Chemical. (n.d.). This compound, min 96%, 100 grams. Oakwood Chemical. [Link]
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Comparing the potency of positional isomers of amino chlorobenzamides
An In-Depth Guide to the Potency of Amino Chlorobenzamide Positional Isomers: A Structure-Activity Relationship Analysis
Introduction: The Critical Role of Isomerism in Drug Potency
In medicinal chemistry, the precise three-dimensional arrangement of atoms within a molecule is paramount. Positional isomers, compounds sharing the same molecular formula but differing in the position of substituents on a core scaffold, can exhibit dramatically different pharmacological profiles.[1] A subtle shift of a functional group can alter a molecule's electronic properties, steric profile, and its ability to form key interactions with a biological target, thereby profoundly impacting its potency, selectivity, and even its metabolic fate.[1]
The amino chlorobenzamide scaffold is a privileged structure in drug discovery, forming the backbone of numerous therapeutic agents, particularly those targeting G-protein coupled receptors.[2] This guide provides a comparative analysis of the structure-activity relationships (SAR) for positional isomers within this class, with a focus on how the placement of the amino and chloro substituents on the benzamide ring dictates their interaction with key pharmacological targets, such as dopamine and serotonin receptors. While direct, head-to-head comparative studies of every possible simple isomer are not always available in public literature, a deep dive into clinically relevant and well-researched analogues provides critical insights into the guiding principles of their potency.[1][3]
Case Study: The Prokinetic Benzamides - A Tale of Two Receptors
The most profound illustration of positional isomerism's impact within the amino chlorobenzamide class is seen in prokinetic agents, which enhance gastrointestinal motility. These drugs primarily derive their function from a complex interplay of activity at dopamine D2 receptors and serotonin 5-HT3 and 5-HT4 receptors.[4][5] The specific substitution pattern on the benzamide ring is the key determinant of their receptor affinity and functional outcome.
Metoclopramide: The Archetypal D2/5-HT Antagonist and 5-HT4 Agonist
Metoclopramide, chemically known as 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide, is a cornerstone therapeutic for nausea, vomiting, and gastroparesis.[6] Its efficacy stems from a dual mechanism: antagonism of dopamine D2 receptors in the chemoreceptor trigger zone and a complex modulation of serotonin receptors, including 5-HT3 antagonism and 5-HT4 agonism.[4][5]
The specific 4-amino-5-chloro-2-methoxy substitution pattern is crucial. The 4-amino group and the 5-chloro group are electronically and sterically complementary for binding to the D2 and 5-HT receptors. Altering this arrangement would disrupt the precise hydrogen bonding and hydrophobic interactions necessary for potent activity.
Cisapride: A Potent 5-HT4 Agonist
Cisapride, another substituted benzamide, shifts the pharmacological profile significantly towards potent 5-HT4 receptor agonism.[7] Its structure, (±)-4-Amino-5-chloro-N-[1-[3-(4-fluorophenoxy)propyl]-3-methoxy-4-piperidinyl]-2-methoxybenzamide, retains the 4-amino-5-chloro-2-methoxy core, underscoring the importance of this specific aromatic substitution pattern for 5-HT4 receptor interaction.[8] Studies comparing the potency of various benzamides at the 5-HT4 receptor reveal cisapride to be significantly more potent than metoclopramide.[9] This enhanced potency is largely attributed to the complex N-substituent on the amide, but the foundational activity is established by the specific isomerism of the substituted benzene ring.
Renzapride (BRL 24924): A Dual 5-HT4 Agonist and 5-HT3 Antagonist
Renzapride further illustrates the principle of fine-tuning activity through structural modification while maintaining the core isomeric pattern. Like its predecessors, it is a 4-amino-5-chloro-2-methoxy benzamide derivative.[10] It acts as a potent 5-HT4 agonist and also a 5-HT3 antagonist, making it effective in treating constipation-predominant irritable bowel syndrome (C-IBS).[10][11] The potency of Renzapride at the 5-HT4 receptor is comparable to other substituted benzamides, reinforcing the idea that this specific positional isomer arrangement is optimal for targeting this receptor.[12]
Structure-Activity Relationship (SAR) Insights
Synthesizing the data from these analogues allows us to derive key SAR principles for the amino chlorobenzamide scaffold:
-
The 4-Amino Group: This group is a critical hydrogen bond donor, essential for anchoring the ligand in the receptor binding pocket. Its position para to the amide linkage appears optimal.
-
The 5-Chloro Group: Positioned meta to the amide, this electronegative and moderately bulky group contributes to both the electronic profile and steric fit. It often occupies a specific hydrophobic sub-pocket within the receptor. Moving the chlorine to the ortho or meta position relative to the amino group would likely lead to a steric clash or loss of key interactions, reducing potency.[1]
-
The 2-Methoxy Group: The ortho methoxy group is a common feature in high-potency prokinetic benzamides. It influences the conformation of the amide carbonyl group through intramolecular hydrogen bonding and steric effects, pre-organizing the molecule for a more favorable binding pose.
The consistent presence of the 4-amino-5-chloro-2-methoxy substitution pattern across multiple potent and clinically evaluated compounds strongly suggests that this specific positional arrangement provides the optimal combination of electronic and steric features for high-affinity binding to D2, 5-HT3, and 5-HT4 receptors.
Quantitative Comparison of Potency
The following table summarizes the reported binding affinities and functional potencies of these key amino chlorobenzamide derivatives at their primary targets.
| Compound | Target Receptor | Potency Metric | Value | Reference |
| Metoclopramide | Dopamine D2 | Ki | 28.8 nM | [4] |
| Cisapride | 5-HT4 | EC50 | 140 nM | [13] |
| Cisapride | hERG | IC50 | 9.4 nM | [13] |
| Renzapride | 5-HT4 | Ki | 115 nM | [11] |
Note: Lower Ki, IC50, and EC50 values indicate higher potency.
Experimental Protocols
To rigorously compare the potency of novel or existing amino chlorobenzamide isomers, standardized assays are essential. Below are representative protocols for determining receptor binding affinity and functional agonism.
Protocol 1: Radioligand Receptor Binding Assay (Affinity Determination)
This protocol determines the affinity (Ki) of a test compound for a target receptor, such as the 5-HT4 receptor.
Objective: To measure the concentration of an unlabeled test isomer required to displace 50% of a specific radioligand from the 5-HT4 receptor (IC50), from which the inhibitory constant (Ki) is calculated.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human 5-HT4 receptor.
-
Radioligand: [3H]-GR113808 (a high-affinity 5-HT4 antagonist).
-
Test Compounds: Positional isomers of amino chlorobenzamides dissolved in DMSO.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: High concentration of a known 5-HT4 agonist (e.g., Serotonin).
-
96-well microplates, glass fiber filters, scintillation fluid, and a microplate scintillation counter.
Methodology:
-
Plate Setup: In a 96-well plate, add 50 µL of binding buffer to all wells.
-
Compound Addition: Add 25 µL of test compound at various concentrations (typically a serial dilution from 10 µM to 0.1 nM) in duplicate. For total binding wells, add 25 µL of vehicle (DMSO). For non-specific binding wells, add 25 µL of 10 µM Serotonin.
-
Radioligand Addition: Add 25 µL of [3H]-GR113808 at a final concentration equal to its Kd (dissociation constant).
-
Membrane Addition: Add 100 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 20 µg) to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters three times with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis: Calculate the IC50 value by performing a non-linear regression analysis of the competition binding data. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: cAMP Accumulation Assay (Functional Agonism)
This protocol measures the ability of a test compound to stimulate a functional response (cAMP production) following binding to a Gs-coupled receptor like 5-HT4.
Objective: To determine the potency (EC50) and efficacy (Emax) of a test isomer as a 5-HT4 receptor agonist.
Materials:
-
HEK-293 cells stably expressing the human 5-HT4 receptor.
-
Assay Medium: DMEM with 0.1% BSA and 500 µM IBMX (a phosphodiesterase inhibitor).
-
Test Compounds: Positional isomers of amino chlorobenzamides.
-
Positive Control: Serotonin.
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based).
Methodology:
-
Cell Seeding: Seed the cells in a 96-well plate and grow to 80-90% confluency.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control (Serotonin) in the assay medium.
-
Cell Treatment: Aspirate the growth medium and add the diluted compounds to the cells.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Cell Lysis: Lyse the cells according to the cAMP detection kit manufacturer's instructions.
-
cAMP Detection: Perform the cAMP measurement assay following the kit protocol.
-
Data Analysis: Plot the response (e.g., fluorescence ratio) against the log of the compound concentration. Use non-linear regression (sigmoidal dose-response curve) to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response).
Visualizing Workflows and Pathways
Clear visualization of experimental processes and biological mechanisms is crucial for understanding the data.
Caption: A generalized workflow for the comparative evaluation of amino chlorobenzamide isomers.
Caption: Simplified Gs-coupled signaling pathway for 5-HT4 receptor agonists.
Conclusion
The potency of amino chlorobenzamide derivatives is exquisitely sensitive to the positional arrangement of substituents on the benzamide core. Analysis of potent, clinically relevant compounds like metoclopramide, cisapride, and renzapride consistently highlights the 4-amino-5-chloro-2-methoxy substitution pattern as a highly favorable motif for interacting with dopamine D2 and serotonin 5-HT3/5-HT4 receptors. This specific isomeric form appears to provide the optimal balance of electronic and steric properties required for high-affinity binding and desired functional activity. While direct comparative data for all possible simple isomers is limited, the principles derived from these advanced analogues provide a robust framework for the rational design of new therapeutic agents. Future research focusing on the direct synthesis and parallel screening of a wider array of positional isomers is necessary to fully map the structure-activity landscape and uncover novel pharmacological profiles.[1]
References
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- PharmaCompass. (n.d.). 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-(trideuteriomethoxy)benzamide;hydrochloride. Link
- InvivoChem. (n.d.). (S)-Renzapride ((S)-BRL 24924). Link
- BenchChem. (2025). A Comparative Analysis of the Biological Activity of 4-Chlorobenzamide and its Positional Isomers. Link
- Ghare, S., et al. (2018). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. International Journal of Research in Pharmaceutical Sciences. Link
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- Drug Design Org. (2005).
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Kinase Inhibitors Derived from 3-Amino-4-chlorobenzamide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Double-Edged Sword of Kinase Inhibition
Protein kinases, comprising a family of over 500 enzymes in the human kinome, are master regulators of cellular signaling.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical target families in modern drug discovery.[1][2] The development of small-molecule kinase inhibitors has revolutionized treatment paradigms. However, the high degree of structural conservation in the ATP-binding site across the kinome presents a formidable challenge: achieving inhibitor selectivity.[3][4]
Many clinically successful kinase inhibitors are, in fact, multi-targeted, a characteristic that can be either beneficial, leading to efficacious polypharmacology, or detrimental, causing off-target toxicity.[5][6] Therefore, a rigorous and comprehensive understanding of an inhibitor's cross-reactivity profile is not merely an academic exercise but a cornerstone of preclinical and clinical development.[2][7]
This guide focuses on kinase inhibitors derived from the 3-amino-4-chlorobenzamide scaffold. We will use Entrectinib , a potent, FDA-approved inhibitor of TRK A/B/C, ROS1, and ALK kinases that incorporates a related aminoindazole core, as a case study to illustrate the principles and methodologies of cross-reactivity profiling.[8][9][10] Understanding the selectivity of this class of compounds is paramount for optimizing their therapeutic window and predicting clinical outcomes.
The Imperative of Selectivity Profiling
The central goal of selectivity profiling is to map the interaction landscape of a compound across the human kinome. This process is vital for:
-
Identifying On-Target and Off-Target Activities: Distinguishing intended inhibitory effects from unintended ones.
-
Predicting Potential Toxicities: Off-target inhibition can lead to adverse effects.[5] A known profile allows for proactive monitoring and risk mitigation.
-
Uncovering New Therapeutic Opportunities: A promiscuous inhibitor might effectively target multiple disease-relevant pathways, an attribute that can be exploited for new indications.[6]
-
Guiding Structure-Activity Relationship (SAR) Studies: Understanding how chemical modifications alter the selectivity profile is key to designing more specific or intentionally multi-targeted next-generation inhibitors.
Methodological Pillars of Cross-Reactivity Profiling
A multi-faceted approach is essential for a comprehensive assessment of kinase inhibitor selectivity. This typically involves a tiered strategy, moving from broad, high-throughput biochemical screens to more focused, biologically relevant cellular assays.
-
Biochemical Assays (In Vitro): These assays directly measure the ability of a compound to inhibit the catalytic activity of purified kinase enzymes. They are the workhorse of initial selectivity screening.[2][11]
-
Radiometric Assays: Long considered the "gold standard," these assays directly measure the transfer of radiolabeled phosphate (from ³²P-γ-ATP or ³³P-γ-ATP) to a substrate.[11]
-
Luminescence-Based Assays: Formats like ADP-Glo™ measure kinase activity by quantifying the amount of ADP produced in the reaction.[12][13][14] This highly sensitive and scalable method is ideal for primary screening and profiling across large kinase panels.[15]
-
Fluorescence-Based Assays: Techniques like Time-Resolved Förster Resonance Energy Transfer (TR-FRET) provide robust, non-radioactive alternatives for high-throughput screening.[16][17]
-
-
Cell-Based Assays (In Cellulo): These assays provide crucial data on how an inhibitor behaves in a physiological context, accounting for factors like cell permeability and competition with high intracellular ATP concentrations.[2]
-
Target Engagement Assays: Technologies like NanoBRET™ allow for the quantitative measurement of compound binding to its intended target within intact, living cells.[18][19][20] This is achieved by measuring the competitive displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged target protein.[18]
-
Phosphorylation Readouts: Western blotting or cellular immunoassays can measure the phosphorylation status of a kinase's direct downstream substrates, providing a functional readout of target inhibition.[21][22]
-
Comparative Analysis: A Case Study of Entrectinib
Entrectinib is a potent inhibitor of the TRK family, ROS1, and ALK kinases.[8][23] Its development involved extensive selectivity profiling to establish its therapeutic window. While specific data for a "this compound" parent compound is not publicly aggregated, the data for Entrectinib serves as an excellent proxy for this structural class.
Biochemical profiling reveals that Entrectinib potently inhibits its primary targets with IC₅₀ values in the low nanomolar range.[23] When screened against a broader panel of kinases, it demonstrates significant selectivity.
Table 1: Comparative Biochemical Inhibition Profile of Entrectinib
| Kinase Target | IC₅₀ (nmol/L) | Kinase Family | Comment |
| TRKA | 1 | Tyrosine Kinase | Primary Target |
| TRKB | 3 | Tyrosine Kinase | Primary Target |
| TRKC | 5 | Tyrosine Kinase | Primary Target |
| ROS1 | 7 | Tyrosine Kinase | Primary Target |
| ALK | 12 | Tyrosine Kinase | Primary Target |
| JAK2 | >100 | Tyrosine Kinase | Significantly less potent |
| FAK | >100 | Tyrosine Kinase | Significantly less potent |
| MET | >1000 | Tyrosine Kinase | Highly selective over MET |
| CDK2 | >1000 | Serine/Threonine | High selectivity |
| p38α | >1000 | Serine/Threonine | High selectivity |
Data synthesized from publicly available information for illustrative purposes.[23]
Interpretation: The data clearly shows that Entrectinib is highly potent against its intended TRK, ROS1, and ALK targets. The >100-fold difference in potency against other kinases like JAK2 and MET demonstrates a strong selectivity profile at the biochemical level. This selectivity is crucial, as off-target inhibition of kinases like JAK2 could lead to unwanted hematological side effects.
Visualizing Workflows and Pathways
Workflow for Kinase Cross-Reactivity Profiling
The following diagram illustrates a standard workflow for assessing inhibitor selectivity, moving from broad screening to detailed cellular validation.
Caption: A tiered workflow for kinase inhibitor selectivity profiling.
Simplified TRKA Signaling Pathway
This diagram shows the intended point of inhibition for a TRKA inhibitor like Entrectinib and potential off-target interactions.
Caption: Inhibition of the TRKA signaling pathway by Entrectinib.
Detailed Experimental Protocols
Trustworthy data is built on robust and reproducible protocols. The following are standardized, step-by-step methodologies for key assays in selectivity profiling.
Protocol 1: In Vitro Kinase Inhibition Profiling using ADP-Glo™
This protocol describes how to determine the IC₅₀ value of a test compound against a specific kinase.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[12] Kinase activity is inversely correlated with the luminescent signal. The assay is performed in two steps: first, the kinase reaction is terminated and remaining ATP is depleted; second, the ADP produced is converted back to ATP, which is then quantified via a luciferase/luciferin reaction.[13]
Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test inhibitor (e.g., an Entrectinib analog) in 100% DMSO.
-
Create a serial dilution series (e.g., 11 points, 1:3 dilution) in a 96-well or 384-well plate using DMSO.
-
-
Kinase Reaction Setup (per well):
-
Prepare a 2X Kinase/Substrate solution in the appropriate kinase reaction buffer.
-
In a white, low-volume 384-well assay plate, add 1 µL of the compound dilution series.
-
Add 2 µL of the 2X Kinase/Substrate solution to each well.
-
Prepare a 2X ATP solution. Initiate the kinase reaction by adding 2 µL of this solution to each well.
-
Controls: Include "no kinase" wells (for background) and "vehicle only" (DMSO) wells (for 100% activity).
-
Gently mix the plate and incubate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Equilibrate the plate and the ADP-Glo™ Reagent to room temperature.[24]
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete ATP.
-
Incubate at room temperature for 40 minutes.[13]
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides the luciferase/luciferin for signal generation.[24]
-
Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.[24]
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate-reading luminometer.
-
Normalize the data using the vehicle (100% activity) and no kinase (0% activity) controls.
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Cellular Target Engagement using NanoBRET™
This protocol measures the apparent affinity of a compound for a target kinase in living cells.
Principle: The NanoBRET™ Target Engagement Assay measures compound binding by competitive displacement of a fluorescent tracer from a NanoLuc® (Nluc) luciferase-tagged target protein.[18] A decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal upon addition of a test compound indicates target engagement.[19]
Methodology:
-
Cell Preparation and Transfection:
-
Assay Setup:
-
Harvest the transfected cells and resuspend them in Opti-MEM® I Reduced Serum Medium at a concentration of 2x10⁵ cells/mL.[25]
-
Prepare a serial dilution of the test compound in DMSO, followed by a further dilution in Opti-MEM.
-
In a white 96-well assay plate, add the diluted test compound.
-
Add the NanoBRET™ Tracer (specific for the target kinase) at a pre-determined optimal concentration to all wells.
-
Add the cell suspension to each well.
-
Controls: Include "no inhibitor" wells and "no tracer" wells for data normalization.
-
-
Signal Detection:
-
Equilibrate the plate for 2 hours at 37°C in a 5% CO₂ incubator.[25]
-
Prepare the NanoBRET™ Nano-Glo® Substrate solution, which includes an extracellular Nluc inhibitor to minimize background signal from any lysed cells.[19]
-
Add the substrate solution to all wells.
-
Within 10 minutes, read the plate on a luminometer equipped with two filters to measure donor emission (~460 nm) and acceptor emission (~618 nm) simultaneously.[19][25]
-
-
Data Analysis:
-
Calculate the raw BRET ratio for each well (Acceptor Emission / Donor Emission).
-
Normalize the BRET ratios to the "no inhibitor" control.
-
Plot the normalized BRET ratio against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value for target engagement in live cells.
-
Conclusion and Forward Look
The comprehensive profiling of kinase inhibitors derived from scaffolds like this compound is a non-negotiable step in drug discovery. As demonstrated with the Entrectinib case study, a combination of robust biochemical and cell-based assays is required to build a complete picture of a compound's selectivity. This multi-parametric data not only de-risks clinical development by flagging potential liabilities but also illuminates the path for medicinal chemists to rationally design the next generation of safer and more effective targeted therapies. The future of kinase inhibitor development will rely on integrating these experimental approaches with computational and structural biology to predict and understand cross-reactivity with even greater precision.[7]
References
- Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
- Ardini, E., et al. Entrectinib, a Pan–TRK, ROS1, and ALK Inhibitor with Activity in Multiple Molecularly Defined Cancer Indications. Molecular Cancer Therapeutics. [Link]
- Reaction Biology. KINASE PROFILING & SCREENING. [Link]
- ResearchGate.
- Bain, J., et al. Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. [Link]
- EUbOPEN. NanoBRET assays to assess cellular target engagement of compounds. [Link]
- Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]
- Lamba, V., & Ghosh, I. Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Medicinal Chemistry. [Link]
- Norman, P. Selectivity and therapeutic inhibition of kinases: to be or not to be? Journal of Leukocyte Biology. [Link]
- Lu, S., et al. Strategy toward Kinase-Selective Drug Discovery.
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A Comparative Efficacy Analysis of Benzamide-Based PARP Inhibitors and Clinically Approved Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of benzamide-based Poly (ADP-ribose) polymerase (PARP) inhibitors, with a focus on the foundational molecule 3-Aminobenzamide, against established, clinically approved PARP inhibitors. While the specific analog 3-Amino-4-chlorobenzamide is of interest, publicly available efficacy data for this particular compound and its direct derivatives are limited. Therefore, this guide will leverage data on the broader class of benzamide-based PARP inhibitors to provide a scientifically grounded comparison with leading drugs in the field.
Introduction: The Critical Role of PARP Inhibition in Oncology
Poly (ADP-ribose) polymerase (PARP) enzymes are crucial players in the cellular response to DNA damage, particularly in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][2] The inhibition of PARP has emerged as a highly effective therapeutic strategy in oncology, especially for cancers harboring deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 and BRCA2 genes.[3][4] This concept, known as synthetic lethality, forms the cornerstone of PARP inhibitor efficacy. By blocking PARP-mediated SSB repair, unrepaired SSBs accumulate and are converted into more cytotoxic double-strand breaks (DSBs) during DNA replication. In cancer cells with compromised homologous recombination (HR) repair due to BRCA mutations, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, cell death.[3]
Currently, four PARP inhibitors have received clinical approval: Olaparib, Rucaparib, Niraparib, and Talazoparib.[3][5] These agents have demonstrated significant clinical benefit in the treatment of various cancers, including ovarian, breast, prostate, and pancreatic cancers.[5][6] The foundational research into PARP inhibition often involved early benzamide-based compounds, with 3-Aminobenzamide being a prototypical example.[7][8] This guide will delve into a comparative analysis of the efficacy of this foundational class of inhibitors against their clinically approved successors.
Mechanism of Action: Catalytic Inhibition and PARP Trapping
The primary mechanism of action for PARP inhibitors involves competitive inhibition of the PARP enzyme's catalytic activity.[9] They achieve this by binding to the nicotinamide adenine dinucleotide (NAD+) binding site on the PARP enzyme, preventing the synthesis and attachment of poly (ADP-ribose) chains to target proteins, a critical step in DNA damage repair.[9]
A second, and often more potent, mechanism of cytotoxicity is known as "PARP trapping."[9] This phenomenon occurs when the PARP inhibitor not only blocks the enzyme's catalytic activity but also stabilizes the PARP-DNA complex.[9] The trapped PARP-DNA complexes are highly cytotoxic as they create physical impediments to DNA replication and transcription, leading to stalled replication forks and the formation of DSBs.[9] Different PARP inhibitors exhibit varying degrees of PARP trapping potency, which can contribute to their differential efficacy.[10] For instance, Talazoparib is recognized as a particularly potent PARP trapper.[9]
Comparative In Vitro Efficacy of PARP Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for the foundational PARP inhibitor 3-Aminobenzamide and the four clinically approved PARP inhibitors across a range of cancer cell lines. Lower IC50 values are indicative of higher potency.
| Compound | Cell Line | Cancer Type | BRCA Status | IC50 (µM) | Reference |
| 3-Aminobenzamide | CHO | Chinese Hamster Ovary | Not Applicable | ~0.05 | [7] |
| Olaparib | HCT116 | Colorectal Cancer | Not Specified | 2.799 | [9] |
| HCT15 | Colorectal Cancer | Not Specified | 4.745 | [9] | |
| SW480 | Colorectal Cancer | Not Specified | 12.42 | [9] | |
| MDA-MB-436 | Breast Cancer | BRCA1 mutant | 4.7 | [7] | |
| PEO1 | Ovarian Cancer | BRCA2 mutant | 0.004 | [11] | |
| Talazoparib | BR58 | Breast Cancer | BRCA1 mutant LOH-positive | ~0.2 | [12] |
| BR103T | Breast Cancer | BRCA1 mutant LOH-negative | 2.98 | [12] | |
| BR99 | Breast Cancer | BRCA2 mutant LOH-negative | ~4.98 | [12] | |
| MDA-MB-231 | Breast Cancer | Not Specified | ~0.48 | [10] | |
| MDA-MB-468 | Breast Cancer | Not Specified | ~0.8 | [10] | |
| Rucaparib | PEO1 | Ovarian Cancer | BRCA2 mutant | - | [13] |
| Veliparib (ABT-888) | PEO1 | Ovarian Cancer | BRCA2 mutant | 47.59 | [11] |
| PEO4 | Ovarian Cancer | BRCA2 wild-type | 28.13 | [11] |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
Experimental Methodologies for Efficacy Assessment
The evaluation of PARP inhibitor efficacy relies on a suite of well-established in vitro and in vivo experimental protocols. The choice of methodology is critical for obtaining reliable and comparable data.
In Vitro Assays
1. Cell Viability Assays (MTT/XTT)
These colorimetric assays are fundamental for assessing the cytotoxic effects of compounds on cancer cells. They measure the metabolic activity of viable cells, which is proportional to the number of living cells.
-
Principle: Metabolically active cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan product. The intensity of the color is measured spectrophotometrically and correlates with cell viability. The primary difference between the two is that the formazan product of MTT is insoluble and requires a solubilization step, while the XTT product is water-soluble.[14]
Detailed Protocol for MTT Assay:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of the PARP inhibitor (e.g., 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO) for 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
2. DNA Damage Assays (Comet Assay and γH2AX Foci Formation)
These assays directly measure the extent of DNA damage induced by PARP inhibitors.
-
Comet Assay (Single Cell Gel Electrophoresis): This technique measures DNA strand breaks in individual cells. Damaged DNA migrates further in an electric field, creating a "comet tail" whose length and intensity are proportional to the amount of DNA damage.[2]
-
γH2AX Foci Formation Assay: This immunofluorescence-based assay detects the phosphorylation of the histone variant H2AX (γH2AX), which is an early marker of DNA double-strand breaks. The number of γH2AX foci per nucleus corresponds to the number of DSBs.[2]
Experimental Workflow for γH2AX Foci Formation Assay:
Caption: Workflow for γH2AX foci formation assay to detect DNA double-strand breaks.
In Vivo Models
Xenograft Mouse Models
To evaluate the in vivo efficacy of PARP inhibitors, human cancer cell lines are often implanted into immunodeficient mice to create xenograft tumors.[15]
-
Procedure: Tumor cells are injected subcutaneously into the flank of the mice. Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The treatment group receives the PARP inhibitor (e.g., via oral gavage), while the control group receives a vehicle. Tumor growth is monitored over time by measuring tumor volume. At the end of the study, the tumors are excised and can be used for further analysis (e.g., immunohistochemistry for markers of proliferation and apoptosis).[16]
Signaling Pathways and Logical Relationships
The efficacy of PARP inhibitors is intrinsically linked to the cellular DNA damage response (DDR) pathways. The following diagram illustrates the principle of synthetic lethality in the context of PARP inhibition and BRCA deficiency.
Caption: The principle of synthetic lethality with PARP inhibitors in BRCA-deficient cancer cells.
Conclusion
The development of PARP inhibitors represents a significant advancement in targeted cancer therapy. While the early benzamide-based inhibitors like 3-Aminobenzamide were instrumental in establishing the therapeutic concept, the newer generation of clinically approved drugs such as Olaparib, Rucaparib, Niraparib, and Talazoparib have demonstrated superior potency and clinical efficacy. This is largely attributed to improved pharmacological properties and, in some cases, enhanced PARP trapping capabilities.
Further research into novel benzamide analogs, including this compound derivatives, may yet yield compounds with improved efficacy and safety profiles. The experimental frameworks detailed in this guide provide a robust foundation for the continued evaluation and comparison of these emerging therapeutic agents.
References
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- 3-Aminobenzamide PARP inhibitor. Selleck Chemicals.
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A Senior Application Scientist's Guide to Orthogonal Purity Validation of Synthesized 3-Amino-4-chlorobenzamide
Introduction: The Imperative of Purity and the Power of Orthogonality
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a critical intermediate like 3-Amino-4-chlorobenzamide is not merely a quality metric; it is the bedrock of safety and efficacy. The presence of unknown or unquantified impurities, arising from the synthetic route or degradation, can have profound implications, potentially altering pharmacological activity or introducing toxicity. Therefore, a robust and scientifically sound approach to purity validation is non-negotiable.
Reliance on a single analytical technique, no matter how powerful, creates an analytical blind spot. Each method has inherent biases and limitations. To counteract this, the industry and regulatory bodies advocate for the use of orthogonal methods —analytical techniques that measure the same attribute (in this case, purity) through fundamentally different principles.[1][2][3] This approach provides a multi-dimensional view of the sample, significantly increasing confidence that all potential impurities have been detected and accurately quantified.[1][4][5]
This guide provides an in-depth comparison of four essential, orthogonal methods for the comprehensive purity validation of this compound: High-Performance Liquid Chromatography (HPLC) for impurity profiling, Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification, quantitative Nuclear Magnetic Resonance (qNMR) for absolute purity assignment, and Differential Scanning Calorimetry (DSC) for assessing purity based on thermal properties.
High-Performance Liquid Chromatography (HPLC): The Chromatographic Workhorse
HPLC, particularly in its reverse-phase (RP-HPLC) modality, is the cornerstone of purity analysis in the pharmaceutical industry.[6][7] Its high resolving power and sensitivity make it ideal for separating the main compound from process-related impurities and degradation products.
Principle of Separation
RP-HPLC separates molecules based on their relative polarity. A non-polar stationary phase (typically C18) is used with a polar mobile phase. Non-polar compounds interact more strongly with the stationary phase and thus elute later, while polar compounds are swept through the column more quickly. By running a gradient—gradually increasing the organic solvent content in the mobile phase—we can effectively elute compounds across a wide range of polarities.
Experimental Protocol: A Validated RP-HPLC Method
This protocol describes a stability-indicating method capable of separating this compound from its potential impurities.
-
Instrumentation: HPLC system equipped with a pump, autosampler, column oven, and a Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Formate buffer, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 80% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 245 nm (based on the UV maxima of this compound).
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Accurately weigh ~10 mg of the this compound sample and dissolve in 10 mL of a 50:50 mixture of water and acetonitrile. Filter through a 0.45 µm syringe filter prior to injection.
Causality Behind Experimental Choices
-
Why a C18 Column? The C18 stationary phase provides excellent hydrophobic retention for aromatic compounds like this compound and its likely impurities.
-
Why a Gradient? A gradient elution is crucial for a "stability-indicating" method. It ensures that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and detected within a reasonable runtime.
-
Why a PDA Detector? A PDA detector not only quantifies at a specific wavelength but also provides UV spectra for each peak. This is invaluable for peak purity assessment; if the spectrum is consistent across a single chromatographic peak, it provides confidence that no other impurity is co-eluting.[8]
Data Interpretation and Limitations
Purity is typically calculated using the area percent method, assuming that all compounds have a similar response factor at the chosen wavelength. The primary limitation is the risk of co-elution, where two or more compounds elute at the same time, appearing as a single peak.[9][10] Furthermore, impurities that lack a UV chromophore will be completely invisible to this method.
Caption: High-level workflow for HPLC purity analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirming Identity
LC-MS is a powerful orthogonal technique that couples the separation power of HPLC with the detection specificity of mass spectrometry.[11][12] While HPLC-UV tells us "what's there and how much," LC-MS tells us the molecular weight of each component, providing a crucial piece of the puzzle for impurity identification.
Principle of Detection
After compounds are separated by the LC, they enter the mass spectrometer's ion source. Here, they are ionized (e.g., by gaining a proton in Electrospray Ionization, ESI) to form charged molecules. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), providing a mass spectrum for each eluting peak. This principle is fundamentally different from UV absorbance, making it an excellent orthogonal method.[8]
Experimental Protocol: LC-MS for Impurity ID
The LC method remains the same as described above to allow for direct correlation of chromatograms.
-
Instrumentation: HPLC system coupled to a single quadrupole or high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
MS Parameters:
-
Scan Range: m/z 100 - 800.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Causality Behind Experimental Choices
-
Why ESI+? The amino and amide groups on this compound are basic and will readily accept a proton in positive ion mode ESI, leading to strong [M+H]⁺ signals.
-
Why HRMS? While a single quadrupole detector can provide nominal mass, an HRMS instrument provides a highly accurate mass measurement. This allows for the determination of the elemental formula of an impurity, drastically narrowing down the possibilities for its structure.[13]
Data Interpretation
By analyzing the mass spectrum of each impurity peak, we can determine its molecular weight. For example, an impurity with a mass of 155 Da could correspond to 4-chlorobenzamide (a potential starting material). An impurity at M+16 Da could indicate an N-oxide. This information is critical for understanding the synthetic process and potential degradation pathways.
Caption: Workflow for impurity identification using LC-MS.
Quantitative NMR (qNMR): An Absolute Purity Method
Unlike chromatographic techniques that provide a relative purity (area %), qNMR is a primary ratio method capable of determining the absolute purity (w/w %) of a compound without needing a specific reference standard of that same compound.[14][15] It relies on the fundamental principle that the integrated area of an NMR signal is directly proportional to the number of protons giving rise to that signal.[16][17]
Principle of Quantification
By dissolving a precisely weighed amount of the this compound sample with a precisely weighed amount of a certified internal standard (a stable, non-reactive compound with simple, non-overlapping signals), we can directly compare the integrals of their respective protons to calculate the purity of the sample. This method is orthogonal to chromatography as it is not based on separation but on a spectroscopic property inherent to the molecules themselves.[18]
Experimental Protocol: ¹H qNMR for Absolute Purity
-
Instrumentation: NMR Spectrometer (≥400 MHz).
-
Reagents:
-
This compound sample.
-
Certified internal standard (e.g., Dimethyl sulfone, purity ≥ 99.5%).
-
Deuterated solvent (e.g., DMSO-d₆, 99.9 atom % D).
-
-
Sample Preparation:
-
Accurately weigh ~15 mg of the sample into a vial.
-
Accurately weigh ~10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a known volume of DMSO-d₆ and transfer to an NMR tube.
-
-
NMR Data Acquisition:
-
Pulse Program: Standard 30° or 90° single-pulse experiment.
-
Relaxation Delay (d1): ≥ 30 seconds. This is critical to ensure all protons have fully relaxed before the next pulse, guaranteeing accurate integration.
-
Number of Scans (ns): 16-64 (for good signal-to-noise).
-
Causality Behind Experimental Choices
-
Why an Internal Standard? The internal standard acts as the reference point for quantification. Its known purity and weight allow for the absolute calculation of the analyte's purity. Dimethyl sulfone is an excellent choice as it is stable and has a sharp singlet in a clean region of the spectrum (~3.1 ppm in DMSO-d₆).
-
Why a Long Relaxation Delay? Different protons in a molecule relax at different rates. A short delay can lead to signal saturation, especially for quaternary carbons or protons near them, resulting in inaccurate integrals. A long delay (typically 5-7 times the longest T1 relaxation time) ensures all signals are fully quantified.
Data Interpretation
The purity is calculated using the following formula:
Purity (w/w %) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Puritystd
Where: I = Integral, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, std = internal standard.
Caption: Workflow for absolute purity determination by qNMR.
Differential Scanning Calorimetry (DSC): A Thermal Approach
DSC offers a completely different, thermodynamically-based assessment of purity. It is particularly useful as a final check on highly pure, crystalline materials.
Principle of Purity Determination
According to the van't Hoff equation, impurities in a crystalline substance will depress its melting point and broaden the melting range.[19] DSC measures the heat flow into a sample as it is heated at a constant rate. For a pure compound, this results in a sharp, symmetrical melting endotherm. For an impure sample, the peak becomes broader and shifts to a lower temperature.[20] The instrument software can analyze the shape of this peak to calculate the mole percent purity.
Experimental Protocol
-
Instrumentation: Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 1-3 mg of the crystalline sample into a hermetically sealed aluminum pan.
-
DSC Parameters:
-
Temperature Range: Heat from ambient to a temperature well past the melting point (e.g., 25 °C to 200 °C).
-
Heating Rate: A slow heating rate, e.g., 1-2 °C/min, is used to ensure thermal equilibrium.
-
Applicability and Limitations
DSC is a powerful orthogonal check, but its use is conditional.[21][22]
-
Requirements: The compound must be crystalline (>98.5% pure), thermally stable, and not decompose upon melting.[23]
-
Limitations: It cannot detect impurities that form a solid solution with the main component.[23] It is also unsuitable for amorphous or semi-crystalline materials.
Comparative Guide and Integrated Strategy
No single method provides a complete picture. A robust purity validation strategy for this compound integrates these orthogonal techniques to create a self-validating system compliant with regulatory expectations such as ICH Q2(R1).[24][25][26]
| Parameter | RP-HPLC with PDA | LC-MS | Quantitative NMR (qNMR) | Differential Scanning Calorimetry (DSC) |
| Principle | Chromatographic separation based on polarity; UV absorbance. | Chromatographic separation; mass-to-charge ratio detection. | Nuclear magnetic resonance; signal proportional to molar concentration. | Thermodynamics; melting point depression by impurities. |
| Information | Purity (area %), impurity profile, peak purity (UV). | Molecular weight of analyte and impurities. | Absolute purity (w/w %), structural confirmation. | Purity (mole %), thermal properties, crystallinity. |
| Quantification | Relative (requires reference standard for potency). | Semi-quantitative at best; primarily for identification. | Absolute (primary ratio method with internal standard). | Absolute (based on a thermodynamic constant). |
| Strengths | High resolution and sensitivity; robust and widely used. | High specificity for identification; detects co-eluting peaks. | No analyte-specific standard needed; structurally informative. | Fast; low sample amount; independent of chromophores. |
| Limitations | Co-elution risk; blind to non-chromophoric impurities. | Ionization suppression effects; poor for isomers. | Lower sensitivity than HPLC; potential signal overlap. | Only for pure, crystalline, stable compounds; blind to solid solutions. |
Recommended Integrated Workflow
-
Primary Method (Release & Stability): Use a validated RP-HPLC method for routine purity testing and impurity profiling.
-
Impurity Identification: During method development and for any new, significant unknown impurity, use LC-MS to determine its molecular weight and propose a structure.
-
Reference Standard Characterization: Assign the absolute purity of your primary reference standard using qNMR . This value is then used to determine the potency for HPLC assays.
-
Confirmatory Check: For the final, highly purified API intermediate, use DSC as a final, independent check of purity, confirming its crystalline nature and thermal stability.
By leveraging the strengths of these four orthogonal methods, researchers can build a comprehensive and undeniable purity profile for this compound, ensuring the quality and integrity required for progression in drug development.
References
- Alphalyse. Orthogonal method in pharmaceutical product analysis. [Link]
- Nageswara Rao, R., & Nagaraju, V. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 779–785. [Link]
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
- Veeprho. (2020).
- NETZSCH Analyzing & Testing. (2020).
- ResearchGate. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. [Link]
- International Council for Harmonis
- Creative Biolabs.
- Starodub. (2024). Revised ICH Guideline Q2(R1)
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A Senior Application Scientist's Guide to the In Vivo Validation of 3-Amino-4-chlorobenzamide Derivatives in Animal Models
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the inhibition of poly(ADP-ribose) polymerase (PARP) has emerged as a clinically significant strategy, particularly for cancers harboring deficiencies in DNA repair pathways. The core structure of 3-aminobenzamide has long been recognized as a foundational scaffold for PARP inhibitors.[1][2][3][4] This guide provides an in-depth comparison and procedural framework for the in vivo validation of novel 3-Amino-4-chlorobenzamide derivatives, building upon the established principles of PARP inhibition while exploring avenues for enhanced potency and selectivity.
The Rationale for this compound Derivatives as PARP Inhibitors
Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the base excision repair (BER) pathway, responsible for repairing single-strand DNA breaks (SSBs).[5][6] Inhibition of PARP1's enzymatic activity leads to an accumulation of these SSBs. During DNA replication, these unrepaired SSBs can cause replication fork collapse, resulting in the formation of more cytotoxic double-strand breaks (DSBs).[5][7]
In healthy cells, these DSBs are efficiently repaired through the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR genes, such as BRCA1 or BRCA2, this repair mechanism is compromised.[8][9][10] The inhibition of PARP in these HR-deficient tumors leads to a state of "synthetic lethality," where the simultaneous loss of two DNA repair pathways results in genomic instability and, ultimately, cancer cell death.[5][7][11]
This compound serves as a key building block for developing potent PARP inhibitors.[12][13][14][15] Its derivatives are designed to enhance binding affinity to the catalytic domain of PARP1, thereby improving efficacy and potentially modulating the "PARP trapping" effect, where the inhibitor locks PARP onto the DNA, further contributing to cytotoxicity.[6] A notable, albeit later disproven, example is Iniparib (BSI-201), a this compound derivative that initially showed promise as a PARP inhibitor.[16][17][18][19][20]
The PARP1 Signaling Pathway in DNA Repair
The central role of PARP1 in DNA repair is initiated by its detection of single-strand breaks. Upon binding to damaged DNA, PARP1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins.[6][21] This PARylation process acts as a scaffold, recruiting other essential DNA repair proteins to the site of damage to facilitate the repair process.[7][21][22]
Caption: PARP1 signaling in DNA repair and the impact of PARP inhibitors.
Designing In Vivo Validation Studies for Novel Derivatives
The preclinical evaluation of novel this compound derivatives requires meticulously designed in vivo studies to assess their anti-tumor efficacy, tolerability, and pharmacodynamic effects in a living organism.[5][23][24] Xenograft models, where human cancer cell lines or patient-derived tumors are implanted into immunodeficient mice, are the workhorses for these evaluations.[25]
Selection of Animal Models
The choice of animal model is paramount for the successful evaluation of these derivatives. Key considerations include:
-
Homologous Recombination Deficient (HRD) Models: To leverage the principle of synthetic lethality, it is crucial to use cancer cell lines with known defects in the HR pathway, such as those with BRCA1/2 mutations.[8][9][26]
-
Patient-Derived Xenograft (PDX) Models: PDX models, where tumor tissue from a patient is directly implanted into mice, are increasingly favored for their clinical relevance as they better retain the genetic and epigenetic diversity of the original tumor.[24]
-
Genetically Engineered Mouse Models (GEMMs): These models, where mice are genetically modified to develop specific types of cancer, can provide valuable insights into tumorigenesis and drug response in a more physiologically relevant context.[25]
Experimental Workflow for In Vivo Efficacy Studies
A typical workflow for assessing the in vivo efficacy of a novel this compound derivative using a xenograft model is outlined below.[5]
Caption: Standard workflow for an in vivo xenograft efficacy study.
Comparative In Vivo Performance of Novel Derivatives
To illustrate the comparative analysis of novel this compound derivatives, let's consider a hypothetical study comparing two derivatives, Derivative A and Derivative B , against a vehicle control in a BRCA1-mutant breast cancer xenograft model.
Efficacy: Tumor Growth Inhibition
The primary endpoint for efficacy is typically the inhibition of tumor growth over the course of the treatment period.
| Treatment Group | Mean Tumor Volume (Day 21) (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 1250 ± 150 | - |
| Derivative A (10 mg/kg, QD) | 450 ± 75 | 64 |
| Derivative B (10 mg/kg, QD) | 280 ± 50 | 77.6 |
Data are presented as mean ± standard error of the mean (SEM).
In this hypothetical scenario, both derivatives demonstrate significant anti-tumor activity compared to the vehicle control. Derivative B exhibits superior tumor growth inhibition, suggesting it may be a more potent PARP inhibitor in vivo.
Tolerability: Body Weight Changes
Monitoring the body weight of the animals is a crucial indicator of the compound's tolerability.
| Treatment Group | Mean Body Weight Change (Day 21) (%) |
| Vehicle Control | +5.2 ± 1.5 |
| Derivative A (10 mg/kg, QD) | -2.1 ± 0.8 |
| Derivative B (10 mg/kg, QD) | -1.5 ± 0.6 |
Data are presented as mean ± SEM.
Both derivatives show a slight decrease in body weight, which is common with effective anti-cancer agents. The minimal difference between the two derivatives suggests comparable tolerability at the tested dose.
Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis
Understanding the pharmacokinetic and pharmacodynamic profiles of the derivatives is essential for interpreting the efficacy data.[27][28][29][30][31]
| Derivative | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | PARP Inhibition in Tumor (%) |
| Derivative A | 850 | 2 | 4200 | 75 |
| Derivative B | 1100 | 1.5 | 5800 | 92 |
Pharmacokinetic parameters were determined after a single oral dose of 10 mg/kg. PARP inhibition in tumor tissue was assessed 4 hours post-dosing.
The superior efficacy of Derivative B correlates with its more favorable pharmacokinetic profile, leading to higher drug exposure and greater target engagement in the tumor tissue.
Detailed Experimental Protocols
Xenograft Tumor Model Protocol
-
Cell Culture: Culture a human cancer cell line with a known HR deficiency (e.g., MDA-MB-436, a BRCA1-mutant breast cancer cell line) under standard conditions.[32]
-
Cell Preparation: On the day of implantation, harvest the cells and resuspend them in a sterile, serum-free medium at a concentration of 5 x 10^6 cells per 100 µL.[33]
-
Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of 6-8 week old female immunodeficient mice (e.g., NSG mice).[34]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with digital calipers two to three times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.[35]
-
Randomization: When the mean tumor volume reaches approximately 150-200 mm³, randomize the mice into treatment groups.[5]
-
Treatment Administration: Administer the vehicle control, Derivative A, or Derivative B daily via oral gavage at the specified dose. Monitor the body weight of each mouse daily.
-
Efficacy Assessment: Continue treatment and tumor volume measurements for the duration of the study (e.g., 21 days).[35]
-
Endpoint: At the end of the study, euthanize the mice and harvest the tumors for further analysis.[36]
Pharmacodynamic (PD) Analysis: PARP Inhibition Assay
-
Sample Collection: At a predetermined time point after the final dose, collect tumor tissue from a subset of mice in each treatment group.[37][38][39]
-
Tissue Lysis: Homogenize the tumor tissue in a suitable lysis buffer containing protease and phosphatase inhibitors.[36]
-
Protein Quantification: Determine the protein concentration of the tumor lysates.[36]
-
PARP Activity Assay: Utilize a commercially available ELISA-based assay to measure the levels of poly(ADP-ribose) (PAR) in the tumor lysates, which is a direct indicator of PARP activity.
-
Data Analysis: Normalize the PAR levels to the total protein concentration and express the results as a percentage of PARP inhibition relative to the vehicle-treated control group.
Conclusion
The in vivo validation of novel this compound derivatives is a critical step in the development of next-generation PARP inhibitors. A well-designed and executed preclinical study, utilizing appropriate animal models and robust analytical methods, is essential for identifying promising drug candidates for clinical translation. By systematically comparing the efficacy, tolerability, and PK/PD profiles of new derivatives, researchers can make data-driven decisions to advance the most promising compounds into further development.
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Comparative Molecular Docking Analysis: Evaluating 3-Amino-4-chlorobenzamide Against Alternative Scaffolds for PARP-1 Inhibition
This guide provides a comprehensive framework for conducting a comparative molecular docking study of 3-Amino-4-chlorobenzamide and other prominent inhibitor scaffolds against Poly (ADP-ribose) polymerase-1 (PARP-1). We will delve into the causal rationale behind each step of the experimental protocol, present hypothetical yet realistic data for objective comparison, and provide insights into the interpretation of these results for drug discovery professionals.
Introduction: The Rationale for Comparative Docking
Poly (ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in the base excision repair (BER) pathway, responsible for repairing single-strand DNA breaks.[1] In cancer cells with deficient homologous recombination repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP-1 leads to an accumulation of DNA damage and ultimately, cell death—a concept known as synthetic lethality.[1] This has made PARP-1 a highly attractive target for anticancer drug development.[2]
The foundational scaffold for many early PARP inhibitors is aminobenzamide. 3-Aminobenzamide, a potent PARP inhibitor, and its derivatives like this compound, serve as a crucial reference point.[3][4][5][6] However, the drug discovery landscape has evolved, producing diverse chemical scaffolds with varying potency, selectivity, and pharmacokinetic properties.
Molecular docking is an indispensable computational tool that predicts the preferred orientation and binding affinity of a ligand to a target protein.[1][7] By comparing the docking performance of a reference scaffold (this compound) against established drugs like Olaparib and Veliparib, we can gain invaluable insights. This comparative approach allows us to:
-
Benchmark the binding potential of a lead compound.
-
Understand the key molecular interactions that drive high-affinity binding.
-
Identify opportunities for scaffold hopping and the design of novel inhibitors with improved properties.
This guide will simulate such a study, providing the methodology and analytical framework necessary for researchers to perform similar comparisons in their own work.
Experimental Design & Methodology
A robust comparative docking study is built on a meticulously planned and executed workflow. The choices made at each stage are critical for generating reliable and reproducible data.
Target and Ligand Selection
-
Protein Target: The catalytic domain of human PARP-1 is selected for this study. To ensure high-quality structural data, we will use a crystal structure from the Protein Data Bank (PDB). The structure PDB ID: 4H03 is chosen as it contains the PARP-1 catalytic domain complexed with a benzamide-derived inhibitor, providing a relevant starting point for our analysis.
-
Reference Scaffold: this compound. This molecule represents a variation of the classic PARP inhibitor scaffold.
-
Comparator Scaffolds:
-
Olaparib: The first-in-class PARP inhibitor, featuring a phthalazinone core.[8] Its well-characterized binding mode makes it an excellent benchmark.
-
Veliparib (ABT-888): A potent inhibitor with a distinct 2H-indazole-7-carboxamide scaffold, allowing for the evaluation of a different set of molecular interactions.[9]
-
Computational Workflow Overview
The entire process, from initial preparation to final analysis, follows a logical sequence designed to minimize errors and ensure data integrity.
Caption: Comparative Molecular Docking Workflow.
Detailed Step-by-Step Protocol
This protocol utilizes widely accessible software such as AutoDock Tools for preparation and AutoDock Vina for the docking simulation.[1][10][11]
Part A: Protein Preparation
-
Fetch the Structure: Download the PDB file for PARP-1 (e.g., PDB ID: 4H03) from the RCSB PDB database.
-
Clean the Structure: Load the PDB file into AutoDock Tools (ADT). Remove all water molecules and any co-crystallized ligands or heteroatoms that are not part of the protein.[12] This is crucial because solvent molecules can interfere with ligand docking, and the original ligand must be removed to make the binding site accessible.
-
Add Hydrogens: Add polar hydrogen atoms to the protein. Crystal structures often do not resolve hydrogen positions, yet they are vital for correct hydrogen bonding interactions.
-
Assign Charges: Add Kollman charges to the protein. Accurate charge distribution is essential for calculating the electrostatic component of the binding energy.
-
Save as PDBQT: Save the prepared protein structure in the PDBQT file format, which includes charge and atom type information required by AutoDock Vina.
Part B: Ligand Preparation
-
Obtain 3D Structures: Download the 3D structures of this compound, Olaparib, and Veliparib from the PubChem database in SDF format.
-
Load and Prepare: Open each ligand file in ADT. The software will automatically detect the root atom and rotatable bonds.
-
Assign Charges: Add Gasteiger charges to each ligand.[13]
-
Save as PDBQT: Save each prepared ligand as a separate PDBQT file.
Part C: Docking Simulation
-
Grid Box Generation: Load the prepared protein PDBQT file into ADT. Define a grid box that encompasses the entire active site.[10][12] The dimensions and center of the grid should be determined based on the location of the co-crystallized ligand in the original PDB file to ensure the search space is focused on the relevant binding pocket. A typical size might be 25 x 25 x 25 Å.
-
Create Configuration File: Prepare a text file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the grid box center coordinates and dimensions, and the name of the output file.
-
Run AutoDock Vina: Execute the docking simulation from the command line, referencing the configuration file for each ligand. The command will be similar to: vina --config conf.txt --receptor protein.pdbqt --ligand ligand_x.pdbqt --out output_x.pdbqt --log log_x.txt.
-
Repeat for All Ligands: Run the simulation for this compound, Olaparib, and Veliparib.
Results: A Comparative Analysis
The output from AutoDock Vina provides binding affinity scores (in kcal/mol) and the predicted binding poses for each ligand. A more negative binding energy indicates a more stable protein-ligand complex and, theoretically, a higher binding affinity.[7][14]
Quantitative Docking Data
The results of the docking simulations are summarized below. This table provides a clear, quantitative comparison of the predicted binding characteristics of each scaffold.
| Ligand Scaffold | Binding Affinity (kcal/mol) | Predicted Ki (nM) | H-Bonds | Key Interacting Residues |
| This compound | -7.2 | 850.5 | 3 | Gly863, Ser904, Arg878 |
| Veliparib | -8.9 | 85.2 | 4 | Gly863, Ser904, Tyr907, Arg878 |
| Olaparib | -10.5 | 5.1 | 5 | Gly863, Ser904, Tyr907, Asp770 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes. Actual results may vary based on the specific software, force fields, and preparation protocols used.
Structural Interaction Analysis
Visual inspection of the docking poses reveals the structural basis for the observed binding affinities. Key interactions within the PARP-1 nicotinamide-binding pocket drive inhibitor recognition.
Caption: Key Molecular Interactions of PARP-1 Inhibitors.
Discussion: Interpreting the Comparative Data
The hypothetical results clearly favor the more complex scaffolds of Olaparib and Veliparib over the simpler this compound. The causality behind these differences lies in the specific molecular interactions each scaffold can form within the PARP-1 active site.
-
The Role of Hydrogen Bonds: All three inhibitors are predicted to form crucial hydrogen bonds with the backbone of Gly863 and the side chain of Ser904 . These interactions anchor the carboxamide moiety (or its bioisostere) common to many PARP inhibitors, mimicking the binding of the native substrate, NAD+.[2] this compound relies heavily on these foundational interactions.
-
The Significance of π-π Stacking: The superior binding affinities of Olaparib and Veliparib can be attributed to their ability to form additional, high-energy interactions. Their larger aromatic systems engage in a favorable π-π stacking interaction with the side chain of Tyr907 .[15] This interaction is a key feature of potent PARP-1 inhibitors and is not possible for the smaller this compound scaffold. This explains the significant jump in binding affinity from -7.2 kcal/mol to -8.9 and -10.5 kcal/mol.
-
Exploiting Additional Pockets: Olaparib's phthalazinone and cyclopropane carboxamide moieties extend deeper into the binding pocket, allowing it to form an additional hydrogen bond with Asp770 . This extra point of contact further stabilizes the complex, contributing to its best-in-class binding affinity in this simulated study.
From a drug design perspective, this analysis demonstrates that while the core benzamide scaffold provides a valid starting point for PARP-1 inhibition, achieving high potency requires extending the molecule to engage in additional interactions, particularly the π-π stacking with Tyr907.
Conclusion
This guide has outlined a complete, self-validating protocol for the comparative molecular docking of PARP-1 inhibitors. By systematically preparing the target and ligands, executing a controlled docking simulation, and analyzing the results both quantitatively and qualitatively, researchers can derive powerful insights into structure-activity relationships.
Our illustrative data shows that while this compound establishes the fundamental interactions necessary for PARP-1 inhibition, more advanced scaffolds like Veliparib and Olaparib achieve superior binding affinities by forming additional key interactions, such as π-π stacking. This framework serves as a robust starting point for any researcher looking to evaluate novel scaffolds against established benchmarks in the field of drug discovery.
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- Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell de
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A Senior Application Scientist's Guide to Confirming Target Engagement of 3-Amino-4-chlorobenzamide-based Inhibitors
For researchers, scientists, and drug development professionals, establishing that a novel inhibitor interacts with its intended target within the complex cellular environment is a critical step in the drug discovery pipeline.[1] This guide provides an in-depth comparison of methodologies for confirming the target engagement of 3-Amino-4-chlorobenzamide-based inhibitors, a class of compounds known to primarily target Poly(ADP-ribose) polymerase (PARP) enzymes.[2][3] A robust understanding and application of these techniques are paramount for validating a compound's mechanism of action and making confident decisions in lead optimization.[4][5]
The Central Role of PARP in DNA Repair and Cancer Therapy
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response, particularly in the repair of single-strand breaks.[3][6] Upon detecting a DNA break, PARP1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, a process that recruits other DNA repair factors.[7][8] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP1 leads to the accumulation of cytotoxic double-strand breaks, a concept known as synthetic lethality.[6][9] 3-Aminobenzamide, a foundational PARP inhibitor, and its derivatives like this compound, act by competing with the enzyme's natural substrate, NAD+.[2][3]
Visualizing the PARP1 Signaling Pathway
The following diagram illustrates the central role of PARP1 in the DNA damage response and the mechanism of action for PARP inhibitors.
Caption: PARP1 activation at DNA breaks and inhibition by this compound.
Core Methodologies for Confirming Target Engagement
Demonstrating that an inhibitor binds to its intended target within a cell is a crucial validation step.[1] Several robust methods can be employed, each with its own advantages and limitations. This guide will compare key techniques, providing the rationale behind their application and detailed protocols.
Cellular Thermal Shift Assay (CETSA®)
Principle: CETSA is a powerful biophysical method that assesses target engagement in a label-free manner within intact cells or cell lysates.[10][11] The underlying principle is that the binding of a ligand, such as an inhibitor, to its target protein confers thermal stability.[12] This increased stability is measured by quantifying the amount of soluble protein remaining after heat treatment.[11][13][14]
Experimental Causality: By observing a shift in the melting temperature (Tm) of the target protein in the presence of the inhibitor, we can directly infer binding. This method is particularly valuable as it reflects the interaction in a physiological context, accounting for factors like cell permeability and intracellular concentrations.[15]
Workflow Diagram:
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: Western Blot-based CETSA for PARP1
-
Cell Culture and Treatment: Plate cells (e.g., MDA-MB-436, a BRCA1-mutant breast cancer cell line) and allow them to adhere.[13] Treat the cells with a dose range of the this compound-based inhibitor or a vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour).[14]
-
Heat Shock: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 60°C) for a set duration (e.g., 3 minutes), followed by immediate cooling on ice.[13]
-
Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer. Centrifuge the lysates at high speed (e.g., 20,000 x g) to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).[13]
-
Protein Quantification and Analysis: Collect the supernatant and determine the protein concentration. Prepare samples for SDS-PAGE and Western blot analysis using a validated antibody against PARP1.[16]
-
Data Analysis: Quantify the band intensities for PARP1 at each temperature for both inhibitor-treated and vehicle-treated samples. Plot the relative amount of soluble PARP1 as a function of temperature to generate melting curves. A shift in the curve to higher temperatures in the presence of the inhibitor confirms target engagement.[12]
In-Cell Western™ and Immunofluorescence
Principle: These methods indirectly assess target engagement by measuring the downstream consequences of PARP inhibition, specifically the reduction in PAR formation (PARylation).[17]
Experimental Causality: Active PARP1 generates PAR chains at sites of DNA damage. A successful PARP inhibitor will block this activity. By inducing DNA damage and then quantifying the levels of PAR, we can determine the efficacy of the inhibitor.
Detailed Protocol: In-Cell Western™ for PARP Activity
-
Cell Seeding and Treatment: Seed cells in a multi-well plate (e.g., 96-well) and allow them to attach. Pre-treat the cells with the this compound-based inhibitor for 1 hour.
-
Induction of DNA Damage: Induce DNA damage by treating the cells with an agent like methyl methanesulfonate (MMS) or hydrogen peroxide (H₂O₂) for a short duration (e.g., 15-30 minutes).[16][17]
-
Fixation and Permeabilization: Fix the cells with formaldehyde and then permeabilize them with a detergent like Triton X-100.
-
Immunostaining: Block non-specific antibody binding and then incubate the cells with a primary antibody that specifically recognizes PAR. Follow this with an incubation with a fluorescently labeled secondary antibody.
-
Quantification: Use an imaging system to quantify the fluorescence intensity in each well. A dose-dependent decrease in the PAR signal in inhibitor-treated cells indicates successful target engagement and inhibition.
Immunoprecipitation (IP) and Western Blotting
Principle: Immunoprecipitation can be used to assess the "trapping" of PARP1 on chromatin, a key mechanism of action for many PARP inhibitors.[18]
Experimental Causality: Potent PARP inhibitors not only block the catalytic activity of PARP1 but also trap it on the DNA.[19] This trapped PARP-DNA complex is itself a cytotoxic lesion.[18] By fractionating cells into soluble and chromatin-bound components, we can visualize the inhibitor-induced increase in chromatin-associated PARP1.[18]
Detailed Protocol: PARP1 Trapping Assay
-
Cell Treatment: Treat cells with the inhibitor or vehicle control for a defined period (e.g., 30 minutes to 4 hours).[18]
-
Cellular Fractionation: Lyse the cells in a buffer that separates the nuclear soluble proteins from the chromatin-bound proteins. This often involves a low-salt buffer to extract soluble proteins, followed by a high-salt or nuclease-containing buffer to release chromatin-bound proteins.
-
Western Blot Analysis: Analyze both the soluble and chromatin-bound fractions by Western blotting using an anti-PARP1 antibody. Use antibodies against proteins like Histone H3 as a marker for the chromatin fraction and Topoisomerase I for the nuclear soluble fraction.[18]
-
Data Interpretation: An increase in the amount of PARP1 in the chromatin-bound fraction of inhibitor-treated cells compared to the vehicle-treated cells indicates PARP trapping.[18]
Comparison of Target Engagement Methodologies
| Methodology | Principle | Advantages | Limitations | References |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding increases protein thermal stability. | Label-free; confirms direct binding in a physiological context; can be adapted for high-throughput screening. | Requires a specific antibody for detection; protein must be thermally stable enough for a measurable shift. | [11][13][14][15][20] |
| In-Cell Western™ / Immunofluorescence | Measures inhibition of downstream PARP activity (PARylation). | High-throughput; provides functional confirmation of inhibition. | Indirect measure of target engagement; requires induction of DNA damage. | [7][17] |
| Immunoprecipitation & Western Blotting | Quantifies the trapping of PARP1 on chromatin. | Provides insight into a key cytotoxic mechanism of some PARP inhibitors. | More complex protocol; may not be applicable to all PARP inhibitors if they don't induce trapping. | [18][21][22] |
| Biochemical Assays | Measures enzymatic activity using purified components. | Allows for precise determination of IC50 values and mechanism of inhibition (e.g., competitive). | Lacks cellular context (e.g., permeability, off-target effects). | [23][24][25] |
Alternative Inhibitors and Comparative Analysis
While this compound-based compounds are effective research tools, several clinically approved PARP inhibitors offer potent alternatives. These include Olaparib, Rucaparib, Niraparib, and Talazoparib.[3][26] A key differentiator among these inhibitors is their relative potency in both catalytic inhibition and PARP trapping.[26] For instance, Talazoparib is known to be a particularly potent PARP-trapper.[26] When evaluating a novel this compound derivative, it is crucial to benchmark its performance against these established inhibitors using the assays described above. This comparative data is essential for understanding the compound's potential therapeutic value.
Conclusion: A Multi-Faceted Approach to Validation
Confirming the target engagement of this compound-based inhibitors requires a multi-pronged approach. While methods that measure the downstream effects of PARP inhibition, such as the reduction in PARylation, are valuable functional assays, they do not definitively prove direct binding. Therefore, combining a functional assay with a biophysical method like CETSA provides the most robust and compelling evidence of target engagement.[4] This rigorous, self-validating system of experimentation ensures that the observed cellular phenotype is a direct result of the inhibitor interacting with its intended target, PARP1. This level of scientific integrity is fundamental to the successful progression of any compound through the drug discovery and development process.
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Head-to-head comparison of different coupling agents for 3-Amino-4-chlorobenzamide synthesis
A Senior Application Scientist's Guide to Optimizing Amide Bond Formation
For researchers, medicinal chemists, and professionals in drug development, the synthesis of key intermediates with high purity and yield is paramount. 3-Amino-4-chlorobenzamide is a valuable building block in the synthesis of various pharmaceuticals and agrochemicals. The crucial step in its synthesis from 3-amino-4-chlorobenzoic acid and an amine source is the amide bond formation, a reaction heavily reliant on the choice of coupling agent. This guide provides an in-depth, head-to-head comparison of common coupling agents for this transformation, grounded in mechanistic principles and supported by experimental data from analogous systems, to empower you to make an informed decision for your specific synthetic needs.
The Critical Role of the Coupling Agent in Amide Synthesis
The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process, requiring high temperatures that can be detrimental to sensitive functional groups. Coupling agents are employed to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby activating it for nucleophilic attack by the amine under milder conditions. The choice of coupling agent directly influences reaction kinetics, yield, purity of the final product, and the potential for side reactions.
Classes of Coupling Agents: A Mechanistic Overview
The most common coupling agents can be broadly categorized into three classes: carbodiimides, phosphonium salts, and uronium/aminium salts. Each class operates through a distinct mechanism, which in turn dictates its reactivity profile and suitability for different substrates.
Carbodiimides: The Workhorses of Amide Synthesis
Carbodiimides, such as N,N'-Dicyclohexylcarbodiimide (DCC), N,N'-Diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are cost-effective and widely used coupling agents. They activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.
Caption: General mechanism of carbodiimide-mediated amide bond formation.
A significant drawback of carbodiimides is the potential for the O-acylisourea intermediate to rearrange into a stable N-acylurea, an unreactive byproduct. To mitigate this and other side reactions like racemization in chiral substrates, additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often employed. These additives trap the O-acylisourea to form a more stable and selective active ester.
Phosphonium Salts: Enhanced Reactivity and Reduced Side Reactions
Phosphonium salt-based coupling reagents, with (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) being a prominent example, offer higher reactivity and are generally less prone to side reactions compared to carbodiimides. They activate the carboxylic acid by forming an active ester with the concomitant release of a phosphine oxide byproduct.
Caption: Mechanism of amide bond formation using a phosphonium salt like PyBOP.
Phosphonium reagents are particularly advantageous for coupling sterically hindered amino acids and for minimizing racemization. However, they are generally more expensive than carbodiimides.
Uronium/Aminium Salts: The Gold Standard for Efficiency
Uronium and aminium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are among the most efficient coupling reagents available.[1] They rapidly convert carboxylic acids into their corresponding active esters, leading to high yields and short reaction times.[2]
Caption: HATU-mediated amide bond formation proceeds via a highly reactive OAt active ester.
HATU, in particular, is renowned for its ability to facilitate difficult couplings with minimal racemization due to the anchimeric assistance of the pyridine nitrogen in the HOAt leaving group.[3] The primary drawback of uronium salts is their higher cost compared to other coupling agents.
Head-to-Head Performance Comparison
| Coupling Agent/System | Class | Relative Cost | Typical Yield (%) | Typical Reaction Time | Key Advantages | Key Disadvantages |
| DIC/HOBt | Carbodiimide | Low | 85-95% | 4-12 h | Cost-effective, soluble urea byproduct. | Slower reaction times, potential for side reactions. |
| EDC/HOBt | Carbodiimide | Low-Medium | 80-95% | 4-12 h | Water-soluble urea byproduct simplifies workup.[4] | Can be less effective for sterically hindered substrates. |
| PyBOP | Phosphonium Salt | Medium-High | 90-98% | 1-4 h | High yields, low racemization, good for hindered substrates.[3] | More expensive, phosphine oxide byproduct can be difficult to remove. |
| HATU | Uronium Salt | High | 95-99% | 0.5-2 h | Very high efficiency and speed, extremely low racemization.[2][3] | High cost, potential for side reactions with the amine if not pre-activated. |
Experimental Protocols for this compound Synthesis
The following are representative protocols for the synthesis of this compound from 3-amino-4-chlorobenzoic acid and aqueous ammonia, adapted from established methodologies for benzamide synthesis.
Protocol 1: Synthesis using DIC/HOBt
This protocol is adapted from a patented procedure for a structurally similar molecule.[5]
Materials:
-
3-Amino-4-chlorobenzoic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Aqueous Ammonia (28-30%)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (optional, as co-solvent)
Procedure:
-
In a round-bottom flask, dissolve 3-amino-4-chlorobenzoic acid (1.0 eq) and HOBt (1.1 eq) in DCM. If solubility is an issue, a minimal amount of DMF can be added.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIC (1.1 eq) to the cooled solution and stir for 30 minutes at 0 °C.
-
Add aqueous ammonia (2.0 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC.
-
Upon completion, filter the reaction mixture to remove the diisopropylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis using HATU
This protocol is a general procedure for high-efficiency amide coupling.
Materials:
-
3-Amino-4-chlorobenzoic acid
-
HATU
-
Aqueous Ammonia (28-30%)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve 3-amino-4-chlorobenzoic acid (1.0 eq) in DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Cool the mixture to 0 °C and slowly add aqueous ammonia (1.5 eq).
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Caption: A generalized experimental workflow for the synthesis of this compound.
Conclusion and Recommendations
The choice of coupling agent for the synthesis of this compound is a trade-off between cost, efficiency, and ease of purification.
-
For large-scale, cost-sensitive syntheses where reaction time is not a critical factor, DIC/HOBt offers a robust and economical solution.
-
EDC/HOBt is a strong contender, particularly when ease of workup is a priority due to its water-soluble byproduct.
-
For syntheses where high purity and yield are paramount, and for overcoming potential steric hindrance, the phosphonium salt PyBOP is an excellent choice.
-
When maximum efficiency, speed, and minimal side reactions are required, especially for high-value applications, the uronium salt HATU stands out as the superior, albeit more expensive, option.
Ultimately, the optimal coupling agent will depend on the specific requirements of your project, including scale, budget, and purity specifications. It is always recommended to perform small-scale optimization experiments to determine the best conditions for your particular setup.
References
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- CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. (2016).
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Luxembourg Bio Technologies. (2017). A comparative study of amide-bond forming reagents in aqueous media.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Substituted Benzamides.
- ResearchGate. (2017).
- ChemicalBook. (n.d.). 3-AMINO-N-(4-CHLOROPHENYL)BENZAMIDE synthesis.
- ResearchGate. (n.d.). Synthesis reaction of 3-amino-4-chloro benzohydrazide.
- BenchChem. (2025). A Comparative Guide to Benzamide Synthesis Methods for Researchers.
- National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- BenchChem. (2025). A Researcher's Guide to Amide Bond Formation: Comparing EDC and Other Common Coupling Agents.
- American Chemical Society Publications. (2019). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Google Patents. (2016). CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.
- BLD Pharm. (n.d.). 19694-10-1|this compound.
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A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 3-Amino-4-chlorobenzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the adage "fail early, fail cheap" has never been more pertinent. A compound's metabolic stability is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical success. Molecules that are rapidly metabolized may fail to achieve therapeutic concentrations, while those that are too stable can accumulate and lead to toxicity. The 3-amino-4-chlorobenzamide scaffold is a privileged structure in medicinal chemistry, appearing in a range of compounds with diverse biological activities. Understanding and optimizing the metabolic stability of derivatives built upon this core is paramount for advancing lead candidates.
This guide provides an in-depth comparison of methodologies to assess the metabolic stability of this compound derivatives. We will delve into the underlying principles of metabolic pathways, provide detailed experimental protocols for key in vitro assays, and present a framework for interpreting the resulting data to guide medicinal chemistry efforts.
The Metabolic Landscape of this compound Derivatives: Predicting the "Soft Spots"
The metabolic fate of a this compound derivative is primarily dictated by its susceptibility to enzymatic modification by drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily.[1][2] These enzymes, predominantly found in the liver, catalyze a variety of oxidative reactions.[1] For the this compound core, several metabolic "soft spots" can be anticipated:
-
Aromatic Hydroxylation: The phenyl ring is susceptible to hydroxylation by CYP enzymes. The position of hydroxylation can be influenced by the electronic properties of the substituents.
-
N-Dealkylation: If the amide nitrogen is substituted with an alkyl group, N-dealkylation is a common metabolic pathway.
-
Amide Hydrolysis: While generally more stable than esters, the amide bond can be subject to hydrolysis by amidases.
-
Oxidation of Substituents: Functional groups attached to the benzamide scaffold can also be sites of metabolism. For instance, alkyl groups can be hydroxylated, and ethers can be O-dealkylated.
-
N-Acetylation: The primary amino group at the 3-position is a potential site for N-acetylation by N-acetyltransferases (NATs), a phase II metabolic reaction that can significantly alter the compound's properties.
The interplay of these pathways determines the overall metabolic clearance of a given derivative. Strategic modification of these metabolic hotspots is a key strategy in medicinal chemistry to enhance metabolic stability.
Comparative Assessment of Metabolic Stability: A Hypothetical Case Study
| Compound ID | N-Substituent | HLM Half-Life (t½, min) | HLM Intrinsic Clearance (CLint, µL/min/mg protein) | Hepatocyte Half-Life (t½, min) | Hepatocyte Intrinsic Clearance (CLint, µL/min/10^6 cells) |
| Parent | -H | 45 | 15.4 | 60 | 11.6 |
| Derivative A | -CH₃ | 35 | 19.8 | 48 | 14.4 |
| Derivative B | -CH₂CH₃ | 28 | 24.8 | 38 | 18.2 |
| Derivative C | -Cyclopropyl | 65 | 10.7 | 85 | 8.2 |
| Derivative D | -Phenyl | 18 | 38.5 | 25 | 27.7 |
Data Interpretation and Causality:
-
N-Alkylation (A & B): The introduction of small alkyl groups at the amide nitrogen appears to increase the rate of metabolism compared to the parent compound. This is likely due to the introduction of a new metabolic pathway: N-dealkylation, a common reaction catalyzed by CYP enzymes. The slightly faster clearance of the ethyl-substituted derivative (B) compared to the methyl-substituted one (A) could be attributed to a more favorable interaction with the active site of the metabolizing enzymes.
-
Cyclopropyl Substitution (C): The cyclopropyl group in Derivative C leads to a significant improvement in metabolic stability in both human liver microsomes (HLM) and hepatocytes. This is a common strategy in medicinal chemistry; the cyclopropyl group is often more resistant to oxidative metabolism compared to linear alkyl chains.
-
Aromatic Substitution (D): The introduction of a phenyl group at the amide nitrogen results in a marked decrease in metabolic stability. This is likely due to the introduction of a large, lipophilic moiety that can readily undergo aromatic hydroxylation, providing an additional and efficient route of metabolism.
This type of comparative data is invaluable for establishing structure-activity relationships (SAR) and guiding the design of next-generation compounds with improved pharmacokinetic properties.
Experimental Protocols for Assessing Metabolic Stability
The generation of reliable and reproducible metabolic stability data hinges on robust and well-validated experimental protocols. Here, we provide detailed, step-by-step methodologies for the two most common in vitro assays.
Protocol 1: Human Liver Microsomal (HLM) Stability Assay
This assay is a high-throughput method primarily used to assess Phase I metabolic stability, particularly metabolism mediated by CYP enzymes.
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
Test compounds and positive controls (e.g., testosterone, verapamil)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system
Procedure:
-
Compound Preparation: Prepare stock solutions of test compounds and positive controls in a suitable organic solvent (e.g., DMSO). Make working solutions by diluting the stocks in the incubation buffer.
-
Reaction Mixture Preparation: In a 96-well plate, add the phosphate buffer, HLM suspension, and the test compound or positive control.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except for the negative control wells (which receive buffer instead).
-
Time-course Incubation: Incubate the plate at 37°C with shaking. At specific time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in designated wells by adding an equal volume of cold acetonitrile containing the internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg/mL protein in incubation)
Experimental Workflow for HLM Stability Assay
Caption: Workflow for the Human Liver Microsomal (HLM) stability assay.
Protocol 2: Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain both Phase I and Phase II metabolizing enzymes and active transporter systems.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte culture medium
-
Test compounds and positive controls (e.g., 7-hydroxycoumarin for Phase II metabolism)
-
Acetonitrile (or other suitable organic solvent)
-
Internal standard for LC-MS/MS analysis
-
96-well plates (collagen-coated for adherent cultures)
-
CO₂ incubator
-
LC-MS/MS system
Procedure:
-
Hepatocyte Plating (for adherent cultures): Thaw cryopreserved hepatocytes according to the supplier's protocol and plate them on collagen-coated 96-well plates. Allow the cells to attach for several hours in a CO₂ incubator.
-
Compound Preparation: Prepare working solutions of the test compounds and positive controls in the hepatocyte culture medium.
-
Incubation: Remove the plating medium from the hepatocytes and add the medium containing the test compound or positive control.
-
Time-course Incubation: Incubate the plate at 37°C in a humidified CO₂ incubator. At specified time points (e.g., 0, 30, 60, 120, 240 minutes), collect aliquots of the incubation medium.
-
Reaction Termination: Terminate the metabolic activity by adding cold acetonitrile with an internal standard to the collected aliquots.
-
Sample Processing: Process the samples as described in the HLM stability assay protocol.
-
LC-MS/MS Analysis: Analyze the samples by a validated LC-MS/MS method to quantify the parent compound.
Data Analysis:
-
The data analysis is similar to the HLM stability assay, with the intrinsic clearance being expressed per million cells: CLint = (0.693 / t½) / (cell density in millions/mL)
Key Metabolic Pathways of this compound Derivatives
Caption: Major Phase I and Phase II metabolic pathways for this compound derivatives.
Conclusion: A Data-Driven Approach to Optimizing Metabolic Stability
The assessment of metabolic stability is a cornerstone of modern drug discovery. For promising scaffolds like this compound, a systematic and data-driven approach to understanding and optimizing metabolic liabilities is essential for the successful development of new therapeutics. By employing robust in vitro assays, such as the HLM and hepatocyte stability assays, researchers can generate critical data to establish structure-metabolism relationships. This knowledge, in turn, empowers medicinal chemists to rationally design derivatives with enhanced pharmacokinetic profiles, ultimately increasing the probability of identifying a clinical candidate with the desired efficacy and safety. The integration of these experimental approaches into the drug discovery workflow is not merely a screening step but a fundamental component of a holistic and efficient lead optimization strategy.
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A Senior Application Scientist's Guide to Validating Hits from a 3-Amino-4-chlorobenzamide Derivative Library Screen
In the landscape of drug discovery, a high-throughput screen (HTS) is merely the opening chapter. The initial list of "hits," while exciting, is invariably populated with false positives and compounds with undesirable properties.[1][2][3] The subsequent hit validation cascade is where the true potential of a chemical series is rigorously tested and confirmed. This guide provides a comprehensive, field-proven framework for validating hits from a screen of a 3-Amino-4-chlorobenzamide derivative library, moving from a list of potential actives to a handful of high-confidence, well-characterized compounds ready for lead optimization.
The this compound scaffold is a versatile starting point, known to be a building block for a range of biologically active molecules, including potent enzyme inhibitors.[4][5][6] Our objective is not just to confirm activity but to build a deep, evidence-based understanding of each compound's behavior, ensuring that the candidates we advance have the highest possible chance of success.
The Hit Validation Funnel: A Strategic Overview
The process of hit validation is best conceptualized as a multi-stage funnel. We start with a large number of initial hits and, at each stage, apply increasingly stringent filters to eliminate unsuitable compounds and enrich for those with genuine, on-target activity and favorable properties.[7]
Caption: The Hit Validation Funnel illustrates the systematic process of refining a large number of initial hits down to a small set of high-quality, validated compounds for Hit-to-Lead (H2L) optimization.
Step 1: Hit Confirmation - The First Reality Check
The journey begins with the fundamental step of confirming the initial screening result.[8][9] It is crucial to move away from the library plates used in the primary screen to eliminate artifacts arising from compound storage, degradation, or plating errors.
Causality Behind the Protocol: The primary HTS is often performed on single-point concentrations from compounds stored in DMSO for extended periods. Re-testing from a freshly prepared sample of re-purchased or re-synthesized solid material is non-negotiable.[10] This step validates the compound's identity, purity, and, most importantly, the reproducibility of its activity.
Experimental Protocol: Hit Confirmation and Potency Determination
-
Compound Sourcing: Procure fresh, solid samples of the hit compounds. For critical hits, re-synthesis is the gold standard to ensure structural integrity.
-
Quality Control: Confirm the identity and purity of the fresh sample using LC-MS and NMR. A purity level of >95% is typically required.
-
Serial Dilution: Prepare a fresh stock solution in 100% DMSO. Perform a serial dilution to create a concentration range spanning at least three orders of magnitude (e.g., from 100 µM to 1 nM).
-
Assay Execution: Run the primary screening assay with the full dose-response curve for each hit compound. Ensure all controls (positive, negative, and vehicle) are included on every plate.
-
Data Analysis: Plot the percent inhibition versus compound concentration and fit the data to a four-parameter logistic model to determine the IC50 (or EC50) value and the Hill slope.[11]
Trustworthiness Check: A confirmed hit should exhibit a complete dose-response curve with a Hill slope approximating 1.0. Incomplete curves or very shallow slopes can be indicators of assay interference or other non-ideal binding behavior.[10]
Step 2: Eliminating the Deception of False Positives
A significant portion of initial hits are artifacts that interfere with the assay technology rather than interacting with the biological target.[1][2] Systematically identifying and removing these false positives is arguably the most critical phase of hit validation.[7]
Caption: Triage logic for distinguishing true hits from false positives using orthogonal assays and counter-screens.
A) Orthogonal Assays: The Value of a Second Opinion
An orthogonal assay measures the same biological endpoint as the primary screen but uses a different detection technology.[12][13] This is a powerful method for identifying compounds that interfere with specific assay components (e.g., fluorescence or luminescence).
Example Scenario: If your primary screen for a hypothetical kinase target used a fluorescence-based readout, an ideal orthogonal assay would be a label-free method like Surface Plasmon Resonance (SPR) or a luminescence-based ATP depletion assay. A true hit should be active in both assays, while a compound that quenches fluorescence will be active in the primary assay but inactive in the orthogonal assays.
B) Counter-Screens: Unmasking Non-Specific Activity
Counter-screens are designed to detect undesirable or non-specific compound activities.[2][14][15] The design of these assays is dictated by the nature of the primary screen (biochemical vs. cell-based).
For a Biochemical Primary Screen (e.g., Kinase Assay):
-
Promiscuity/Assay Interference: A common counter-screen involves running the assay in the absence of the target protein.[15] An active compound in this setup is likely interfering with a detection reagent (e.g., the luciferase enzyme in an ATP-Glo assay).
-
Compound Aggregation: Many compounds form aggregates at high concentrations, which can non-specifically inhibit enzymes.[3] This can be tested by including a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer; the activity of aggregators is often attenuated by detergents.
For a Cell-Based Primary Screen (e.g., Phenotypic Screen):
-
Cytotoxicity: Compound-induced cell death is a frequent cause of false positives in cell-based assays.[12][14] It is essential to run a cytotoxicity counter-screen in parallel using the same cell line and incubation time. Common methods include measuring ATP levels (e.g., CellTiter-Glo) or membrane integrity (e.g., LDH release assays).[13]
Comparison of Key Counter-Screening Strategies
| Counter-Screen Type | Principle | Detects | Recommended For |
| Target-Absent Assay | Run primary assay protocol without the target protein/enzyme. | Assay technology interference (e.g., luciferase inhibition).[15] | All biochemical screens. |
| Detergent Titration | Add a small amount of non-ionic detergent (e.g., Triton X-100) to the assay. | Compound aggregation.[3] | Biochemical screens, especially for hydrophobic compounds. |
| Cytotoxicity Assay | Measure cell viability in parallel with the primary cell-based assay. | General cytotoxicity leading to non-specific phenotypic changes.[14] | All cell-based screens. |
| Promiscuity Screen | Test hits against an unrelated target enzyme. | Promiscuous inhibitors that lack specificity.[12] | Biochemical screens, early check for selectivity. |
Step 3: Secondary Assays - Confirming On-Target Engagement
After eliminating artifacts, the next step is to confirm that the validated hits engage the intended target and to elucidate their mechanism of action (MoA).[16][17] This often involves transitioning from a simple biochemical assay to a more physiologically relevant cell-based context.[][19][20]
A) Biochemical Mechanism of Action (MoA) Studies
For enzyme targets, understanding how an inhibitor works is crucial for medicinal chemistry efforts.[11][21] For our hypothetical kinase target, we need to determine if the this compound derivatives are competitive with ATP, competitive with the substrate, or non-competitive.
Experimental Protocol: Kinase MoA Study
-
Assay Setup: Use a biochemical kinase assay that allows for the independent variation of both ATP and substrate concentrations.
-
Matrix Titration: For each inhibitor, perform a matrix of experiments. At a fixed inhibitor concentration, vary the concentration of ATP while keeping the substrate concentration constant (at its Km).
-
Reciprocal Experiment: Next, at a fixed inhibitor concentration, vary the substrate concentration while keeping the ATP concentration constant (at its Km).
-
Data Analysis: Analyze the shifts in inhibitor IC50 values.
-
ATP-Competitive: IC50 increases significantly as ATP concentration increases.
-
Substrate-Competitive: IC50 increases as substrate concentration increases.
-
Non-Competitive: IC50 is largely unaffected by substrate or ATP concentration.
-
B) Cellular Target Engagement & Pathway Analysis
The ultimate test is whether a compound can engage its target in a living cell.[] For a kinase inhibitor, this means demonstrating that it can block the phosphorylation of a known downstream substrate.
Caption: A generic kinase signaling pathway showing how an inhibitor blocks the phosphorylation of a downstream substrate, leading to a change in cellular response.
Experimental Protocol: Western Blot for Target Engagement
-
Cell Treatment: Culture an appropriate cell line known to have an active signaling pathway involving the target kinase. Treat cells with a dose-response of the hit compound for a defined period.
-
Lysis and Protein Quantification: Lyse the cells and quantify the total protein concentration.
-
Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated form of the downstream substrate (p-Substrate) and the total substrate protein (Total-Substrate) as a loading control.
-
Analysis: A successful on-target inhibitor will show a dose-dependent decrease in the p-Substrate signal with no change in the Total-Substrate signal.
Step 4: Selectivity Profiling - Knowing Your Off-Targets
A potent compound is of little use if it interacts with dozens of other proteins, leading to potential toxicity.[22] Selectivity profiling is the process of assessing an inhibitor's activity against a panel of related targets.[23][24]
Causality Behind the Protocol: For kinase inhibitors, it is standard practice to screen validated hits against a panel of other kinases (e.g., a commercial panel of >100 kinases). This provides a "selectivity score" and helps identify potential off-target liabilities early in the process.[25] A compound that is highly potent against the primary target but shows minimal activity against other kinases at 10-fold or even 100-fold higher concentrations is considered highly selective.[23]
Step 5: Data Summary and Hit Prioritization
The final step is to collate all the data into a comprehensive table to objectively compare the remaining hits. This allows the project team to make an informed decision on which chemical series to advance into the Hit-to-Lead (H2L) optimization phase.[26][27]
Hypothetical Data Summary for Validated Hits
| Compound ID | Primary IC50 (nM) | Orthogonal IC50 (nM) | Cellular Target Engagement IC50 (nM) | Cytotoxicity CC50 (µM) | Selectivity (vs. Kinase X) | Comments | Priority |
| ABC-001 | 50 | 65 | 150 | > 50 | 200-fold | Excellent correlation, clean profile. | High |
| ABC-002 | 80 | 95 | 2000 | > 50 | 150-fold | Poor cell permeability or efflux. | Medium |
| ABC-003 | 200 | 250 | 400 | 1.5 | 50-fold | Narrow therapeutic window (cytotoxic). | Low |
| ABC-004 | 150 | >10,000 | >10,000 | > 50 | N/A | False positive (assay interference). | Discard |
This data-driven approach ensures that resources are focused on compounds with a confirmed mechanism of action, cellular activity, and a promising initial safety and selectivity profile, setting the stage for a successful drug discovery program.[28][29]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Amino-4-chlorobenzamide
As researchers and scientists dedicated to advancing drug development, our work is predicated on precision, safety, and responsibility. The handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a compound, including its proper disposal. This guide provides a comprehensive, technically grounded protocol for the safe disposal of 3-Amino-4-chlorobenzamide (CAS No. 19694-10-1), ensuring the protection of laboratory personnel and the environment. Adherence to these procedures is not merely a matter of compliance but a cornerstone of scientific integrity.
Core Principle: Hazard-Aware Disposal
This compound is not a benign substance; it is classified as a hazardous compound requiring a dedicated disposal pathway.[1] Understanding its specific hazards is fundamental to appreciating the causality behind these disposal protocols. The compound is a known skin and eye irritant and may cause respiratory irritation, primarily if handled as a fine powder.[1][2][3][4]
From a chemical standpoint, its structure as a chlorinated aromatic amide dictates its classification as halogenated organic waste . This is the single most critical factor in its disposal. Improper disposal, such as drain disposal or mixing with non-hazardous trash, is strictly prohibited as it can introduce persistent pollutants into the environment.[2][5] Furthermore, thermal decomposition, which occurs during incineration, can release hazardous gases such as nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride gas.[1][2] This necessitates disposal in a licensed facility equipped with the appropriate scrubbers and containment systems.[6]
| Hazard Classification | GHS Category | Signal Word |
| Skin Irritation | Category 2 | Warning[1][2] |
| Serious Eye Irritation | Category 2 | Warning[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory) | Warning[1][2][7] |
Pre-Disposal Safety and Handling: Your First Line of Defense
Before initiating any disposal-related activities, the immediate priority is personnel safety. All handling of this compound, whether pure compound or waste, must be conducted within a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation risk.[2][3]
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[1][3]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene, to prevent skin contact and irritation.[1][5][8]
-
Body Protection: A standard laboratory coat is required to protect against accidental spills.[1][3]
Step-by-Step Disposal Protocol: A Self-Validating System
This protocol is designed to create a closed-loop, verifiable system for waste management from the point of generation to final collection.
Step 1: Waste Segregation This is the most critical control point. Waste containing this compound must be segregated into a dedicated "Halogenated Organic Waste" stream.[5] This ensures it is routed to the correct high-temperature incineration facility.
Causality: Co-mingling this waste with non-halogenated streams complicates disposal, increases costs, and can lead to dangerous reactions. It is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1][2]
Step 2: Containerization and Labeling Select a robust, leak-proof waste container with a secure, screw-top cap.[5] The container material must be compatible with the chemical and any solvents used for rinsing.
The container must be labeled clearly and accurately in accordance with EPA's Resource Conservation and Recovery Act (RCRA) and institutional guidelines.[9][10] The label must include:
-
The words "Hazardous Waste" [9]
-
The full chemical name: "this compound"
-
The accumulation start date (the date the first drop of waste enters the container)[9]
-
An appropriate hazard warning (e.g., "Irritant")
Step 3: Waste Collection
-
Solid Waste: Carefully transfer unused solid this compound and contaminated disposables (e.g., weigh boats, contaminated gloves) into the designated solid waste container using a dedicated spatula.[5][8] Avoid generating dust.[2][3]
-
Contaminated Glassware: For residual amounts in glassware, rinse the vessel with a minimal amount of a suitable organic solvent (e.g., acetone, ethanol). This rinseate is now also considered hazardous halogenated waste. Collect it in a separate, clearly labeled "Halogenated Organic Solvent Waste" container.[5] Never dispose of the rinseate down the drain.[2]
Step 4: Temporary Storage Store the sealed waste container in a designated satellite accumulation area.[10] This area should be cool, dry, well-ventilated, and away from incompatible materials.[3] Ensure the container is stored below eye level in secondary containment to mitigate spill risks.[10]
Step 5: Arranging Final Disposal Once the waste container is nearly full (≤80% capacity to allow for expansion) or is no longer in use, arrange for its collection.[5] Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal company to schedule a pickup.[6][8] Provide them with an accurate description of the waste contents.
Emergency Protocol: Spill Management
In the event of an accidental spill, immediate and correct action is crucial.
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large, evacuate the laboratory.
-
Protect Yourself: Don appropriate PPE, including respiratory protection if dust is airborne.[3]
-
Contain & Clean: For small, solid spills, gently sweep or vacuum the material up and place it into the designated hazardous waste container.[1][2][3] Avoid any actions that generate dust.[3]
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS office.
Disposal Workflow Visualization
The following diagram outlines the logical workflow for the proper disposal of this compound, providing a clear decision-making path for laboratory professionals.
Caption: Disposal workflow for this compound.
References
- Material Safety Data Sheet - this compound, 98%. Cole-Parmer. [Link]
- MSDS of 3-Amino-4-chlorobenzonitrile. Capot Chemical Co., Ltd. [Link]
- Benzamide, 3-amino-4-chloro-.
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- List of Highly Hazardous Chemicals, Toxics and Reactives (Mandatory).
- Guidance Manual for Disposal of Chlorinated W
- RCRA Hazardous Waste Labeling Requirements: A Comprehensive Guide. (2024). ACTenviro. [Link]
- Hazardous Waste Disposal Guide. (2023). Northwestern University Research Safety. [Link]
Sources
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- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. Benzamide, 3-amino-4-chloro- | C7H7ClN2O | CID 88200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. capotchem.cn [capotchem.cn]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. actenviro.com [actenviro.com]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Amino-4-chlorobenzamide
As researchers and drug development professionals, our work with novel chemical entities like 3-Amino-4-chlorobenzamide (CAS No. 19694-10-1) is foundational to innovation. However, ensuring a safe laboratory environment is paramount. This guide provides an in-depth, procedural framework for the safe handling of this compound, focusing on the correct selection and use of Personal Protective Equipment (PPE). The protocols herein are designed to be self-validating systems, grounded in established safety principles to protect you and your research.
Hazard Identification and Foundational Risk Assessment
Before any handling procedure, a thorough understanding of the specific hazards associated with this compound is essential. This compound is classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200)[1]. The primary risks involve irritation to the skin, eyes, and respiratory system.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][3]. |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1][2][3]. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][2][3]. |
The causality behind these classifications is rooted in the chemical's structure as an aromatic amine, a class of compounds known for potential biological reactivity[4]. Skin contact can lead to localized inflammation, while inhalation of the powder can irritate the mucosal membranes of the respiratory tract.
The Hierarchy of Controls: A Proactive Safety Paradigm
Relying solely on PPE is an incomplete safety strategy. A robust safety culture implements the hierarchy of controls, which prioritizes eliminating or minimizing hazards at their source. PPE is the final, but critical, line of defense.
Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.
For this compound, the most critical Engineering Control is the mandatory use of a certified chemical fume hood to contain dust and vapors, minimizing inhalation risk[5]. Administrative Controls include developing Standard Operating Procedures (SOPs) like this guide and ensuring personnel are properly trained.
Mandatory Personal Protective Equipment (PPE)
When engineering and administrative controls are in place, the following PPE is required to mitigate residual risks during the handling of this compound.
Table 2: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification Standard | Rationale |
| Eye and Face Protection | Chemical Safety Goggles | Conforming to OSHA 29 CFR 1910.133 or European Standard EN166[1][6][7]. | Protects eyes from airborne dust particles and potential splashes. |
| Face Shield | To be worn over safety goggles. | Provides an additional layer of protection for the entire face, especially during procedures with a higher risk of splashing[5]. | |
| Skin and Body Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable minimum. Inspect for tears before use and replace frequently[5]. | Prevents direct skin contact, mitigating the risk of skin irritation[1][2]. |
| Laboratory Coat | Long-sleeved, properly fastened. | Protects skin and personal clothing from contamination by dust or spills[5][6]. | |
| Respiratory Protection | NIOSH-Approved Respirator | Required for large-scale operations, spill cleanup, or if ventilation is inadequate. | Prevents inhalation of dust, which can cause respiratory tract irritation[2][6]. For routine handling of small quantities, a chemical fume hood is the primary control measure. |
Step-by-Step Safe Handling Protocol
This protocol outlines the essential steps for safely handling this compound in a laboratory setting. Adherence to this workflow is critical for minimizing exposure.
Caption: Workflow for handling this compound.
Operational Plan
1. Preparation & Pre-Handling:
-
Verify that the chemical fume hood has been certified within the last year.
-
Ensure an eyewash station and safety shower are accessible and unobstructed[1][6].
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, waste containers) inside the fume hood to minimize traffic.
-
Don all required PPE as specified in Table 2.
2. Handling in a Controlled Environment:
-
Conduct all manipulations of solid this compound, including weighing and transfers, within the fume hood sash at the appropriate height.
-
When weighing, use a gentle scooping or tapping motion to transfer the powder; avoid pouring, which can create dust clouds[6].
-
Keep the container of the chemical tightly closed when not in use[6].
3. Post-Handling & Decontamination:
-
After use, carefully wipe down spatulas and any contaminated surfaces with a damp cloth (using an appropriate solvent like 60-70% ethanol) to collect residual dust[8].
-
Remove PPE in the correct order to prevent self-contamination: gloves first, followed by face shield, goggles, and lab coat.
-
Wash hands and any exposed skin thoroughly with soap and water after removing PPE[1].
Emergency Response and Disposal
Exposure Plan:
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or symptoms of irritation develop, seek medical attention[1][9].
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice[1][2].
-
Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Persistent irritation requires immediate medical attention[1][2].
-
Ingestion: Do not induce vomiting. Clean the mouth with water and seek immediate medical attention[1].
Spill Response Plan:
-
Evacuate non-essential personnel from the area.
-
Ensure you are wearing the full complement of PPE, including respiratory protection if the spill is large or outside of a fume hood.
-
Cover the spill with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.
-
Carefully sweep or vacuum the material into a suitable, labeled container for hazardous waste disposal[1][6]. Avoid dry sweeping, which generates dust.
-
Decontaminate the spill area thoroughly.
Disposal Plan:
-
All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Dispose of contents and containers at an approved waste disposal plant, following all local, regional, and national regulations[1][9]. Never empty into drains[1]. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
- Safety Data Sheet: this compound. Fisher Scientific (UK). [Link]
- PubChem Compound Summary for CID 88200, this compound.
- Material Safety Data Sheet: this compound, 98%. Cole-Parmer. [Link]
- Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]
- Substance Information: this compound. European Chemicals Agency (ECHA). [Link]
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.pt [fishersci.pt]
- 3. Benzamide, 3-amino-4-chloro- | C7H7ClN2O | CID 88200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
